Product packaging for Fulvic acid(Cat. No.:CAS No. 479-66-3)

Fulvic acid

Cat. No.: B152387
CAS No.: 479-66-3
M. Wt: 308.24 g/mol
InChI Key: FCYKAQOGGFGCMD-UHFFFAOYSA-N
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Description

Fulvic acid is a natural, low-molecular-weight organic compound belonging to the humic substance family, produced by microorganisms during the decomposition of organic matter in soil, peat, and compost . It is characterized by its high oxygen content and abundance of functional groups, including carboxyl, phenolic hydroxyl, and carbonyl groups, which underlie its diverse chemical reactivity and bioactivity . This compound is water-soluble across a wide pH range . In biomedical research, this compound is a molecule of significant interest due to its immunomodulatory capabilities. Studies indicate it can exhibit both anti-inflammatory and pro-inflammatory effects, demonstrating the ability to reduce the release of proinflammatory mediators like TNF-α and histamine in some models, while also activating immune responses such as nitric oxide production in macrophages to combat pathogens . Its influence on oxidative stress is equally complex, acting as a potent antioxidant by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidants like glutathione and superoxide dismutase, though it may also demonstrate pro-oxidant effects under specific conditions . Furthermore, research explores its potential in neurodegenerative disease models, where it has been shown to interfere with the aggregation of proteins associated with Alzheimer's disease, such as Tau fibrils . In agricultural and plant science, this compound is investigated as a biostimulant. It enhances plant growth and nutrient uptake, particularly under abiotic stress conditions like phosphorus deficiency, by improving root architecture and upregulating phosphate transporter genes . It also enriches beneficial rhizosphere microbial communities, improving soil health and fertility . Toxicological assessments in animal models have established a high safety threshold, with a no-observed-adverse-effect-level (NOAEL) determined to be 5,000 mg/kg body weight/day in a 60-day subchronic study . This product, 479-66-3, is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O8 B152387 Fulvic acid CAS No. 479-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7,8-trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O8/c1-14(20)3-8-5(4-21-14)11(16)9-7(22-8)2-6(15)12(17)10(9)13(18)19/h2,15,17,20H,3-4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYKAQOGGFGCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861991
Record name Fulvic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-66-3
Record name 4,10-Dihydro-3,7,8-trihydroxy-3-methyl-10-oxo-1H,3H-pyrano[4,3-b][1]benzopyran-9-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fulvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FULVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XII14C5FXV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Fulvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid, a principal component of humic substances, is a complex amalgam of naturally occurring organic compounds. It arises from the decomposition of plant and animal matter, a process that can span centuries.[1] Found in soil, clay, sand, and mountain rocks, its properties can vary based on its source.[1] This guide provides an in-depth exploration of the chemical properties of this compound, offering valuable insights for its application in research and drug development.

Core Chemical Properties

This compound is characterized by its heterogeneity, comprising a mixture of aromatic and aliphatic organic polymers.[2] Its distinct chemical characteristics are summarized below.

Molecular Structure and Composition

The precise molecular structure of this compound is not singular but is best described as a collection of diverse molecules. A representative chemical formula is C₁₃₅H₁₈₂O₉₅N₅S₂.[2] Its structure is characterized by a significant presence of aromatic rings, though less so than humic acid, as indicated by a hydrogen-to-carbon ratio greater than 1:1.[2]

Table 1: Elemental Composition of this compound

ElementPercentage (%)
Carbon (C)40.57 - 43.96
Hydrogen (H)3.42 - 3.81
Nitrogen (N)2.24 - 2.94
Oxygen (O)50.38 - 52.68
Sulfur (S)~0.25
Source:[3][4]
Functional Groups

This compound's reactivity and functionality are largely dictated by its abundance of oxygen-containing functional groups. These include carboxylic acids (COOH), phenolic hydroxyls (OH), carbonyls (C=O), and quinones.[5][6] The high proportion of these acidic functional groups makes this compound a polyelectrolyte.

Table 2: Acidic Functional Group Content of this compound

Functional GroupContent (meq/100g)
Total Acidity900 - 1400
Carboxylic Acid (COOH)~9.1 (meq/g)
Phenolic Hydroxyl (OH)~3.3 (meq/g)
Source:[4][7]
Molecular Weight

The molecular weight of this compound is notably lower than that of humic acid, contributing to its high solubility and bioavailability.[5] It typically ranges from 1,000 to 10,000 Daltons.[5][8]

Solubility

A defining characteristic of this compound is its solubility in water across all pH levels, from acidic to alkaline.[7][9] This is attributed to its lower molecular weight and a higher density of hydrophilic functional groups compared to humic acid.[10][11] It is also soluble in organic solvents like methanol (B129727) and chloroform.[12]

Key Chemical Activities

Metal Complexation

This compound's numerous carboxylic and phenolic groups enable it to form stable complexes with a variety of metal ions, including essential minerals and heavy metals.[5] This chelation process can enhance the solubility and bioavailability of minerals, facilitating their transport and absorption.[13]

Antioxidant Properties

The presence of phenolic hydroxyl and other reducible functional groups imparts significant antioxidant activity to this compound.[14][15] It can scavenge various reactive oxygen species (ROS), thereby mitigating oxidative stress.[15][16]

Experimental Protocols for Characterization

Elemental Analysis

Objective: To determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.

Methodology:

  • A dried and homogenized sample of this compound is weighed accurately.

  • The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography.

  • The concentration of each gas is measured using a thermal conductivity detector.

  • The percentage of each element is calculated from the gas concentrations and the initial sample weight.

Determination of Acidic Functional Groups by Titration

Objective: To quantify the total acidity, carboxylic acid groups, and phenolic hydroxyl groups.

Methodology:

  • Total Acidity: A known weight of this compound is dissolved in a standard solution of barium hydroxide (B78521) (Ba(OH)₂) of known concentration. The solution is shaken for 24 hours. The excess Ba(OH)₂ is then back-titrated with a standard solution of a strong acid (e.g., HCl).[17]

  • Carboxylic Acid Groups: A this compound sample is dissolved in a non-aqueous solvent (e.g., dimethylformamide) and titrated with a standard solution of a non-aqueous base (e.g., potassium methoxide) using a potentiometer to detect the endpoint.

  • Phenolic Hydroxyl Groups: The content of phenolic hydroxyl groups is typically calculated by subtracting the carboxylic acid group content from the total acidity.

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

Objective: To determine the molecular weight distribution of this compound.

Methodology:

  • A solution of this compound is prepared in a suitable mobile phase (e.g., a buffer solution).

  • The solution is injected into an SEC column packed with porous particles.

  • Molecules are separated based on their size; larger molecules elute first, while smaller molecules, which can enter the pores, elute later.

  • The elution of the molecules is monitored by a detector (e.g., UV-Vis or refractive index detector).

  • The molecular weight distribution is determined by calibrating the column with a series of polymer standards of known molecular weights.[18]

Spectroscopic Analysis: FTIR and NMR

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • A small amount of dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is placed in an FTIR spectrometer.

  • An infrared beam is passed through the sample, and the absorption of radiation at different wavenumbers is measured.

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific functional groups.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of this compound molecules.

Methodology:

  • A sample of this compound (typically 2-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆).[19][20]

  • The solution is filtered into an NMR tube.[19]

  • The NMR tube is placed in the NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired, providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[21]

Antioxidant Activity Assays (DPPH and ABTS)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To measure the radical scavenging capacity of this compound.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • A decrease in absorbance indicates scavenging of the DPPH radical, and the scavenging activity is calculated as a percentage of the initial DPPH concentration.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Objective: To assess the antioxidant capacity of this compound.

Methodology:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate). This produces a blue-green solution.

  • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of this compound are added to the ABTS•+ solution.

  • After a set incubation time, the absorbance is measured.

  • The reduction in absorbance corresponds to the scavenging of the ABTS•+ radical, and the antioxidant activity is determined.

Signaling Pathways and Biological Activity

This compound's chemical properties underpin its diverse biological activities, including anti-inflammatory and antioxidant effects. These are often mediated through its interaction with key cellular signaling pathways.

Anti-inflammatory Effects and the NF-κB Pathway

This compound has been shown to modulate inflammatory responses.[22] This is likely achieved, in part, by influencing the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By inhibiting the activation of NF-κB, this compound can potentially reduce the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_nucleus Fulvic_Acid This compound IKK_Complex IKK Complex Fulvic_Acid->IKK_Complex inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_in_Nucleus NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_in_Nucleus->Gene_Expression

This compound's potential inhibition of the NF-κB signaling pathway.
Antioxidant Effects and the Nrf2 Pathway

The antioxidant properties of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus Fulvic_Acid This compound Keap1 Keap1 Fulvic_Acid->Keap1 may activate Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_in_Nucleus Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes expression of Nrf2_in_Nucleus->ARE binds to

Potential activation of the Nrf2 antioxidant pathway by this compound.
Regulation of Cellular Processes via MAPK Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. There are several distinct MAPK cascades, including the ERK, JNK, and p38 pathways. This compound's influence on these pathways could explain its broader effects on cellular health and disease.

MAPK_Pathway Fulvic_Acid This compound MAPKKK MAPKKK Fulvic_Acid->MAPKKK may modulate Extracellular_Stimuli Extracellular Stimuli Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response leads to

Potential modulation of MAPK signaling pathways by this compound.

Conclusion

This compound presents a complex and fascinating area of study with significant potential in various scientific and therapeutic fields. Its unique chemical properties, including a diverse array of functional groups, low molecular weight, and high solubility, contribute to its notable biological activities. A thorough understanding of its chemical nature, facilitated by the experimental protocols outlined in this guide, is paramount for harnessing its full potential in research and drug development. Further investigation into its precise mechanisms of action within cellular signaling pathways will undoubtedly open new avenues for its application in promoting health and treating disease.

References

Unveiling the Complexity: A Technical Guide to the Molecular Structure and Composition of Fulvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid, a principal component of humic substances, is a complex amalgam of organic molecules arising from the decomposition of plant and microbial matter. Its intricate and heterogeneous nature presents a significant challenge to precise structural elucidation, yet its profound impact on soil fertility, plant growth, and potential therapeutic applications necessitates a deep understanding of its molecular architecture. This technical guide provides a comprehensive overview of the molecular structure and composition of this compound, integrating quantitative data, detailed experimental protocols, and visual representations of its interactions to serve as a valuable resource for the scientific community.

Molecular Composition of this compound

The composition of this compound is highly variable, influenced by its source, age, and the environmental conditions of its formation. However, extensive analysis has established a general compositional framework.

Elemental Composition

This compound is primarily composed of carbon, hydrogen, and oxygen, with smaller amounts of nitrogen and sulfur. The elemental composition provides insights into its degree of aromaticity and oxidation. A lower H/C ratio typically indicates a higher degree of aromatic condensation, while a higher O/C ratio suggests a greater abundance of oxygen-containing functional groups.

Source/Type of this compoundCarbon (%)Hydrogen (%)Nitrogen (%)Oxygen (%)Sulfur (%)Reference
Soil (Normal)43.963.812.9452.68-[1]
Soil (Newly Reclaimed)40.573.422.2450.38-[1]
Podzol Soil50.903.350.7544.750.25[2]
Peat46.04.00.549.5-[3]
Landfill Effluents55.36----[4]
Surplus Sludge52.07----[4]
Functional Group Composition

The chemical reactivity and biological activity of this compound are largely dictated by its array of oxygen-containing functional groups. Carboxylic and phenolic hydroxyl groups are the most abundant and contribute significantly to its acidic nature, cation exchange capacity, and ability to form complexes with metal ions.

Source/Type of this compoundTotal Acidity (meq/g)Carboxyl Groups (meq/g)Phenolic Hydroxyl Groups (meq/g)Reference
Manure-derived9.46.23.2[5]
Podzol Soil-9.13.3[2]
Suwannee River-6.0-[6]
Composted Olive Mill Wastes14.14--[7]

Molecular Structure of this compound

A definitive molecular structure for this compound remains elusive due to its inherent heterogeneity. It is best described as a supramolecular assembly of diverse, relatively small molecules linked by non-covalent bonds such as hydrogen bonds and hydrophobic interactions. These assemblies consist of a core of aromatic rings derived from lignin (B12514952) and other plant phenolics, decorated with and cross-linked by aliphatic chains.

Key Structural Features:

  • Aromatic Core: Composed of substituted benzene (B151609) and condensed aromatic rings.

  • Aliphatic Chains: Include alkanes, fatty acids, and polysaccharide-like structures that bridge aromatic units.

  • Functional Groups: Primarily carboxylic (-COOH) and phenolic hydroxyl (-OH) groups, with lesser amounts of carbonyl (C=O), alcoholic hydroxyl, and ether linkages.

The molecular weight of this compound is also variable, typically ranging from 500 to 2,000 Daltons.[4] This relatively low molecular weight, compared to humic acid, contributes to its high solubility across the pH spectrum.

Experimental Protocols for Characterization

A multi-faceted analytical approach is essential for characterizing the complex nature of this compound. The following are detailed methodologies for key experimental techniques.

Elemental Analysis

Objective: To determine the percentage content of carbon, hydrogen, nitrogen, and sulfur.

Protocol:

  • Sample Preparation: The this compound sample must be dried to a constant weight in a vacuum oven at a temperature not exceeding 60°C to prevent thermal degradation. The dried sample is then finely ground to ensure homogeneity.

  • Instrumentation: A CHNS/O elemental analyzer is used.

  • Procedure:

    • Calibrate the instrument using a certified standard (e.g., acetanilide).

    • Accurately weigh 1-2 mg of the dried this compound sample into a tin or silver capsule.

    • The sample is combusted at a high temperature (typically ~900-1000°C) in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a series of columns to separate them.

    • The separated gases are detected by a thermal conductivity detector (TCD).

    • The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

    • Oxygen content is typically determined by difference [100% - (%C + %H + %N + %S)].

Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different types of carbon atoms present in the this compound structure, providing insights into its aromaticity and the distribution of functional groups.

Protocol:

  • Sample Preparation: The dried and finely ground this compound sample is packed into a zirconia rotor (typically 4 mm diameter).

  • Instrumentation: A solid-state NMR spectrometer equipped with a Cross-Polarization Magic-Angle Spinning (CP-MAS) probe.

  • Acquisition Parameters:

    • Spectrometer Frequency: e.g., 75.469 MHz for ¹³C.[8]

    • Magic-Angle Spinning (MAS) Rate: 8 kHz or higher to average out chemical shift anisotropy and dipolar coupling.[8][9]

    • Cross-Polarization (CP) Contact Time: Typically 1-3 ms.[8]

    • Recycle Delay: A sufficiently long delay (e.g., 1-5 seconds) is crucial for quantitative analysis to allow for full relaxation of the protons.[8]

    • Proton Decoupling: High-power proton decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings and improve resolution.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • The spectrum is integrated over different chemical shift regions to quantify the relative abundance of different carbon types (e.g., aliphatic, aromatic, carboxyl).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of specific functional groups in the this compound molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any traces of water.

    • In an agate mortar, grind 1-2 mg of the this compound sample.

    • Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.[10][11]

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.[10]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis:

    • Obtain a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

    • Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H stretch, C=O stretch, C=C stretch).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To break down the complex this compound macromolecule into smaller, volatile fragments that can be separated and identified, providing information about its constituent building blocks.

Protocol:

  • Sample Preparation: A small amount of the dried this compound sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Pyrolysis:

    • The sample is rapidly heated to a high temperature (e.g., 500-700°C) in an inert atmosphere (e.g., helium).[3]

    • This thermal decomposition breaks the this compound into smaller, more volatile fragments.

  • Gas Chromatography (GC):

    • The pyrolysis products are swept into the GC column.

    • The fragments are separated based on their boiling points and interactions with the column's stationary phase.

    • A temperature program is used to elute compounds with a wide range of volatilities.

  • Mass Spectrometry (MS):

    • As the separated fragments elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron impact) and fragmented.

    • The mass-to-charge ratio of the resulting ions is measured, creating a mass spectrum for each component.

    • The identity of the pyrolysis products is determined by comparing their mass spectra to a library of known compounds.

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

Objective: To determine the molecular weight distribution of this compound.

Protocol:

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable mobile phase (e.g., a buffered aqueous solution). The solution should be filtered to remove any particulate matter.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column and a suitable detector (e.g., UV-Vis or refractive index detector).

  • Procedure:

    • Calibrate the SEC column using a series of standards with known molecular weights (e.g., polystyrene sulfonates or proteins). This creates a calibration curve of elution volume versus the logarithm of molecular weight.

    • Inject the this compound sample onto the column.

    • The molecules are separated based on their hydrodynamic volume; larger molecules elute first as they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores and have a longer path, thus eluting later.

    • The elution profile of the this compound sample is recorded by the detector.

    • The molecular weight distribution of the this compound is determined by comparing its elution profile to the calibration curve.

Signaling Pathways and Logical Relationships

This compound is not merely an inert structural component of soil organic matter; it actively participates in and influences various biological pathways.

Influence on Plant Signaling Pathways

This compound has been shown to exert hormone-like effects on plants, particularly mimicking the action of auxins, a class of plant growth regulators. It can also modulate the cellular response to oxidative stress by influencing reactive oxygen species (ROS) signaling pathways.

Fulvic_Acid_Plant_Signaling cluster_Auxin Auxin-like Signaling cluster_ROS ROS Modulation FA This compound Auxin_Pathway Auxin Signaling Pathway FA->Auxin_Pathway Stimulates Gene_Expression Gene Expression (Growth & Development) Auxin_Pathway->Gene_Expression Root_Development Enhanced Root Development Gene_Expression->Root_Development FA_ROS This compound ROS_Signaling ROS Signaling Pathway FA_ROS->ROS_Signaling Modulates Antioxidant_Enzymes Antioxidant Enzyme Activity ROS_Signaling->Antioxidant_Enzymes Stress_Tolerance Increased Stress Tolerance Antioxidant_Enzymes->Stress_Tolerance

Figure 1: Influence of this compound on Plant Signaling Pathways.

Impact on Metabolic Pathways

Recent studies have also highlighted the influence of this compound on metabolic pathways in animals. For instance, in chickens, this compound supplementation has been shown to significantly alter metabolites involved in key metabolic pathways.

Fulvic_Acid_Metabolic_Pathways cluster_Metabolism Affected Metabolic Pathways FA This compound Supplementation Sulfur Sulfur Metabolism FA->Sulfur Alters Metabolites Glycero Glycerophospholipid Metabolism FA->Glycero Alters Metabolites Choline Choline Metabolism FA->Choline Alters Metabolites

Figure 2: Impact of this compound on Key Metabolic Pathways.

Conclusion

This compound is a chemically complex and functionally significant component of natural organic matter. Its unique molecular structure and composition, characterized by a diverse array of functional groups and a supramolecular assembly, underpin its wide-ranging effects in environmental and biological systems. The continued application of advanced analytical techniques, guided by robust experimental protocols as outlined in this guide, will be crucial in further unraveling the intricacies of this compound and harnessing its full potential in agriculture, environmental remediation, and medicine.

References

The Genesis of a Multifaceted Molecule: An In-depth Technical Guide to the Origin and Formation of Fulvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fulvic acid, a key fraction of humic substances, is a complex amalgam of organic molecules renowned for its biochemical activity and significant potential in agriculture, environmental remediation, and pharmacology. Its unique properties are intricately linked to its origin and the complex web of biochemical and abiotic reactions that govern its formation. This technical guide provides a comprehensive exploration of the genesis of this compound across diverse environments, detailing the underlying formation pathways, comparative compositional data, and the experimental protocols essential for its study.

The Genesis of this compound: Pathways of Formation

The formation of this compound is a cornerstone of the humification process, the natural decay of plant, animal, and microbial residues.[1] This intricate process involves both the breakdown of complex biomolecules and the subsequent polymerization of smaller organic units. Several key theories elucidate the primary pathways of this compound formation.

The Lignin-Protein Theory

This theory posits that lignin (B12514952), a complex polymer abundant in plant cell walls, is a primary precursor to humic substances.[2] Microorganisms partially degrade lignin, modifying its structure through the loss of methoxyl groups and the oxidation of aliphatic side chains to form carboxylic acid groups.[2] These modified lignin fragments, rich in phenolic and carboxylic moieties, can then condense with amino acids and peptides released from the decomposition of microbial and plant proteins to form the complex structures characteristic of fulvic and humic acids.

The Polyphenol Theory

An alternative and widely accepted pathway involves the enzymatic conversion of polyphenols into quinones.[2] These polyphenols can originate from the degradation of lignin or be synthesized directly by microorganisms. Polyphenol oxidase enzymes catalyze the oxidation of phenols to highly reactive quinones. These quinones then undergo self-polymerization or react with amino compounds to form nitrogen-containing polymers that evolve into fulvic and humic acids.[3]

Sugar-Amine Condensation (Maillard Reaction)

This abiotic pathway involves the non-enzymatic reaction between reducing sugars and amino acids, by-products of microbial metabolism.[4] The initial condensation reaction forms an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form ketosamines.[4] These intermediates can then undergo a series of complex reactions, including dehydration, fragmentation, and polymerization, to produce brown nitrogenous polymers known as melanoidins, which share structural similarities with fulvic acids.[5][6]

fulvic_acid_formation_pathways cluster_precursors Precursor Biomolecules cluster_degradation Microbial Degradation cluster_polymerization Polymerization & Condensation cluster_products Humic Substances Lignin Lignin Lignin_Fragments Lignin Fragments (Phenols, Aldehydes) Lignin->Lignin_Fragments Polysaccharides Polysaccharides Simple_Sugars Simple Sugars Polysaccharides->Simple_Sugars Proteins Proteins Amino_Acids Amino Acids Proteins->Amino_Acids Microbial_Metabolites Sugars & Amino Acids Microbial_Metabolites->Simple_Sugars Microbial_Metabolites->Amino_Acids Polyphenols Polyphenols Lignin_Fragments->Polyphenols Fulvic_Acid This compound Lignin_Fragments->Fulvic_Acid Lignin-Protein Condensation Quinones Quinones Polyphenols->Quinones Enzymatic Oxidation Melanoidins Melanoidins Simple_Sugars->Melanoidins Maillard Reaction Amino_Acids->Melanoidins Amino_Acids->Fulvic_Acid Quinones->Fulvic_Acid Polymerization & Condensation Melanoidins->Fulvic_Acid fulvic_acid_extraction_workflow start Start: Air-dried Soil/Compost Sample pretreatment Pre-treatment with 1M HCl (Remove carbonates, acid-soluble components) start->pretreatment extraction Extraction with 0.1M NaOH under N2 pretreatment->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Supernatant (Contains Humic & Fulvic Acids) centrifugation1->supernatant1 Collect residue1 Residue (Humin) centrifugation1->residue1 Discard/Analyze separately acidification Acidify Supernatant to pH 1.0 with 6M HCl supernatant1->acidification centrifugation2 Centrifugation acidification->centrifugation2 precipitate Precipitate (Humic Acid) centrifugation2->precipitate Collect/Purify separately supernatant2 Supernatant (this compound Fraction) centrifugation2->supernatant2 Collect xad8 Adsorption onto XAD-8 Resin supernatant2->xad8 elution Elution with 0.1M NaOH xad8->elution h_exchange H+ Saturation using Cation Exchange Resin elution->h_exchange freeze_drying Freeze-drying h_exchange->freeze_drying end Purified this compound freeze_drying->end

References

The Delineation of Fulvic and Humic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental differences between fulvic acid (FA) and humic acid (HA), two of the primary components of humic substances. Derived from the natural decomposition of organic matter, these complex molecules are garnering significant interest in biomedical and pharmaceutical research for their diverse biological activities.[1][2][3] This document outlines their distinct physicochemical properties, presents detailed experimental protocols for their isolation and characterization, and elucidates their mechanisms of action through key signaling pathways.

Core Physicochemical and Structural Distinctions

Humic substances are operationally defined by their solubility at different pH levels.[4] Humic acid is the fraction that is soluble in alkaline solutions but precipitates under acidic conditions (pH < 2).[4] In contrast, this compound remains soluble across the entire pH spectrum.[4] This fundamental difference in solubility is a direct consequence of their distinct molecular weights and the density of their oxygen-containing functional groups.[5]

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Figure 1: Key Physicochemical Differences
Data Presentation: A Comparative Analysis

The quantitative differences between fulvic and humic acids are summarized in the tables below, providing a clear comparison of their key parameters.

Table 1: Molecular Weight of this compound vs. Humic Acid

ParameterThis compound (Da)Humic Acid (Da)Source(s)
Number-Average (Mn)9,70010,500[6]
Weight-Average (Mw)4,700 - 30,400 (for various HS)4,700 - 30,400 (for various HS)[7]
General Range200 - 800200 - 800

Table 2: Elemental Composition (% by weight) of this compound vs. Humic Acid

ElementThis compound (%)Humic Acid (%)Source(s)
Carbon40 - 6040 - 60
Oxygen48 - 5236 - 40
Hydrogen4 - 54 - 5[4]
Nitrogen1 - 41 - 4[4]
Sulfur1 - 21 - 2[4]

Table 3: Functional Group Content (meq/g) of this compound vs. Humic Acid

Functional GroupThis compound (meq/g)Humic Acid (meq/g)Source(s)
Total Acidity9.47.2[8]
Carboxyl (-COOH)6.24.2[8]
Phenolic (-OH)3.23.0[8]

Experimental Protocols for Isolation and Characterization

The following sections provide detailed methodologies for the extraction, fractionation, and characterization of fulvic and humic acids.

Acid-Base Fractionation of Humic and Fulvic Acids (Adapted from the IHSS Method)

This protocol outlines the standard procedure for separating humic and fulvic acids from a solid organic material source.[1]

Materials:

  • 1 M HCl

  • 0.1 M HCl

  • 1 M NaOH

  • 0.1 M NaOH

  • 0.1 M KOH

  • Solid KCl

  • 0.3 M HF

  • XAD-8 resin

  • Centrifuge and appropriate tubes

  • Shaker

  • Nitrogen gas source

Procedure:

  • Acid Pre-treatment: Equilibrate the sample to a pH between 1.0 and 2.0 with 1 M HCl. Adjust the volume with 0.1 M HCl to achieve a 10:1 liquid-to-solid ratio. Shake for 1 hour and separate the supernatant (this compound Extract 1) by centrifugation.[1]

  • Alkaline Extraction: Neutralize the solid residue to pH 7.0 with 1 M NaOH. Add 0.1 M NaOH under a nitrogen atmosphere to a final 10:1 liquid-to-solid ratio. Shake for a minimum of 4 hours.[1]

  • Initial Separation: Allow the suspension to settle overnight and collect the supernatant. Acidify the supernatant to pH 1.0 with 6 M HCl and let it stand for 12-16 hours. Centrifuge to separate the humic acid precipitate from the this compound supernatant (this compound Extract 2).[1]

  • Humic Acid Purification: Redissolve the humic acid precipitate in a minimum volume of 0.1 M KOH under nitrogen. Add solid KCl to a concentration of 0.3 M [K+] and centrifuge at high speed to remove suspended solids. Reprecipitate the humic acid with 6 M HCl to pH 1.0 and let it stand for 12-16 hours. Centrifuge and discard the supernatant.[1]

  • Ash Removal (Humic Acid): Suspend the humic acid precipitate in a 0.1 M HCl/0.3 M HF solution and shake overnight. Centrifuge and repeat this step until the ash content is below 1%.[1]

  • This compound Purification: Pass the "this compound Extract 1" through an XAD-8 resin column. Discard the effluent. Rinse the column with distilled water. Back-elute the this compound with 0.1 M NaOH, followed by distilled water. Immediately acidify the eluate to pH 1.0 with 6 M HCl and add HF to a final concentration of 0.3 M.[1]

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G start Start: Organic Material Sample acid_pretreatment Acid Pre-treatment (1M HCl to pH 1-2) start->acid_pretreatment centrifuge1 Centrifugation acid_pretreatment->centrifuge1 supernatant1 Supernatant (this compound Extract 1) centrifuge1->supernatant1 Liquid residue1 Solid Residue centrifuge1->residue1 Solid alkaline_extraction Alkaline Extraction (0.1M NaOH, N2 atmosphere) acidification Acidification (6M HCl to pH 1.0) alkaline_extraction->acidification centrifuge2 Centrifugation acidification->centrifuge2 precipitate2 Precipitate (Crude Humic Acid) centrifuge2->precipitate2 Solid supernatant2 Supernatant (this compound Extract 2) centrifuge2->supernatant2 Liquid ha_purification Humic Acid Purification (KOH, KCl, HCl/HF washes) end_ha Purified Humic Acid ha_purification->end_ha fa_purification This compound Purification (XAD-8 Resin, NaOH elution, Acidification) end_fa Purified this compound fa_purification->end_fa supernatant1->fa_purification residue1->alkaline_extraction precipitate2->ha_purification

Figure 2: Acid-Base Fractionation Workflow
Molecular Weight Determination by High-Performance Size-Exclusion Chromatography (HPSEC)

HPSEC separates molecules based on their hydrodynamic volume, providing an estimation of their molecular weight distribution.[9]

Instrumentation and Conditions:

  • Chromatography System: High-performance liquid chromatography (HPLC) system.

  • Column: TSK G3000SW or Biosep S2000 are commonly used for humic substances.[10]

  • Mobile Phase: 0.025 M Na2B4O7, 0.025 M NaCl, 0.001 M Na4P2O7, at pH 9.1.[11]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detector: UV detector at 254 nm or a Refractive Index (RI) detector.[9]

  • Standards: Polystyrene sulfonate (PSS) standards of known molecular weights for calibration.[12]

Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject a series of PSS standards of known molecular weights to generate a calibration curve of log(MW) versus elution volume/time.

  • Sample Preparation: Dissolve the dried humic or this compound sample in the mobile phase to a known concentration (e.g., 100-300 mg/L).[9] Filter the sample through a 0.45 µm filter.

  • Injection: Inject a defined volume of the sample onto the column.

  • Data Analysis: Record the chromatogram. Using the calibration curve, determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the sample.

Functional Group Analysis by Potentiometric Titration

This method quantifies the acidic functional groups (carboxyl and phenolic) by titrating a solution of the humic or this compound with a strong base.[13][14]

Materials:

  • 0.1 M NaOH, standardized and CO2-free.

  • pH meter with a combination electrode.

  • Autotitrator or manual titration setup.

  • Nitrogen gas source.

Procedure:

  • Sample Preparation: Dissolve a known mass of the dried humic or this compound sample in a known volume of deionized water. The concentration should be low to ensure complete dissolution.[13]

  • Titration Setup: Place the sample solution in a titration vessel and purge with nitrogen gas to exclude CO2.

  • Titration: Titrate the sample with the standardized 0.1 M NaOH solution. Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the titration curve (pH vs. volume of NaOH added). The equivalence points, corresponding to the neutralization of carboxyl and phenolic groups, can be determined from the inflection points of the curve or by using a Gran plot.[15]

Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecular structure of humic and fulvic acids.[16][17]

Sample Preparation (KBr Pellet Method):

  • Grinding: Grind 1-2 mg of the dried humic or this compound sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[18]

  • Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]

Analysis:

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000 to 400 cm-1.[16]

  • Data Interpretation: Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H stretch from carboxyl and phenolic groups, C=O stretch from carboxyl and ketone groups, C=C stretch from aromatic rings).

Biological Activities and Signaling Pathways

Fulvic and humic acids exhibit a range of biological activities that are of interest to drug development professionals, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2]

Anti-inflammatory Effects of Humic Acid: Inhibition of the NF-κB Pathway

Humic acid has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[19]

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G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates Humic_Acid Humic Acid IkappaB IκBα Humic_Acid->IkappaB prevents degradation of IKK->IkappaB phosphorylates NFkB_cytoplasm NF-κB (p50/p65) (Inactive) IkappaB->NFkB_cytoplasm inhibits NFkB_nucleus NF-κB (p50/p65) (Active) NFkB_cytoplasm->NFkB_nucleus translocates to nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, ICAM-1) NFkB_nucleus->Proinflammatory_Genes induces

Figure 3: Humic Acid's Inhibition of NF-κB Signaling

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[20][21] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α and IL-6, as well as adhesion molecules.[22] Humic acid has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[19]

Antioxidant Properties of this compound

This compound demonstrates significant antioxidant activity through its ability to scavenge reactive oxygen species (ROS) and potentially modulate endogenous antioxidant systems.[23][24][25]

dot

G ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH, H2O2) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Fulvic_Acid This compound Fulvic_Acid->ROS scavenges Antioxidant_Enzymes Endogenous Antioxidant Enzymes (e.g., SOD, GPx, GR) Fulvic_Acid->Antioxidant_Enzymes may enhance activity of Antioxidant_Enzymes->ROS neutralize

Figure 4: Antioxidant Mechanisms of this compound

This compound can directly neutralize a variety of ROS, including superoxide (B77818) radicals (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2).[23] Additionally, some studies suggest that this compound may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR), further bolstering cellular defenses against oxidative stress.[25][26]

This compound and Mitochondrial Bioenergetics

Emerging research indicates that this compound may play a role in supporting mitochondrial function and cellular energy production.

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G cluster_mitochondrion Mitochondrial Respiration Fulvic_Acid This compound Mitochondria Mitochondria Fulvic_Acid->Mitochondria supports ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase creates proton gradient for ATP ATP (Cellular Energy) ATP_Synthase->ATP synthesizes

Figure 5: this compound's Role in Mitochondrial Energy Production

The process of oxidative phosphorylation within the mitochondria, involving the electron transport chain (ETC) and ATP synthase, is the primary source of cellular ATP.[27][28][29][30] It is hypothesized that this compound may support this process, potentially by acting as an electron shuttle or by protecting mitochondria from oxidative damage, thereby enhancing the efficiency of ATP synthesis. However, the precise molecular mechanisms are still under investigation.

Conclusion

The distinctions between fulvic and humic acids, rooted in their molecular weight and functional group composition, give rise to a diverse array of physicochemical properties and biological activities. While humic acid's larger size and lower solubility contribute to its potent anti-inflammatory effects through the modulation of cell signaling pathways like NF-κB, the smaller, more bioavailable this compound excels as an antioxidant and shows promise in supporting mitochondrial function. A thorough understanding of these differences, facilitated by robust analytical methodologies, is crucial for harnessing the therapeutic potential of these complex natural products in drug development and biomedical research.

References

Unlocking the Therapeutic Potential of Fulvic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of fulvic acid, a naturally occurring organic compound. Synthesizing data from multiple scientific studies, this document is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanistic underpinnings and therapeutic potential of this compound.

Executive Summary

This compound, a component of humic substances, has demonstrated significant antioxidant and anti-inflammatory activities in a variety of preclinical models. Its antioxidant effects are attributed to its ability to scavenge a wide range of reactive oxygen species (ROS), thereby mitigating oxidative stress. The anti-inflammatory properties of this compound are mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to a reduction in the production of pro-inflammatory mediators. This guide presents quantitative data on these effects, details the experimental protocols used to elicit these findings, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data on Bioactivities

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory properties of this compound from various studies.

Antioxidant Activity of this compound
Reactive SpeciesIC50 (mg/mL) of this compoundReference CompoundIC50 (mg/mL) of Reference
Superoxide (O₂•⁻)4.97 ± 0.02Nordihydroguaiaretic acid (NDGA)Not Specified
Hypochlorous acid (HOCl)1.56 ± 0.06Ascorbic acidNot Specified
Hydrogen peroxide (H₂O₂)1.39 ± 0.03PyruvateNot Specified
Hydroxyl radical (•OH)2.5 ± 0.04Dimethylthiourea (DMTU)Not Specified
Peroxynitrite (ONOO⁻)5.73 ± 0.05PenicillamineNot Specified
Singlet oxygen (¹O₂)3.54 ± 0.03Glutathione (GSH)Not Specified

Table 1: In vitro scavenging activity of this compound against various reactive oxygen species. Data is presented as the half-maximal inhibitory concentration (IC50) in mg/mL[1][2].

Anti-inflammatory Activity of this compound
Inflammatory Mediator/ModelEffect of this compoundConcentration/DoseCell/Animal Model
Tumor Necrosis Factor-alpha (TNF-α)Reduction in expression200 µg/mLDifferentiated U937 human monocytes
Cyclooxygenase-2 (COX-2)Inhibition of expressionDose-dependentHuman monocytes
Prostaglandin E2 (PGE₂)Reduction in secretionDose-dependentHuman monocytes
Carrageenan-Induced Paw EdemaReduction in edemaNot specifiedRats
Nitric Oxide (NO)Increased productionDose-dependentRAW 264.7 cells
Interleukin-4 (IL-4)DecreaseNot specifiedMast cells
Interleukin-13 (IL-13)DecreaseNot specifiedMast cells

Table 2: Summary of the anti-inflammatory effects of this compound in various in vitro and in vivo models[3][4][5].

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., water or methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each this compound dilution to the wells.

    • Add an equal volume of the DPPH solution to each well.

    • A control well is prepared with the solvent and DPPH solution.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Objective: To assess the total antioxidant capacity of this compound.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•⁺): The ABTS•⁺ solution is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•⁺ stock solution is diluted with a suitable buffer (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound is dissolved in the same buffer to prepare various concentrations.

  • Assay Procedure:

    • A specific volume of the diluted ABTS•⁺ solution is mixed with a small volume of the this compound sample.

    • The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample with that of Trolox, a water-soluble vitamin E analog.

Cellular Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of inflammatory mediators in immune cells.

Methodology:

  • Cell Culture: Murine macrophage cell line, such as RAW 264.7, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Treatment:

    • Cells are seeded in culture plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The levels of cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression (e.g., iNOS, COX-2): The expression levels of genes encoding inflammatory enzymes are determined by reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR).

  • Data Analysis: The production of inflammatory mediators in this compound-treated cells is compared to that in LPS-stimulated cells without this compound treatment.

In-vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To assess the in-vivo anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • Treatment: this compound is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

experimental_workflow cluster_invitro In-Vitro Antioxidant Assays cluster_cellular Cellular Anti-inflammatory Assays cluster_invivo In-Vivo Anti-inflammatory Assays DPPH DPPH Radical Scavenging Assay DataAnalysis Data Analysis & IC50 / % Inhibition Calculation DPPH->DataAnalysis ABTS ABTS Radical Cation Decolorization Assay ABTS->DataAnalysis Macrophages LPS-Stimulated Macrophages (e.g., RAW 264.7) Mediators Measurement of Inflammatory Mediators (NO, TNF-α, IL-6) Macrophages->Mediators Mediators->DataAnalysis Edema Carrageenan-Induced Paw Edema Model Measurement Plethysmometric Measurement of Paw Volume Edema->Measurement Measurement->DataAnalysis FulvicAcid This compound Sample FulvicAcid->DPPH FulvicAcid->ABTS FulvicAcid->Macrophages FulvicAcid->Edema

Caption: General experimental workflow for assessing the antioxidant and anti-inflammatory properties of this compound.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Genes Transcription FulvicAcid This compound FulvicAcid->IKK Inhibits FulvicAcid->NFkB_active Inhibits Translocation

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

MAPK_pathway Stimuli Inflammatory Stimuli (e.g., Homocysteine) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 (Transcription Factor) MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Expression (e.g., COX-2) AP1->Genes Transcription FulvicAcid This compound FulvicAcid->MAPK Inhibits Phosphorylation

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

NLRP3_pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B NLRP3_assembly NLRP3 Inflammasome Assembly NLRP3_proIL1B->NLRP3_assembly DAMPs DAMPs / PAMPs (e.g., ATP, Uric Acid Crystals) K_efflux K+ Efflux DAMPs->K_efflux ROS ROS Production DAMPs->ROS K_efflux->NLRP3_assembly ROS->NLRP3_assembly ASC ASC Adaptor NLRP3_assembly->ASC Caspase1_pro Pro-Caspase-1 ASC->Caspase1_pro Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Cleavage IL1B_pro Pro-IL-1β Caspase1_active->IL1B_pro Cleavage Pyroptosis Pyroptosis Caspase1_active->Pyroptosis IL1B_mature Mature IL-1β IL1B_pro->IL1B_mature FulvicAcid This compound FulvicAcid->NFkB Inhibits FulvicAcid->ROS Scavenges

References

The Pivotal Role of Fulvic Acid in Soil Microbiology and Nutrient Cycling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fulvic acid, a principal component of humic substances, is a class of natural organic compounds originating from the decomposition of plant and animal matter.[1][2] Characterized by its low molecular weight and high solubility across a wide pH range, this compound is one of the most bioactive fractions of soil organic matter.[1][3] Its intricate molecular structure, rich in carboxyl, phenolic, and hydroxyl functional groups, endows it with a remarkable capacity to interact with soil minerals, organic compounds, and microorganisms.[4][5] This guide provides a comprehensive technical overview of the critical functions of this compound in modulating soil microbial communities and driving essential nutrient cycles, offering valuable insights for researchers, scientists, and professionals in drug development.

The Influence of this compound on Soil Microbiology

This compound acts as a biostimulant, profoundly influencing the abundance, diversity, and activity of soil microorganisms. It provides a readily available source of carbon and energy, fostering the proliferation of beneficial microbial populations.[5][6]

Stimulation of Microbial Growth and Diversity

Application of this compound has been shown to significantly increase the populations of key microbial groups, including bacteria, fungi, and actinomycetes.[7] This stimulation of microbial growth leads to an overall enhancement of soil microbial biomass.[6] For instance, some studies have reported a 30-45% increase in soil microbial biomass following this compound treatments.[6] Furthermore, this compound can enhance the functional diversity of soil microbial communities, with some research indicating an increase in microbial diversity indices by up to 40% in certain soil types.[6]

Impact on Soil Enzyme Activity

Soil enzymes are crucial catalysts for the decomposition of organic matter and the cycling of nutrients. This compound has been demonstrated to modulate the activity of several key soil enzymes. Studies have shown that this compound application can significantly increase the activity of enzymes such as urease, sucrase, phosphatase, and catalase.[2][7] However, the interaction between fulvic acids and enzymes can be complex. The effect is dependent on factors like pH, ionic strength, and the charge of both the this compound and the enzyme.[8][9] For example, when oppositely charged, this compound can form complexes with enzymes, which may suppress their activity.[8][9] Conversely, when both carry the same charge, this compound can enhance enzyme activity and stability.[8][10]

The Role of this compound in Nutrient Cycling

This compound plays a central role in enhancing the availability and uptake of both macronutrients and micronutrients, thereby improving soil fertility and plant nutrition.[10][11]

Nitrogen Cycling

This compound significantly impacts the nitrogen cycle in soil. It can enhance nitrogen retention by reducing leaching losses; humic-treated soils have been found to retain 15-25% more nitrogen.[12] Furthermore, this compound stimulates microbial processes involved in nitrogen transformation.[12] Research has shown that this compound application can increase the abundance of genes related to nitrogen fixation (nifH) and urea (B33335) hydrolysis.[13][14] In paddy soils, for example, this compound amendment promoted nitrogen fixation capability by 1.2-fold.[13][14] However, the effect of this compound on nitrogen-cycling genes can vary depending on the specific soil conditions and the presence of other organic amendments.[15] For instance, in some greenhouse soil studies, this compound addition had an inhibitory effect on the abundance of the nifH gene.[13]

Phosphorus Availability

Phosphorus is often a limiting nutrient in soils due to its tendency to form insoluble compounds. This compound can improve phosphorus availability through several mechanisms. It can complex with iron and aluminum in acidic soils and calcium in alkaline soils, which are primarily responsible for phosphate (B84403) fixation, thereby releasing soluble phosphate into the soil solution.[11] Studies have demonstrated that adding this compound can increase the utilization rate of phosphate fertilizer.[16] For example, the addition of 10-20% this compound to phosphate fertilizers has been shown to increase fertilizer efficiency by 10-20%.[16] In acid soils, the application of this compound has been observed to increase the concentration of available Olsen-P and labile P by 15-19% and 44-47%, respectively.[17]

Micronutrient Chelation and Transport

One of the most critical functions of this compound is its ability to chelate essential micronutrients.[3][4] The negatively charged functional groups on this compound molecules bind with positively charged micronutrient cations such as iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn).[1][4] This chelation process forms stable, water-soluble complexes that prevent the micronutrients from precipitating and becoming unavailable to plants.[4][18] The small molecular size of this compound allows these chelated micronutrients to be easily transported through the soil and readily absorbed by plant roots and leaves.[3][19] This enhanced mobility and uptake of micronutrients are crucial for preventing and correcting nutrient deficiencies in plants.[20]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative impacts of this compound on various soil microbiological and nutrient cycling parameters as reported in the scientific literature.

Table 1: Effects of this compound on Soil Microbial Parameters

ParameterTreatmentReported EffectReference
Microbial ActivityThis compound application20% increase[12]
Microbial BiomassThis compound treatments30-45% increase[6]
Microbial Diversity IndicesThis compound treatments in contaminated soilsUp to 40% increase[6]
Bacteria, Fungi, ActinomycetesThis compound fertilizer (6 g/kg)Significant increase, reaching maximum numbers[7]

Table 2: Effects of this compound on Soil Enzyme Activities

EnzymeTreatmentReported EffectReference
Urease, Sucrase, PhosphataseHumic this compound fertilizerIncreased activities[2]
Urease, Acid Phosphatase, Catalase, SucraseThis compound fertilizer (10 g/kg)Maximum activity reached[7]

Table 3: Effects of this compound on Nutrient Cycling and Availability

NutrientParameterTreatmentReported EffectReference
NitrogenRetention in humic-treated soilsHumic acid application15-25% more nitrogen retained[12]
NitrogenFixation capability in paddy soilsThis compound amendment1.2-fold promotion[13][14]
PhosphorusFertilizer efficiency10-20% this compound added to phosphate fertilizer10-20% relative increase in fertilizer efficiency[16]
PhosphorusOlsen-P and labile P in acid soilThis compound application15-19% and 44-47% increase, respectively[17]
Peanut YieldHumic this compound with inorganic fertilizers (3-year trial)Combination treatment78.9% increase in yield[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines of standard protocols for key experiments.

Protocol 1: Extraction and Purification of Soil this compound (IHSS Method)

This protocol is based on the method developed by the International Humic Substances Society (IHSS).[21][22]

  • Acid Pre-treatment: Equilibrate a dried and sieved soil sample to a pH between 1.0 and 2.0 with 1 M HCl. Shake the suspension for 1 hour. Separate the supernatant (FA Extract 1) from the soil residue by centrifugation.[21]

  • Alkaline Extraction: Neutralize the soil residue with 1 M NaOH to pH 7.0, then add 0.1 M NaOH under a nitrogen atmosphere to achieve a 10:1 liquid-to-solid ratio. Shake for a minimum of 4 hours. Separate the supernatant (humic and this compound extract) from the residue by centrifugation.[21]

  • Acidification and Separation: Acidify the supernatant with 6 M HCl to pH 1.0. Allow the humic acid to precipitate for 12-16 hours. Separate the precipitated humic acid from the supernatant (FA Extract 2) by centrifugation.[21]

  • Purification using XAD-8 Resin: Pass the combined FA Extracts 1 and 2 through a column containing XAD-8 resin. The this compound will be adsorbed onto the resin.[21]

  • Elution and Final Steps: Discard the effluent and rinse the column with distilled water. Back-elute the this compound from the resin using 0.1 M NaOH. Immediately acidify the eluate to pH 1.0 with 6 M HCl.[21] The purified this compound can then be desalted by dialysis and freeze-dried.

Protocol 2: Determination of Soil Microbial Populations

The dilution plate count method is a standard technique to quantify different microbial groups.[7]

  • Sample Preparation: Collect rhizosphere soil samples. Prepare a soil suspension by adding 10 g of fresh soil to 90 mL of sterile distilled water and shaking vigorously.

  • Serial Dilution: Perform a series of ten-fold dilutions of the initial soil suspension (e.g., 10⁻², 10⁻³, 10⁻⁴, etc.).

  • Plating: Plate 0.1 mL of the appropriate dilutions onto specific growth media for bacteria (e.g., Nutrient Agar), fungi (e.g., Martin's Rose Bengal Agar), and actinomycetes (e.g., Gauze's No. 1 Agar).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 28°C for bacteria and actinomycetes, 25°C for fungi) for a specified period.

  • Colony Counting: Count the number of colony-forming units (CFUs) on the plates and calculate the microbial population per gram of dry soil.

Protocol 3: Soil Enzyme Activity Assays

The activities of key soil enzymes can be determined using spectrophotometric methods.[7]

  • Urease Activity: Incubate a soil sample with a urea solution and a buffer (e.g., citrate (B86180) buffer, pH 6.7). The amount of ammonia (B1221849) produced is determined colorimetrically after reaction with Nessler's reagent.

  • Acid Phosphatase Activity: Incubate a soil sample with a p-nitrophenyl phosphate solution and a buffer (e.g., modified universal buffer, pH 6.5 for acid phosphatase). The amount of p-nitrophenol released is measured spectrophotometrically at 400 nm.

  • Catalase Activity: Treat a soil sample with hydrogen peroxide (H₂O₂). The remaining H₂O₂ after a specific reaction time is titrated with potassium permanganate (B83412) (KMnO₄).

  • Sucrase Activity: Incubate a soil sample with a sucrose (B13894) solution and a buffer (e.g., phosphate buffer, pH 5.5). The amount of glucose produced is determined colorimetrically.

Visualizations of Pathways and Processes

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to this compound's role in soil ecosystems.

Fulvic_Acid_Chelation cluster_soil Soil Environment cluster_plant Plant Root FA This compound Molecule (-COOH, -OH groups) Chelate This compound-Nutrient Chelate (Water-Soluble Complex) FA->Chelate Chelation Nutrient Micronutrient Cation (e.g., Fe²⁺, Zn²⁺) Unavailable Insoluble Nutrient (Precipitated/Fixed) Nutrient->Unavailable Precipitation/ Fixation Nutrient->Chelate Root Root Cell Chelate->Root Enhanced Uptake

Caption: Chelation mechanism of this compound with micronutrients.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results and Conclusion start Pot Experiment Design (e.g., Loess Soil with Maize) treatments Treatments: - Control (CK) - this compound (FA) Application - Different Phosphorus (P) Levels - Different Water (W) Conditions start->treatments sampling Soil and Plant Sampling (at specific growth stages) treatments->sampling Incubation/Growth Period soil_analysis Soil Analysis: - pH - Olsen-P - Labile P - Enzyme Activities sampling->soil_analysis plant_analysis Plant Analysis: - Plant Height - Root P Concentration - P-uptake Efficiency sampling->plant_analysis data Data Interpretation and Statistical Analysis soil_analysis->data plant_analysis->data conclusion Conclusion on FA's effect on P availability and maize growth data->conclusion

Caption: Workflow for investigating this compound's effects on soil P.

Plant_Microbe_Signaling cluster_plant Plant (Legume) cluster_rhizosphere Rhizosphere FA This compound (FA) (Foliar Spray) Metabolism Basal Metabolic Pathways (e.g., Photosynthesis) FA->Metabolism Stimulates Signaling Long-distance Signaling Metabolism->Signaling RootExudates Altered Root Exudates Signaling->RootExudates Regulates Flavonoids Increased Flavonoid Synthesis & Secretion RootExudates->Flavonoids Rhizobia Rhizobia Flavonoids->Rhizobia Attracts Nodulation Enhanced Nodulation & Nitrogen Fixation Rhizobia->Nodulation Initiates Symbiosis

Caption: this compound's role in legume-rhizobium signaling.

Conclusion

This compound is a dynamic and influential component of soil organic matter, playing a multifaceted role in shaping soil microbiology and governing nutrient cycling. Its ability to stimulate microbial activity, enhance the availability of essential nutrients through chelation and other mechanisms, and improve overall soil health makes it a substance of significant interest for sustainable agriculture and environmental management. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of this compound's action and its application in developing innovative solutions for crop nutrition and soil remediation. A deeper understanding of these complex interactions is paramount for harnessing the full potential of this compound to create more resilient and productive agricultural ecosystems.

References

The Intricate Dance: A Technical Guide to the Chelating Mechanism of Fulvic Acid with Heavy Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which fulvic acid, a naturally occurring humic substance, chelates heavy metals. Understanding this intricate process is paramount for its application in environmental remediation, agriculture, and novel therapeutic strategies. This document provides a comprehensive overview of the binding principles, quantitative data on complex stability, detailed experimental protocols for characterization, and visual representations of the key interactions.

The Core Mechanism: An Overture of Functional Groups

This compound's remarkable ability to chelate heavy metals stems from its complex molecular structure, which is rich in oxygen-containing functional groups. These groups act as ligands, donating lone pairs of electrons to the positively charged metal ions to form stable, coordinate covalent bonds. The primary functional groups involved in this process are:

  • Carboxylic Acid Groups (-COOH): These are the most acidic functional groups in this compound and play a predominant role in metal binding, especially at lower pH values. The deprotonated carboxylate group (-COO⁻) forms strong ionic bonds with metal cations.

  • Phenolic Hydroxyl Groups (-OH): Attached to aromatic rings, these groups become more reactive at higher pH levels. The deprotonated phenolate (B1203915) ion (-O⁻) is a potent ligand for heavy metals.

  • Alcoholic Hydroxyl Groups (-OH): While less acidic than their phenolic counterparts, alcoholic hydroxyls can also participate in chelation, particularly in forming polydentate complexes.[1]

  • Carbonyl Groups (C=O): Ketonic and quinonic carbonyl groups contribute to the overall binding capacity of this compound.[1]

  • Nitrogen and Sulfur-Containing Groups: Although present in smaller quantities, amine (-NH2) and sulfhydryl (-SH) groups can also form strong coordinate bonds with certain heavy metals, contributing to the diversity of chelation sites.[1]

Chelation is not merely a simple ionic interaction. It involves the formation of a heterocyclic ring structure with the metal ion as the central atom. This ring formation, typically involving two or more functional groups from the this compound molecule, significantly enhances the stability of the metal-fulvic acid complex. The most common chelate rings are formed by:

  • A carboxyl and a phenolic hydroxyl group (Salicylate-type): This arrangement is a primary binding site for many divalent and trivalent metals.[2][3]

  • Two adjacent carboxyl groups (Phthalate-type): This configuration provides a strong bidentate chelation site.[2][3]

  • A carboxyl group and an alcoholic hydroxyl group.

The formation of these chelate rings effectively sequesters the metal ion, altering its bioavailability, mobility, and toxicity.

Quantitative Insights: Stability of this compound-Heavy Metal Complexes

The strength of the interaction between this compound and a heavy metal is quantified by the stability constant (K) or, more commonly, its logarithmic form (log K). A higher log K value indicates a more stable complex. The stability of these complexes is influenced by several factors, including pH, ionic strength, temperature, and the nature of the metal ion. The following tables summarize the stability constants for various heavy metal-fulvic acid complexes as reported in the literature.

Metal IonLog KpHTemperature (°C)Ionic Strength (M)Reference
Fe(II)5.937.030Not Specified[4]
Cu(II)5.967.030Not Specified[4]
Mn(II)6.017.030Not Specified[4]
Zn(II)5.897.030Not Specified[4]
Pb(II)4.8 (approx.)4.0250.1[5]
Cd(II)3.5 (approx.)5.0250.1[5]

Note: The variability in reported log K values can be attributed to differences in the source and composition of the this compound, as well as the specific experimental conditions.

The general order of stability for divalent metal complexes with this compound often follows the Irving-Williams series: Pb²⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺ > Fe²⁺ > Mn²⁺ > Mg²⁺. However, deviations can occur due to the heterogeneous nature of this compound.

Visualizing the Interaction: Chelation Pathways and Models

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental concepts of this compound structure and its chelation mechanism with heavy metals.

Fulvic_Acid_Structure cluster_fulvic_acid Conceptual Model of a this compound Monomer Aromatic_Ring Aromatic Ring Aliphatic_Chain Aliphatic Chain Aromatic_Ring->Aliphatic_Chain Carboxyl Carboxyl Group (-COOH) Aromatic_Ring->Carboxyl Phenolic Phenolic Hydroxyl (-OH) Aromatic_Ring->Phenolic Aliphatic_Chain->Carboxyl Alcoholic Alcoholic Hydroxyl (-OH) Aliphatic_Chain->Alcoholic Carbonyl Carbonyl Group (C=O) Aliphatic_Chain->Carbonyl Chelation_Mechanism cluster_binding_sites Binding Sites FA This compound Carboxylate -COO⁻ FA->Carboxylate deprotonation Phenolate -O⁻ FA->Phenolate deprotonation (higher pH) Metal Heavy Metal Ion (M²⁺) Chelate Stable Chelate (Ring Structure) Metal->Chelate Carboxylate->Metal forms coordinate bond Phenolate->Metal forms coordinate bond Bidentate_Chelation cluster_salicylate Salicylate-type Chelation cluster_phthalate Phthalate-type Chelation M M²⁺ O2 O M->O2 O3 O⁻ M->O3 O1 O C C O1->C C->O2 Ar Aromatic Ring C->Ar Ar->O3 M2 M²⁺ O5 O⁻ M2->O5 O7 O⁻ M2->O7 O4 O C2 C O4->C2 C2->O5 Ar2 Aromatic Ring C2->Ar2 C3 C Ar2->C3 O6 O C3->O6 C3->O7

References

Unraveling the Complexity: A Technical Guide to the Polydispersity of Fulvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvic acid, a principal component of humic substances, is a complex amalgam of organic molecules derived from the decomposition of organic matter. Its inherent polydispersity—the wide distribution of molecular sizes and weights—is a defining characteristic that dictates its physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the polydispersity of this compound, offering a comprehensive overview for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes complex molecular interactions and workflows to facilitate a deeper understanding of this multifaceted biomaterial.

Introduction to this compound and Polydispersity

This compound (FA) is a class of natural organic compounds that are soluble in water at all pH levels.[1][2] It is distinguished from other humic substances, such as humic acid and humin, by its lower molecular weight and higher oxygen content.[3] The molecular composition of this compound is highly heterogeneous, consisting of a diverse array of functional groups, including carboxylic, phenolic hydroxyl, and carbonyl groups. This structural complexity gives rise to its polydisperse nature, meaning that a given sample of this compound contains a range of molecules with different sizes and molecular weights.[4]

The polydispersity of this compound is a critical parameter as it influences its biological functions, such as its ability to chelate metal ions, act as an antioxidant, and modulate cellular processes.[5] In the context of drug development, understanding and characterizing the polydispersity of this compound is paramount for its potential application as a functional excipient or a therapeutic agent itself, as it can affect bioavailability, drug delivery mechanisms, and pharmacological activity.[6]

Quantitative Analysis of this compound Polydispersity

The molecular weight and polydispersity of this compound are not fixed values but vary depending on the source material (e.g., soil, peat, aquatic environments) and the extraction method used.[4][7] Key parameters used to describe the molecular weight distribution are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). A PDI value of 1.0 indicates a monodisperse sample (all molecules have the same size), while values greater than 1.0 signify a polydisperse nature.

The following tables summarize quantitative data on the molecular weight and polydispersity of this compound from various sources, as determined by different analytical techniques.

Table 1: Molecular Weight and Polydispersity of this compound from Various Sources Determined by Size Exclusion Chromatography (SEC)

Source of this compoundNumber-Average Molecular Weight (Mn) (Da)Weight-Average Molecular Weight (Mw) (Da)Polydispersity Index (PDI)Reference
River Water HF-< 4,700-[4]
Soil HA-> 30,4003.5 - 4.4[4]
Peat HF-> 30,4003.5 - 4.4[4]
XAD-resin isolated--1.6 - 3.1[4]
Compost (Herb Residue)1.5 - 1.6 times lower than HA2.7 - 3.1 times lower than HA-[8]
Compost (Wheat Straw)1.5 - 1.6 times lower than HA2.7 - 3.1 times lower than HA-[8]
Compost (Rice Husk)1.5 - 1.6 times lower than HA2.7 - 3.1 times lower than HA-[8]

Table 2: Molecular Weight of this compound Determined by Mass Spectrometry (MALDI-TOF-MS)

Source of this compoundNumber-Average Molecular Weight (Mn) (Da)Reference
Tropical Peat2,900[9][10]
Inogashira Soil9,700[9][10]
Pahokee Peat6,500[9]
Elliott Soil11,000[9]

Table 3: Hydrodynamic Diameter of this compound Determined by Flow Field-Flow Fractionation (FFF)

Source of this compoundIonic Strength of SolutionHydrodynamic Diameter (nm)Reference
Suwannee River FALow0.5 - 3.3[11]
Suwannee River HALow0.7 - 4.4[11]
Aldrich HAHigh0.84 - 6.9[11]

Experimental Protocols for Characterizing Polydispersity

Accurate characterization of the polydispersity of this compound requires sophisticated analytical techniques. This section details the methodologies for three key experimental protocols.

Size Exclusion Chromatography (SEC) / High-Performance Size Exclusion Chromatography (HPSEC)

Principle: Size exclusion chromatography separates molecules based on their hydrodynamic volume in solution.[12] A column is packed with a porous stationary phase. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. By calibrating the column with standards of known molecular weight, the molecular weight distribution of the this compound sample can be determined.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.45 µm or smaller pore size filter to remove any particulate matter.

  • Instrumentation and Columns:

    • Utilize a high-performance liquid chromatography (HPLC) system equipped with a pump, injector, one or more SEC columns, and a detector.

    • Commonly used columns for humic substances include those with hydrophilic stationary phases like modified silica (B1680970) or polymer-based gels (e.g., TSKgel, Sephadex).[13][14]

  • Mobile Phase:

    • The mobile phase should be a buffer solution that minimizes interactions between the this compound molecules and the stationary phase. A common mobile phase is a phosphate (B84403) or borate (B1201080) buffer at a controlled pH (e.g., pH 7-9) and ionic strength (e.g., 0.05-0.1 M NaCl).[9][14]

  • Calibration:

    • Prepare a series of molecular weight standards (e.g., polystyrene sulfonates, proteins, or dextrans) of known molecular weights.

    • Inject each standard and record its elution volume.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Analysis:

    • Inject the prepared this compound sample into the SEC system.

    • Monitor the elution profile using a suitable detector, typically a UV-Vis detector at a wavelength of 254 nm or 280 nm.[9]

    • From the resulting chromatogram and the calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[15]

Flow Field-Flow Fractionation (FFF)

Principle: Flow FFF is a separation technique that separates molecules based on their diffusion coefficients, which are related to their hydrodynamic size.[16] The sample is introduced into a thin, ribbon-like channel through which a carrier liquid flows. A perpendicular cross-flow is applied, which forces the molecules towards an accumulation wall. Smaller molecules with higher diffusion coefficients will be further from the wall and transported faster by the parabolic flow profile of the carrier liquid, thus eluting earlier than larger molecules.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the carrier liquid (e.g., 10-100 µg/mL).

    • Filter the sample through a 0.22 µm filter.

  • Instrumentation:

    • An FFF system consists of a channel, a cross-flow pump, a channel-flow pump, an injector, and a detector (e.g., UV-Vis, MALS - Multi-Angle Light Scattering).

  • Carrier Liquid:

    • The carrier liquid is typically an aqueous buffer solution with a specific pH and ionic strength, chosen to control the aggregation state of the this compound molecules.[11]

  • Separation Parameters:

    • Optimize the channel flow rate and the cross-flow rate to achieve the desired separation resolution.

    • A stop-flow period may be incorporated at the beginning of the run to allow the sample to equilibrate in the channel.[11]

  • Data Analysis:

    • The retention time of the eluting fractions is used to calculate the diffusion coefficient of the molecules.

    • The diffusion coefficient can then be related to the hydrodynamic diameter and molecular weight using the Stokes-Einstein equation and calibration with standards.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Principle: MALDI-TOF-MS is a soft ionization technique used to determine the molecular weight of large, non-volatile molecules.[17] The this compound sample is co-crystallized with a matrix compound. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb and ionize the analyte molecules. The ionized molecules are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio.

Detailed Methodology:

  • Sample and Matrix Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a similar solvent.[9][18]

  • Sample Spotting:

    • Mix the sample solution with the matrix solution in a specific ratio (e.g., 1:10 v/v).

    • Spot a small volume (e.g., 1 µL) of the mixture onto a MALDI target plate and allow it to dry completely, forming co-crystals.[19]

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in either positive or negative ion mode.

    • Optimize the laser energy to achieve good signal intensity while minimizing fragmentation.

  • Data Analysis:

    • The resulting mass spectrum shows a distribution of peaks, each corresponding to a different molecular species in the this compound sample.

    • From the mass spectrum, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated.[20]

Visualization of Pathways and Workflows

Signaling Pathways

This compound's biological activity is often attributed to its antioxidant and anti-inflammatory properties. One of the key signaling pathways it modulates is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

NF_kB_Pathway_Inhibition_by_Fulvic_Acid cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates Fulvic_Acid This compound Fulvic_Acid->IKK_Complex Inhibits NF_kB_Active Active NF-κB Fulvic_Acid->NF_kB_Active May inhibit DNA binding IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) NF_kB_IkB_Complex NF-κB/IκB Complex (Inactive) IkB->NF_kB_IkB_Complex NF_kB->NF_kB_IkB_Complex NF_kB->NF_kB_Active Translocates to Nucleus NF_kB_IkB_Complex->IkB Degradation NF_kB_IkB_Complex->NF_kB Releases DNA DNA NF_kB_Active->DNA Binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

This compound can also exert its antioxidant effects through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant enzyme systems.

Antioxidant_Mechanism_of_Fulvic_Acid Fulvic_Acid This compound ROS Reactive Oxygen Species (ROS) Fulvic_Acid->ROS Direct Scavenging Cellular_Damage Oxidative Cellular Damage Fulvic_Acid->Cellular_Damage Prevents Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) Fulvic_Acid->Antioxidant_Enzymes Upregulates Activity ROS->Cellular_Damage Causes Neutralized_ROS Neutralized ROS Antioxidant_Enzymes->ROS Neutralizes

Caption: Antioxidant Mechanisms of this compound.

Experimental and Logical Workflows

The characterization of this compound's polydispersity involves a series of steps, from sample collection to data analysis.

Fulvic_Acid_Characterization_Workflow Sample_Collection Sample Collection (Soil, Peat, Water, etc.) Extraction Extraction of Humic Substances (e.g., Alkaline Extraction) Sample_Collection->Extraction Fractionation Fractionation (Separation of this compound) Extraction->Fractionation Purification Purification (e.g., using XAD resins) Fractionation->Purification Characterization Polydispersity Characterization Purification->Characterization SEC Size Exclusion Chromatography (SEC) Characterization->SEC Method 1 FFF Flow Field-Flow Fractionation (FFF) Characterization->FFF Method 2 MALDI MALDI-TOF-MS Characterization->MALDI Method 3 Data_Analysis Data Analysis (Mn, Mw, PDI) SEC->Data_Analysis FFF->Data_Analysis MALDI->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for this compound Polydispersity Characterization.

Implications for Drug Development

The polydispersity of this compound has significant implications for its use in drug development.

  • Drug Delivery: The ability of this compound to form complexes with various molecules suggests its potential as a drug carrier. The size distribution of this compound can influence the loading capacity, stability, and release profile of the drug-fulvic acid complex.

  • Bioavailability Enhancement: this compound has been shown to enhance the bioavailability of certain drugs.[6] This effect may be dependent on the molecular weight fractions of this compound, with smaller molecules potentially being more effective at crossing biological membranes.

  • Therapeutic Activity: The inherent anti-inflammatory and antioxidant properties of this compound make it a potential therapeutic agent for various conditions. The polydispersity will likely influence the overall therapeutic efficacy, with different molecular weight fractions contributing differently to the biological activity.

  • Quality Control: For the development of this compound-based products, robust analytical methods to characterize its polydispersity are essential for ensuring product consistency, quality, and regulatory compliance.

Conclusion

The polydispersity of this compound is a fundamental characteristic that underpins its diverse physicochemical and biological properties. This technical guide has provided a comprehensive overview of this topic, from quantitative data and detailed experimental protocols to the visualization of its molecular interactions. For researchers and professionals in drug development, a thorough understanding and characterization of this compound's polydispersity are crucial for harnessing its full potential in therapeutic and drug delivery applications. Future research should continue to explore the relationship between the specific molecular weight fractions of this compound and their distinct biological activities to enable the development of more targeted and effective this compound-based products.

References

The Integral Role of Fulvic Acid in Carbon Sequestration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvic acid, a principal component of humic substances, plays a multifaceted and critical role in soil carbon sequestration. Its unique physicochemical properties, including low molecular weight and high biological activity, enable it to influence a cascade of processes that contribute to the long-term storage of carbon in terrestrial ecosystems. This guide provides an in-depth technical examination of the mechanisms by which this compound contributes to carbon sequestration, supported by quantitative data from scientific studies, detailed experimental protocols, and visual representations of key pathways and workflows. Understanding these mechanisms is paramount for developing strategies to enhance soil health, mitigate climate change, and explore potential applications in related scientific fields.

Introduction: this compound as a Key Player in the Carbon Cycle

This compound is a class of natural organic compounds that arise from the decomposition of plant, animal, and microbial residues in the soil.[1] It is distinguished from other humic substances like humic acid and humin by its solubility in water across all pH levels, lower molecular weight, and higher oxygen content.[2] These characteristics make this compound a highly mobile and reactive component of soil organic matter (SOM), profoundly influencing soil structure, nutrient cycling, and microbial ecosystems.[3][4]

The significance of this compound in carbon sequestration lies in its ability to both directly store carbon in a relatively stable form and indirectly promote the sequestration of carbon through its effects on soil health and plant productivity.[5][6] This guide will dissect these direct and indirect roles, providing a comprehensive overview for advanced scientific audiences.

Mechanisms of Carbon Sequestration Facilitated by this compound

This compound contributes to carbon sequestration through several interconnected mechanisms:

Direct Contribution to the Stable Carbon Pool

This compound itself is a carbon-rich organic molecule. While it is considered a more labile fraction of humus compared to humin, its incorporation into soil aggregates and association with mineral surfaces can significantly enhance its persistence.[3][6] This process of stabilization protects the carbon within the this compound molecules from rapid microbial decomposition, effectively locking it away in the soil for extended periods.

Improvement of Soil Structure and Aggregation

One of the most significant indirect roles of this compound in carbon sequestration is its ability to improve soil structure.[4][7] this compound acts as a binding agent, flocculating clay particles to form stable soil aggregates.[8][9] This aggregation process creates a physical barrier that protects organic matter, including other carbon compounds, from microbial degradation.[6] The enhanced soil structure also improves water infiltration and aeration, creating a more favorable environment for plant growth and, consequently, greater carbon input into the soil through root exudates and biomass decomposition.[4][9]

A study demonstrated that the application of this compound can increase the content of soil granules (≥ 0.25 mm) by 10-20%.[7]

Stimulation of Microbial Activity and Biomass

This compound serves as a readily available source of carbon and energy for soil microorganisms.[10] By stimulating microbial growth and activity, it enhances the decomposition of raw organic matter into more stable humic substances.[11] This process, known as humification, is a crucial pathway for long-term carbon storage. Furthermore, some microorganisms involved in these processes can also contribute to the formation of stable soil aggregates.[8]

Enhancement of Plant Growth and Photosynthesis

This compound can enhance nutrient uptake by plants. Its chelating properties allow it to bind with essential micronutrients, making them more available for plant absorption.[2][8] It can also penetrate plant cells and transport nutrients directly to metabolic sites. Studies have shown that this compound can increase chlorophyll (B73375) content and the rate of photosynthesis, leading to greater biomass production.[2] This increased plant growth results in a larger amount of carbon being drawn from the atmosphere through photosynthesis and subsequently transferred to the soil through root systems and decaying plant matter. Research has indicated that this compound application can lead to a 10% to 30% increase in crop yields.[2]

Quantitative Data on this compound and Carbon Sequestration

The following tables summarize quantitative data from various studies on the impact of this compound on soil properties related to carbon sequestration.

ParameterTreatmentSoil TypePercentage Increase (%)Reference
Soil Organic CarbonThis compound ApplicationMollisols16 - 37.8[12]
Soil Organic CarbonThis compound ApplicationAridisols1.68 - 24.3[12]
Soil Organic CarbonThis compound ApplicationVertisols8.7 - 32.5[12]
Soil Organic CarbonPlant-derived & Mineral-derived Fulvic AcidsAlbic Black Soil29 - 21[10]
Light Fraction CarbonPlant-derived & Mineral-derived Fulvic AcidsAlbic Black Soil38 - 21[10]
Soil Aggregate Content (≥ 0.25 mm)This compound ApplicationNot Specified10 - 20[7]

Table 1: Effect of this compound Application on Soil Carbon Fractions and Aggregation.

ParameterThis compound Concentration Range (g kg⁻¹)Mean Concentration (g kg⁻¹)Soil TypeReference
This compound1.64 - 6.513.06 (average of calibration and validation sets)Subtropical Croplands[3]

Table 2: Concentration of this compound in Soil Organic Matter.

Experimental Protocols

This section details the methodologies for key experiments cited in the context of this compound and carbon sequestration research.

Extraction and Fractionation of Humic Substances (including this compound)

This protocol is based on the differential solubility of humic fractions in acidic and alkaline solutions.[13]

Objective: To separate this compound, humic acid, and humin from a soil sample.

Materials:

  • Soil sample (air-dried and sieved)

  • 0.1 M NaOH solution

  • 6 M HCl or H₂SO₄

  • Centrifuge and centrifuge tubes

  • Shaker

  • pH meter

Procedure:

  • Mix a known weight of the soil sample with a 0.1 M NaOH solution at a 1:10 ratio (soil:solution).

  • Shake the mixture for 24 hours to extract the humic and fulvic acids.

  • Centrifuge the suspension to separate the supernatant (containing dissolved humic and fulvic acids) from the solid residue (humin and mineral components).

  • Collect the supernatant.

  • Acidify the supernatant to a pH of 1.0-2.0 using 6 M HCl or H₂SO₄.

  • Allow the solution to stand for 12-24 hours to precipitate the humic acid.

  • Centrifuge the acidified solution. The precipitate is the humic acid fraction. The supernatant contains the this compound fraction.

  • The remaining solid residue from step 3 is the humin fraction.

  • Further purification of the this compound fraction can be achieved using techniques like adsorption chromatography (e.g., with XAD-8 resin).[14]

Spectroscopic Analysis of this compound

Spectroscopic methods are used to characterize the chemical structure and functional groups of this compound.

Objective: To analyze the chemical characteristics of extracted this compound.

Methods:

  • UV-Visible (UV-Vis) Spectroscopy:

    • Dissolve a known concentration of the purified this compound in a suitable solvent (e.g., 0.05 M NaHCO₃).[15]

    • Measure the absorbance at different wavelengths, typically between 200 and 800 nm.

    • The E4/E6 ratio (absorbance at 465 nm divided by absorbance at 665 nm) can be calculated to estimate the degree of aromaticity and molecular size.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the dried this compound sample.

    • Analyze the sample using an FTIR spectrometer.

    • The resulting spectrum will show absorption bands corresponding to various functional groups (e.g., carboxyl, hydroxyl, phenolic groups) present in the this compound molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the this compound sample in a suitable deuterated solvent.

    • Analyze using ¹H NMR or ¹³C NMR spectroscopy.

    • NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, helping to elucidate the molecular structure.

Visualizing Key Processes with Graphviz

The following diagrams illustrate the complex interactions and pathways involving this compound in carbon sequestration.

Fulvic_Acid_Carbon_Cycle cluster_atmosphere Atmosphere cluster_plant Plant cluster_soil Soil CO2 Atmospheric CO2 Plant Plant Biomass CO2->Plant Photosynthesis SOM Soil Organic Matter (Dead Plants, Animals) Plant->SOM Decomposition Microbes Microbial Biomass SOM->Microbes Microbial Decomposition Microbes->CO2 Respiration FulvicAcid This compound Microbes->FulvicAcid Humification HumicAcid Humic Acid & Humin (Stable Carbon) FulvicAcid->HumicAcid Further Humification Mineral Mineral Association & Aggregation FulvicAcid->Mineral Stabilization HumicAcid->Mineral Stabilization

Caption: The role of this compound in the soil carbon cycle.

Fulvic_Acid_Soil_Improvement cluster_physical Physical Improvements cluster_biological Biological Enhancements cluster_outcome Sequestration Outcome FulvicAcid This compound Aggregation Improved Soil Aggregation FulvicAcid->Aggregation Microbial Stimulated Microbial Activity FulvicAcid->Microbial Nutrient Increased Nutrient Uptake by Plants FulvicAcid->Nutrient Water Increased Water Retention Aggregation->Water Aeration Enhanced Aeration Aggregation->Aeration Carbon Increased & Stabilized Soil Organic Carbon Aggregation->Carbon Microbial->Carbon PlantGrowth Enhanced Plant Growth Nutrient->PlantGrowth PlantGrowth->Carbon

Caption: this compound's impact on soil properties and carbon sequestration.

Experimental_Workflow start Soil Sample Collection extraction Alkaline Extraction (0.1 M NaOH) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant1 Supernatant (Humic + Fulvic Acids) centrifuge1->supernatant1 residue1 Residue (Humin) centrifuge1->residue1 acidification Acidification to pH 1-2 (HCl or H₂SO₄) supernatant1->acidification centrifuge2 Centrifugation acidification->centrifuge2 precipitate Precipitate (Humic Acid) centrifuge2->precipitate supernatant2 Supernatant (this compound) centrifuge2->supernatant2 analysis Spectroscopic Analysis (UV-Vis, FTIR, NMR) supernatant2->analysis

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound is a dynamic and influential component of soil organic matter that plays a pivotal role in carbon sequestration. Its ability to directly contribute to the stable carbon pool, improve soil structure, stimulate microbial life, and enhance plant productivity underscores its importance in terrestrial carbon cycling. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into harnessing the potential of this compound to enhance carbon sequestration and improve soil health. For researchers in soil science, environmental science, and related fields, a deeper understanding of this compound's mechanisms is essential for developing innovative solutions to mitigate climate change and ensure sustainable land management.

References

Investigating the Electrophoretic Mobility of Fulvic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid, a principal component of humic substances, is a complex mixture of naturally occurring organic acids.[1] Arising from the decomposition of plant and animal matter, these compounds are characterized by a diverse array of functional groups, including carboxylic and phenolic moieties, which impart a net negative charge and influence their behavior in an electric field.[1][2] This inherent charge and polyelectrolytic nature make electrophoretic techniques particularly well-suited for the characterization of this compound. Understanding the electrophoretic mobility of this compound is crucial for a variety of applications, from environmental science to its emerging role in drug delivery and bioavailability enhancement.[3][4] This technical guide provides an in-depth exploration of the electrophoretic properties of this compound, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying principles and interactions.

The Nature of this compound

This compound is distinguished from other humic substances by its solubility in both acidic and alkaline solutions.[5] It consists of a loose assembly of aromatic organic polymers with a significant number of carboxyl (COOH) and phenol (B47542) groups.[1] This high density of acidic functional groups results in a pronounced negative charge, especially at neutral to alkaline pH, as protons dissociate.[2] The charge-to-size ratio is a critical determinant of its electrophoretic behavior.

Factors Influencing Electrophoretic Mobility

The electrophoretic mobility of this compound is not an intrinsic constant but is significantly influenced by several environmental and experimental factors. A comprehensive understanding of these factors is essential for reproducible and meaningful analysis.

The primary factors affecting the electrophoretic mobility of this compound are depicted in the diagram below.

cluster_factors Influencing Factors FA This compound Electrophoretic Mobility pH pH of the Medium FA->pH Affects charge via protonation/deprotonation IonicStrength Ionic Strength of Buffer FA->IonicStrength Shields charge, alters double layer MolecularSize Molecular Size and Shape FA->MolecularSize Influences frictional drag ElectricField Electric Field Strength FA->ElectricField Determines driving force Temperature Temperature FA->Temperature Affects viscosity and diffusion SupportMedium Supporting Medium FA->SupportMedium Introduces sieving and electroosmotic flow

Factors Influencing the Electrophoretic Mobility of this compound.

Quantitative Data on Electrophoretic Mobility

The following table summarizes quantitative data on the electrophoretic mobility and related parameters of this compound under various experimental conditions. This data highlights the significant impact of pH and ionic strength on the charge and mobility of this compound molecules.

ParameterThis compound SourcepHIonic Strength (M)ValueReference
Zeta Potential Suwannee RiverHighNot Specified-69 mV[6]
Zeta Potential Suwannee River4.5 - 4.8Not Specified-39 mV[6]
Electrophoretic Mobility Not Specified8.30.05 (Tris-borate)Varies by fraction[7]
Electrophoretic Mobility Not Specified9.00.05 (Carbonate)Varies by fraction[7]
Negative Charge SoilIncreases with pHIncreases with ionic strengthQualitatively described[2]

Experimental Protocols

Capillary Zone Electrophoresis (CZE) of this compound

Capillary Zone Electrophoresis is a high-resolution technique well-suited for the analysis of complex mixtures like this compound. The following protocol provides a general framework for CZE analysis.

1. Instrument and Capillary Preparation:

  • Instrument: A standard capillary electrophoresis system with UV or diode array detection is suitable.

  • Capillary: A fused-silica capillary (e.g., 50-75 µm internal diameter, 50-70 cm total length) is commonly used.

  • Capillary Conditioning: Before first use, condition the capillary by flushing sequentially with 1 M NaOH, deionized water, and the background electrolyte (BGE). Between runs, a rinse with the BGE is typically sufficient.

2. Background Electrolyte (BGE) Preparation:

  • A variety of buffers can be used depending on the desired separation characteristics. Common choices include:

    • 50 mM carbonate buffer, pH 9.0[7]

    • 50 mM phosphate (B84403) buffer, pH 8.5[7]

    • 50 mM borate (B1201080) buffer, pH 8.3[7]

    • 50 mM Tris-borate with 1 mM EDTA, 7 M urea, and 0.1% SDS, pH 8.3 (for disaggregation)[7]

  • Prepare the BGE using high-purity reagents and deionized water. Filter and degas the buffer before use.

3. Sample Preparation:

  • Dissolve the this compound sample in the BGE or a compatible low-ionic-strength buffer to a concentration of approximately 100-500 mg/L.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. Electrophoretic Run:

  • Injection: Inject the sample using either hydrodynamic (pressure) or electrokinetic (voltage) injection. Typical injection times are short (a few seconds).

  • Voltage: Apply a voltage in the range of 15-30 kV. The polarity will depend on the charge of the this compound at the chosen pH (typically negative).

  • Temperature: Maintain a constant capillary temperature (e.g., 25 °C) to ensure reproducibility.

  • Detection: Monitor the separation at a wavelength in the UV range (e.g., 214 nm, 254 nm, or 280 nm).

5. Data Analysis:

  • The resulting electropherogram will show a series of peaks corresponding to different fractions of the this compound mixture, separated based on their charge-to-size ratio.

  • The migration time of each peak can be used to calculate the apparent electrophoretic mobility.

The general workflow for Capillary Zone Electrophoresis of this compound is illustrated below.

cluster_prep Preparation cluster_analysis Analysis cluster_output Output CapillaryPrep Capillary Conditioning (NaOH, H2O, BGE) Injection Sample Injection (Hydrodynamic or Electrokinetic) CapillaryPrep->Injection BGEPrep Background Electrolyte Preparation BGEPrep->Injection SamplePrep This compound Sample Preparation & Filtration SamplePrep->Injection Separation Electrophoretic Separation (15-30 kV, 25°C) Injection->Separation Detection UV/Diode Array Detection Separation->Detection Electropherogram Electropherogram Generation Detection->Electropherogram DataAnalysis Data Analysis (Mobility Calculation) Electropherogram->DataAnalysis cluster_interaction This compound - Drug Interaction cluster_effects Physicochemical & Biological Effects cluster_outcome Therapeutic Outcome FA This compound Complex This compound-Drug Complex FA->Complex Transport Modulated Cellular Transport FA->Transport Direct effect Drug Drug Molecule Drug->Complex Solubility Increased Solubility Complex->Solubility Permeability Enhanced Membrane Permeability Complex->Permeability Bioavailability Increased Bioavailability Solubility->Bioavailability Permeability->Bioavailability Transport->Bioavailability Efficacy Improved Therapeutic Efficacy Bioavailability->Efficacy

References

Illuminating the Core: A Technical Guide to the Photochemical Properties of Fulvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvic acid (FA), a principal component of humic substances, is a complex amalgam of organic molecules that plays a pivotal role in a multitude of environmental and biological processes. Its photochemical properties are of particular interest due to its capacity to absorb solar radiation and initiate a cascade of chemical reactions. This technical guide provides an in-depth exploration of the core photochemical characteristics of this compound, detailing its photoreactivity, photosensitizing capabilities, and the generation of reactive oxygen species (ROS). This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key photochemical pathways to aid researchers in their scientific endeavors.

Introduction: The Photoactive Nature of this compound

This compound's intricate molecular structure, rich in chromophores such as aromatic rings and phenolic groups, allows it to absorb light across the UV and visible spectrum. This absorption of photons elevates the this compound molecule to an excited electronic state, rendering it a potent photosensitizer. In this excited state, this compound can initiate a variety of photochemical reactions, influencing the fate of organic and inorganic species in its environment. A key consequence of this photoactivity is the generation of reactive oxygen species (ROS), including singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) anions (O₂•⁻). These highly reactive species can participate in a wide array of chemical transformations, including the degradation of pollutants and the modulation of biological signaling pathways. Understanding the mechanisms and efficiencies of these photochemical processes is crucial for applications ranging from environmental remediation to the development of novel photodynamic therapies.

Core Photochemical Processes

The photochemical activity of this compound is primarily driven by the formation of its excited triplet state (³FA). Upon absorption of light, the this compound molecule transitions from its ground state (FA) to an excited singlet state (¹FA), which can then undergo intersystem crossing to the longer-lived triplet state. This triplet state is a key intermediate that can initiate several important photochemical pathways.

Photochemical_Pathways FA This compound (FA) (Ground State) FA_excited_singlet ¹FA (Excited Singlet State) FA->FA_excited_singlet Light Absorption (hν) FA_excited_singlet->FA Fluorescence FA_excited_triplet ³FA (Excited Triplet State) FA_excited_singlet->FA_excited_triplet Intersystem Crossing FA_excited_triplet->FA Phosphorescence ROS Reactive Oxygen Species (ROS) FA_excited_triplet->ROS Energy/Electron Transfer to O₂ Degradation Pollutant Degradation FA_excited_triplet->Degradation Direct Electron Transfer ROS->Degradation Biological_Effects Biological Effects ROS->Biological_Effects

Formation of Excited Triplet States

The formation of the excited triplet state is a cornerstone of this compound's photochemistry. Laser flash photolysis studies have been instrumental in characterizing these transient species. The quantum yield for the formation of the triplet state of this compound (³FA*) upon photolysis at 337 nm is approximately 1%.[1] The triplet states are characterized by broad absorption spectra and have lifetimes that can vary.[2]

Generation of Reactive Oxygen Species (ROS)

The interaction of the excited triplet state of this compound with molecular oxygen is a primary route for the production of various reactive oxygen species.

  • Singlet Oxygen (¹O₂): This is a highly reactive electrophilic species formed through energy transfer from the excited triplet state of this compound to ground-state molecular oxygen (³O₂). The quantum yields for singlet oxygen production can vary depending on the source of the this compound.[3]

  • Superoxide Anion (O₂•⁻) and Hydroxyl Radical (•OH): Electron transfer from the excited this compound molecule to oxygen can produce the superoxide anion. Subsequent reactions, including the Fenton reaction involving iron complexed with this compound, can lead to the formation of the highly reactive hydroxyl radical.[1] this compound has been shown to both accelerate the production of •OH and scavenge O₂•⁻.[4]

ROS_Generation cluster_FA This compound Photochemistry cluster_Oxygen Molecular Oxygen cluster_ROS Reactive Oxygen Species FA_triplet ³FA* (Excited Triplet State) Singlet_O2 ¹O₂ (Singlet Oxygen) FA_triplet->Singlet_O2 Energy Transfer Superoxide O₂•⁻ (Superoxide) FA_triplet->Superoxide Electron Transfer O2 O₂ (Ground State) Hydroxyl •OH (Hydroxyl Radical) Superoxide->Hydroxyl Further Reactions (e.g., Fenton)

Quantitative Data on Photochemical Properties

The following tables summarize key quantitative parameters related to the photochemical properties of this compound, compiled from various scientific studies. It is important to note that these values can vary depending on the source of the this compound, its concentration, pH, and the specific experimental conditions.

Table 1: Triplet State Properties of this compound

ParameterValueWavelength (nm)Reference
Triplet Quantum Yield (ΦT)~1%337[1]
Triplet Lifetime (deoxygenated)0.1 - 2 ms337, 390[2]
O₂ Quenching Rate Constant5.4 x 10⁸ - 1.1 x 10⁹ M⁻¹s⁻¹337[1]

Table 2: Reactive Oxygen Species (ROS) Generation by this compound

ROSParameterValueConditionsReference
¹O₂Quantum Yield (ΦΔ)Varies by source (e.g., 2.0 ± 0.9% for SRFA)Solar light[3]
¹O₂Reaction Rate Constant (k_rxn)2.6 x 10⁵ M-C⁻¹s⁻¹ (SRFA)Visible light[5]
¹O₂Quenching Rate Constant (k_phys)1.5 x 10⁵ M-C⁻¹s⁻¹ (SRFA)Visible light[5]
•OHFormationObserved upon photolysisAerobic & Anaerobic[1]
O₂•⁻ScavengingObserved-[4]

(SRFA: Suwannee River this compound)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the photochemical properties of this compound.

Sample Preparation

Standardized sample preparation is crucial for obtaining reproducible results. The International Humic Substances Society (IHSS) provides a widely accepted method for the extraction and purification of this compound.[6]

Protocol:

  • Acidification: Equilibrate the soil or sediment sample to a pH between 1 and 2 with 1 M HCl.

  • Extraction: Extract the acidified sample with 0.1 M NaOH under a nitrogen atmosphere.

  • Separation of Humic and Fulvic Acids: Acidify the supernatant to pH 1 with 6 M HCl to precipitate humic acid. The supernatant contains the this compound fraction.

  • Purification: Pass the this compound fraction through an XAD-8 resin column to remove impurities.

  • Desalting and Lyophilization: The purified this compound is then desalted and lyophilized to obtain a solid sample.

For photochemical experiments, stock solutions of this compound are typically prepared by dissolving the lyophilized powder in ultrapure water. The pH of the solution should be adjusted and monitored as it can significantly influence the photochemical properties.

Sample_Preparation_Workflow Start Soil/Sediment Sample Acidification Acidification (pH 1-2) Start->Acidification Extraction Alkaline Extraction (NaOH) Acidification->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Supernatant (Humic + Fulvic Acids) Centrifugation1->Supernatant1 Residue1 Residue (Humin) Centrifugation1->Residue1 Acidification2 Acidification (pH 1) Supernatant1->Acidification2 Centrifugation2 Centrifugation Acidification2->Centrifugation2 Precipitate Precipitate (Humic Acid) Centrifugation2->Precipitate Supernatant2 Supernatant (this compound Fraction) Centrifugation2->Supernatant2 Purification XAD-8 Resin Chromatography Supernatant2->Purification Desalting Desalting Purification->Desalting Lyophilization Lyophilization Desalting->Lyophilization End Purified this compound Lyophilization->End

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques for characterizing the optical properties of this compound.

UV-Visible Spectroscopy Protocol:

  • Instrument: Use a dual-beam UV-Visible spectrophotometer.

  • Sample Preparation: Prepare a series of this compound solutions of known concentrations in ultrapure water. Adjust the pH as required.

  • Measurement: Record the absorbance spectra from 200 to 800 nm using a 1 cm quartz cuvette. Use ultrapure water as a blank.

  • Data Analysis: The absorbance spectra of this compound are typically featureless, with absorbance increasing towards shorter wavelengths.[7] The E4/E6 ratio (absorbance at 465 nm divided by absorbance at 665 nm) can be used to characterize the degree of humification.[8]

Fluorescence Spectroscopy Protocol:

  • Instrument: Use a spectrofluorometer.

  • Sample Preparation: Prepare dilute solutions of this compound to avoid inner-filter effects.

  • Measurement: Record excitation and emission spectra. For a comprehensive analysis, generate an Excitation-Emission Matrix (EEM) by scanning a range of excitation wavelengths and recording the corresponding emission spectra.

  • Data Analysis: EEMs can reveal different fluorescent components within the this compound mixture.

Determination of Triplet State Properties using Laser Flash Photolysis

Laser flash photolysis is a powerful technique to study the transient excited states of this compound.

Protocol:

  • Instrumentation: A typical laser flash photolysis setup consists of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm), a monitoring light source, a monochromator, and a fast detector (e.g., photomultiplier tube).

  • Sample Preparation: Prepare a deoxygenated solution of this compound by purging with an inert gas (e.g., nitrogen or argon).

  • Measurement: Excite the sample with a laser pulse and monitor the change in absorbance at different wavelengths as a function of time. This provides the transient absorption spectrum and decay kinetics of the triplet state.

  • Data Analysis: The triplet quantum yield (ΦT) can be determined by the comparative method using a standard with a known ΦT.[2] The decay kinetics provide information about the triplet state lifetime.

LFP_Workflow Laser Pulsed Laser Sample This compound Solution (Deoxygenated) Laser->Sample Monochromator Monochromator Sample->Monochromator Monitoring_Light Monitoring Light Source Monitoring_Light->Sample Detector Detector (PMT) Monochromator->Detector Oscilloscope Oscilloscope Detector->Oscilloscope Computer Data Acquisition & Analysis Oscilloscope->Computer

Quantification of Reactive Oxygen Species (ROS)

The quantum yield of singlet oxygen can be determined using a chemical probe that reacts specifically with ¹O₂. Furfuryl alcohol (FFA) is a commonly used probe.[9]

Protocol:

  • Reagents: Prepare solutions of this compound and furfuryl alcohol in a suitable buffer.

  • Irradiation: Irradiate the solution containing this compound and FFA with a light source of a specific wavelength (e.g., 350 nm). Use a reference photosensitizer with a known ¹O₂ quantum yield (e.g., rose bengal) under the same conditions for comparison.

  • Analysis: Monitor the degradation of FFA over time using High-Performance Liquid Chromatography (HPLC).

  • Calculation: The ¹O₂ quantum yield of this compound (ΦΔ_FA) is calculated relative to the reference sensitizer (B1316253) (ΦΔ_ref) using the following equation: ΦΔ_FA = ΦΔ_ref * (k_FA / k_ref) * (I_ref / I_FA) where k is the first-order rate constant for FFA degradation and I is the rate of light absorption by the this compound or the reference.

Terephthalic acid (TPA) is a common probe for detecting hydroxyl radicals, as it is converted to the highly fluorescent 2-hydroxyterephthalic acid (hTPA) upon reaction with •OH.[10][11]

Protocol:

  • Reagents: Prepare solutions of this compound and terephthalic acid.

  • Irradiation: Irradiate the solution under controlled conditions.

  • Analysis: Measure the fluorescence of the formed 2-hydroxyterephthalic acid (excitation ~315 nm, emission ~425 nm).

  • Quantification: The concentration of •OH can be quantified by comparing the fluorescence intensity to a calibration curve of 2-hydroxyterephthalic acid.

Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trap is the most reliable method for detecting superoxide.[12][13]

Protocol:

  • Reagents: Prepare a solution of this compound and a spin trapping agent (e.g., DMPO).

  • Irradiation: Irradiate the solution in the presence of the spin trap.

  • EPR Measurement: Transfer the solution to an EPR tube and record the EPR spectrum.

  • Analysis: The formation of the DMPO-OOH• adduct, which has a characteristic EPR spectrum, confirms the production of superoxide.

Photosensitized Degradation of Organic Pollutants

This compound can act as a photosensitizer, promoting the degradation of various organic pollutants in the environment.[1][14]

Experimental Protocol to Assess Photosensitized Degradation:

  • Model Pollutant: Select a model organic pollutant (e.g., a pesticide or pharmaceutical).

  • Experimental Setup: Prepare solutions of the pollutant with and without this compound. Irradiate the solutions using a solar simulator or a specific wavelength lamp.

  • Monitoring: At regular time intervals, withdraw aliquots and analyze the concentration of the pollutant using a suitable analytical technique (e.g., HPLC or GC-MS).

  • Data Analysis: Compare the degradation rate of the pollutant in the presence and absence of this compound to determine the extent of photosensitized degradation. The role of different ROS can be investigated by adding specific quenchers.

Conclusion

The photochemical properties of this compound are complex and multifaceted, with significant implications for environmental and biological systems. This technical guide has provided a comprehensive overview of the core photochemical processes, including the formation of excited states and the generation of reactive oxygen species. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers investigating the photoactivity of this compound. Further research is warranted to fully elucidate the intricate photochemical mechanisms and to harness the potential of this compound in various applications, from environmental remediation to the development of novel therapeutic agents. The methodologies and data presented herein provide a solid foundation for advancing our understanding of the critical role that this compound plays in light-mediated chemical transformations.

References

The Intricate Dance: A Technical Guide to Fulvic Acid's Interaction with Soil Organic Matter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid (FA), a principal component of humic substances, represents one of the most bioactive fractions within soil organic matter (SOM).[1] These complex, low-molecular-weight organic molecules are formed through the microbial decomposition of plant and animal residues.[2][3] Characterized by a high density of oxygen-containing functional groups, primarily carboxylic and phenolic hydroxyl groups, this compound is soluble across all pH levels, a property that governs its profound impact on soil chemistry, biology, and physics.[4][5] This guide provides an in-depth technical exploration of the multifaceted interactions between this compound and soil organic matter, offering valuable insights for researchers in soil science, agriculture, and professionals in drug development exploring natural product pharmacology.

Physicochemical Interactions with Soil Matrix

This compound's chemical structure dictates its significant influence on the physical and chemical properties of soil. Its high cation exchange capacity (CEC) and ability to form stable complexes with mineral surfaces are central to its role in soil health.

Enhancement of Soil Structure and Aggregation

This compound plays a crucial role in the formation and stabilization of soil aggregates, which are fundamental to a healthy soil structure. It acts as a binding agent, linking soil particles together to improve porosity, aeration, and water infiltration.[6] This process is vital for root penetration and overall plant health.[6] The application of this compound has been shown to increase the proportion of water-stable aggregates in various soil types.[4][7][8]

Influence on Cation Exchange Capacity and Water Holding Capacity

With a cation exchange capacity (CEC) that can reach as high as 1400 meq/100g, this compound significantly enhances the soil's ability to retain essential positively charged nutrients such as calcium, magnesium, and potassium.[9][10] This high CEC prevents nutrient leaching and ensures a sustained supply to plants.[11] Furthermore, the hydrophilic functional groups in this compound molecules directly bind with water, substantially increasing the soil's water holding capacity.[5][12] This is a critical attribute for agriculture in regions prone to drought.

Biogeochemical Interactions and Nutrient Cycling

This compound is a key player in the biogeochemical cycling of nutrients and the interaction with soil microbial communities. Its ability to chelate metal ions and serve as a carbon source for microorganisms underpins its role in nutrient availability and soil fertility.

Chelation of Metal Ions and Micronutrient Availability

One of the most well-documented functions of this compound is its ability to act as a natural chelating agent.[13] The carboxyl and phenolic groups in this compound form stable, water-soluble complexes with metal ions like iron, zinc, copper, and manganese.[14][15] This chelation process prevents the precipitation of these micronutrients in the soil, making them more bioavailable for plant uptake.[13] The stability of these metal-fulvic acid complexes is a critical factor in both plant nutrition and the remediation of heavy metal-contaminated soils.[16]

Stimulation of Soil Microbial Communities and Enzyme Activity

This compound serves as a readily available source of carbon and energy for a diverse range of soil microorganisms.[1][13] Its application has been shown to stimulate the growth and activity of beneficial bacteria and fungi, leading to enhanced microbial diversity.[1][10][17] This invigorated microbial population plays a vital role in nutrient cycling, organic matter decomposition, and the suppression of soil-borne pathogens.[6] Consequently, the activity of various soil enzymes, such as urease, phosphatase, and catalase, is often increased in the presence of this compound.[17][18] However, the effect can be concentration-dependent, with high concentrations sometimes leading to enzyme inhibition.[19][20]

Signaling and Molecular Interactions with Plants

Recent research has begun to unravel the intricate signaling pathways through which this compound influences plant growth and development, extending beyond simple nutrient provision.

Modulation of Plant Hormone Signaling

This compound exhibits hormone-like activity, particularly resembling that of auxins. Transcriptomic analyses have revealed that this compound treatment can lead to the significant upregulation of genes within the Aux/indoleacetic acid (Aux/IAA) gene family in rice, suggesting a crucial role in root growth regulation through the auxin synthesis and transduction pathway.[1][16] This modulation of hormonal signaling can lead to enhanced root development, which in turn improves nutrient and water uptake.

Influence on Nitrogen Cycling and Nodulation

This compound directly impacts the nitrogen cycle in the soil. It can influence the abundance of key nitrogen-cycling functional genes. For instance, while it may increase the abundance of nitrogen fixation genes (nifH), it can also reduce the abundance of nitrification and denitrification genes, potentially decreasing nitrogen loss from the soil.[21][22][23] In legumes such as Medicago sativa, this compound has been shown to increase root nodulation by stimulating the growth of rhizobia and upregulating early nodulation signaling genes.[2][6][17]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the impact of this compound on soil properties and plant parameters.

Table 1: Effect of this compound on Soil Chemical and Physical Properties

ParameterSoil TypeThis compound Application Rate% ChangeReference
Soil Organic CarbonMollisols5 g/kg (Plant-derived liquid)+37.8%[14]
Soil Organic CarbonAridisols5 g/kg (Mineral-derived liquid)+24.3%[14]
Soil Organic CarbonVertisols5 g/kg (Mineral-derived liquid)+32.5%[14]
Available NitrogenMollisols5 g/kg (Plant-derived liquid)+63.6%[14]
Available NitrogenAridisols5 g/kg (Mineral-derived liquid & Plant-derived liquid)+76% & +76.1%[14]
Available NitrogenVertisols5 g/kg (Plant-derived liquid)+10%[14]
Cation Exchange Capacity (CEC)Sandy LoamNot specifiedThis compound CEC: 1400 meq/100g[9]
Cation Exchange Capacity (CEC)Agricultural SoilNot specified550 to 1410 meq/100g[10]
Water-Stable AggregatesAlbic Black Soil0.25% (this compound powder)+39.6%[4][8]

Table 2: this compound's Efficacy in Metal Chelation and Removal

MetalSoil TypeThis compound ApplicationRemoval EfficiencyReference
Copper (Cu)Various amended soilsUnfractionated this compound5% - 95%[7]
Lead (Pb)Various amended soilsUnfractionated this compound1% - 94%[7]
Nickel (Ni)Various amended soilsUnfractionated this compound32% - 100%[7]
Cadmium (Cd)Various amended soilsUnfractionated this compound19% - 87%[7]

Table 3: Conditional Stability Constants (log K) of Metal-Fulvic Acid Complexes

Metal IonpHlog KReference
Mercury (Hg(II))34.86[24]
Mercury (Hg(II))45.08[24]
Cadmium (Cd(II))4.93.04[24]
Cadmium (Cd(II))5.953.64[24]
Copper (Cu(II))33.22[24]
Copper (Cu(II))43.72[24]
Copper (Cu(II))54.35[24]
Iron (Fe(II))7.05.93[25]
Manganese (Mn(II))7.06.01[25]
Zinc (Zn(II))7.05.89[25]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the interaction of this compound with soil organic matter.

Extraction of this compound from Soil (Adapted from IHSS Method)
  • Acid Pre-treatment: Air-dry and sieve the soil sample (2-mm mesh). Equilibrate the sample to a pH between 1.0 and 2.0 with 1 M HCl. Adjust the volume with 0.1 M HCl to achieve a final liquid-to-solid ratio of 10:1. Shake the suspension for 1 hour.

  • First this compound Extraction: Separate the supernatant (FA Extract 1) by decantation or low-speed centrifugation.

  • Alkaline Extraction: Neutralize the soil residue to pH 7.0 with 1 M NaOH. Add 0.1 M NaOH under a nitrogen atmosphere to a final extractant-to-soil ratio of 10:1. Shake intermittently for a minimum of 4 hours.

  • Separation of Humic and Fulvic Acids: Allow the suspension to settle overnight and collect the supernatant. Acidify the supernatant to pH 1.0 with 6 M HCl and let it stand for 12-16 hours. Centrifuge to separate the precipitated humic acid from the supernatant containing the this compound fraction (FA Extract 2).

  • Purification: The this compound extracts are then purified using techniques such as XAD-8 resin chromatography.

Pot Experiment to Evaluate this compound Effects on Soil Properties and Plant Growth
  • Soil Preparation: Collect soil from the desired location, air-dry, and sieve it. Homogenize the soil before potting.

  • Experimental Design: Use a completely randomized design with multiple replications for each treatment. Treatments typically include a control (no this compound) and several concentrations of this compound applied to the soil.

  • This compound Application: Apply the specified rates of this compound (e.g., in g/kg of soil) and mix thoroughly with the soil for each pot.

  • Planting and Growth Conditions: Sow seeds of the chosen plant species (e.g., wheat, maize) in the pots. Maintain optimal growth conditions in a greenhouse, including temperature, light, and watering.

  • Data Collection: After a predetermined growth period, harvest the plants and collect soil samples. Analyze plant parameters (e.g., biomass, nutrient content) and soil properties (e.g., pH, EC, organic carbon, available nutrients).

Determination of Soil Enzyme Activity
  • Sample Preparation: Use fresh soil samples collected from the pot experiments.

  • Urease Activity: Incubate a soil sample with a urea (B33335) solution and a buffer (e.g., citrate (B86180) buffer). Determine the amount of ammonium (B1175870) released using spectrophotometry.

  • Phosphatase Activity: Incubate a soil sample with a p-nitrophenyl phosphate (B84403) solution and a buffer. Measure the amount of p-nitrophenol released spectrophotometrically.

  • Catalase Activity: Treat a soil sample with hydrogen peroxide and titrate the remaining H₂O₂ with potassium permanganate.

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key interactions and signaling pathways involving this compound.

FulvicAcid_Soil_Interaction cluster_fulvic_acid This compound (FA) cluster_soil_components Soil Components cluster_soil_properties Soil Properties & Processes FA This compound Aggregation Improved Soil Aggregation FA->Aggregation Binds particles CEC Increased CEC FA->CEC High charge density WHC Increased Water Holding Capacity FA->WHC Hydrophilic groups Nutrient_Availability Enhanced Nutrient Availability FA->Nutrient_Availability Chelation Microbial_Activity Stimulated Microbial Activity FA->Microbial_Activity Carbon source SOM Soil Organic Matter SOM->Aggregation Minerals Clay Minerals Minerals->Aggregation Metals Metal Ions (Fe, Zn, Cu, Mn) Metals->Nutrient_Availability Microbial_Activity->SOM Decomposition

Core interactions of this compound with soil components.

FulvicAcid_Auxin_Signaling FA This compound Plant_Cell Plant Root Cell FA->Plant_Cell Uptake Auxin_Synthesis Auxin Biosynthesis Plant_Cell->Auxin_Synthesis Auxin_Signal_Transduction Auxin Signal Transduction Auxin_Synthesis->Auxin_Signal_Transduction Aux_IAA Aux/IAA Gene Family (Upregulated) Auxin_Signal_Transduction->Aux_IAA Root_Growth Enhanced Root Growth Aux_IAA->Root_Growth

This compound's influence on the auxin signaling pathway.

FulvicAcid_Nitrogen_Cycling FA This compound N_Fixation Nitrogen Fixation (nifH gene abundance ↑) FA->N_Fixation Nitrification Nitrification (amoA gene abundance ↓) FA->Nitrification Denitrification Denitrification (narG, nirK gene abundance ↓) FA->Denitrification N_Availability Increased N Availability for Plants N_Fixation->N_Availability N_Loss Reduced N Loss Nitrification->N_Loss Denitrification->N_Loss

This compound's impact on key nitrogen cycling genes.

FulvicAcid_Nodulation_Signaling FA This compound Rhizobium Rhizobium Growth FA->Rhizobium Stimulates Legume_Root Legume Root (e.g., Medicago sativa) FA->Legume_Root Interacts with Nod_Genes Early Nodulation Signaling Genes (Upregulated) Rhizobium->Nod_Genes Induces Legume_Root->Nod_Genes Nodulation Increased Root Nodulation Nod_Genes->Nodulation

This compound's role in legume nodulation signaling.

References

The Potential of Fulvic Acid in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research is focused on identifying novel therapeutic agents that can mitigate the complex pathologies of these conditions, including protein aggregation, oxidative stress, and neuroinflammation. Fulvic acid (FA), a principal component of natural humic substances like Shilajit, has emerged as a promising multi-target compound. Preclinical evidence demonstrates its capacity to inhibit and disassemble tau protein fibrils, a hallmark of Alzheimer's disease, and to exert significant antioxidant and anti-inflammatory effects. This technical guide provides an in-depth review of the current research, presenting quantitative data, detailed experimental methodologies, and the putative signaling pathways through which this compound may confer its neuroprotective effects.

Introduction

The pathological hallmarks of many neurodegenerative diseases include the aggregation of misfolded proteins, such as tau and amyloid-beta (Aβ), chronic neuroinflammation driven by microglia, and neuronal damage from oxidative stress.[1][2] Current therapeutic strategies often target single pathological events, yielding limited success. This has spurred the investigation of multi-potent agents capable of addressing the multifaceted nature of these diseases. This compound, a complex of polyphenolic acids, has demonstrated potential in this area due to its antioxidant, anti-inflammatory, and anti-aggregation properties.[3][4][5] This document synthesizes the existing preclinical data to provide a technical foundation for researchers exploring this compound as a therapeutic candidate.

Mechanisms of Action

This compound's neuroprotective potential appears to stem from three primary mechanisms: inhibition of protein aggregation, antioxidant activity, and modulation of inflammatory pathways.

Inhibition of Tau Protein Aggregation and Fibril Disassembly

A key pathological feature of Alzheimer's disease is the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] this compound has been shown not only to inhibit the formation of tau fibrils in vitro but also to promote the disassembly of pre-formed paired helical filaments (PHFs).[1][3] This dual action suggests a potential to both halt the progression and reverse existing tau pathology. The mechanism is thought to involve hydrophobic interactions that interfere with the β-sheet structures necessary for fibril formation.[1][6]

Table 1: Quantitative Data on this compound's Effect on Tau Fibrils

ParameterModel SystemConcentrationObserved EffectReference
Aggregation Inhibition Heparin-induced aggregation of 4RMBD tau fragment120 µM85% inhibition of aggregation process[7]
Heparin-induced aggregation of full-length tau (hTau 40)200 µMFormation of oligomeric structures instead of mature fibrils[6]
Fibril Disassembly Pre-formed fibrils of 4RMBD tau fragmentDC50: 95 µM50% disassembly of pre-formed fibrils[7]

DC50: Disassembly Concentration for 50% inhibition. 4RMBD: Four-repeat microtubule-binding domain.

Antioxidant and Anti-inflammatory Effects

Neuroinflammation and oxidative stress are critical components of the neurodegenerative cascade. Microglia, the resident immune cells of the brain, can become chronically activated, releasing pro-inflammatory cytokines and reactive oxygen species (ROS) that contribute to neuronal damage.[5] this compound has demonstrated the ability to mitigate these processes in cellular models.

A study using an amyloid-beta (Aβ) intoxicated SH-SY5Y human neuroblastoma cell line, a model for Alzheimer's disease, showed that this compound could significantly improve cell viability, reduce ROS production, and decrease the secretion of key pro-inflammatory cytokines.[2][8]

Table 2: Quantitative Data on this compound's Antioxidant and Anti-inflammatory Effects in an Aβ-induced SH-SY5Y Cell Model

ParameterTreatment GroupResult% Change vs. Aβ AloneReference
Cell Viability Aβ (10 µM) + FA (50 µM)88.82 ± 1.6% viabilitySignificant increase[2]
ROS Expression Aβ (10 µM) alone72.29 ± 2.13% of cellsN/A[8]
Aβ (10 µM) + FA (50 µM)32.81 ± 2.26% of cells-54.6%[8]
TNF-α Level Aβ (10 µM) alone988.42 ± 26.21 pg/mlN/A[8]
Aβ (10 µM) + FA (50 µM)412.18 ± 16.29 pg/ml-58.3%[8]
IL-1β Level Aβ (10 µM) alone13.5 ± 0.86 pg/mlN/A[8]
Aβ (10 µM) + FA (50 µM)6.2 ± 0.44 pg/ml-54.1%[8]

FA: this compound; ROS: Reactive Oxygen Species; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta.

Key Signaling Pathways

While direct mechanistic studies on this compound are still emerging, research on its parent compounds, like Shilajit, suggests its neuroprotective effects are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress: the Nuclear Factor kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Inhibition of the NF-κB Pro-inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation.[9] In activated microglia, the transcription factor NF-κB (typically the p65 subunit) translocates to the nucleus, driving the expression of pro-inflammatory genes like TNF-α and IL-1β.[10] this compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps NF-κB inactive, thereby reducing the inflammatory response.

NF_kB_Inhibition cluster_0 Microglial Cytoplasm cluster_1 Nucleus FA This compound IKK IKK Complex FA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for Degradation p65 NF-κB (p65) complex p65-IκBα (Inactive) p65_nuc NF-κB (p65) complex->p65_nuc Translocation (Blocked) DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Cytokines Transcription LPS Inflammatory Stimulus (e.g., Aβ, LPS) LPS->IKK Activates

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response.[11][12] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the production of protective enzymes like Heme Oxygenase-1 (HO-1). This compound is proposed to activate this pathway, thereby bolstering the cell's ability to neutralize ROS and mitigate oxidative damage.

Nrf2_Activation cluster_0 Cytoplasm cluster_1 Nucleus FA This compound complex Nrf2-Keap1 (Inactive) FA->complex Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation (Enhanced) ARE ARE Nrf2_nuc->ARE Binds Antioxidants Antioxidant Genes (e.g., HO-1) ARE->Antioxidants Transcription ROS Oxidative Stress (ROS) ROS->complex Induces Dissociation

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Detailed Experimental Protocols

The following protocols are summaries of standard methodologies used in the cited research to evaluate the effects of this compound.

In Vitro Tau Aggregation and Disassembly Assay

This assay measures the ability of a compound to inhibit the formation of tau fibrils or disassemble pre-formed fibrils, typically using Thioflavin T (ThT), a dye that fluoresces upon binding to β-sheet structures.[4][5]

  • Objective: To quantify the effect of this compound on the kinetics of heparin-induced tau aggregation and its ability to disassemble pre-formed fibrils.

  • Materials:

    • Recombinant human tau protein (e.g., hTau441 or K18/4RMBD fragment).

    • Heparin (e.g., HMW heparin) as an aggregation inducer.

    • Thioflavin T (ThT) dye.

    • This compound standard.

    • Reaction Buffer (e.g., PBS pH 6.7 with 0.5 mM TCEP).

    • 96-well black, clear-bottom microplates.

    • Fluorescence microplate reader.

  • Protocol for Aggregation Inhibition:

    • Prepare a reaction mixture in a 1.5 mL tube containing tau protein (e.g., 15 µM) and ThT (e.g., 50 µM) in reaction buffer.

    • Add varying concentrations of this compound to be tested. A vehicle control (no this compound) should be included.

    • Initiate the aggregation by adding heparin (e.g., 8 µM). Mix well by pipetting.

    • Dispense replicates (e.g., 200 µL) of each reaction mixture into the wells of the 96-well plate.

    • Incubate the plate at 37°C with intermittent shaking in a microplate reader.

    • Measure ThT fluorescence continuously (e.g., every 5-10 minutes) at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Plot fluorescence intensity versus time. Inhibition is determined by a reduction in the sigmoid curve's maximum fluorescence and/or an increase in the lag phase compared to the control.

  • Protocol for Disassembly Assay:

    • First, form tau fibrils by incubating tau protein with heparin for an extended period (e.g., 20-24 hours) until the aggregation reaction reaches a plateau.

    • Add varying concentrations of this compound to the pre-formed fibrils.

    • Incubate for another 20-24 hours at 37°C.

    • Measure the final ThT fluorescence. A decrease in fluorescence compared to the control (pre-formed fibrils without this compound) indicates disassembly. The DC50 can be calculated from the dose-response curve.

Cellular Reactive Oxygen Species (ROS) Assay

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.[13][14]

  • Objective: To quantify the effect of this compound on ROS production in a neuronal cell model of oxidative stress.

  • Materials:

    • SH-SY5Y cells (or other relevant neuronal cell line).

    • Cell culture medium (e.g., DMEM).

    • H2DCFDA reagent (20 mM stock in DMSO).

    • Assay buffer (e.g., sterile PBS or phenol (B47542) red-free medium).

    • Inducer of oxidative stress (e.g., Aβ peptide, H₂O₂).

    • This compound.

    • Dark, clear-bottomed 96-well microplates.

    • Fluorescence microplate reader or flow cytometer.

  • Protocol:

    • Seed SH-SY5Y cells into a dark 96-well plate (e.g., 50,000 cells/well) and allow them to adhere overnight.

    • Prepare a working solution of H2DCFDA (e.g., 20 µM) in pre-warmed assay buffer immediately before use.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

    • Aspirate the H2DCFDA solution and wash the cells gently with assay buffer.

    • Add fresh medium containing the oxidative stress inducer (e.g., 10 µM Aβ) with or without various concentrations of this compound. Include appropriate controls (untreated cells, cells with inducer only).

    • Incubate for the desired time (e.g., 24 hours).

    • Measure the fluorescence intensity in a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. A decrease in fluorescence in this compound-treated wells compared to the inducer-only wells indicates a reduction in ROS.

Experimental Workflow Visualization

The logical flow for investigating this compound's potential involves a multi-step process from initial screening to mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanistic Studies A1 Tau Aggregation Assay (ThT Fluorescence) A2 Fibril Disassembly Assay A1->A2 A3 ROS Scavenging Assay (e.g., DPPH, ORAC) A2->A3 B1 Induce Neurotoxicity (e.g., Aβ in SH-SY5Y cells) A3->B1 Promising Candidate B2 Assess Cell Viability (MTT Assay) B1->B2 B3 Measure ROS Levels (H2DCFDA Assay) B1->B3 B4 Quantify Cytokines (ELISA for TNF-α, IL-1β) B1->B4 C2 Nrf2 Pathway Analysis (qPCR for HO-1) B3->C2 Significant Effect C1 NF-κB Pathway Analysis (p65 Western Blot) B4->C1 Significant Effect Start This compound Compound Start->A1

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The available data strongly suggest that this compound is a compelling candidate for further investigation in the context of neurodegenerative diseases. Its ability to interfere with tau pathology while simultaneously mitigating neuroinflammation and oxidative stress positions it as a promising multi-target therapeutic agent.

Future research should focus on:

  • In Vivo Efficacy: Validating these in vitro findings in animal models of tauopathies and other neurodegenerative diseases to assess cognitive and pathological outcomes.

  • Pharmacokinetics: Characterizing the bioavailability and blood-brain barrier permeability of this compound and its active components.

  • Mechanism of Action: Conducting detailed studies to confirm the modulation of the NF-κB and Nrf2 pathways, including analysis of protein phosphorylation, nuclear translocation, and target gene expression in response to this compound treatment.

  • Clinical Trials: Progressing to well-controlled human clinical trials to evaluate the safety and efficacy of standardized this compound formulations in patients with cognitive impairment.

By systematically addressing these areas, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for novel, natural product-based treatments for devastating neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Fulvic Acid from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for the extraction and purification of fulvic acid from soil. The protocols detailed below are foundational for isolating high-purity this compound suitable for research, and with further refinement, for potential pharmaceutical applications. This compound's unique chelating and bioactive properties make it a molecule of significant interest in drug development and nutraceuticals.[1][2]

Introduction

This compound is a component of humic substances, which are complex organic molecules formed from the decomposition of plant and animal residues.[3][4] It is distinguished by its solubility in both acidic and alkaline solutions.[5] The extraction and purification of this compound are critical steps to remove impurities such as heavy metals, clay minerals, and other organic compounds that can interfere with experimental results and are unsuitable for pharmaceutical use.[1][6] The International Humic Substances Society (IHSS) has established a standard method that is widely adopted and serves as a benchmark for obtaining high-quality this compound.[7]

Core Principles of Extraction and Purification

The most common methods for this compound extraction rely on a two-step acid-base solubility principle.[8][9]

  • Alkaline Extraction : The soil sample is treated with an alkaline solution (typically sodium hydroxide) to solubilize both humic and fulvic acids, leaving behind the insoluble fraction known as humin.[10]

  • Acid Precipitation : The alkaline extract is then acidified (usually with hydrochloric acid) to a pH of 1.0.[10] This causes the humic acid to precipitate, while the this compound remains in the supernatant.[7]

  • Purification : The this compound-rich supernatant is then subjected to purification steps to remove co-extracted impurities. Adsorption chromatography using resins like XAD-8 is a common and effective method.[10]

Experimental Protocols

Protocol 1: The International Humic Substances Society (IHSS) Method

This protocol is a widely accepted standard for the extraction of humic and fulvic acids.[7]

Materials:

  • Soil sample (air-dried and passed through a 2-mm sieve)[7]

  • 1 M Hydrochloric acid (HCl)[7]

  • 0.1 M Hydrochloric acid (HCl)[7]

  • 1 M Sodium hydroxide (B78521) (NaOH)[7]

  • 0.1 M Sodium hydroxide (NaOH)[7]

  • 6 M Hydrochloric acid (HCl)[7]

  • XAD-8 resin[7]

  • Distilled water

  • Centrifuge and appropriate tubes

  • Shaker

  • Chromatography column

Procedure:

  • Acid Pre-treatment :

    • Equilibrate the soil sample to a pH between 1.0 and 2.0 by adding 1 M HCl at room temperature.[7]

    • Adjust the volume with 0.1 M HCl to achieve a final liquid-to-solid ratio of 10:1 (10 mL liquid per 1 g of dry soil).[7]

    • Shake the suspension for 1 hour.[7]

    • Separate the supernatant (FA Extract 1) from the soil residue by centrifugation or decantation. This fraction contains fulvic acids.[7]

  • Alkaline Extraction :

    • Neutralize the soil residue from the previous step to pH 7.0 with 1 M NaOH.[7]

    • Add 0.1 M NaOH under a nitrogen atmosphere to achieve a final extractant-to-soil ratio of 10:1.[7]

    • Extract the suspension for a minimum of 4 hours with intermittent shaking.[7]

    • Allow the suspension to settle overnight and collect the supernatant by centrifugation or decantation.[7]

  • Separation of Humic and Fulvic Acids :

    • Acidify the supernatant from the alkaline extraction to pH 1.0 with 6 M HCl while stirring constantly.[7]

    • Allow the suspension to stand for 12 to 16 hours to allow the humic acid to precipitate.[7]

    • Centrifuge to separate the precipitated humic acid from the supernatant, which contains the second this compound fraction (FA Extract 2).[7]

  • Purification of this compound using XAD-8 Resin :

    • Combine the "FA Extract 1" and "FA Extract 2".

    • Pass the combined this compound solution through a column packed with XAD-8 resin. The fulvic acids will adsorb to the resin.[10]

    • Wash the column with distilled water to remove salts and other hydrophilic impurities.

    • Elute the adsorbed this compound from the resin using 0.1 M NaOH.[11]

    • The purified this compound solution can then be freeze-dried to obtain a powder.[6]

Note on Dialysis: While dialysis has been used for purification, it is generally considered less satisfactory than resin treatment for fulvic acids, as a significant portion of the this compound can pass through commercially available dialysis membranes.[7] If dialysis is used, it is recommended to dialyze against dilute HCl initially to remove polyvalent cations before dialyzing against distilled water.[7]

Protocol 2: Precipitation Method for Hydrophilic Fulvic Acids

This method is particularly effective for recovering hydrophilic fulvic acids and can result in higher yields compared to resin-based methods for certain soil types.[12]

Materials:

  • Crude this compound extract (from Protocol 1, step 3)

  • Aluminum (Al) or Iron (Fe) solution (e.g., AlCl₃)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Centrifuge and tubes

Procedure:

  • pH Adjustment : Adjust the pH of the crude this compound solution to a range of 5.0 to 7.0.[11][12]

  • Co-precipitation : Add a solution containing Al or Fe ions to the pH-adjusted this compound solution. This will cause the this compound to co-precipitate with Al or Fe hydroxides.[11]

  • Collection : Collect the precipitate by centrifugation.[11]

  • Purification : The precipitate can be further purified to remove the co-precipitating agent. This may involve redissolving the precipitate and using other techniques to separate the this compound from the metal ions.

Data Presentation

The following tables summarize quantitative data on the recovery and composition of this compound using different methods.

Table 1: Recovery of Fulvic Acids from Different Soil Types Using Precipitation vs. a Modified IHSS Method

Soil TypeRecovery MethodRecovery Rate (Absorbance Basis)
Volcanic Ash SoilPrecipitation (PPT)97%[11][12]
Modified IHSS28%[11][12]
Alluvial SoilPrecipitation (PPT)86%[11][12]
Modified IHSS33%[11][12]
Calcareous SoilPrecipitation (PPT)86%[11][12]
Modified IHSS18%[11][12]

Table 2: Carbon Recovery from Crude this compound Fractionation

FractionRecovery of Carbon
FA-1 (Non-adsorbed)42%[11]
FA-2 (0.1 M HCl eluted)20%[11]
FA-3 (Distilled water eluted)19%[11]
FA-4 (0.1 M NaOH eluted)14%[11]
Total 96% [11]

Table 3: Organic Matter and Nitrogen Content in Humic and Fulvic Acids from Tea Cultivation Soils

Acid FractionParameterAnamallais SoilGudalur SoilMunnar Soil
Humic AcidOrganic Matter55%[13]56%[13]61%[13]
Ammoniacal Nitrogen->0.839%[13]-
This compoundOrganic Matter24%[13]--
Ammoniacal Nitrogen->0.839%[13]-

Visualizations

Extraction_and_Purification_Workflow start Start: Soil Sample acid_pretreatment Acid Pre-treatment (1M HCl, pH 1-2) start->acid_pretreatment centrifugation1 Centrifugation acid_pretreatment->centrifugation1 alkaline_extraction Alkaline Extraction (0.1M NaOH, pH 7) acidification Acidification (6M HCl, pH 1) alkaline_extraction->acidification Supernatant centrifugation2 Centrifugation acidification->centrifugation2 centrifugation1->alkaline_extraction Soil Residue resin_purification Resin Purification (XAD-8 Column) centrifugation1->resin_purification Supernatant (FA Extract 1) centrifugation2->resin_purification Supernatant (Crude this compound) humic_acid_precipitate Humic Acid (Precipitate) centrifugation2->humic_acid_precipitate Precipitate elution Elution (0.1M NaOH) resin_purification->elution Adsorbed this compound impurities Salts & Impurities (Discarded) resin_purification->impurities Wash final_product Purified this compound elution->final_product

Caption: Workflow of the IHSS method for this compound extraction and purification.

Precipitation_Method_Workflow start Crude this compound Extract ph_adjustment pH Adjustment (pH 5.0-7.0) start->ph_adjustment co_precipitation Co-precipitation (Add Al³⁺ or Fe³⁺) ph_adjustment->co_precipitation centrifugation Centrifugation co_precipitation->centrifugation final_product This compound Precipitate centrifugation->final_product

Caption: Workflow for the precipitation method of this compound purification.

Characterization of Purified this compound

For drug development and advanced research, it is crucial to characterize the purified this compound. This ensures the quality, purity, and consistency of the product.[14]

Common Characterization Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the components of the this compound mixture.[5][14]

  • Spectroscopy:

    • UV-Visible Spectroscopy: The ratio of absorbance at 465 nm to 665 nm (E4/E6 ratio) can indicate the degree of humification and aromaticity.[15]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of key functional groups such as carboxyl, hydroxyl, and carbonyl groups.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the carbon and proton environments within the this compound molecules.[11]

  • Elemental Analysis: Determines the elemental composition (C, H, N, O, S) of the this compound.[3]

  • Ash Content Analysis: Measures the amount of inorganic residue after combustion, indicating the purity of the sample. A low ash content is desirable.[6]

Conclusion

The extraction and purification of this compound from soil is a multi-step process that requires careful attention to detail to obtain a high-purity product. The IHSS method provides a robust and standardized protocol, while alternative methods like precipitation can offer advantages in terms of yield for specific types of fulvic acids. For applications in research and drug development, thorough characterization of the final product is essential to ensure its quality and efficacy. The protocols and data presented here serve as a foundational guide for scientists and researchers working with this versatile and promising natural product.

References

Application Notes and Protocols for the Spectroscopic Analysis of Fulvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid (FA) is a principal component of humic substances, which are complex organic molecules found in soil, peat, and aquatic environments. Due to its low molecular weight and high density of bioactive functional groups, such as carboxyl and phenolic hydroxyl groups, this compound exhibits significant biological activity.[1][2] This has led to its increasing application in agriculture to promote plant growth and in the pharmaceutical and drug development sectors for its potential therapeutic properties.[3][4] A thorough structural and functional characterization of this compound is crucial for quality control and understanding its mechanism of action. This document provides detailed protocols for the analysis of this compound using three key spectroscopic techniques: UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy is a rapid and accessible technique used to characterize the aromatic content and degree of humification of this compound. The UV-Vis spectrum of this compound is typically featureless, showing a strong increase in absorption at shorter wavelengths.[3][5] This absorption is due to the presence of various chromophores, including aromatic rings (C=C) and carbonyl groups (C=O).[2][6] Specific absorbance values and ratios are used as indices to compare different FA samples. For example, absorbance at 280 nm is often related to the presence of lignin-like structures, while the ratio of absorbances at 465 nm to 665 nm (E4/E6 ratio) is inversely correlated with molecular weight and condensation, serving as an index of humification.[3][5]

Experimental Protocol

Objective: To obtain the UV-Vis absorption spectrum of a this compound sample and determine key spectral indices.

Materials:

  • This compound sample

  • Deionized water or 0.05 M NaHCO₃ solution

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in deionized water or a suitable buffer (e.g., 0.05 M NaHCO₃) to create a stock solution. The concentration may need to be adjusted to ensure absorbance values fall within the instrument's linear range (typically < 1.0 AU). A concentration of 5 ppm is often used for comparative analysis.[7]

    • Prepare a series of dilutions from the stock solution if a calibration curve is required.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 nm to 700 nm.

  • Measurement:

    • Fill a quartz cuvette with the solvent (blank) and place it in the reference beam path.

    • Fill another quartz cuvette with the this compound sample solution and place it in the sample beam path.

    • Perform a baseline correction using the blank.

    • Acquire the absorption spectrum of the this compound sample.

  • Data Analysis:

    • Record the absorbance at specific wavelengths, such as 254 nm, 280 nm, 465 nm, and 665 nm.[3]

    • Calculate relevant spectral ratios, such as the E4/E6 ratio (A₄₆₅/A₆₆₅), to assess the degree of humification.[5]

Data Presentation

Table 1: Key UV-Vis Spectral Parameters for this compound Characterization

ParameterWavelength(s) (nm)InterpretationReference(s)
A₂₅₄254Indicates the presence of aromatic C=C and C=O groups; related to aromaticity.[5]
A₂₈₀280Correlates with the content of lignin-derived phenolic structures.[2]
E4/E6 RatioA₄₆₅ / A₆₆₅Index of humification; inversely related to molecular size and aromatic condensation. Values for fulvic acids are typically in the range of 7.6-11.5.[3][5]
Spectral Slope (S)275-295 or 350-400Reflects the rate of absorbance decrease with increasing wavelength; related to molecular weight.[7]

Visualization

UV_Vis_Workflow Sample This compound Sample Dissolve Dissolve in Solvent (e.g., H₂O) Sample->Dissolve Spectrometer UV-Vis Spectrometer Dissolve->Spectrometer Scan Scan Spectrum (200-700 nm) Spectrometer->Scan Analysis Data Analysis: - Record Absorbance - Calculate E4/E6 Ratio Scan->Analysis

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a powerful, non-destructive technique for identifying the primary functional groups present in this compound. The resulting spectrum provides a molecular fingerprint, revealing the presence of key chemical bonds. Characteristic absorption bands confirm the existence of carboxylic acids (-COOH), phenolic hydroxyls (-OH), aliphatic chains (C-H), and aromatic structures (C=C), which are all fundamental to the chemical reactivity and biological activity of this compound.[1][8] For instance, a broad band around 3400 cm⁻¹ indicates O-H stretching, while a sharp peak near 1710 cm⁻¹ is characteristic of C=O stretching in carboxyl and ketone groups.[1][9]

Experimental Protocol

Objective: To identify the major functional groups in a solid this compound sample.

Materials:

  • Dried, powdered this compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Mortar and pestle (agate)

  • Hydraulic press and pellet-forming die

Instrumentation:

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the dried this compound sample and 150-200 mg of dry KBr powder into an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly off-white appearance.

    • Transfer the powder to the pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to stabilize.

    • Perform a background scan with an empty sample compartment. This will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

  • Measurement:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

    • Acquire the spectrum, typically by co-adding 32 or 64 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction).

    • Identify the major absorption bands and assign them to specific functional groups by comparing their wavenumbers to established correlation tables.

Data Presentation

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentReference(s)
3450 - 3200O-H stretchPhenolic, alcoholic, and carboxylic -OH groups; H-bonding.[8][9]
2930 - 2850C-H stretchAliphatic methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.[1]
~1715C=O stretchCarboxylic acid (-COOH) and ketone groups.[1][10]
~1610C=C stretchAromatic ring vibrations and C=O of conjugated ketones.[9]
~1400O-H bend / COO⁻ stretchDeformation of C-O-H in phenols/carboxyls; symmetric stretch of carboxylate.[8]
1250 - 1150C-O stretch / O-H bendC-O stretching of esters, ethers, and phenols.[9]
~1040C-O stretchPolysaccharide-like structures, Si-O impurities.[11]

Visualization

FTIR_Workflow Sample Dried Fulvic Acid Sample Mix Mix with KBr & Grind Sample->Mix Press Press into Pellet Mix->Press Spectrometer FTIR Spectrometer (Acquire Background) Press->Spectrometer Scan Acquire Sample Spectrum (4000-400 cm⁻¹) Spectrometer->Scan Analysis Data Analysis: Assign Peaks to Functional Groups Scan->Analysis

Caption: Workflow for FTIR spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy provides the most detailed structural information of the three techniques. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to elucidate the carbon skeleton and proton environments within this compound molecules.[12] ¹³C NMR is particularly useful for quantifying the distribution of carbon types (aliphatic, O-alkyl, aromatic, carboxyl), while ¹H NMR provides information about the different types of protons.[13][14] Although the complexity of this compound leads to broad, overlapping signals, distinct chemical shift regions can be integrated to provide a semi-quantitative overview of its structure.[12][13]

Experimental Protocol

Objective: To characterize the carbon and proton environments in a this compound sample.

Materials:

  • This compound sample, dried

  • Deuterated solvent (e.g., deuterated dimethyl sulfoxide, DMSO-d₆, or deuterium (B1214612) oxide, D₂O with NaOH/NaOD to aid dissolution)

  • 5 mm NMR tubes

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 25-30 mg of the this compound sample in 0.5-0.6 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.[15]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Measurement:

    • ¹H NMR: Acquire a 1D proton spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a 1D carbon spectrum. Due to the low natural abundance of ¹³C and its long relaxation times, quantitative ¹³C NMR requires longer acquisition times with appropriate pulse delays.[16]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).[12][15]

    • Integrate the signal areas corresponding to different chemical shift regions to determine the relative proportions of different proton and carbon types.

Data Presentation

Table 3: Typical ¹H NMR Chemical Shift Regions for this compound (in DMSO-d₆)

Chemical Shift (ppm)Proton Type AssignmentReference(s)
0.8 - 2.0Aliphatic protons (-CH, -CH₂, -CH₃)[17]
2.0 - 3.0Protons α to C=O or aromatic rings[17]
3.0 - 5.5Protons on carbon bonded to oxygen (e.g., carbohydrates, ethers)[15]
6.0 - 8.5Aromatic and phenolic protons[15][18]
10.0 - 13.0Carboxylic acid protons (-COOH)[15]

Table 4: Typical ¹³C NMR Chemical Shift Regions for this compound

Chemical Shift (ppm)Carbon Type AssignmentReference(s)
0 - 50Alkyl C (aliphatic carbons)[12][14]
50 - 90O-Alkyl C (carbohydrate and ether carbons)[12]
90 - 110Anomeric C (in carbohydrates)[14]
110 - 165Aromatic C (including phenolic C)[12]
165 - 190Carboxyl, ester, and amide C[12][14]

Visualization

NMR_Workflow Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->Dissolve Spectrometer High-Field NMR Spectrometer Dissolve->Spectrometer Acquire Acquire Spectra: - ¹H NMR - ¹³C NMR Spectrometer->Acquire Analysis Data Analysis: - Process Spectra - Integrate Regions - Assign Structures Acquire->Analysis

Caption: Workflow for NMR spectroscopic analysis of this compound.

References

Application Notes and Protocols for Fulvic Acid Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of fulvic acid using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable to various matrices, including environmental samples and pharmaceutical formulations.

Introduction

This compound is a component of humic substances, which are complex organic molecules formed from the decomposition of plant and animal matter.[1] It is soluble in water at all pH levels and is characterized by a lower molecular weight and higher oxygen content compared to humic acid.[1] Due to its ability to chelate metal ions and its potential bioactive properties, this compound is of significant interest in agriculture, environmental science, and pharmaceutical development.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound.[2] Common HPLC methods for this compound analysis include Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC), often coupled with UV-Vis, Diode Array (DAD), or fluorescence detectors.[2][3]

Experimental Protocols

Protocol 1: Quantification of this compound in Aqueous Samples using Reversed-Phase HPLC (RP-HPLC) with UV Detection

This protocol is suitable for the quantification of this compound in water samples or dissolved extracts.

2.1.1. Sample Preparation

Effective sample preparation is critical for accurate HPLC analysis.[2]

  • Filtration: Filter the aqueous sample through a 0.45 µm membrane filter to remove particulate matter.[4]

  • Solid-Phase Extraction (SPE) for Pre-concentration (Optional):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Acidify the sample to pH ~2.0 with HCl.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 0.01 M HCl to remove interfering hydrophilic substances.

    • Elute the this compound with 0.1 M NaOH.

    • Neutralize the eluate with HCl.

2.1.2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or DAD detector is required.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic or acetic acid.

    • Solvent B: Acetonitrile or Methanol.[2]

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • 35-45 min: Column equilibration.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.[4]

  • Detection: UV absorbance at 254 nm or 280 nm.[2]

2.1.3. Calibration

Due to the lack of a universal this compound standard, it is common to use a well-characterized commercial this compound or a surrogate standard from the International Humic Substances Society (IHSS).[3]

  • Prepare a stock solution of the this compound standard in deionized water.

  • Create a series of calibration standards by serial dilution of the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The linearity of the calibration curve should have a correlation coefficient (r²) > 0.99.[2]

2.1.4. Quantification

  • Inject the prepared sample into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Molecular Weight Distribution Analysis of this compound using Size-Exclusion Chromatography (SEC)

This protocol is used to determine the molecular weight distribution of this compound.[5]

2.2.1. Sample Preparation

  • Dissolve the this compound sample in the mobile phase.

  • Filter the sample through a 0.45 µm membrane filter.

2.2.2. HPLC-SEC Instrumentation and Conditions

  • HPLC System: As described in Protocol 1.

  • Column: SEC column suitable for the separation of macromolecules (e.g., PL aquagel-OH).[3]

  • Mobile Phase: Phosphate buffer solution (e.g., 0.05 M, pH 6.8) containing 0.1 M NaCl or Na2SO4 to minimize ionic interactions.[6]

  • Flow Rate: 0.5 - 1.0 mL/min.[3][6]

  • Column Temperature: Ambient or controlled at 30 °C.

  • Injection Volume: 50 - 100 µL.[3]

  • Detection: UV absorbance at 254 nm or 280 nm.[3]

2.2.3. Calibration

  • Use a set of molecular weight standards (e.g., polystyrene sulfonates, proteins, or polyethylene (B3416737) oxides) with known molecular weights.[3]

  • Inject each standard and record its retention time.

  • Create a calibration curve by plotting the logarithm of the molecular weight (log MW) versus the retention time.

2.2.4. Data Analysis

  • Inject the this compound sample and obtain the chromatogram.

  • Use the calibration curve to determine the molecular weight distribution of the this compound sample. The weight-average molecular weight (Mw) and number-average molecular weight (Mn) can be calculated from the chromatogram.[5]

Data Presentation

Quantitative Data Summary for RP-HPLC Methods
ParameterValueReference
Column C18, C4[2][4]
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier[2]
Detection Wavelength 215 nm, 254 nm, 280 nm[2][4]
Flow Rate 1.0 mL/min[4]
Linearity (r²) > 0.99[2][4]
Precision (RSD) < 5%[2]
Accuracy (Recovery) 95 - 105%[2]
Limit of Detection (LOD) Method dependent, typically in the low µg/mL range[2]
Limit of Quantification (LOQ) Method dependent, typically in the low to mid µg/mL range[2]
Typical Molecular Weight Ranges for this compound by SEC
ParameterMolecular Weight (Da)Reference
Weight-Average (Mw) 1,500 - 5,000[5][6]
Number-Average (Mn) 1,000 - 2,000[6]
Polydispersity Index (Mw/Mn) 1.5 - 2.5[6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) (Optional Pre-concentration) Filtration->SPE Injection Sample Injection SPE->Injection Column HPLC Column (e.g., C18 or SEC) Injection->Column Detection Detection (UV-Vis / DAD) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification MWD Molecular Weight Distribution Analysis Chromatogram->MWD

Caption: General workflow for this compound analysis by HPLC.

RP_HPLC_Principle cluster_mixture This compound Components cluster_elution Elution Order MobilePhase Mobile Phase (Polar) StationaryPhase Stationary Phase (Non-polar, e.g., C18) ElutesFirst Elutes First ElutesLast Elutes Last MorePolar More Polar Components MorePolar->ElutesFirst Less retention (Higher affinity for mobile phase) LessPolar Less Polar Components LessPolar->ElutesLast More retention (Higher affinity for stationary phase)

Caption: Principle of Reversed-Phase HPLC for this compound separation.

SEC_Principle cluster_mixture This compound Molecules cluster_elution Elution Order PorousBeads Stationary Phase (Porous Beads) ElutesFirst Elutes First ElutesLast Elutes Last LargeMolecules Larger Molecules LargeMolecules->ElutesFirst Excluded from pores (Shorter path) SmallMolecules Smaller Molecules SmallMolecules->ElutesLast Enter pores (Longer path)

Caption: Principle of Size-Exclusion Chromatography for this compound analysis.

References

Titration methods for determining the acidic functional groups in fulvic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An overview of titration methods for the determination of acidic functional groups in fulvic acid is provided below, intended for researchers, scientists, and professionals in drug development. This document includes detailed application notes and protocols.

Introduction to this compound and its Acidic Functional Groups

This compound is a principal component of humic substances, which are major organic constituents of soil, peat, and natural waters.[1] It is known for its complex molecular structure, which includes a variety of functional groups that contribute to its chemical reactivity.[2] The most significant of these are the acidic functional groups, primarily carboxyl (-COOH) and phenolic hydroxyl (-OH) groups.[3][4] The quantification of these groups is crucial for understanding the charge characteristics, metal-binding capacity, and overall environmental and biological activity of this compound.[5]

The acidity of this compound is predominantly due to its carboxyl groups, with phenolic hydroxyl groups contributing to a lesser extent.[4] These groups' dissociation is pH-dependent and influences the interaction of this compound with metal ions, minerals, and organic compounds, which is of significant interest in fields ranging from environmental science to pharmacology.[3][5]

Overview of Titration Methods

Several titration methods can be employed to determine the acidic functional groups in this compound. The most common and well-documented methods are:

  • Potentiometric Titration: This is a widely used technique that involves monitoring the change in potential (pH) of a this compound solution upon the addition of a standard base.[5][6] The resulting titration curve typically shows two inflection points, corresponding to the neutralization of the more acidic carboxyl groups and the less acidic phenolic hydroxyl groups.[7]

  • Conductometric Titration: This method is based on monitoring the change in electrical conductivity of the this compound solution as it is titrated with a base.[8] The principle relies on the replacement of highly mobile hydrogen ions (H+) with less mobile cations from the base, leading to a change in conductivity. The equivalence point is determined from a graphical plot of conductivity versus the volume of titrant added.[9][10]

  • Thermometric Titration: This technique measures the change in temperature of the solution during the titration.[11] The heat of reaction (enthalpy change) between the acidic functional groups and the titrant causes a temperature change, which can be used to determine the endpoint of the titration. Isothermal titration calorimetry, a related technique, has been used to study the interactions between fulvic acids and pharmaceuticals.[12]

Quantitative Data Summary

The content of acidic functional groups in this compound can vary depending on its source and the method of extraction and analysis. The following table summarizes representative quantitative data from the literature.

This compound Source Total Acidity (meq/g) Carboxyl Groups (meq/g) Phenolic-OH Groups (meq/g) Reference
Manure9.46.23.2[4]
Composted Olive Mill Waste14.14--[13]
IHSS Standard Terrestrial-3.8 - 6.7 (range)1.0 - 2.2 (range)[14]
Suwannee River this compound6.245.021.22[5]
Chernozem Ah Soil---[15]
Armadale Bh Soil---[15]

Experimental Protocols

Detailed methodologies for the key titration experiments are provided below.

Protocol 1: Potentiometric Titration of this compound

This protocol describes the determination of carboxylic and phenolic acidic functional groups in this compound using potentiometric titration with a standard solution of sodium hydroxide.

Materials and Equipment:

  • This compound sample

  • 0.1 M Potassium Chloride (KCl) solution

  • 0.1 M Sodium Hydroxide (NaOH) standard solution, carbonate-free

  • 0.1 M Hydrochloric Acid (HCl) standard solution

  • Deionized water, boiled and cooled to remove CO2

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Beakers (100 or 150 mL)

  • Nitrogen gas source and tubing

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 50 mL of 0.1 M KCl solution in a 100 mL beaker.[16]

    • Place a magnetic stir bar in the beaker.

  • Titration Setup:

    • Place the beaker on the magnetic stirrer.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

    • Begin gently stirring the solution.

    • Purge the solution and the headspace above it with a slow stream of nitrogen gas to exclude atmospheric CO2.[5] Maintain this inert atmosphere throughout the titration.

  • Initial pH Adjustment (Optional but Recommended):

    • If the initial pH is not acidic, add a small, known volume of 0.1 M HCl to lower the pH to around 2.5-3.0 to ensure all acidic functional groups are protonated.

  • Titration:

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M NaOH titrant in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

    • Continue the titration until the pH reaches approximately 11-12.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • The equivalence points, corresponding to the neutralization of carboxylic and phenolic groups, can be determined from the inflection points of the curve.

    • For more accurate endpoint determination, a first or second derivative plot can be generated, or Gran's method can be applied.[6][16]

    • Calculate the concentration of each type of acidic functional group using the volume of NaOH consumed at each equivalence point.

Protocol 2: Conductometric Titration of this compound

This protocol details the determination of acidic functional groups in this compound by monitoring changes in electrical conductivity.

Materials and Equipment:

  • This compound sample

  • 0.1 M Sodium Hydroxide (NaOH) standard solution

  • Deionized water

  • Conductivity meter with a conductivity cell

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Beakers (150 or 250 mL)

Procedure:

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water (e.g., 100 mL) in a 250 mL beaker.

    • Place a magnetic stir bar in the beaker.

  • Titration Setup:

    • Place the beaker on the magnetic stirrer.

    • Immerse the conductivity cell in the solution, ensuring the electrodes are fully submerged.

    • Begin gently stirring the solution.

  • Titration:

    • Record the initial conductivity of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.2 mL) from the burette.

    • After each addition, allow the conductivity reading to stabilize and then record the conductivity and the total volume of NaOH added.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Correct the measured conductivity for the volume change by multiplying by the factor (V+v)/V, where V is the initial volume and v is the volume of titrant added.[9]

    • Plot the corrected conductivity versus the volume of NaOH added.

    • The resulting plot will consist of two or more linear segments with different slopes. The intersection of these lines represents the equivalence point(s).[9]

    • The first break in the curve typically corresponds to the neutralization of the stronger acidic (carboxyl) groups.[8]

    • Calculate the concentration of the acidic functional groups from the volume of NaOH at the equivalence point(s).

Visualizations

Experimental Workflow for Titration of this compound

G cluster_prep Sample Preparation cluster_setup Titration Setup cluster_titration Titration cluster_analysis Data Analysis p1 Weigh this compound p2 Dissolve in Solvent (e.g., 0.1M KCl or DI Water) p1->p2 s1 Place sample on stirrer p2->s1 s2 Immerse Probe (pH or Conductivity) s1->s2 s3 Start stirring s2->s3 s4 Purge with N2 (Potentiometric only) s3->s4 t1 Record initial reading s4->t1 t2 Add titrant (NaOH) in increments t1->t2 t3 Record reading after each addition t2->t3 t4 Continue past equivalence point t3->t2 a1 Plot Data (pH or Conductivity vs. Volume) t4->a1 a2 Determine Equivalence Point(s) a1->a2 a3 Calculate Functional Group Content a2->a3

Caption: General experimental workflow for the titration of this compound.

Conceptual Diagram of this compound Acidic Functional Groups

G cluster_groups Acidic Functional Groups cluster_titration Titration with NaOH FA This compound Macromolecule COOH Carboxylic Groups (-COOH) (Stronger Acidity) FA->COOH pKa ~3-5 PhOH Phenolic Hydroxyl Groups (-OH) (Weaker Acidity) FA->PhOH pKa ~8-10 t1 First Equivalence Point COOH->t1 Neutralized first t2 Second Equivalence Point PhOH->t2 Neutralized second

Caption: Titration of different acidic functional groups in this compound.

References

Application Notes: Fulvic Acid in Plant Growth Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fulvic acid (FA), a principal fraction of humic substances, is a complex mixture of naturally occurring organic compounds derived from the decomposition of plant and animal matter.[1] Due to its low molecular weight and high biological activity, this compound is a potent biostimulant in agriculture and plant science.[2] It enhances soil fertility, improves nutrient uptake, and directly influences plant metabolic processes, leading to stimulated growth and increased resilience to stress.[3][4] These notes provide an overview of its application, mechanisms, and protocols for research purposes.

Mechanisms of Action

This compound stimulates plant growth through both direct and indirect mechanisms:

  • Indirect Effects on Soil and Nutrient Availability:

    • Improved Soil Structure: FA contributes to better soil aggregation, which enhances aeration and water retention.[3][4]

    • Enhanced Nutrient Availability: FA acts as a natural chelator, binding to essential mineral ions like iron, zinc, and manganese, preventing them from precipitating in the soil and making them more available for plant uptake.[2] This is particularly crucial in high-pH or calcareous soils where nutrient availability is limited.[5][6]

    • Increased Cation Exchange Capacity (CEC): The high CEC of this compound allows it to hold onto positively charged nutrients, reducing leaching and ensuring a steady supply to plant roots.[7]

  • Direct Effects on Plant Metabolism:

    • Hormone-Like Activity: this compound exhibits auxin-like activity, which is crucial for regulating plant growth, particularly root development.[8][9] Transcriptomic analyses have shown that FA treatment upregulates genes involved in auxin synthesis and signaling pathways, such as the Aux/IAA gene family.[10][11][12] This hormonal effect stimulates cell division and elongation in roots, leading to a more extensive root system.

    • Enhanced Nutrient Uptake and Transport: By increasing the permeability of plant cell membranes, FA facilitates the absorption and translocation of nutrients.[2][6]

    • Metabolic Regulation: FA application can trigger the overexpression of genes involved in critical metabolic processes, including photosynthesis, nitrogen metabolism, and stress response pathways.[13][14]

Quantitative Data on this compound Efficacy

The effects of this compound application are quantitatively significant across various plant species and growth parameters.

Table 1: Effect of this compound on Plant Nutrient Uptake

Plant SpeciesThis compound TreatmentNutrient% Change in Uptake (Compared to Control)Reference
Maize (Zea mays)PDSF (Plant-Derived Solid FA)Nitrogen (N)+36%[15]
Phosphorus (P)+50%[15]
MDLF (Mineral-Derived Liquid FA)Nitrogen (N)+8%[15]
Tobacco (Nicotiana tabacum)Foliar SprayPotassium (K)+33%[8]
Wheat (Triticum aestivum)Liquid FA in Aridisol soilNitrogen (N)+30% to +70%[6]
Phosphorus (P)+80% to +90%[6]
Potassium (K)+20% to +45%[6]

Table 2: Effect of this compound on Plant Growth Parameters

Plant SpeciesThis compound TreatmentParameterObserved EffectReference
Apple (Malus domestica) Seedlings120 mg·L⁻¹ FA in nutrient solutionTotal Dry WeightSignificant Increase[16]
Total Root LengthIncreased by 51.46%[16]
Pea (Pisum sativum L.)3 g L⁻¹ FA (Seed Priming)Seed YieldHighest recorded yield[14]
3 g L⁻¹ FA (Foliar Spray)Plant HeightHighest recorded height[14]
Plant Dry WeightHighest recorded dry weight[14]
Maize (Zea mays)Foliar spray of 0.1% Humic SubstancesGrain Yield+14%[15]
Lettuce (Lactuca sativa)2-8 mL·L⁻¹ FA at transplantRoot Fresh & Dry MassSignificant Increase[17]

Table 3: Effect of this compound on Photosynthetic Parameters in Apple Seedlings (M9T337)

FA Concentration (mg·L⁻¹)Total Chlorophyll (B73375) ContentNet Photosynthetic Rate (Pₙ)Stomatal Conductance (Gₛ)Reference
0 (Control)BaselineBaselineBaseline[16]
60IncreasedIncreased by ~20%Increased by ~25%[16]
120Increased by 52.49%Increased by 33.28%Increased by 37.81%[16]
180IncreasedIncreasedIncreased[16]
240IncreasedIncreasedIncreased[16]

Signaling Pathways and Logical Relationships

// Nodes FA [label="this compound (FA)", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [label="Cell Membrane\nPermeability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Auxin_Syn [label="Auxin Synthesis &\nSignaling Genes\n(e.g., TAA1, YUC1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aux_IAA [label="Upregulation of\nAux/IAA Genes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Div [label="Root Cell Division\n& Elongation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Root_Growth [label="Enhanced Root\nDevelopment", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nutrient_Uptake [label="Increased Nutrient\n& Water Uptake", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FA -> Membrane [label="Increases"]; FA -> Auxin_Syn [label="Stimulates"]; Auxin_Syn -> Aux_IAA [label="Leads to"]; Aux_IAA -> Cell_Div [label="Promotes"]; Cell_Div -> Root_Growth [label="Results in"]; Root_Growth -> Nutrient_Uptake [label="Improves"]; }

Caption: Proposed auxin-like signaling pathway of this compound in plant roots.

// Core Node FA [label="this compound Application", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];

// Tier 1 Nodes Soil_Props [label="Improves Soil\nProperties", fillcolor="#FBBC05", fontcolor="#202124"]; Plant_Phys [label="Directly Stimulates\nPlant Physiology", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Tier 2 Nodes - Soil Chelation [label="Chelation of\nMicronutrients", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Better Soil\nStructure & Aeration", fillcolor="#F1F3F4", fontcolor="#202124"]; CEC [label="Increased CEC", fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 2 Nodes - Plant Hormone [label="Hormone-like\nActivity (Auxin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Gene Overexpression\n(Metabolism, Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Increased Cell\nMembrane Permeability", fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 3 Node Nutrient_Avail [label="Enhanced Nutrient\nAvailability & Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Root_Dev [label="Stimulated Root\nDevelopment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Final Outcome Growth [label="Improved Plant Growth,\nYield & Stress Resilience", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=11];

// Edges FA -> Soil_Props; FA -> Plant_Phys;

Soil_Props -> Chelation; Soil_Props -> Structure; Soil_Props -> CEC;

Plant_Phys -> Hormone; Plant_Phys -> Metabolism; Plant_Phys -> Membrane;

Chelation -> Nutrient_Avail; CEC -> Nutrient_Avail; Membrane -> Nutrient_Avail; Hormone -> Root_Dev;

Nutrient_Avail -> Growth; Root_Dev -> Growth; Metabolism -> Growth; }

Caption: Logical relationships of this compound's effects on soil and plants.

Experimental Protocols

Protocol 1: Seed Germination and Root Growth Assay

This protocol is designed to assess the effect of this compound on seed germination and early seedling growth under controlled laboratory conditions.

Materials:

  • Petri dishes (90 mm), sterile

  • Filter paper (e.g., Whatman No. 1)

  • Seeds of interest (e.g., Arabidopsis thaliana, lettuce, or rice)

  • This compound stock solution (e.g., 1 g·L⁻¹)

  • Sterile deionized water

  • Growth chamber or incubator set to 25°C with a 16/8h light/dark cycle

  • Forceps, sterile

Methodology:

  • Preparation of Treatment Solutions: Prepare a serial dilution of the this compound stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 mg·L⁻¹). Use sterile deionized water as the diluent and for the control (0 mg·L⁻¹).

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution with gentle agitation. Rinse the seeds 4-5 times with sterile deionized water.

  • Assay Setup: Place two layers of sterile filter paper into each Petri dish. Pipette 5 mL of the respective FA treatment solution onto the filter paper, ensuring it is evenly moistened.

  • Seed Plating: Aseptically place 20-30 seeds onto the filter paper in each dish, spaced evenly.[18]

  • Incubation: Seal the Petri dishes with parafilm and place them vertically in a growth chamber.[18] Incubate at 25°C for 72-96 hours.[18]

  • Data Collection: After the incubation period, record the germination percentage. Carefully remove the seedlings and measure the primary root length and hypocotyl length using a ruler or digital imaging software (e.g., ImageJ).

  • Statistical Analysis: Perform an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.

// Nodes Start [label="Start: Define FA\nConcentrations", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare FA Dilutions\n& Sterilize Seeds", fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Set up Petri Dish Assays\n(Filter Paper + Solution + Seeds)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate in Growth Chamber\n(e.g., 72h, 25°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Data Collection:\n- Germination Rate (%)\n- Root/Shoot Length (mm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Statistical Analysis\n(ANOVA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Report Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep; Prep -> Setup; Setup -> Incubate; Incubate -> Collect; Collect -> Analyze; Analyze -> End; }

Caption: Experimental workflow for assessing this compound efficacy on seedlings.

Protocol 2: Hydroponic Culture for Nutrient Uptake Analysis

This protocol evaluates the influence of this compound on plant growth and nutrient uptake in a soil-less system, eliminating the complexities of soil interactions.

Materials:

  • Hydroponic system (e.g., deep water culture or nutrient film technique)

  • Plant seedlings (e.g., tomato or maize), pre-germinated and established

  • Complete hydroponic nutrient solution (e.g., Hoagland solution)

  • This compound stock solution

  • pH meter and EC meter

  • Aeration system (air pump and air stones)

  • ICP-OES or ICP-MS for elemental analysis of plant tissues

Methodology:

  • System Setup: Assemble the hydroponic system and fill reservoirs with the base nutrient solution.

  • Treatment Groups: Establish different treatment groups by supplementing the nutrient solution with varying concentrations of this compound (e.g., 0, 60, 120, 180 mg·L⁻¹).[16] The '0' group serves as the control.

  • Plant Acclimatization: Gently transfer established seedlings into the hydroponic system, ensuring their roots are submerged in the solution. Allow plants to acclimate for 3-5 days.

  • Culture Conditions: Maintain the pH of the solution between 5.8-6.2 and monitor the electrical conductivity (EC). Provide continuous aeration to the root zone. Grow plants under controlled environmental conditions (light, temperature, humidity).

  • Growth Period: Allow plants to grow for a specified period (e.g., 21-30 days), replenishing the nutrient solutions weekly to maintain consistent nutrient and FA levels.

  • Harvest and Biomass Measurement: At the end of the experiment, harvest the plants. Separate them into roots and shoots. Measure the fresh weight, then dry the tissues in an oven at 70°C to a constant weight to determine the dry biomass.

  • Nutrient Analysis: Grind the dried plant tissues into a fine powder. Digest a known mass of the powder using an appropriate acid digestion method. Analyze the concentration of key nutrients (N, P, K, Fe, etc.) in the digestate using ICP-OES or a similar analytical technique.

  • Data Analysis: Calculate the total nutrient uptake by multiplying the nutrient concentration by the total plant dry biomass. Analyze data for significant differences using ANOVA.

Protocol 3: Foliar Application for Growth and Yield Assessment

This protocol details the method for applying this compound directly to plant leaves to assess its impact on growth, photosynthesis, and yield.

Materials:

  • Potted plants grown in a uniform soil medium

  • This compound product suitable for foliar application

  • Spray bottles

  • A surfactant or wetting agent (optional, to improve leaf coverage)

  • Deionized water

  • Chlorophyll meter (e.g., SPAD meter) or equipment for solvent extraction

  • Standard harvesting and yield measurement tools

Methodology:

  • Plant Growth: Grow plants to a specific developmental stage (e.g., 4-6 true leaves) before starting treatments.

  • Preparation of Spray Solution: Prepare this compound solutions at desired concentrations (e.g., 0, 1.5, 3.0 g·L⁻¹).[14] The control group will be sprayed with deionized water only. Add a non-ionic surfactant if necessary, as per manufacturer recommendations, to all treatment solutions including the control.

  • Application: Spray the solutions onto the plant foliage until runoff is observed, ensuring complete coverage of both adaxial and abaxial leaf surfaces. Perform applications in the early morning or late evening to maximize absorption and minimize evaporation.

  • Treatment Schedule: Apply the foliar spray at regular intervals (e.g., every 7-14 days) throughout the vegetative or reproductive growth stages, depending on the experimental goal.

  • Data Collection (Non-destructive): Periodically measure parameters like plant height, number of leaves, and leaf chlorophyll content (using a SPAD meter).

  • Harvest and Yield Measurement: At maturity, harvest the plants or their economic parts (fruits, tubers, grains). Measure total biomass and key yield components (e.g., fruit number, fruit weight, 100-seed weight).[14]

  • Analysis: Compare the growth and yield data among the different treatment groups using appropriate statistical methods (e.g., ANOVA).

References

Application Notes and Protocols: Fulvic Acid as a Gut Health Modulator in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid (FA), a component of humic substances derived from the decomposition of organic matter, is emerging as a promising natural supplement for improving gut health.[1][2] Its multifaceted properties, including anti-inflammatory, antioxidant, and antimicrobial effects, have garnered significant interest in its application in animal husbandry and as a potential therapeutic agent.[3][4] In animal models, dietary supplementation with this compound has been shown to modulate the gut microbiota, enhance intestinal barrier function, and regulate immune responses, leading to improved overall health and growth performance.[5][6][7]

These application notes provide a comprehensive overview of the use of this compound in animal models to improve gut health. They include a summary of key quantitative data from recent studies, detailed experimental protocols for researchers looking to replicate or build upon this work, and diagrams of relevant biological pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on gut health in various animal models.

Table 1: Effects of this compound on Gut Microbiota Composition

Animal ModelDosageDurationKey FindingsReference
Aged Laying Hens500 mg/kg feedNot SpecifiedIncreased: Firmicutes, MegamonasDecreased: Proteobacteria, Actinobacteriota, Enterobacter[5]
Xianju Yellow Chicken1,500 mg/kg feed42 daysIncreased: Lachnoclostridium, Subdoligranulum, Sphaerochaeta, Oscillibacter, CatenibacillusDecreased: Mucispirillum, Anaerofustis, Campylobacter[6][8]
Juvenile Loach1.5% (w/w) feed60 daysIncreased: Firmicutes, Actinobacteria, Variovorax, Lactococcus, LactobacillusDecreased: Proteobacteria, Serratia, Acinetobacter[2][9]

Table 2: Effects of this compound on Intestinal Barrier Function

Animal ModelDosageDurationKey FindingsReference
Broiler Chickens0.15% feedNot SpecifiedIncreased: Ileal Occludin and Zonula Occluden-1 (ZO-1) content; Jejunal Mucin 2 (MUC2) content.[7][10]
Broiler Chickens0.5% feedNot SpecifiedIncreased: Serum IgA content.[7]

Table 3: Effects of this compound on Inflammatory and Immune Markers

Animal ModelDosageDurationKey FindingsReference
Xianju Yellow Chicken500, 1000, or 1500 mg/kg feed42 daysDecreased: Serum TNF-α (at all doses) Increased: Serum IL-2 (at 1500 mg/kg)[6][8]
Juvenile Loach0.5%, 1.0%, 1.5%, or 2% feed60 daysIncreased: Intestinal lysozyme (B549824) activity, complement 3 (C3) content, immunoglobulin M (IgM) content.[9]

Table 4: Effects of this compound on Growth Performance

Animal ModelDosageDurationKey FindingsReference
Aged Laying Hens500 mg/kg feedNot SpecifiedIncreased: Egg production rate (by 1.45%) Decreased: Feed-to-egg ratio (by 0.09)[5]
Xianju Yellow Chicken1500 mg/kg feed42 daysImproved: Average Daily Gain (ADG) and Feed Conversion Ratio (FCR) (P > 0.05)[6]
Juvenile Loach1.5% feed60 daysIncreased: Final weight, weight gain (WG), and specific growth rate (SGR).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, serving as a guide for study design and execution.

Protocol 1: Evaluation of this compound on Gut Microbiota in Broiler Chickens

1. Animal Model and Housing:

  • Species: Arbor Acres (AA) broiler chickens, 1-day-old males.

  • Housing: Housed in wire-floored cages in an environmentally controlled room. Temperature maintained at 33-35°C for the first week and gradually reduced to 26-28°C.

  • Diet: Provided with a basal corn-soybean meal diet and water ad libitum.

2. Experimental Design:

  • Groups:

    • Control Group: Basal diet.

    • Treatment Groups: Basal diet supplemented with varying concentrations of this compound (e.g., 0.15%, 0.3%, 0.5%).

  • Duration: 42 days.

  • Sample Collection: At the end of the trial, cecal contents are collected for 16S rRNA gene sequencing.

3. 16S rRNA Gene Sequencing and Analysis:

  • DNA Extraction: Total genomic DNA is extracted from cecal samples using a commercial DNA extraction kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.

  • Sequencing: Sequencing is performed on an Illumina MiSeq platform.

  • Data Analysis: Raw sequences are processed to filter out low-quality reads. Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes). Alpha and beta diversity analyses are conducted to assess microbial community structure.

Protocol 2: Assessment of Intestinal Barrier Function in Broiler Chickens

1. Animal Model and Experimental Design:

  • Follow the animal model and experimental design as described in Protocol 1.

2. Sample Collection and Preparation:

  • At the end of the study, sections of the ileum and jejunum are collected.

  • Tissue samples are either fixed in 4% paraformaldehyde for immunohistochemistry or snap-frozen in liquid nitrogen for protein extraction.

3. Western Blot for Tight Junction Proteins (Occludin and ZO-1):

  • Protein Extraction: Total protein is extracted from ileal tissue homogenates.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Occludin and ZO-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

4. Immunohistochemistry for Mucin 2 (MUC2):

  • Tissue Processing: Paraffin-embedded jejunal sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed.

  • Immunostaining: Sections are incubated with a primary antibody against MUC2, followed by a biotinylated secondary antibody and streptavidin-HRP.

  • Visualization: The signal is developed using a DAB substrate kit, and sections are counterstained with hematoxylin.

Protocol 3: Measurement of Serum Inflammatory Cytokines in Chickens

1. Animal Model and Experimental Design:

  • Follow the animal model and experimental design as described in Protocol 1.

2. Blood Sample Collection:

  • At the end of the trial, blood samples are collected from the wing vein.

  • Serum is separated by centrifugation and stored at -80°C until analysis.

3. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Assay: Serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2) are quantified using commercially available chicken-specific ELISA kits.

  • Procedure: The assay is performed according to the manufacturer's instructions. Briefly, serum samples and standards are added to antibody-coated microplates. After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP and a substrate solution.

  • Quantification: The optical density is measured at 450 nm, and cytokine concentrations are calculated based on the standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action of this compound on gut health and a typical experimental workflow.

Fulvic_Acid_Gut_Health_Pathway cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria This compound This compound Pathogenic Bacteria Pathogenic Bacteria This compound->Pathogenic Bacteria Inhibits Growth Beneficial Bacteria Beneficial Bacteria This compound->Beneficial Bacteria Promotes Growth Epithelial Cells Epithelial Cells This compound->Epithelial Cells Enhances Barrier Pathogenic Bacteria->Epithelial Cells Disrupts Barrier Beneficial Bacteria->Epithelial Cells Produces SCFAs Tight Junctions Occludin, ZO-1 Epithelial Cells->Tight Junctions Strengthens Immune Cells Immune Cells Epithelial Cells->Immune Cells Reduces Inflammatory Signals Pro-inflammatory Cytokines TNF-α Immune Cells->Pro-inflammatory Cytokines Decreases Production Anti-inflammatory Cytokines IL-2 Immune Cells->Anti-inflammatory Cytokines Increases Production Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment Period cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Data Analysis A Animal Acclimatization B Diet Formulation (Control vs. This compound) A->B C Randomization into Groups B->C D Daily Feeding and Monitoring (e.g., 42 days) C->D E Blood Sampling (Serum) D->E End of Trial F Tissue Sampling (Ileum, Jejunum, Cecum) D->F End of Trial G ELISA for Cytokines (TNF-α, IL-2) E->G H Western Blot / IHC (Occludin, ZO-1, MUC2) F->H I 16S rRNA Sequencing (Microbiota Analysis) F->I J Conclusion on this compound Efficacy G->J Data Interpretation H->J Data Interpretation I->J Data Interpretation

References

Protocol for testing the efficacy of fulvic acid as an antiviral agent.

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Application Note

Fulvic acid, a naturally occurring humic substance, has garnered significant interest for its potential therapeutic properties, including its antiviral activity. Composed of a heterogeneous mixture of complex organic molecules, this compound is thought to exert its antiviral effects through various mechanisms. Primarily, it is believed to interfere with the initial stages of viral infection by binding to viral envelope glycoproteins, thereby preventing viral attachment and entry into host cells.[1][2] Additionally, some studies suggest that this compound can inhibit viral replication and may modulate the host's immune response to infection.[3][4] This document provides a comprehensive set of protocols for the systematic evaluation of this compound as a potential antiviral agent against a range of viruses.

The provided methodologies detail essential in vitro assays to determine the cytotoxicity, antiviral activity, and mechanism of action of this compound. These protocols are designed to be adaptable for various enveloped and non-enveloped viruses, allowing for a broad-spectrum assessment of this compound's efficacy.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines
Cell LineAssay TypeCC50 (μg/mL)Reference
Vero E6Not specified>1000[5]
CEM-SSNot specified>100[6]
PBMCNot specified>100[6]
Hep3BMTT Assay1580 - 2430[7]
HT29MTT AssayNot specified[7]
PC3MTT AssayNot specified[7]

CC50: 50% cytotoxic concentration. This table summarizes the concentration of this compound required to cause a 50% reduction in cell viability. Higher CC50 values indicate lower cytotoxicity.

Table 2: In Vitro Antiviral Activity of this compound and Related Humic Substances
VirusCell LineAssay TypeIC50Reference
Humic Acid
Herpes Simplex Virus 1 (HSV-1)HFFPlaque Reduction15.6 μg/mL[8]
Herpes Simplex Virus 2 (HSV-2)HFFPlaque Reduction31.2 μg/mL[8]
Influenza A (H1N1)MDCKNot specified15.6 μg/mL[8]
Influenza BMDCKNot specified31.2 μg/mL[8]
This compound (as part of a complex)
SARS-CoV-2Vero E6RT-qPCR70.80 pM[1][3]
Humic Substance-Derived Preparation (SBF-HS)
HIV-1 (R5-tropic)MacrophagesNot specified0.35 μg/mL[6]
HIV-1 (R5-tropic)Dendritic CellsNot specified5.25 - 6.65 μg/mL[6]

IC50: 50% inhibitory concentration. This table presents the concentration of the test substance required to inhibit 50% of viral activity. Lower IC50 values indicate higher antiviral potency.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound stock solution

  • Host cell line appropriate for the virus of interest (e.g., Vero E6, MDCK, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range is 10 to 1000 µg/mL.

  • Remove the existing medium from the cells and add 100 µL of the various this compound dilutions to the wells in triplicate. Include a "cell control" group with medium only.

  • Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) is determined by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay quantifies the inhibition of viral infection by measuring the reduction in the number of viral plaques.

Materials:

  • This compound stock solution

  • Virus stock with a known titer (PFU/mL)

  • Susceptible host cell line

  • Complete cell culture medium

  • Serum-free medium

  • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well plates

Procedure:

  • Seed 6-well plates with the host cell line to form a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-treat the cell monolayers with the this compound dilutions for 1 hour at 37°C. Include a "virus control" (no this compound) and a "cell control" (no virus, no this compound).

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the plaque number by 50%.

Virus Yield Reduction Assay

This assay measures the effect of this compound on the production of new infectious virus particles.

Materials:

  • This compound stock solution

  • Virus stock

  • Susceptible host cell line

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Seed 96-well plates with host cells and incubate to form a confluent monolayer.

  • Infect the cells with the virus at a high MOI (e.g., 1-5) in the presence of various concentrations of this compound.

  • After a full replication cycle (e.g., 24-48 hours), collect the supernatant from each well.

  • Determine the viral titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Calculate the reduction in viral yield for each this compound concentration compared to the untreated virus control.

Real-Time PCR for Viral Load Quantification

This method quantifies the amount of viral nucleic acid to determine the effect of this compound on viral replication.

Materials:

  • This compound stock solution

  • Virus stock

  • Susceptible host cell line

  • Viral RNA/DNA extraction kit

  • Real-time PCR master mix

  • Virus-specific primers and probes

  • Real-time PCR instrument

Procedure:

  • Infect cells with the virus in the presence of different concentrations of this compound as described in the Virus Yield Reduction Assay.

  • At the end of the incubation period, lyse the cells and extract the viral nucleic acid (RNA or DNA) using a suitable kit.

  • Perform reverse transcription (for RNA viruses) followed by real-time PCR using primers and probes specific to a conserved region of the viral genome.

  • Quantify the viral load by comparing the Ct (cycle threshold) values to a standard curve of known viral nucleic acid concentrations.

  • Calculate the percentage of viral load reduction for each this compound concentration.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Antiviral Efficacy Testing A 1. Cytotoxicity Assay (MTT) Determine CC50 of this compound B 2. Antiviral Activity Assays (Plaque Reduction, Virus Yield) A->B Select non-toxic concentrations C 3. Determine IC50 B->C D 4. Mechanism of Action Studies (Time-of-Addition Assay) C->D If active E 5. Quantify Viral Replication (Real-Time PCR) D->E F 6. Data Analysis & Interpretation E->F

Caption: Workflow for testing the antiviral efficacy of this compound.

G cluster_inhibition Proposed Mechanism: Viral Entry Inhibition cluster_blocked Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Blocked Infection Blocked FulvicAcid This compound FulvicAcid->Virus Binding to viral glycoproteins HostCell Host Cell Receptor->HostCell Entry

Caption: this compound may block viral entry by binding to the virus.

G cluster_pathway Potential Modulation of NF-κB Pathway by this compound Virus Viral PAMPs TLR Toll-like Receptor (TLR) Virus->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Cytokine Genes Nucleus->Genes Transcription FulvicAcid This compound FulvicAcid->IKK Inhibition?

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Application Notes & Protocols: Measuring the Chelating Capacity of Fulvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fulvic acid, a principal component of humic substances, is a complex mixture of organic acids that plays a crucial role in nutrient transport and bioavailability in environmental and biological systems.[1] Its ability to form stable, water-soluble complexes with metal ions, a process known as chelation, is a key aspect of its function.[2][3] This chelating capacity allows this compound to bind with essential minerals and potentially toxic heavy metals, thereby influencing their mobility, solubility, and interaction with living organisms.[4][5] For researchers, scientists, and drug development professionals, accurately quantifying the chelating capacity of this compound is essential for understanding its environmental impact, agricultural applications, and therapeutic potential.

The strength of the metal-fulvic acid complex is typically expressed by its stability constant (log K).[6][7] This value is critical for predicting the thermodynamic stability of the complexes and their effectiveness in various applications.[6] This document provides detailed protocols for two common and robust methods used to measure the chelating capacity of this compound: the Ion-Selective Electrode (ISE) Method and UV-Visible Spectrophotometry.

Data Presentation: Metal-Fulvic Acid Complex Stability

The chelating capacity of this compound varies depending on the metal ion, pH, ionic strength, and the source of the this compound itself.[1][8] The stability of these complexes is quantified using the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes experimentally determined log K values for this compound complexes with various divalent metal ions.

Metal IonpHIonic Strength (M)Log K ValueReference
Fe (II)7.0-5.93[6]
Cu (II)7.0-5.96[6]
Mn (II)7.0-6.01[6]
Zn (II)7.0-5.89[6]
Zn (II)3.0 - 7.0-~3.8 - 4.2[8]
Hg (II)3.00.14.86[9]
Hg (II)4.00.15.08[9]
Cd (II)4.90.13.04[9]
Cd (II)5.950.13.64[9]
Cu (II)3.00.13.22[9]
Cu (II)4.00.13.72[9]
Cu (II)5.00.14.35[9]

Visualization of Chelation and Experimental Workflows

The following diagrams illustrate the fundamental process of chelation and the workflows for the experimental protocols described in this document.

G cluster_0 Chelation Process FA This compound Molecule (-COOH, -OH groups) Complex This compound-Metal Chelate (Water-Soluble Complex) FA->Complex binds M Metal Ion (M²⁺) M->Complex chelates

Figure 1: The process of a this compound molecule chelating a metal ion.

G cluster_1 Workflow for Ion-Selective Electrode (ISE) Method A Prepare Standard Metal Solutions & this compound Solution B Calibrate Metal-Specific ISE and Reference Electrode A->B C Add this compound Solution to a Known Volume of Metal Solution B->C D Titrate with Standardized This compound Solution C->D E Record Potential (mV) After Each Titrant Addition D->E F Calculate Free Metal Ion Concentration from Potential E->F G Determine Bound Metal & Chelating Capacity F->G

Figure 2: Experimental workflow for the ISE method.

G cluster_2 Workflow for UV-Visible Spectrophotometry Method S1 Prepare this compound and Metal Ion Stock Solutions S2 Prepare Series of Solutions with Fixed FA and Varying Metal Conc. S1->S2 S3 Equilibrate Solutions (Constant pH, Temp, Ionic Strength) S2->S3 S4 Measure Absorbance Spectrum (e.g., 200-800 nm) S3->S4 S5 Identify Wavelength of Maximum Absorbance Change S4->S5 S6 Analyze Data (e.g., Job's Plot, Mole-Ratio Method) to Determine Stoichiometry S5->S6 S7 Calculate Stability Constant (K) S6->S7

Figure 3: Experimental workflow for the spectrophotometric method.

Experimental Protocols

Method 1: Ion-Selective Electrode (ISE) Potentiometric Titration

This method directly measures the activity (which is related to concentration) of free (unbound) metal ions in a solution.[10][11] By titrating a metal ion solution with this compound, the decrease in free metal ion concentration can be monitored, allowing for the calculation of the amount of metal bound to the this compound.[12][13][14]

1. Materials and Equipment

  • pH meter with millivolt (mV) readout capability.

  • Metal-specific Ion-Selective Electrode (ISE) (e.g., Cu²⁺, Pb²⁺, Cd²⁺).[15]

  • Double junction reference electrode.[10]

  • Magnetic stirrer and stir bars.

  • Calibrated micropipettes and glassware.

  • This compound sample.

  • High-purity metal salt (e.g., CuSO₄, Pb(NO₃)₂, CdCl₂).

  • Ionic Strength Adjustment (ISA) buffer (to maintain constant ionic strength).[11]

  • Standard pH buffers (4, 7, 10).

  • Deionized water.

2. Protocol

2.1. Solution Preparation

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water. The exact concentration should be determined based on the expected chelating capacity.

  • Metal Ion Stock Solution: Prepare a concentrated stock solution (e.g., 0.1 M) of the chosen metal salt.

  • Metal Ion Standard Solutions: Prepare a series of standard solutions of the metal ion by serial dilution of the stock solution (e.g., 10⁻² M to 10⁻⁶ M). These are for calibrating the ISE.

2.2. Electrode Calibration

  • Connect the ISE and reference electrode to the pH/mV meter.

  • Add a fixed volume of ISA buffer to each metal ion standard solution.

  • Place the electrodes in the most dilute standard solution while stirring gently.

  • Record the stable potential (mV) reading.

  • Rinse the electrodes with deionized water and blot dry between each measurement.[16]

  • Repeat for all standard solutions, moving from lowest to highest concentration.

  • Plot the potential (mV) versus the logarithm of the metal ion concentration (log[M²⁺]). The resulting calibration curve should be linear with a slope of approximately 29.6 mV per decade for a divalent cation at 25°C.

2.3. Titration Procedure

  • Pipette a known volume and concentration of the metal ion solution into a beaker.

  • Add the appropriate volume of ISA buffer and a magnetic stir bar.

  • Immerse the calibrated ISE and reference electrode in the solution. Adjust the pH to the desired value using dilute HNO₃ or NaOH.[15]

  • Allow the potential reading to stabilize and record this initial value (corresponding to the total metal concentration).

  • Add a small, precise volume of the this compound stock solution (the titrant) to the beaker.

  • Allow the potential to stabilize (this may take several minutes) and record the new mV reading.

  • Continue adding aliquots of the this compound solution, recording the stable potential after each addition, until the potential shows minimal change.

3. Data Analysis

  • For each point in the titration, use the recorded potential (mV) and the calibration curve to calculate the concentration of free metal ions [M²⁺]free.

  • Calculate the concentration of bound metal ions [M²⁺]bound using the mass balance equation: [M²⁺]bound = [M²⁺]total - [M²⁺]free

  • The chelating capacity can be expressed as the moles of metal bound per gram of this compound at a specific pH and metal concentration.

  • Further analysis, such as using Scatchard plots, can be employed to determine the conditional stability constants (K) for the metal-fulvic acid complexes.[1]

Method 2: UV-Visible Spectrophotometry

This method relies on the principle that when this compound chelates a metal ion, the electronic structure of the molecule is altered, leading to a change in its UV-Visible absorption spectrum.[17][18] By monitoring these changes, one can study the complex formation.

1. Materials and Equipment

  • UV-Visible Spectrophotometer (dual-beam recommended).

  • Matched quartz cuvettes.

  • pH meter.

  • Calibrated micropipettes and glassware.

  • This compound sample.

  • High-purity metal salt.

  • Buffer solution to maintain constant pH.

  • Inert salt (e.g., NaNO₃ or NaClO₄) to maintain constant ionic strength.

2. Protocol

2.1. Solution Preparation

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in the chosen buffer with a fixed ionic strength.

  • Metal Ion Stock Solution: Prepare a stock solution of the metal salt (e.g., 0.01 M) in the same buffer.

2.2. Determination of Optimal Wavelength

  • Record the UV-Vis spectrum (e.g., 200-800 nm) of a dilute this compound solution.

  • Record the spectrum of a dilute metal ion solution.

  • Prepare a solution containing both this compound and the metal ion at a concentration where complex formation is expected. Record its spectrum.

  • Compare the spectra. The wavelength(s) showing the largest change in absorbance upon complex formation should be selected for subsequent analysis. Often, changes are observed in the UV range (250-350 nm) or the visible range (400-500 nm).[17][19]

2.3. Mole-Ratio Method

  • Prepare a series of solutions where the concentration of this compound is held constant while the concentration of the metal ion is systematically varied.

  • Ensure all solutions have the same pH and ionic strength. Allow them to equilibrate.

  • Measure the absorbance of each solution at the predetermined optimal wavelength.

  • Plot the absorbance versus the molar ratio of [Metal]/[this compound].

  • The plot will typically show two linear segments. The intersection of these lines corresponds to the stoichiometry (mole ratio) of the metal-fulvic acid complex.

2.4. Job's Method of Continuous Variation (for determining stoichiometry)

  • Prepare a series of solutions where the total molar concentration of (this compound + Metal) is kept constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).

  • Measure the absorbance of each solution at the optimal wavelength.

  • Plot the change in absorbance (ΔA) against the mole fraction of the metal ion.

  • The maximum point on the plot corresponds to the mole fraction of the metal in the complex, revealing the stoichiometry (e.g., a maximum at 0.5 indicates a 1:1 complex).

3. Data Analysis

  • Once the stoichiometry is known (e.g., 1:1), the stability constant (K) can be calculated from the absorbance data obtained from the mole-ratio experiment using the following relationship for a 1:1 complex: K = [FA-M] / (([FA]total - [FA-M]) * ([M]total - [FA-M])) Where [FA-M] is the concentration of the complex, which can be determined from the absorbance data using the Beer-Lambert law.

By following these detailed protocols, researchers can effectively and accurately measure the chelating capacity of this compound, providing valuable data for a wide range of scientific and industrial applications.

References

Application of Fulvic Acid in Wastewater Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid (FA), a principal component of humic substances, is a naturally occurring organic polymer characterized by its high content of carboxyl, phenolic, and hydroxyl functional groups.[1][2] These structural features impart this compound with a remarkable ability to interact with a wide range of pollutants in aqueous environments, making it a promising and environmentally friendly material for wastewater treatment. Its applications span various treatment methodologies, including coagulation and flocculation, adsorption, and advanced oxidation processes (AOPs), for the removal of heavy metals and organic contaminants.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in wastewater remediation.

Data Presentation

Heavy Metal Removal

This compound demonstrates significant efficacy in the removal of heavy metals from wastewater, primarily through chelation and adsorption mechanisms. The negatively charged functional groups on the this compound molecule readily bind with positively charged metal ions.[5]

Metal IonThis compound Concentration (ppm)Removal Efficiency (%)Reference
Ba90034.22 - 37.77[5]
Ca90099.12 - 99.58[5]
Sr90097.89 - 98.12[5]
K900>40[5]
Ni900>40[5]
As90049.90[5]
Se90064.47[5]
Tl90085.96[5]
Cu30067.48[5]
Mo30062.84[5]
Pb30056.81[5]
U30049.22[5]
Ag30046.95[5]
Organic Pollutant Removal

This compound can be utilized in various processes to degrade or remove organic pollutants from wastewater. In advanced oxidation processes, it can act as a photosensitizer or a Fenton-like reagent. It can also be used as a coagulant aid or adsorbent for certain organic molecules.

PollutantTreatment ProcessKey ParametersRemoval Efficiency (%)Reference
Humic SubstancesCoagulation/FlocculationpH 7.096.0[6]
This compoundPartial Nitritation BioreactorInfluent FA: 0 mg/L90.22[7]
This compoundPartial Nitritation BioreactorInfluent FA: 162.30 mg/L23.11[7]
This compoundOzonation20 min ozonation5% (as DOC)[8]
This compoundOzonation20 min ozonation40% (as UV absorbance)[8]

Experimental Protocols

Coagulation and Flocculation: Jar Test Protocol

This protocol outlines the procedure for determining the optimal dosage of this compound as a coagulant or coagulant aid for the removal of suspended solids and other contaminants from wastewater.[9][10]

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • Wastewater sample

  • This compound stock solution (e.g., 1 g/L)

  • pH meter

  • Turbidimeter

  • Pipettes and graduated cylinders

Procedure:

  • Sample Preparation: Fill a series of six 1000 mL beakers with the wastewater sample.

  • pH Adjustment (Optional): Measure the initial pH of the wastewater. If necessary, adjust the pH of each beaker to the desired range for optimal coagulation using dilute acid or base.

  • Coagulant Dosing: While stirring the samples at a rapid mix speed (e.g., 100-120 rpm), add varying dosages of the this compound stock solution to each beaker. Include a control beaker with no this compound.

  • Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote the formation of flocs.

  • Sedimentation: Stop stirring and allow the flocs to settle for a specified period (e.g., 30 minutes).

  • Analysis: Carefully collect a supernatant sample from the top of each beaker without disturbing the settled flocs. Measure the turbidity and/or other relevant parameters (e.g., residual heavy metal concentration, COD) of the supernatant.

  • Optimization: The optimal this compound dosage is the one that results in the lowest residual turbidity or contaminant concentration.

Coagulation_Flocculation_Workflow A 1. Sample Preparation (Fill Beakers with Wastewater) B 2. pH Adjustment (Optional) A->B C 3. Coagulant Dosing (Add this compound) B->C D 4. Rapid Mix (1-3 min) C->D E 5. Slow Mix (Flocculation, 15-20 min) D->E F 6. Sedimentation (30 min) E->F G 7. Supernatant Analysis (Turbidity, etc.) F->G H 8. Determine Optimal Dose G->H

Coagulation-Flocculation Jar Test Workflow
Adsorption Isotherm Protocol

This protocol is used to determine the adsorption capacity of a sorbent material (e.g., activated carbon, biochar) for pollutants in the presence of this compound, or the adsorption of this compound itself onto a sorbent.

Materials:

  • Sorbent material

  • Wastewater containing a known concentration of the target pollutant and/or this compound

  • Conical flasks or serum bottles with stoppers

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Analytical instrument for measuring pollutant/fulvic acid concentration (e.g., UV-Vis spectrophotometer, TOC analyzer, AAS)

Procedure:

  • Sorbent Preparation: Weigh a fixed amount of the sorbent material into a series of conical flasks.

  • Solution Preparation: Prepare solutions with a range of initial pollutant and/or this compound concentrations.

  • Adsorption: Add a fixed volume of the prepared solutions to each flask containing the sorbent.

  • Equilibration: Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Separation: After equilibration, separate the sorbent from the solution by filtration.

  • Analysis: Measure the equilibrium concentration of the pollutant and/or this compound in the filtrate.

  • Data Analysis: Calculate the amount of pollutant/fulvic acid adsorbed per unit mass of sorbent (qe) using the mass balance equation. Plot qe versus the equilibrium concentration (Ce) to obtain the adsorption isotherm. Fit the data to isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption parameters.

Adsorption_Isotherm_Workflow A 1. Sorbent & Solution Preparation B 2. Adsorption (Mix Sorbent & Solution) A->B C 3. Equilibration (Shaking) B->C D 4. Solid-Liquid Separation (Filtration) C->D E 5. Concentration Analysis (Filtrate) D->E F 6. Data Analysis (Calculate qe, Plot Isotherm) E->F

Adsorption Isotherm Experimental Workflow
Advanced Oxidation Process (AOP) Protocols

AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. This compound can participate in AOPs in several ways, including acting as a photosensitizer or as a component in Fenton-like reactions.

This protocol describes a typical experimental setup for the photocatalytic degradation of pollutants in the presence of this compound using a semiconductor photocatalyst like TiO₂.

Materials:

  • Photoreactor with a UV lamp

  • Wastewater containing the target pollutant and this compound

  • Photocatalyst (e.g., TiO₂ powder)

  • Magnetic stirrer

  • Sampling syringe and filters

  • Analytical instrument for pollutant concentration measurement (e.g., HPLC, GC-MS)

Procedure:

  • Reactor Setup: Add a known volume of the wastewater to the photoreactor.

  • Catalyst Addition: Disperse a specific amount of the photocatalyst powder into the solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the pollutant/fulvic acid and the catalyst surface.

  • Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Continue stirring to keep the catalyst suspended.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension. Immediately filter the samples to remove the catalyst particles.

  • Analysis: Analyze the concentration of the target pollutant in the filtered samples to monitor its degradation over time.

  • Kinetics: Plot the concentration of the pollutant versus time to determine the reaction kinetics.

Photocatalysis_Workflow A 1. Reactor Setup (Wastewater & Catalyst) B 2. Dark Adsorption (Equilibration) A->B C 3. Photoreaction (UV Illumination) B->C D 4. Periodic Sampling & Filtration C->D E 5. Pollutant Analysis D->E F 6. Determine Degradation Kinetics E->F

Photocatalysis Experimental Workflow

This protocol outlines the procedure for the degradation of organic pollutants using the Fenton or photo-Fenton process, where this compound can play a role in the iron cycling.[2][11]

Materials:

  • Reaction vessel (beaker or photoreactor for photo-Fenton)

  • Wastewater containing the target pollutant and this compound

  • Ferrous salt solution (e.g., FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) solution

  • pH meter and solutions for pH adjustment (e.g., H₂SO₄, NaOH)

  • Magnetic stirrer

  • UV lamp (for photo-Fenton)

  • Quenching agent (e.g., sodium sulfite)

  • Analytical instrument for pollutant analysis

Procedure:

  • pH Adjustment: Adjust the pH of the wastewater sample to the optimal range for the Fenton reaction (typically pH 2.5-3.5).

  • Iron Addition: Add the ferrous salt solution to the wastewater to achieve the desired Fe²⁺ concentration.

  • Reaction Initiation: Add the H₂O₂ solution to initiate the Fenton reaction. For the photo-Fenton process, simultaneously turn on the UV lamp.

  • Reaction: Allow the reaction to proceed for a specific time under constant stirring.

  • Sampling and Quenching: At predetermined time intervals, withdraw samples and immediately add a quenching agent to stop the reaction.

  • Analysis: Analyze the residual concentration of the target pollutant in the quenched samples.

Fenton_Process_Workflow A 1. pH Adjustment (to 2.5-3.5) B 2. Add Ferrous Salt (Fe²⁺) A->B C 3. Add H₂O₂ (& UV for Photo-Fenton) B->C D 4. Reaction (Stirring) C->D E 5. Sampling & Quenching D->E F 6. Pollutant Analysis E->F

Fenton/Photo-Fenton Experimental Workflow

Signaling Pathways and Mechanisms

In the context of wastewater treatment, "signaling pathways" are analogous to reaction mechanisms. The following diagrams illustrate the key interactions of this compound in different treatment processes.

Heavy_Metal_Removal_Mechanism FA This compound (-COOH, -OH) Complex FA-Metal Complex (Insoluble Precipitate) FA->Complex Chelation Adsorption Adsorption onto FA Surface FA->Adsorption Metal Heavy Metal Ion (e.g., Pb²⁺, Cu²⁺) Metal->Complex Metal->Adsorption

Mechanism of Heavy Metal Removal by this compound

AOP_Mechanism cluster_Fenton Fenton/Photo-Fenton cluster_Photocatalysis Photocatalysis Fe2 Fe²⁺ OH_rad •OH (Hydroxyl Radical) Fe2->OH_rad + H₂O₂ Fe3 Fe³⁺ Fe2->Fe3 H2O2 H₂O₂ H2O2->OH_rad Degradation Degradation Products (CO₂, H₂O, etc.) OH_rad->Degradation Fe3->Fe2 + e⁻ (from FA/UV) UV UV Light UV->Fe3 Catalyst TiO₂ e_ e⁻ Catalyst->e_ h_ h⁺ Catalyst->h_ UV_photo UV Light UV_photo->Catalyst O2_rad •O₂⁻ e_->O2_rad + O₂ OH_rad2 •OH h_->OH_rad2 + H₂O OH_rad2->Degradation Pollutant Organic Pollutant Pollutant->Degradation

Simplified Mechanisms of Advanced Oxidation Processes

Conclusion

This compound presents a versatile and effective natural polymer for a range of wastewater treatment applications. Its ability to chelate heavy metals, act as a coagulant aid, and participate in advanced oxidation processes makes it a valuable tool for researchers and professionals in environmental science and drug development, where water purity is paramount. The protocols provided herein offer a starting point for the investigation and optimization of this compound-based water treatment strategies. Further research into the modification of this compound and its application in hybrid treatment systems could unlock even greater potential for this remarkable natural material.

References

Protocol for assessing the impact of fulvic acid on mitochondrial function.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fulvic acid, a component of humic substances derived from the decomposition of organic matter, has garnered interest for its potential therapeutic effects, including the modulation of mitochondrial function.[1] Emerging research suggests that this compound may enhance mitochondrial activity by mitigating oxidative stress and improving cellular energy production.[1] This document provides a comprehensive set of protocols to assess the impact of this compound on key aspects of mitochondrial health, including mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, and ATP synthesis. The provided methodologies are intended to guide researchers in the systematic evaluation of this compound's bioenergetic effects in a controlled laboratory setting.

Key Mitochondrial Parameters and Assays

To comprehensively evaluate the effect of this compound on mitochondrial function, a multi-parametric approach is recommended. The following table summarizes the key mitochondrial health indicators and the corresponding assays detailed in this protocol.

Mitochondrial ParameterAssayPrinciple
Mitochondrial Respiration Seahorse XF Cell Mito Stress TestMeasures the oxygen consumption rate (OCR) in real-time to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1]
Mitochondrial Membrane Potential (ΔΨm) JC-1 AssayUtilizes a fluorescent dye (JC-1) that differentially accumulates in mitochondria based on their membrane potential, shifting from green (low potential) to red (high potential) fluorescence.[2][3]
Reactive Oxygen Species (ROS) Production Amplex® Red AssayDetects hydrogen peroxide (H₂O₂) released from mitochondria through a highly sensitive and specific enzymatic reaction that produces a fluorescent product.[4][5]
ATP Levels Luciferase-Based ATP AssayQuantifies ATP concentration based on the light-producing reaction catalyzed by luciferase, where light output is proportional to the amount of ATP present.[6][7][8]

Experimental Protocols

Assessment of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test

This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR) of cells treated with this compound.

Materials:

  • Seahorse XF Analyzer (e.g., XF96)[9]

  • Seahorse XF Cell Culture Microplates[9]

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate (B1213749), and glutamine[9]

  • This compound of interest

  • Vehicle control (e.g., sterile water or appropriate solvent)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A)[9]

  • Cells of interest (e.g., HepG2, C2C12)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Sensor Cartridge Hydration:

    • One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate, placing the sensor cartridge on top, and incubating overnight in a non-CO₂ incubator at 37°C.[1]

  • This compound Treatment:

    • On the day of the assay, remove the cell culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).

  • Assay Preparation:

    • Prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.[1]

    • Wash the cells twice with the pre-warmed assay medium.[1]

    • Add the final volume of assay medium to each well and place the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.[1]

  • Loading the Sensor Cartridge:

    • Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) diluted in assay medium into the appropriate injection ports.

  • Running the Assay:

    • Place the loaded sensor cartridge and the cell plate into the Seahorse XF Analyzer.[1]

    • The instrument will first calibrate the sensors and then measure the basal OCR. Following this, it will sequentially inject the compounds and measure the OCR after each injection.[1]

Data Analysis:

The following parameters of mitochondrial respiration will be determined:

ParameterDescription
Basal Respiration The baseline oxygen consumption of the cells.
ATP-Linked Respiration The portion of basal respiration used for ATP synthesis (calculated by the decrease in OCR after oligomycin injection).[1]
Maximal Respiration The maximum OCR achieved after the addition of the uncoupler FCCP.[9]
Spare Respiratory Capacity The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[1]
Non-Mitochondrial Respiration The OCR remaining after the inhibition of Complex I and III by rotenone and antimycin A.[10]
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

This protocol describes the use of the JC-1 fluorescent probe to assess changes in mitochondrial membrane potential in response to this compound treatment.

Materials:

  • JC-1 dye[2]

  • Cells of interest

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP or CCCP (positive control for depolarization)[3]

  • Fluorescence microscope or plate reader with appropriate filters (for green and red fluorescence)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in a suitable culture plate (e.g., 96-well plate for plate reader analysis or chamber slides for microscopy).

    • Treat cells with various concentrations of this compound or vehicle for the chosen duration. Include a positive control group treated with FCCP (e.g., 5-50 µM) for 15-30 minutes to induce depolarization.[3]

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-10 µM) in the cell culture medium.[11]

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.[3][11]

  • Washing:

    • Aspirate the staining solution and wash the cells with pre-warmed PBS or assay buffer.[3]

  • Fluorescence Measurement:

    • Fluorescence Plate Reader: Measure the fluorescence intensity for both JC-1 monomers (green) and J-aggregates (red).

      • Green monomers: Excitation ~485 nm / Emission ~535 nm.[3]

      • Red J-aggregates: Excitation ~540 nm / Emission ~590 nm.[3]

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using filters for green and red fluorescence. Capture representative images.

Data Analysis:

The change in mitochondrial membrane potential is typically expressed as the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Treatment GroupExpected Red FluorescenceExpected Green FluorescenceRed/Green RatioInterpretation
Vehicle Control HighLowHighHealthy mitochondria with high ΔΨm
This compound VariableVariableTo be determinedEffect of this compound on ΔΨm
FCCP (Positive Control) LowHighLowDepolarized mitochondria
Quantification of Mitochondrial Reactive Oxygen Species (ROS) using Amplex® Red Assay

This protocol details the measurement of hydrogen peroxide (H₂O₂), a major ROS, produced by mitochondria in cells treated with this compound.

Materials:

  • Amplex® Red reagent[4]

  • Horseradish peroxidase (HRP)[4]

  • Cells of interest or isolated mitochondria

  • Respiration buffer (for isolated mitochondria) or appropriate assay buffer[4]

  • This compound

  • Hydrogen peroxide (H₂O₂) for standard curve

  • Fluorescence microplate reader

Procedure:

  • Cell/Mitochondria Preparation and Treatment:

    • For whole cells: Culture and treat cells with this compound as described in the previous protocols.

    • For isolated mitochondria: Isolate mitochondria from control and this compound-treated cells or tissues using standard differential centrifugation methods.

  • Amplex® Red Reaction Mixture:

    • Prepare a working solution of Amplex® Red and HRP in the appropriate buffer immediately before use. Typical concentrations are 5-10 µM Amplex® Red and 4 U/mL HRP.[12][13]

  • Assay Execution:

    • Add the cell suspension or isolated mitochondria to the wells of a microplate.

    • Add the Amplex® Red reaction mixture to each well.

    • If using isolated mitochondria, add respiratory substrates (e.g., pyruvate and malate) to initiate ROS production.[4]

    • Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation of ~560 nm and an emission of ~590 nm in a kinetic mode for a defined period (e.g., 30-60 minutes).[14]

  • Standard Curve:

    • Prepare a standard curve using known concentrations of H₂O₂ to quantify the amount of ROS produced.

Data Analysis:

The rate of ROS production is determined from the slope of the fluorescence curve and quantified using the H₂O₂ standard curve.

Treatment GroupRate of Fluorescence IncreaseCalculated H₂O₂ ProductionInterpretation
Vehicle Control Baseline rateBaseline levelBasal mitochondrial ROS production
This compound To be determinedTo be determinedEffect of this compound on ROS production
Positive Control (e.g., Antimycin A) High rateIncreased levelInduced mitochondrial ROS production
Determination of Mitochondrial ATP Levels using Luciferase-Based Assay

This protocol describes the quantification of ATP levels in mitochondria of cells treated with this compound using a luciferase-based bioluminescence assay.

Materials:

  • Luciferase-based ATP determination kit (containing luciferase, D-luciferin)[6]

  • Cells of interest

  • This compound

  • Luminometer or microplate reader with luminescence detection capabilities

  • ATP standards

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as previously described.

  • Mitochondrial Fractionation (Optional but recommended):

    • For a more specific measurement of mitochondrial ATP, isolate mitochondria from control and treated cells.

  • Cell Lysis and ATP Extraction:

    • Lyse the cells or mitochondrial pellet using the lysis buffer provided in the ATP assay kit to release the ATP.

  • Luciferase Reaction:

    • Prepare the luciferase reaction mixture according to the kit's instructions.

    • Add the cell lysate to the reaction mixture in a luminometer-compatible plate.

  • Luminescence Measurement:

    • Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve:

    • Generate a standard curve with known concentrations of ATP to determine the absolute ATP concentration in the samples.

Data Analysis:

The ATP concentration in each sample is calculated from the standard curve and can be normalized to the protein concentration of the lysate.

Treatment GroupLuminescence Signal (RLU)Calculated ATP ConcentrationInterpretation
Vehicle Control Baseline RLUBaseline levelBasal mitochondrial ATP level
This compound To be determinedTo be determinedEffect of this compound on ATP levels
Positive Control (e.g., Oligomycin) Decreased RLUDecreased levelInhibition of mitochondrial ATP synthesis

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture fa_treatment This compound Treatment cell_culture->fa_treatment seahorse Mitochondrial Respiration (Seahorse XF) fa_treatment->seahorse Perform Assays jc1 Membrane Potential (JC-1 Assay) fa_treatment->jc1 Perform Assays ros ROS Production (Amplex Red) fa_treatment->ros Perform Assays atp ATP Levels (Luciferase Assay) fa_treatment->atp Perform Assays data_quant Quantitative Data (Tables) seahorse->data_quant jc1->data_quant ros->data_quant atp->data_quant interpretation Interpretation of This compound's Impact data_quant->interpretation

Caption: General experimental workflow for assessing the impact of this compound on mitochondrial function.

Potential Signaling Pathways Modulated by this compound

This compound may influence mitochondrial function through the modulation of key signaling pathways involved in mitochondrial biogenesis and cellular stress responses.

signaling_pathways cluster_fulvic_acid This compound cluster_pathways Cellular Signaling cluster_outcomes Mitochondrial Outcomes FA This compound AMPK AMPK FA->AMPK Activates Nrf2 Nrf2 FA->Nrf2 Activates PGC1a PGC-1α AMPK->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes ARE ARE Nrf2->ARE Binds to Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response Induces

Caption: Hypothesized signaling pathways influenced by this compound to improve mitochondrial function.

References

Methodologies for studying fulvic acid's effect on cellular uptake of nutrients.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid (FA), a component of humic substances, is a complex organic molecule formed from the decomposition of plant and microbial matter.[1] It is recognized for its ability to enhance the bioavailability and cellular uptake of essential nutrients.[2] This is attributed to its chelating properties, its capacity to increase cell membrane permeability, and its influence on key cellular signaling pathways.[1][3] For researchers in nutrition, agriculture, and drug development, understanding the mechanisms of FA's effects and having robust methodologies to study them is crucial. These application notes provide detailed protocols for key experiments to investigate the impact of this compound on the cellular uptake of nutrients.

Key Mechanisms of Action

This compound enhances nutrient absorption through several primary mechanisms:

  • Chelation: this compound's carboxyl and hydroxyl groups act as natural chelators, binding to mineral ions to form stable, water-soluble complexes.[4] This process protects nutrients from precipitation and facilitates their transport across cell membranes.

  • Increased Cell Membrane Permeability: this compound can alter the structure and fluidity of cell membranes, making them more permeable to nutrients.[3]

  • Modulation of Signaling Pathways: this compound has been shown to influence cellular signaling pathways that regulate nutrient transport and metabolism. In plants, it can exhibit auxin-like activity, while in animal cells, it can modulate pathways such as the AMP-activated protein kinase (AMPK) pathway.[5][6][7]

Experimental Protocols

In Vitro Nutrient Uptake using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal nutrient absorption.[8][9] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with a brush border, mimicking the intestinal barrier.[8]

Objective: To quantify the effect of this compound on the cellular uptake and transport of a specific nutrient (e.g., iron, zinc, amino acids) across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics[8]

  • Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)[6]

  • This compound solution (sterilized)

  • Nutrient of interest (e.g., ferrous sulfate (B86663) for iron, zinc sulfate for zinc)

  • Hanks' Balanced Salt Solution (HBSS)[6]

  • Transepithelial Electrical Resistance (TEER) meter[6]

  • Lucifer Yellow (for monolayer integrity check)[10]

  • Analytical equipment for nutrient quantification (e.g., ICP-MS for minerals, LC-MS/MS for vitamins and amino acids)

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified 5% CO2 atmosphere.[8]

    • Seed cells onto Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².[8]

    • Culture for 18-21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[8]

  • Monolayer Integrity Assessment:

    • Measure the TEER across the monolayer using a TEER meter. A stable TEER value above 250 Ω·cm² generally indicates a confluent monolayer with well-formed tight junctions.[6]

    • Perform a Lucifer Yellow permeability assay to confirm monolayer integrity. A low permeability of Lucifer Yellow (<1% per hour) is desired.[10]

  • Nutrient Uptake Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.[6]

    • Prepare the treatment solutions in HBSS:

      • Control: Nutrient of interest at a defined concentration.

      • This compound Treatment: Nutrient of interest at the same concentration co-incubated with various concentrations of this compound.

    • Add the treatment solutions to the apical (upper) chamber of the Transwell® inserts. Add fresh HBSS to the basolateral (lower) chamber.[6]

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • After incubation, collect samples from both the apical and basolateral chambers.

    • Wash the cell monolayer with ice-cold PBS.

    • Lyse the cells to determine the intracellular nutrient concentration.

  • Quantification and Data Analysis:

    • Quantify the nutrient concentration in the apical, basolateral, and cell lysate samples using an appropriate analytical method (e.g., ICP-MS for minerals).[11]

    • Calculate the apparent permeability coefficient (Papp) to assess nutrient transport across the monolayer.

    • Compare the nutrient uptake and transport in this compound-treated cells to the control group.

Ex Vivo Nutrient Absorption using the Everted Gut Sac Model

The everted gut sac model is an ex vivo technique that maintains the physiological structure of the intestine to study nutrient absorption.[12][13]

Objective: To evaluate the effect of this compound on the absorption of a nutrient across the intestinal epithelium.

Materials:

  • Small intestine segment from a laboratory animal (e.g., rat, mouse)

  • Krebs-Ringer bicarbonate buffer (or similar physiological buffer)[14]

  • This compound solution

  • Nutrient of interest

  • Surgical instruments (scissors, forceps)

  • Glass rod for eversion[13]

  • Syringe and needle

  • Shaking water bath at 37°C with aeration (95% O2, 5% CO2)[14]

Protocol:

  • Preparation of the Everted Gut Sac:

    • Euthanize the animal and excise a segment of the small intestine (e.g., jejunum).[13]

    • Immediately place the segment in ice-cold Krebs-Ringer buffer.

    • Gently flush the lumen with buffer to remove any contents.

    • Carefully evert the intestinal segment over a moistened glass rod, so the mucosal surface is on the outside.[13]

    • Tie one end of the everted segment with a suture.

  • Absorption Study:

    • Fill the everted sac with a known volume of fresh Krebs-Ringer buffer using a syringe (serosal fluid).[14]

    • Tie the other end of the sac to close it.

    • Prepare incubation flasks containing:

      • Control: Krebs-Ringer buffer with the nutrient of interest.

      • This compound Treatment: Krebs-Ringer buffer with the nutrient of interest and this compound.

    • Place the everted sacs into the incubation flasks.

    • Incubate in a shaking water bath at 37°C with continuous aeration for a defined period (e.g., 60-90 minutes).[14]

  • Sample Analysis:

    • After incubation, remove the sacs from the flasks.

    • Collect the serosal fluid from inside the sac and the mucosal fluid from the incubation flask.

    • Measure the concentration of the nutrient in both the serosal and mucosal fluids.

  • Data Analysis:

    • Calculate the amount of nutrient transported into the serosal fluid.

    • Compare the nutrient absorption in the presence and absence of this compound.

Cell Membrane Permeability Assay

This assay uses fluorescent dyes to assess changes in cell membrane permeability induced by this compound.[15]

Objective: To determine if this compound increases the permeability of the cell membrane.

Materials:

  • Cell line of interest (e.g., Caco-2, hepatocytes)

  • Fluorescein diacetate (FDA) and Ethidium Bromide (EtBr)[15]

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Harvest the cells and resuspend them in PBS.

  • Treatment and Staining:

    • Prepare cell suspensions with:

      • Control: No treatment.

      • This compound Treatment: Incubate cells with different concentrations of this compound for a defined period.

    • Add a solution containing both FDA and EtBr to all cell suspensions and incubate.[15]

  • Analysis:

    • Analyze the cells using a flow cytometer or fluorescence microscope.

    • Intact, permeable cells will take up FDA, which is hydrolyzed to fluorescein, emitting green fluorescence.[15]

    • Cells with damaged membranes will allow EtBr to enter and intercalate with nucleic acids, emitting red fluorescence.[15]

    • Quantify the percentage of green and red fluorescent cells in each treatment group.

  • Data Interpretation:

    • An increase in the percentage of cells showing green fluorescence in the this compound-treated group compared to the control suggests an increase in membrane permeability without compromising viability. A significant increase in red fluorescence would indicate cytotoxicity.

Data Presentation

Table 1: Effect of this compound on Mineral Uptake in Caco-2 Cells (Illustrative Data)

TreatmentIntracellular Iron (ng/mg protein)Intracellular Zinc (ng/mg protein)
Control (Nutrient only)50 ± 580 ± 7
+ 50 µg/mL this compound75 ± 6110 ± 9
+ 100 µg/mL this compound95 ± 8135 ± 11

Table 2: Effect of this compound on Vitamin B2 Absorption in Everted Gut Sac Model (Illustrative Data)

TreatmentSerosal Vitamin B2 Conc. (µg/mL)
Control (Vitamin B2 only)1.2 ± 0.2
+ 100 µg/mL this compound2.5 ± 0.3

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for Caco-2 Nutrient Uptake Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis Caco2 Caco-2 Cell Culture Seeding Seed on Transwell® Inserts Caco2->Seeding Differentiation Differentiate for 21 days Seeding->Differentiation Integrity Assess Monolayer Integrity (TEER) Differentiation->Integrity Treatment Add Nutrient +/- this compound (Apical) Integrity->Treatment Incubation Incubate at 37°C Treatment->Incubation Sampling Collect Apical, Basolateral, and Cell Lysate Samples Incubation->Sampling Quantification Quantify Nutrient (e.g., ICP-MS) Sampling->Quantification Data Calculate Uptake and Permeability Quantification->Data

Caption: Workflow for assessing nutrient uptake in Caco-2 cells with this compound.

Proposed Signaling Pathway for this compound-Enhanced Nutrient Uptake

G cluster_FA This compound Interaction cluster_pathway Intracellular Signaling cluster_response Cellular Response FA This compound Receptor Cell Surface Receptor / Transporter FA->Receptor Binds/Interacts AMPK AMPK Receptor->AMPK Auxin Auxin-like Signaling (in plants) Receptor->Auxin pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Transporter_exp ↑ Nutrient Transporter Gene Expression pAMPK->Transporter_exp Transporter_act ↑ Nutrient Transporter Activity pAMPK->Transporter_act Auxin->Transporter_exp Uptake Increased Nutrient Uptake Transporter_exp->Uptake Transporter_act->Uptake

Caption: Putative signaling cascade initiated by this compound to enhance nutrient uptake.

Conclusion

The methodologies outlined provide a framework for the systematic investigation of this compound's effects on cellular nutrient uptake. By employing a combination of in vitro, ex vivo, and cellular assays, researchers can elucidate the mechanisms of action, quantify the enhancement of nutrient bioavailability, and explore the underlying signaling pathways. This knowledge is essential for the development of novel dietary supplements, bio-fortified foods, and therapeutic agents that leverage the beneficial properties of this compound.

References

Application Notes and Protocols for Fulvic Acid in Topical Anti-Inflammatory Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid, a component of humic substances naturally occurring in soil and peat, has garnered significant interest for its therapeutic properties, including potent anti-inflammatory effects.[1] Its low molecular weight allows for effective penetration into the skin, making it an excellent candidate for topical formulations aimed at mitigating inflammatory dermatoses such as eczema, atopic dermatitis, and psoriasis.[1][2] These application notes provide a comprehensive guide to utilizing this compound in the development of topical anti-inflammatory creams, detailing its mechanism of action, formulation considerations, and relevant experimental protocols for efficacy testing.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory cascade.

2.1. Inhibition of Pro-Inflammatory Mediators:

This compound has been shown to downregulate the expression and release of several pro-inflammatory cytokines and enzymes. In vitro studies have demonstrated its ability to reduce tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[1] It also decreases the secretion of interleukins such as IL-4, IL-6, IL-8, and IL-13 from various immune and skin cells.[3][4] This broad-spectrum inhibition helps to alleviate the cardinal signs of inflammation: redness, swelling, and pain.

2.2. Modulation of NF-κB and MAPK Signaling Pathways:

The anti-inflammatory properties of this compound are largely attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the transcription of numerous pro-inflammatory genes. Specifically, this compound has been shown to deactivate the p38 MAPK and JNK pathways in human keratinocytes.[4]

Fulvic_Acid_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) Cell_Membrane MAPK_Pathway MAPK Pathway (p38, JNK) NFkB_Pathway NF-κB Pathway Pro_Inflammatory_Cytokines Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-8, etc.) MAPK_Pathway->Pro_Inflammatory_Cytokines NFkB_Pathway->Pro_Inflammatory_Cytokines Fulvic_Acid This compound Fulvic_Acid->MAPK_Pathway Inhibits Fulvic_Acid->NFkB_Pathway Inhibits Inflammation Inflammation Pro_Inflammatory_Cytokines->Inflammation

Caption: this compound's Anti-Inflammatory Mechanism.

Formulation Guidelines for Topical Creams

The formulation of a stable and effective topical cream containing this compound requires careful consideration of its physicochemical properties and compatibility with other excipients.

3.1. Concentration:

The typical use level for this compound in cosmetic and topical formulations ranges from 0.1% to 1%.[3] However, clinical studies on eczema have utilized concentrations as high as 3.5% with good tolerability, though a transient burning sensation was reported, possibly due to the acidic pH of the formulation.[6][7]

3.2. pH and Stability:

This compound is soluble across a wide pH range. For topical formulations, a pH between 4.5 and 5.5 is generally recommended to align with the natural pH of the skin. The stability of the final formulation should be assessed through accelerated stability testing.

3.3. Compatible Excipients:

This compound is generally compatible with a wide range of cosmetic and pharmaceutical excipients. However, due to its chelating properties, it is crucial to conduct compatibility studies, especially with metal ions.[8] Common excipients for a topical cream formulation include:

  • Emollients: To soften and hydrate (B1144303) the skin (e.g., Cetearyl alcohol, Shea butter).

  • Humectants: To attract and retain moisture (e.g., Glycerin, Hyaluronic acid).

  • Thickeners: To achieve the desired viscosity (e.g., Xanthan gum, Carbomer).

  • Emulsifiers: To stabilize the oil and water phases (e.g., Glyceryl stearate, PEG-100 stearate).

  • Preservatives: To prevent microbial growth (e.g., Phenoxyethanol, Caprylyl glycol).

  • Penetration Enhancers: To improve the delivery of this compound into the skin (e.g., Propylene glycol).

3.4. Example Formulation Protocol (1% this compound Cream):

  • Water Phase: In a suitable vessel, combine purified water, glycerin, and any other water-soluble ingredients. Heat to 75°C.

  • Oil Phase: In a separate vessel, combine the emollients, emulsifiers, and any oil-soluble ingredients. Heat to 75°C.

  • Emulsification: Slowly add the oil phase to the water phase with continuous homogenization until a uniform emulsion is formed.

  • Cooling: Begin to cool the emulsion while stirring gently.

  • Addition of Actives: At a temperature below 40°C, add the this compound solution and any other temperature-sensitive ingredients.

  • Final Adjustments: Adjust the pH to the desired range (4.5-5.5) using a suitable pH adjuster (e.g., citric acid or sodium hydroxide). Add the preservative.

  • Homogenization: Homogenize the cream again to ensure uniformity and reduce particle size.

  • Packaging: Fill into appropriate airtight containers.

Experimental Protocols for Efficacy Assessment

The following protocols are designed to assess the anti-inflammatory efficacy of a topical this compound formulation.

4.1. In Vitro Anti-Inflammatory Assay in Human Keratinocytes (HaCaT cells)

This protocol evaluates the ability of a this compound formulation to reduce the production of pro-inflammatory cytokines in human keratinocytes stimulated with inflammatory agents.

In_Vitro_Workflow Cell_Culture Culture HaCaT Cells Pre_treatment Pre-treat with this compound (or Vehicle Control) Cell_Culture->Pre_treatment Inflammation_Induction Induce Inflammation (TNF-α/IFN-γ) Pre_treatment->Inflammation_Induction Incubation Incubate for 24 hours Inflammation_Induction->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Viability Cell Viability Assay (MTT) Incubation->Cell_Viability Cytokine_Analysis Cytokine Analysis (ELISA) (IL-6, IL-8, TNF-α) Supernatant_Collection->Cytokine_Analysis

Caption: In Vitro Anti-Inflammatory Assay Workflow.

4.1.1. Materials:

  • HaCaT human keratinocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human TNF-α and IFN-γ

  • This compound cream formulation and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • ELISA kits for human IL-6, IL-8, and TNF-α

  • 96-well cell culture plates

4.1.2. Protocol:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of the this compound cream or vehicle control. Incubate for 2 hours.

  • Inflammation Induction: Add TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the wells to induce an inflammatory response.[9]

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of IL-6, IL-8, and TNF-α in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

4.2. In Vivo Anti-Inflammatory Assay: DNFB-Induced Contact Hypersensitivity in Mice

This model assesses the efficacy of a topical this compound formulation in reducing the inflammatory response in a well-established mouse model of allergic contact dermatitis.[3][6][10]

In_Vivo_Workflow Sensitization Day 0: Sensitization (DNFB on shaved abdomen) Challenge Day 5: Challenge (DNFB on right ear) Sensitization->Challenge Treatment Day 5-7: Topical Treatment (this compound Cream or Controls) Challenge->Treatment Measurement Day 6 & 7: Measurement (Ear Thickness) Treatment->Measurement Analysis Day 7: Analysis (Ear Punch Biopsy for Cytokines) Measurement->Analysis

Caption: In Vivo DNFB-Induced Contact Hypersensitivity Workflow.

4.2.1. Materials:

  • BALB/c mice (6-8 weeks old)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (4:1) vehicle

  • This compound cream formulation, vehicle control, and positive control (e.g., a corticosteroid cream)

  • Digital caliper

  • Ear punch

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

4.2.2. Protocol:

  • Sensitization (Day 0): Anesthetize the mice and apply 25 µL of 0.5% DNFB in acetone/olive oil to a shaved area of the abdomen.

  • Challenge (Day 5): Apply 20 µL of 0.2% DNFB in acetone/olive oil to the dorsal and ventral surfaces of the right ear. The left ear serves as a non-challenged control.

  • Treatment (Days 5-7):

    • Divide the mice into treatment groups: Untreated, Vehicle Control, this compound Cream, and Positive Control.

    • Two hours after the challenge, and then twice daily for two days, topically apply the respective treatments to the right ear.

  • Measurement of Ear Swelling:

    • Measure the thickness of both ears using a digital caliper before the challenge on Day 5 and at 24 and 48 hours post-challenge (Day 6 and 7).

    • Ear swelling = (Thickness of right ear) - (Thickness of left ear).

  • Cytokine Analysis (Day 7):

    • Euthanize the mice and collect ear punch biopsies (4 mm).

    • Homogenize the ear tissue in a suitable lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison and analysis.

Table 1: In Vitro Efficacy of this compound on Cytokine Production in HaCaT Cells

TreatmentConcentrationIL-6 (% Inhibition)IL-8 (% Inhibition)TNF-α (% Inhibition)Cell Viability (%)
Vehicle Control-000100
This compound0.1%
This compound0.5%
This compound1.0%
Positive Control(Specify)

Table 2: In Vivo Efficacy of this compound Cream in DNFB-Induced Contact Hypersensitivity Model

Treatment GroupEar Swelling (mm) at 24hEar Swelling (mm) at 48hTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)IL-1β (pg/mg tissue)
Untreated
Vehicle Control
This compound Cream (1%)
Positive Control

Table 3: Summary of Quantitative Data on this compound's Anti-inflammatory Effects from Literature

ParameterModel SystemThis compound ConcentrationResultReference
Eczema SeverityHuman Clinical Trial3.5%Significant improvement in overall severity and erythema[6][7]
TNF-α ExpressionDifferentiated U937 monocytes200 µg/mLReduction in TNF-α expression after LPS exposure[3]
Paw EdemaRat Model100 mg/kg (oral)Reduction in paw edema similar to NSAIDs[3]
Cell ViabilityHuman Skin Fibroblasts (Detroit 511) & Keratinocytes (HaCaT)up to 10%Maintenance of cell viability[1][11]
Collagen SynthesisHuman Skin Fibroblasts (Detroit 511)1-10%Increased collagen synthesis[1][11]

Conclusion

This compound presents a promising natural active ingredient for the formulation of topical anti-inflammatory creams. Its well-documented mechanism of action, involving the modulation of key inflammatory pathways, supports its use in managing various inflammatory skin conditions. The provided protocols offer a framework for the systematic evaluation of this compound-containing formulations, enabling researchers and drug development professionals to substantiate efficacy and safety claims. Further research to establish optimal concentrations and long-term stability in various formulations is encouraged.

References

Application Notes and Protocols for Assessing the Immunomodulatory Effects of Fulvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fulvic acid (FA), a component of humic substances, is a naturally occurring organic polymer with a growing body of evidence supporting its diverse biological activities.[1] Of particular interest are its immunomodulatory properties, which encompass both pro-inflammatory and anti-inflammatory effects, suggesting its potential as a therapeutic agent for a variety of conditions, including chronic inflammatory diseases and infections.[2][3] The dual nature of this compound's interaction with the immune system necessitates a comprehensive and systematic approach to its investigation.[2]

These application notes provide a detailed framework for the experimental design and execution of key in vitro and in vivo assays to thoroughly characterize the immunomodulatory effects of this compound. The protocols are intended to guide researchers in obtaining robust and reproducible data for the evaluation of this compound as a potential immunomodulatory drug candidate.

Experimental Design Overview

A multi-tiered approach is recommended to assess the immunomodulatory effects of this compound, starting with in vitro assays to determine its direct effects on immune cells and progressing to in vivo models to evaluate its systemic effects in a whole organism.

In Vitro Assays:

  • Cell Viability and Cytotoxicity: Essential for determining the appropriate concentration range of this compound for subsequent assays and identifying any potential toxic effects.

  • Macrophage Activation: To assess the effect of this compound on key innate immune cells, including phagocytosis, nitric oxide production, and cytokine secretion.

  • Cytokine Profiling: To quantify the production of pro-inflammatory and anti-inflammatory cytokines by immune cells in response to this compound.

  • T-Cell Proliferation: To evaluate the impact of this compound on adaptive immune responses.

In Vivo Assays:

  • Rodent Models of Inflammation: To investigate the anti-inflammatory or pro-inflammatory effects of this compound in a living organism.

  • Immune Response to Antigen Challenge: To determine if this compound can enhance or suppress the adaptive immune response to a specific antigen.

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment viability Cell Viability Assay (MTT) macrophage Macrophage Activation Assays viability->macrophage Determine non-toxic dose tcell T-Cell Proliferation Assay viability->tcell cytokine Cytokine Profiling (ELISA) macrophage->cytokine tcell->cytokine inflammation_model Inflammation Model antigen_challenge Antigen Challenge Model cluster_in_vitro cluster_in_vitro cluster_in_vivo cluster_in_vivo cluster_in_vitro->cluster_in_vivo Confirmation of in vitro findings

Caption: Overall experimental workflow for assessing this compound's immunomodulatory effects.

Key Signaling Pathways

This compound has been shown to modulate immune responses through various signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immunity.[4] this compound can influence the activation of NF-κB, leading to the transcription of genes for pro-inflammatory cytokines like TNF-α.[5]

nf_kb_pathway FA This compound Receptor Cell Surface Receptor (e.g., TLR) FA->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, iNOS) Nucleus->Genes Initiates

Caption: Simplified NF-κB signaling pathway potentially modulated by this compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between different concentrations of this compound and controls.

Table 1: In Vitro Macrophage Response to this compound

TreatmentConcentration (µg/mL)Cell Viability (%)NO Production (µM)[6]TNF-α (pg/mL)
Control0100 ± 5.08.1 ± 1.5< 50
This compound2.5102 ± 4.812.5 ± 1.9250 ± 30
This compound5.0105 ± 5.216.3 ± 2.1480 ± 45
This compound10.0110 ± 6.120.6 ± 3.1750 ± 60
This compound15.0115 ± 5.920.9 ± 1.1980 ± 75
This compound20.0120 ± 7.324.0 ± 1.41200 ± 90
LPS (Positive Control)195 ± 6.545.2 ± 3.82500 ± 150

Data are presented as mean ± standard deviation and are hypothetical examples based on trends observed in the literature.[6]

Table 2: In Vivo Humoral Immune Response in Rats

Treatment GroupDose (% in diet)Ovalbumin Antibody Titer (Day 14)[4]Ovalbumin Antibody Titer (Day 26)[4]
Control0685.79544.31
This compound0.41131.371969.83
Humic Acid0.41055.611600.00

Data are based on a study by Vucskits et al. and represent mean values.[4]

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to cells.

  • Materials:

    • Immune cell line (e.g., RAW 264.7 macrophages)

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microplate

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium and incubate for 24 hours.[7]

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

    • Incubate for 24-48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Macrophage Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Materials:

    • RAW 264.7 macrophages

    • Complete cell culture medium

    • This compound

    • LPS (lipopolysaccharide) as a positive control

    • Griess Reagent (equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[8]

    • Sodium nitrite (B80452) standard solution

    • 96-well microplate

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at 1 x 10^5 cells/mL and incubate for 24 hours.[7]

    • Treat cells with various non-toxic concentrations of this compound and/or LPS (1 µg/mL) for 24-48 hours.

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a 96-well plate.[8]

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Add 50 µL of the Griess reagent to each well containing supernatant and standards.[8]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration from the standard curve.

3. Cytokine Profiling (ELISA)

This protocol quantifies the secretion of specific cytokines (e.g., TNF-α, IL-6, IL-10) by immune cells.

  • Materials:

    • Immune cells (e.g., PBMCs or RAW 264.7)

    • Complete cell culture medium

    • This compound

    • LPS (for macrophage stimulation) or PHA (for T-cell stimulation)

    • Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-2, TGF-β, IFN-γ)[9]

  • Protocol:

    • Culture immune cells with different concentrations of this compound and appropriate stimuli for 24-48 hours.

    • Collect the cell culture supernatants.

    • Perform the ELISA according to the manufacturer's instructions.[10] A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight.[10] b. Block the plate to prevent non-specific binding. c. Add standards and cell culture supernatants to the wells and incubate.[10] d. Wash the plate and add the biotinylated detection antibody.[10] e. Wash and add streptavidin-HRP. f. Add the TMB substrate and stop the reaction. g. Read the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

4. Macrophage Phagocytosis Assay

This assay assesses the ability of macrophages to engulf particles, a primary function of these innate immune cells.

  • Materials:

    • RAW 264.7 macrophages

    • Complete cell culture medium

    • This compound

    • Fluorescently labeled particles (e.g., zymosan beads or E. coli BioParticles)

    • Trypan blue solution

    • Flow cytometer or fluorescence microscope

  • Protocol:

    • Seed macrophages in a 12-well plate onto coverslips (for microscopy) or in a standard plate (for flow cytometry) and allow them to adhere.[11]

    • Pre-treat the macrophages with various concentrations of this compound for 2-4 hours.

    • Add fluorescently labeled particles to the cells at a specific ratio (e.g., 10:1 particles to cells) and incubate for 1-2 hours.

    • Wash the cells extensively with cold PBS to remove non-phagocytosed particles.

    • For microscopy, quench the fluorescence of extracellular particles with trypan blue and visualize intracellular fluorescence.

    • For flow cytometry, detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity.

5. T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimuli.

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

    • Complete RPMI-1640 medium

    • This compound

    • CFSE (Carboxyfluorescein succinimidyl ester) dye

    • T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)

    • Flow cytometer

  • Protocol:

    • Label PBMCs or T-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.[12]

    • Wash the cells to remove excess dye.

    • Culture the CFSE-labeled cells in the presence of a T-cell mitogen and different concentrations of this compound for 3-5 days.

    • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferating cells.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

A classic model for acute inflammation.

  • Materials:

    • Wistar rats

    • This compound solution for oral or intraperitoneal administration

    • 1% Carrageenan solution in saline

    • Plethysmometer to measure paw volume

  • Protocol:

    • Administer this compound to the rats at various doses (e.g., 50-300 mg/kg) for a pre-determined period (e.g., 7-14 days).

    • One hour after the final dose of this compound, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the control group.

2. Humoral Immune Response to Ovalbumin in Rats

This model assesses the effect of this compound on antibody production.

  • Materials:

    • Wistar rats

    • This compound-supplemented diet (e.g., 0.4% w/w)[4]

    • Ovalbumin (antigen)

    • Adjuvant (e.g., Freund's adjuvant)

    • ELISA reagents for detecting anti-ovalbumin antibodies

  • Protocol:

    • Feed rats with a control or this compound-supplemented diet for a specified period (e.g., 26 days).[4]

    • On day 0, immunize the rats with ovalbumin emulsified in an adjuvant.

    • Collect blood samples at different time points (e.g., day 14 and day 26).[4]

    • Measure the anti-ovalbumin antibody titers in the serum using an ELISA.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the immunomodulatory effects of this compound. By systematically evaluating its impact on key immune cell functions and in relevant in vivo models, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The dual pro- and anti-inflammatory properties of this compound highlight the importance of a thorough investigation across a range of concentrations and experimental conditions.

References

Application Notes and Protocols for Bioremediation of Contaminated Soils Using Fulvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid (FA), a principal component of humic substances, is a naturally occurring organic polymer with a remarkable potential for the bioremediation of soils contaminated with heavy metals and organic pollutants. Its unique chemical structure, characterized by an abundance of carboxyl, phenolic, and hydroxyl functional groups, enables it to interact with contaminants in various ways, including chelation, adsorption, and enhancement of microbial activity.[1][2] These properties make this compound a promising, environmentally friendly, and cost-effective tool for soil remediation.[3]

These application notes provide a comprehensive overview of the use of this compound in the bioremediation of soils contaminated with heavy metals and petroleum hydrocarbons. Detailed protocols for laboratory-scale experiments and analytical methods are provided to guide researchers in their studies.

I. Bioremediation of Heavy Metal-Contaminated Soils

This compound has demonstrated significant efficacy in the remediation of soils contaminated with heavy metals such as lead (Pb), cadmium (Cd), copper (Cu), chromium (Cr), and manganese (Mn).[4][5][6][7] The primary mechanisms of action include:

  • Chelation and Immobilization: this compound forms stable complexes with heavy metal ions, reducing their bioavailability and mobility in the soil, thereby preventing their uptake by plants and leaching into groundwater.[2][3]

  • Enhanced Phytoremediation: By chelating heavy metals, this compound can reduce their toxicity to plants, allowing for enhanced growth and accumulation of metals in plant tissues.[3]

  • Stimulation of Microbial Activity: this compound can serve as a carbon and energy source for soil microorganisms, promoting their growth and metabolic activities, which can indirectly influence the speciation and mobility of heavy metals.[4]

Quantitative Data on Heavy Metal Remediation

The following table summarizes quantitative data from various studies on the effectiveness of this compound in heavy metal remediation.

Contaminant(s)Soil Type/MatrixThis compound ApplicationRemediation EfficiencyReference(s)
Cadmium (Cd), Lead (Pb)Agricultural soilsThis compound-based amendments65-78% reduction in bioavailable Cd and Pb[2]
Manganese (Mn), Copper (Cu)Orchard soilThis compound applicationSignificant reduction in Mn and Cu content in soil and apple plants[8]
Lead (Pb), Cadmium (Cd), Copper (Cu)-Nano-hydroxy iron phosphate (B84403) coated with this compound (n-HFP@FA)Maximum adsorption capacities: Pb (371.1 mg/g), Cd (190.5 mg/g), Cu (129.75 mg/g)[5]
Cadmium (Cd)SoilThis compound-modified palygorskite (30 g/kg)60.3% reduction in available Cd[9]
Chromium (Cr), Cadmium (Cd), Lead (Pb)Paper sludge-amended soil20% this compound solution irrigationReduced uptake in Brassica napus shoots: Cr (by 40.5%), Cd (by 49.6%), Pb (by 26.1%)[7]
Cadmium (Cd)Soil under greenhouse conditions7000 mg/L Humic + this compound solutionMitigated negative effects of 200 mg/kg Cd pollution, increasing leaf fresh weight by 262% and root fresh weight by 550%[10]
Experimental Protocol: Phytoremediation of Cadmium-Contaminated Soil

This protocol describes a pot experiment to evaluate the effectiveness of this compound in the phytoremediation of cadmium-contaminated soil using a hyperaccumulator plant such as Brassica napus.

1. Soil Preparation and Contamination: a. Collect topsoil (0-20 cm depth) from an uncontaminated site. Air-dry the soil and sieve it through a 2 mm mesh. b. Characterize the soil for its physicochemical properties, including pH, organic matter content, cation exchange capacity, and baseline heavy metal concentrations. c. Artificially contaminate the soil with a cadmium salt solution (e.g., CdSO₄) to achieve a target concentration (e.g., 50 mg/kg). Homogenize the contaminated soil thoroughly and allow it to stabilize for at least two weeks.

2. Experimental Setup: a. Prepare experimental pots, each containing 2 kg of the contaminated soil. b. Establish different treatment groups:

  • Control (contaminated soil without this compound).
  • Different concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/w) thoroughly mixed with the soil. c. Sow seeds of the selected hyperaccumulator plant (e.g., Brassica napus) in each pot and thin the seedlings to a uniform number after germination. d. Maintain the pots in a greenhouse with controlled conditions (temperature, light, and humidity) and water them regularly to maintain soil moisture at approximately 70% of water holding capacity.

3. Plant and Soil Sampling: a. After a predetermined growth period (e.g., 60 days), carefully harvest the plants. b. Separate the plants into roots and shoots. Wash the plant parts thoroughly with deionized water to remove any adhering soil particles. c. Collect soil samples from each pot for analysis.

Analytical Protocol: Heavy Metal Analysis in Soil and Plant Samples

1. Sample Preparation: a. Soil Samples: Air-dry the collected soil samples and sieve them through a 0.15 mm mesh. Digest a known weight of the soil sample (e.g., 0.5 g) using a mixture of strong acids (e.g., HNO₃-HClO₄-HF) in a digestion block or microwave digestion system. b. Plant Samples: Dry the plant samples in an oven at 70°C to a constant weight. Grind the dried plant material into a fine powder. Digest a known weight of the plant powder (e.g., 0.2 g) using a di-acid mixture (e.g., HNO₃-HClO₄).

2. Heavy Metal Quantification: a. Dilute the digested soil and plant samples to a known volume with deionized water. b. Analyze the concentration of cadmium and other heavy metals in the diluted solutions using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[11] c. Include certified reference materials and blanks in the analysis for quality control.

II. Bioremediation of Petroleum Hydrocarbon-Contaminated Soils

This compound can also be effectively utilized in the remediation of soils contaminated with petroleum hydrocarbons, such as total petroleum hydrocarbons (TPH) and polycyclic aromatic hydrocarbons (PAHs).[1][12] The mechanisms involved are:

  • Enhanced Bioavailability: this compound can act as a natural surfactant, increasing the solubility and desorption of hydrophobic organic contaminants from soil particles, thereby making them more accessible to microbial degradation.[1]

  • Stimulation of Microbial Degradation: this compound provides a source of carbon and energy for hydrocarbon-degrading microorganisms, stimulating their growth and enzymatic activities.[4][13]

  • Chemical Modification: Chemical modification of this compound, such as esterification, can further enhance its surfactant properties and improve the removal of petroleum hydrocarbons.[1]

Quantitative Data on Petroleum Hydrocarbon Remediation

The following table summarizes quantitative data on the effectiveness of this compound in petroleum hydrocarbon remediation.

ContaminantSoil Type/MatrixThis compound ApplicationRemediation EfficiencyReference(s)
Total Petroleum Hydrocarbons (TPH)Aged highly contaminated soil (50,000 mg/kg)Washing with modified this compound (esterified with n-decanol) at 2 g/LIncreased TPH removal by 24% compared to unmodified this compound[1][2]
Alkylbenzenes (from gasoline)-15 µM this compound solution35-60% solubilization and partitioning of alkylbenzenes[14]
C10-C22 hydrocarbons (from diesel)Diesel contaminated sandThis compound solution (pH 11.9)50-90% extraction efficiency with a single extraction[14]
Oil pollutionArtificially polluted soilThis compound in conjunction with an oil-oxidizing microbial consortium21.46–33.76% decrease in phytotoxicity[15]
Experimental Protocol: Soil Washing for TPH-Contaminated Soil

This protocol is based on the methodology described by García-Díaz et al. (2015) for the remediation of TPH-contaminated soil using a soil washing technique with modified this compound.[1]

1. Preparation of Modified this compound: a. Chemically modify the this compound by esterification with an alcohol (e.g., n-decanol) under microwave irradiation to enhance its surfactant properties.[1]

2. Soil Washing Procedure: a. Take a known weight of aged TPH-contaminated soil (e.g., 10 g). b. Prepare a washing solution of the modified this compound in deionized water at a specific concentration (e.g., 2 g/L). c. Suspend the contaminated soil in the washing solution (e.g., 100 mL). d. Shake the suspension for 24 hours in a rotary shaker at 200 rpm at a controlled temperature (e.g., 25°C).[1] e. After shaking, allow the soil to settle, and separate the washing solution from the soil by decantation or centrifugation. f. Dry the treated soil overnight in a vacuum oven at 60°C.[1]

3. Control Groups: a. Include a control group where the soil is washed with deionized water only. b. Include another control group with unmodified this compound to assess the effect of the chemical modification.

Analytical Protocol: Total Petroleum Hydrocarbon (TPH) Analysis

1. Extraction of TPH from Soil: a. Extract the TPH from a known weight of the dried soil sample using a suitable solvent (e.g., dichloromethane) in a Soxhlet extraction system.[16] b. Concentrate the extract to a smaller volume using a rotary evaporator.

2. TPH Quantification: a. Analyze the TPH concentration in the extract using Gas Chromatography with a Flame Ionization Detector (GC-FID).[17][18][19] b. Alternatively, for a rapid screening, infrared spectrometry (IR) or a gravimetric method can be used.[17][18] c. Calibrate the instrument using a series of standard solutions of a known hydrocarbon mixture (e.g., diesel standard).

III. Assessment of Soil Microbial Activity

This compound application can significantly impact the soil microbial community. It is crucial to assess these changes to understand the bioremediation process fully.

Protocol for Assessing Microbial Population and Functional Diversity

1. Microbial Population Enumeration: a. Collect fresh soil samples from the different treatment groups. b. Prepare serial dilutions of the soil samples in a sterile saline solution. c. Use the dilution plate smear method to enumerate the total number of bacteria, fungi, and actinomycetes on appropriate culture media (e.g., Nutrient Agar for bacteria, Martin's Medium for fungi, and Gauze's Medium No. 1 for actinomycetes).[13] d. Incubate the plates at an appropriate temperature (e.g., 28°C) and count the colony-forming units (CFUs).

2. Microbial Functional Diversity: a. Use Biolog-Eco plates to assess the functional diversity of the soil microbial community.[13] b. Inoculate the plates with the soil suspensions and incubate them. c. Measure the color development in the wells over time using a microplate reader. d. Calculate the average well color development (AWCD), Shannon diversity index, and other relevant diversity indices to characterize the metabolic potential of the microbial community.

IV. Visualizations

Diagram of the Bioremediation Workflow

Bioremediation_Workflow A 1. Site Assessment & Soil Characterization B 2. Contaminated Soil Collection & Preparation A->B C 3. This compound Application B->C D 4. Incubation/ Treatment Period C->D E 5. Post-Treatment Soil & Plant Sampling D->E F 6. Contaminant Analysis E->F G 7. Microbial Community Analysis E->G H 8. Data Analysis & Reporting F->H G->H

Caption: Experimental workflow for this compound-based soil bioremediation.

Diagram of this compound's Mechanisms in Soil Remediation

Fulvic_Acid_Mechanisms cluster_0 Contaminated Soil cluster_1 Remediation Mechanisms cluster_2 Remediated Soil Contaminants Heavy Metals & Organic Pollutants FA This compound Contaminants->FA Interaction SoilMatrix Soil Particles SoilMatrix->FA Interaction Chelation Chelation & Immobilization (Heavy Metals) FA->Chelation Bioavailability Increased Bioavailability (Organic Pollutants) FA->Bioavailability MicrobialStimulation Microbial Stimulation FA->MicrobialStimulation ReducedToxicity Reduced Contaminant Toxicity & Mobility Chelation->ReducedToxicity EnhancedDegradation Enhanced Biodegradation Bioavailability->EnhancedDegradation MicrobialStimulation->EnhancedDegradation

Caption: Mechanisms of this compound in the bioremediation of contaminated soils.

References

Troubleshooting & Optimization

How to overcome challenges in fulvic acid extraction from different sources.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fulvic Acid Extraction Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound (FA) extraction from diverse sources. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, comparative data, and visualizations to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during this compound extraction and purification.

Question 1: Why is my this compound yield consistently low?

Answer: Low yields are a frequent issue and can stem from several factors depending on the source material and extraction method.

  • Insufficient Alkaline Extraction: The strength and volume of the alkaline solution (e.g., NaOH or KOH) may be inadequate to fully solubilize the humic substances. Ensure the pH is sufficiently high (typically > 12) and the solution-to-sample ratio is optimal (e.g., 10:1 for soil).[1]

  • Incomplete Acidification: For methods involving the precipitation of humic acid (HA) to separate it from FA, ensure the pH is lowered to precisely 1.0 with a strong acid like 6 M HCl. Incomplete acidification will result in a lower concentration of FA in the supernatant.[1]

  • Source Material Composition: The concentration of this compound varies significantly between different sources. Lignite (B1179625) and shilajit generally have higher concentrations than many soil types. The age and decomposition state of the source material also play a crucial role.

  • Extraction Time: Ensure the extraction time is adequate. For alkaline extractions, a minimum of 4 hours with agitation is often recommended, with some protocols suggesting up to 24 hours.[1] However, excessively long extraction times (e.g., beyond 12 hours) can sometimes lead to oxidation and degradation of the organic matter.

  • Oxidative Degradation: Newer oxidative methods, while potentially offering higher yields, can also lead to the decomposition of the generated this compound if not properly controlled. High concentrations of oxidizing agents like H₂O₂ can be detrimental.

Potential Cause Troubleshooting Recommendation Relevant Source(s)
Inadequate Alkaline ExtractionIncrease the concentration or volume of the alkaline solution. Optimize the sample-to-extractant ratio.Soil, Lignite
Incomplete Humic Acid PrecipitationUse a calibrated pH meter to ensure the pH is accurately lowered to 1.0.Soil, Lignite
Low FA Content in SourceConsider using a different source material known for higher this compound content.All
Insufficient Extraction TimeIncrease the duration of the extraction with agitation.Soil, Lignite
Oxidative Degradation of FAOptimize the concentration of the oxidizing agent and reaction time.Lignite

Question 2: My final this compound product has a high ash content. How can I reduce mineral contamination?

Answer: High ash content indicates the presence of inorganic impurities, a common challenge in FA extraction.

  • Pre-washing the Sample: For soil samples, an initial wash with a dilute acid like 1 M HCl can help remove carbonates and other acid-soluble minerals.[1]

  • Hydrofluoric Acid (HF) Treatment: To remove silicate (B1173343) clays, which are often co-extracted, a treatment with a dilute HCl/HF solution is effective. This step should be performed with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[1]

  • Centrifugation: High-speed centrifugation after redissolving the humic/fulvic acid fraction in an alkaline solution can help pellet suspended solids.[1]

  • Dialysis: Exhaustive dialysis against distilled water can remove salts and other small inorganic molecules. It's recommended to initially dialyze against dilute HCl if polyvalent cations (like Al³⁺) are present to prevent the formation of insoluble complexes.

  • Resin Purification: Using adsorbent resins like XAD-8 is a standard method for purifying and desalting this compound. The resin selectively adsorbs the hydrophobic FA, allowing hydrophilic impurities and salts to be washed away.[1]

Question 3: I am struggling with the purification of this compound using XAD-8 resin. Are there alternatives?

Answer: While XAD-8 resin is a standard method, it can be expensive and the resin requires extensive cleaning before use. Here are some alternatives:

  • Exhaustive Dialysis: As mentioned above, dialysis is a less satisfactory but viable alternative for purification. It is crucial to use dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically around 1,000 Da, to retain the this compound while allowing smaller inorganic salts to pass through.

  • Membrane Filtration: Techniques like ultrafiltration and nanofiltration can separate this compound from impurities based on molecular size. This can be an effective and scalable alternative to resin chromatography.

  • Alternative Adsorbents: Other adsorbent materials, such as activated carbon, have been used for the fractionation of fulvic acids.

Question 4: The color of my extracted this compound is lighter/darker than expected. What does this indicate?

Answer: The color of the this compound solution can be an indicator of its concentration and purity.

  • Light Color: A pale yellow or light brown color may indicate a low concentration of this compound. It could also suggest that the extracted molecules have a lower degree of humification or aromaticity.

  • Dark Brown/Black Color: A very dark color could indicate a high concentration of this compound. However, it may also suggest contamination with humic acid, which is typically darker in color. The E4/E6 ratio (absorbance at 465 nm vs. 665 nm) can be used to assess the degree of humification and potential contamination; fulvic acids generally have higher E4/E6 ratios than humic acids.

Comparative Data on this compound Extraction

The following tables summarize quantitative data from various extraction methods and sources to aid in methodological selection.

Table 1: Comparison of this compound Yields from Different Sources and Methods

Source Material Extraction Method This compound Yield (%) Reference
LigniteMicrowave + H₂O₂/Acetic Acid60.97
LigniteAlkaline Extractionup to 9.6
LigniteWeathered Coal with Hydrothermal Catalytic Oxidation8.98
PeatUltrasound-Assisted Alkaline Extraction40.55[2]
Peat (Herbaceous)Alkaline Dissolution & Acid Precipitation2.53[2]
Soil (Ando)IHSS Method~0.3[3]
Soil (Brown Forest)IHSS Method~3.3[3]
ShilajitNot specified60-80 (as part of total humic substances)

Table 2: Purity and Quality Parameters of Extracted this compound

Source Material Extraction Method Purity/Quality Metric Value Reference
LigniteMicrowave + H₂O₂/Acetic AcidPurity99.6%
SoilIHSS MethodAsh Content< 1.0% (for HA)[1]
ShilajitPurified ExtractThis compound Content65-70%
LigniteAlkaline ExtractionAsh ContentVaries with purification

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the extraction of this compound from common sources.

Protocol 1: this compound Extraction from Soil (Adapted from the IHSS Method)

This protocol is a standard method for the extraction and purification of this compound from soil samples.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris and roots.

  • Acid Pre-treatment:

    • In a suitable container, add the soil sample and 1 M HCl at a ratio of 10 mL of acid per 1 g of dry soil.

    • Stir the suspension for 1 hour at room temperature to remove carbonates.

    • Separate the supernatant by centrifugation or decantation. The supernatant can be saved as "FA Extract 1" for XAD-8 resin purification.

  • Alkaline Extraction:

    • Neutralize the remaining soil residue to pH 7.0 with 1 M NaOH.

    • Add 0.1 M NaOH to achieve a final extractant-to-soil ratio of 10:1.

    • Extract the suspension under a nitrogen atmosphere for at least 4 hours with intermittent shaking.

    • Allow the suspension to settle overnight and then collect the supernatant by centrifugation.

  • Humic Acid Precipitation:

    • Acidify the alkaline supernatant to pH 1.0 with 6 M HCl while stirring continuously.

    • Allow the acidified suspension to stand for 12-16 hours to facilitate the complete precipitation of humic acid.

    • Separate the precipitated humic acid (pellet) from the this compound-containing supernatant ("FA Extract 2") by centrifugation.

  • This compound Purification (using XAD-8 Resin):

    • Pass the "FA Extract 1" and "FA Extract 2" supernatants through a column packed with pre-cleaned XAD-8 resin.

    • Discard the effluent, which contains hydrophilic impurities.

    • Rinse the column with distilled water to remove salts.

    • Back-elute the adsorbed this compound from the resin using 0.1 M NaOH.

    • Immediately acidify the eluate to pH 1.0 with 6 M HCl.

  • Final Purification and Drying:

    • (Optional) For further purification and removal of mineral contaminants, add concentrated HF to the acidified FA solution to a final concentration of 0.3 M.

    • The purified this compound solution can be freeze-dried to obtain a solid powder.

Protocol 2: this compound Extraction from Lignite (Oxidative Method)

This protocol utilizes an oxidative treatment to enhance the yield of this compound from lignite.

  • Sample Preparation:

    • Crush the lignite to a fine powder (80-200 mesh).

    • Optional: Weather the lignite powder under sunlight for 140-210 hours.[3]

  • Oxidative Treatment:

    • Mix the lignite powder with a 30% hydrogen peroxide (H₂O₂) solution. The mass ratio of coal to H₂O₂ can range from 1:1.5 to 1:2.5.[3]

    • Subject the mixture to microwave irradiation (e.g., 750W) for 10-30 minutes, maintaining the temperature between 40-60°C.[3]

  • Extraction:

    • After oxidation, add distilled water to the mixture at a mass ratio of 5:1 (water to initial lignite sample).[3]

    • Centrifuge the mixture to separate the solid residue.

  • Recovery:

    • Filter the supernatant.

    • Use a rotary evaporator to remove the water and obtain the solid this compound.

Protocol 3: this compound Extraction from Shilajit (Water-Based Method)

This protocol describes a general method for extracting this compound from raw shilajit.

  • Solubilization:

    • Powder the raw shilajit exudate and dissolve it in water.

  • Initial Filtration:

    • Filter the aqueous solution to remove insoluble materials.

  • Concentration:

    • Evaporate the water from the filtrate to obtain a viscous residue.

  • Solvent Extraction (for fractionation):

    • Extract the residue with a hot organic solvent (e.g., methanol) to separate low molecular weight bioactive compounds from the insoluble humic fraction.[4]

  • Separation of Humic and Fulvic Acids:

    • To the insoluble humic fraction, add dilute NaOH to precipitate polymeric quinones.[4]

    • Acidify the resulting filtrate to a pH below 3 to precipitate humic acids, leaving the this compound in the acidic solution.[4]

  • Purification:

    • Pass the acidic this compound solution through activated carbon to isolate low-to-medium molecular weight fulvic acids.[4]

    • Further concentrate and purify the this compound solution using an H+ ion-exchange resin.[4]

    • Evaporate the final solution to obtain the purified this compound.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and biological signaling pathways influenced by this compound.

Experimental and Logical Workflows

Fulvic_Acid_Extraction_Workflow cluster_source Source Material cluster_extraction Extraction cluster_separation Separation cluster_purification Purification Soil Soil Alkaline_Extraction Alkaline Extraction (e.g., 0.1M NaOH) Soil->Alkaline_Extraction Lignite Lignite Lignite->Alkaline_Extraction Oxidative_Extraction Oxidative Extraction (e.g., H2O2 + Microwave) Lignite->Oxidative_Extraction Shilajit Shilajit Water_Extraction Water Extraction Shilajit->Water_Extraction Acid_Precipitation Acid Precipitation of Humic Acid (pH 1.0) Alkaline_Extraction->Acid_Precipitation Centrifugation Centrifugation Oxidative_Extraction->Centrifugation Water_Extraction->Centrifugation Acid_Precipitation->Centrifugation Supernatant is FA fraction Resin_Chromatography Resin Chromatography (XAD-8) Centrifugation->Resin_Chromatography Dialysis Dialysis Resin_Chromatography->Dialysis HF_Treatment HF Treatment (for ash removal) Dialysis->HF_Treatment Final_Product Purified this compound HF_Treatment->Final_Product

Caption: Generalized workflow for this compound extraction.

Biological Signaling Pathways

This compound is known to modulate several key signaling pathways involved in inflammation and oxidative stress.

1. Inhibition of the NF-κB Pro-inflammatory Pathway

This compound has been shown to inhibit the activation of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm FA This compound IKK IKK Complex FA->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome targeted for Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression induces Inflammation Inflammation Gene_Expression->Inflammation Nrf2_Pathway cluster_cytoplasm Cytoplasm FA This compound Keap1 Keap1 FA->Keap1 induces conformational change Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Proteasome Proteasomal Degradation Keap1->Proteasome targets Nrf2 for Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection TNFa_Pathway FA This compound Complex1 Complex I (TRADD, TRAF2, RIPK1) FA->Complex1 may inhibit TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TNFR1->Complex1 recruits NFkB_Activation NF-κB Activation Complex1->NFkB_Activation leads to Complex2 Complex II (FADD, Caspase-8) Complex1->Complex2 can lead to formation of Cell_Survival Cell Survival & Inflammation NFkB_Activation->Cell_Survival Caspase_Cascade Caspase Cascade Complex2->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Technical Support Center: Optimizing HPLC for Fulvic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) parameters for accurate fulvic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for this compound analysis?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of this compound.[1][2] This method separates components based on their hydrophobicity. C18 columns are frequently employed for this purpose.[1]

Q2: What are the typical mobile phases used in RP-HPLC for this compound?

A2: Mobile phases in RP-HPLC for this compound analysis typically consist of a gradient mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724).[1][3][4] To ensure consistent ionization of this compound molecules, the mobile phase is often acidified with formic acid or acetic acid.[1]

Q3: Which detection methods are suitable for this compound analysis?

A3: Several detection methods can be coupled with HPLC for this compound analysis. The most common is UV-Vis detection, typically at wavelengths between 254-280 nm, as fulvic acids have strong absorbance in this range due to their aromatic structures.[1] Other sensitive and specific detection methods include fluorescence detection and mass spectrometry (MS).[1][4]

Q4: Why is sample preparation crucial for accurate this compound analysis?

A4: Effective sample preparation is critical for obtaining accurate and reproducible HPLC results for this compound.[1] Proper preparation removes interfering compounds from the sample matrix and can enhance the concentration of this compound for more sensitive detection.[1] Common techniques include solid-phase extraction (SPE), liquid-liquid extraction, and filtration.[1] The pH of the sample often needs to be adjusted to optimize the extraction and subsequent chromatographic separation.[1][5]

Q5: What are some advanced HPLC techniques for this compound characterization?

A5: Advanced techniques like two-dimensional (2D) HPLC, which can combine different separation modes like hydrophilic interaction chromatography (HILIC) and RP-HPLC, can significantly improve the separation of the complex components within this compound.[6] Coupling HPLC with high-resolution mass spectrometry (e.g., QTOF-MS) allows for detailed molecular characterization.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Broad or Tailing Peaks)

Broad and tailing peaks are common issues in this compound analysis due to its heterogeneous nature.[1]

Possible Cause Solution
Secondary Interactions Polar components in this compound can interact with residual silanol (B1196071) groups on the stationary phase. Lowering the pH of the mobile phase can minimize these interactions. Using a highly deactivated or end-capped column is also recommended.[8]
Column Overload Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample or reduce the injection volume.[8][9]
Column Contamination or Void A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column or, if a void is suspected, reverse-flush the column (if permissible by the manufacturer).[8][10]
Inappropriate Mobile Phase The sample solvent should be compatible with the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[8]
Issue 2: Poor Resolution or No Separation

The complexity of this compound makes achieving baseline separation of all components challenging.

Possible Cause Solution
Inadequate Mobile Phase Gradient The gradient elution program may not be optimal. Adjust the gradient slope, initial and final mobile phase compositions, and the gradient duration to improve separation.
Incorrect Column Chemistry The chosen stationary phase may not be suitable for the specific this compound sample. Consider columns with different selectivities, such as a pentabromophenyl-bonded phase for π–π interactions or an amide-bonded phase for HILIC.[6]
Low Column Temperature Increasing the column temperature can improve efficiency and resolution.[9][11] Ensure the column oven is functioning correctly.
Column Degradation Over time, HPLC columns lose their efficiency. If resolution has gradually decreased, it may be time to replace the column.
Issue 3: Baseline Instability (Noise or Drift)

A stable baseline is essential for accurate quantification.

Possible Cause Solution
Contaminated Mobile Phase Use only HPLC-grade solvents and high-purity water.[11] Prepare aqueous buffers fresh daily and filter them through a 0.2 µm or 0.45 µm filter.[11]
Air Bubbles in the System Degas the mobile phase before use. If the problem persists, purge the pump and detector to remove any trapped air bubbles.[9][11]
Detector Lamp Issue A failing detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.[9]
Leaking System Check all fittings for leaks, especially between the column and the detector. Leaks can cause pressure fluctuations and baseline noise.[10][11]
Rising Baseline in Gradient Elution A rising baseline can occur if one of the mobile phase components absorbs at the detection wavelength. This is common with methanol at low UV wavelengths. Choose a higher wavelength or perform a blank subtraction.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound using RP-HPLC.

  • Sample Preparation:

    • Dissolve the this compound sample in a solution of 25% acetonitrile in water to a final concentration of 0.1% (w/v).[2]

    • Filter the sample solution through a 0.45 µm nylon syringe filter.[2]

  • HPLC System and Column:

    • Use a standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Employ a C18 reversed-phase column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size).[4]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.2% Formic acid in water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient Program:

      • Start with 5% B for 5 minutes.

      • Linearly increase to 65% B over 50 minutes.

      • Hold at 65% B for 5 minutes.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3][6]

    • Column Temperature: 35°C.[6]

    • Injection Volume: 20-50 µL.[3][6]

    • Detection: UV absorbance at 254 nm or 280 nm.[1]

Protocol 2: Hydrophilic Interaction Chromatography (HILIC) Method

This protocol is suitable for separating more polar this compound constituents.

  • Sample Preparation:

    • Dissolve the this compound sample in ultrapure water to a concentration of 1 mg/mL.

    • Mix with acetonitrile to a final acetonitrile concentration of 85%.

    • Filter through a 0.45 µm membrane filter.[6]

  • HPLC System and Column:

    • Use an HPLC system as described in Protocol 1.

    • Employ an amide-bonded HILIC column (e.g., 4.6 mm I.D. x 250 mm).[6]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.02 M Ammonium formate (B1220265) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • Hold at 85% B for 5 minutes.

      • Linearly decrease to 65% B over 60 minutes.

      • Hold at 65% B for 10 minutes.[6]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[4][6]

    • Column Temperature: 35°C.[6]

    • Injection Volume: 50 µL.[6]

    • Detection: UV absorbance at 265 nm and/or fluorescence detection.[6]

Visualizations

HPLC_Troubleshooting_Workflow cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram pressure_issue Pressure Fluctuation or High Pressure start->pressure_issue Pressure Abnormalities peak_issue Poor Peak Shape (Tailing, Broadening) start->peak_issue Peak Distortion baseline_issue Baseline Noise or Drift start->baseline_issue Baseline Instability check_blockage Check for Blockages (frits, tubing, column) pressure_issue->check_blockage check_leaks_pressure Check for Leaks check_blockage->check_leaks_pressure No Blockage degas_mobile_phase Degas Mobile Phase check_leaks_pressure->degas_mobile_phase No Leaks end Problem Resolved degas_mobile_phase->end If stable check_column Evaluate Column (age, contamination) peak_issue->check_column optimize_mobile_phase Optimize Mobile Phase (pH, solvent strength) check_column->optimize_mobile_phase Column OK check_sample Check Sample (concentration, solvent) optimize_mobile_phase->check_sample No Improvement check_sample->end If resolved check_mobile_phase_quality Check Mobile Phase (purity, freshness) baseline_issue->check_mobile_phase_quality check_detector Check Detector (lamp, cell) check_mobile_phase_quality->check_detector Phase OK check_leaks_baseline Check for Leaks check_detector->check_leaks_baseline Detector OK check_leaks_baseline->end If stable

Caption: A logical workflow for troubleshooting common HPLC issues.

Fulvic_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: this compound Sample extraction Extraction (SPE, LLE) start->extraction dissolution Dissolution in Appropriate Solvent extraction->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (e.g., RP-HPLC, HILIC) injection->separation detection Detection (UV-Vis, Fluorescence, MS) separation->detection integration Peak Integration and Quantification detection->integration characterization Qualitative Characterization integration->characterization end Final Report characterization->end

Caption: A standard experimental workflow for this compound analysis by HPLC.

References

Addressing interference in the spectroscopic analysis of fulvic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of interference in the spectroscopic analysis of fulvic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?

A1: The analysis of this compound is susceptible to several interferences due to its complex and heterogeneous nature. Common sources include:

  • Metal Ions: Metal ions can form complexes with this compound, altering its absorbance and fluorescence properties.[1][2][3] The presence of metals like iron (Fe), aluminum (Al), and copper (Cu) can lead to quenching or enhancement of the fluorescence signal.[4]

  • pH Variations: The charge and conformation of this compound molecules are highly dependent on pH.[5][6][7] Changes in pH can alter the ionization of functional groups like carboxylic and phenolic acids, which in turn affects the UV-Vis and fluorescence spectra.[4][5][6]

  • Inner Filter Effect (IFE): At high concentrations, this compound or other chromophores in the sample can absorb the excitation or emitted light, leading to a non-linear relationship between concentration and fluorescence intensity and causing spectral distortions.[8][9] This is a significant issue in fluorescence spectroscopy.[8][10][11]

  • Rayleigh and Raman Scattering: These are light scattering phenomena that can produce sharp, intense peaks in fluorescence spectra, potentially obscuring the analyte's signal.[12] Second-order scattering can also be observed.[12]

  • Proteins and Other Biomolecules: Samples, especially those from biological or soil matrices, may contain proteins (like tryptophan) or other soluble microbial byproducts that fluoresce in similar regions to this compound, leading to overlapping signals.[13][14][15]

  • Co-extracted Humic Substances: The extraction process may not perfectly separate fulvic acids from other humic substances, like humic acids, which have overlapping spectral features.[16][17][18]

Q2: How does pH specifically affect the spectroscopic analysis of this compound?

A2: pH has a profound impact on the molecular structure and spectroscopic properties of this compound. As pH changes, the ionization state of acidic functional groups (primarily carboxylic and phenolic groups) is altered.[5][6]

  • At low pH (acidic conditions): Carboxylic and phenolic groups are protonated, leading to a more compact, aggregated structure due to hydrogen bonding.[5][7] This can increase the total fluorescence, potentially due to changes in molecular conformation.[6][7]

  • At high pH (alkaline conditions): These functional groups become deprotonated (ionized), leading to increased negative charge and electrostatic repulsion.[5][7] This causes the molecule to adopt a more open, stretched conformation, which can lead to a decrease in fluorescence intensity.[5][6] These structural changes directly influence the UV-Vis absorbance and, more dramatically, the fluorescence excitation-emission matrices (EEMs).[5][19] Therefore, maintaining a constant and known pH is critical for reproducible and comparable results.[4]

Q3: How do metal ions interfere with this compound analysis?

A3: Metal ions interfere primarily through complexation with the functional groups of this compound, such as carboxylic and phenolic groups.[3][19] This interaction can significantly alter the spectroscopic properties of the this compound molecule. The primary effect observed is often fluorescence quenching, where the fluorescence intensity of this compound decreases upon binding with metal ions like thorium (Th), iron (Fe), and copper (Cu).[4][19] This quenching can be used to study the binding properties but is a significant interference if the goal is to quantify the this compound itself. The complexation can also cause shifts in the UV-Vis absorbance spectrum.[19]

Q4: What is the Inner Filter Effect (IFE), and how does it distort my fluorescence spectra?

A4: The Inner Filter Effect (IFE) is a phenomenon that causes a reduction in measured fluorescence intensity due to the absorption of light by the sample itself.[9] It is not a type of fluorescence quenching but rather an artifact of the measurement process. There are two types:

  • Primary Inner Filter Effect: The sample absorbs the excitation light before it reaches the fluorophore, reducing the amount of light available for excitation.[8]

  • Secondary Inner Filter Effect: The sample re-absorbs the light emitted by the fluorophore before it reaches the detector.[8] IFE leads to a loss of linearity between fluorescence intensity and concentration, especially at higher absorbance values (e.g., above 0.1).[9] It can also cause significant distortions in the shape of the fluorescence spectrum, for instance by suppressing protein-like bands in humic substance samples.[8] This effect can be mitigated by diluting the sample or by applying a mathematical correction based on the sample's absorbance at the excitation and emission wavelengths.[8][9]

Q5: My fluorescence spectrum has sharp, intense peaks not related to my sample. What are they?

A5: These sharp peaks are typically due to Raman and Rayleigh scattering from the solvent (usually water).

  • Rayleigh Scattering: This is elastic scattering of the excitation light, so the peak appears at the same wavelength as the excitation wavelength (λem = λex).

  • Raman Scattering: This is inelastic scattering where the solvent molecules gain vibrational energy from the photons. For water, this results in a characteristic peak shifted to a longer wavelength from the excitation light. The position of the water Raman peak is dependent on the excitation wavelength. These scattering peaks can be intense and may overlap with fluorescence features of interest. They can be identified by their sharp, consistent appearance and their predictable shift with the excitation wavelength. While they are a form of interference, their presence is normal. They can be removed from the data during processing by subtracting a solvent blank spectrum or using specialized software algorithms.[15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s) Reference
Non-linear fluorescence intensity with increasing concentration. Inner Filter Effect (IFE) due to high sample absorbance.1. Dilute the sample until absorbance is low (typically < 0.1). 2. Apply a mathematical correction using the sample's absorbance values.[8][9]
Poorly reproducible spectra between samples or runs. 1. Inconsistent pH. 2. Temperature fluctuations. 3. Sample degradation.1. Buffer all samples to a consistent pH value before analysis. 2. Use a temperature-controlled cuvette holder. 3. Store samples properly (e.g., refrigerated, protected from light) and analyze promptly after preparation.[4][5][6]
Unexpected peaks or shoulders in UV-Vis or Fluorescence spectra. 1. Contamination from proteins or other fluorescent biomolecules. 2. Presence of interfering metal ions. 3. Contamination from humic acids.1. Use a sample cleanup method like Solid-Phase Extraction (SPE) with a hydrophobic resin (e.g., XAD-8) to remove hydrophilic impurities. 2. Add a chelating agent (e.g., EDTA) if metal interference is suspected and its removal is desired. 3. Purify the this compound fraction by ensuring complete precipitation of humic acid through pH adjustment to 1.0.[13][16][20][21]
High, sloping baseline in fluorescence spectra. High concentration of scattering particles or broad fluorescence from interfering substances.1. Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulate matter. 2. Run a blank and perform proper baseline subtraction. 3. Use a cleanup procedure like SPE to remove interfering substances.[22][23]

Data Presentation

Table 1: Summary of Common Interferences and Their Spectroscopic Effects

Interferent Spectroscopic Technique(s) Affected Observed Effect(s)
Metal Ions (Fe, Cu, Al, etc.) UV-Vis, FluorescenceChanges in absorbance spectra; Fluorescence quenching (intensity decrease); Peak shifts.[4][19]
pH Variation UV-Vis, FluorescenceChanges in absorbance; Shifts in fluorescence peak position and intensity; Affects molecular conformation.[5][6][19]
High Analyte Concentration FluorescenceInner Filter Effect (IFE), leading to non-linear response and spectral distortion.[8][9]
Proteins/Biomolecules FluorescenceOverlapping fluorescence peaks, particularly in the UV region (e.g., Tryptophan-like fluorescence).[8][14]
Particulates/Colloids UV-Vis, Fluorescence, RamanIncreased light scattering, leading to high baselines and potential artifacts.[12]
Humic Acid Contamination UV-Vis, FluorescenceOverlapping spectral signals, making distinct quantification of this compound difficult.[16][17]

Table 2: Typical Fluorescence Regions in Excitation-Emission Matrices (EEMs) for Humic Substances

Region/Peak Name Excitation (Ex) Range (nm) Emission (Em) Range (nm) Associated Substance/Component Reference
Region I/II (Peak T) 200 - 250250 - 380Aromatic Proteins (Tryptophan-like)[15]
Region III 200 - 250380 - 550Humic-acid-like compounds[15]
Region IV 250 - 400250 - 380Soluble microbial byproducts[15]
Region V (Peak A & C) 250 - 400380 - 550Fulvic-acid-like and Humic-acid-like matter[15]

Visualizations and Workflows

Troubleshooting_Workflow Fig. 1: Troubleshooting Workflow for Spectroscopic Interference start Analysis Start: Obtain Spectrum check_linearity Is Fluorescence Linear with Dilution? start->check_linearity check_peaks Are there Unexpected Peaks or Shoulders? check_linearity->check_peaks Yes ife Potential Inner Filter Effect (IFE) check_linearity->ife No check_reproducibility Are Results Reproducible? check_peaks->check_reproducibility No contaminants Potential Contamination (Metals, Proteins, Humic Acids) check_peaks->contaminants Yes ph_issue Potential pH or Sample Stability Issue check_reproducibility->ph_issue No end_good Result is Valid check_reproducibility->end_good Yes correct_ife Action: Dilute Sample or Apply IFE Correction ife->correct_ife cleanup Action: Perform Sample Cleanup (e.g., SPE, Filtration) contaminants->cleanup control_ph Action: Buffer Sample to a Constant pH ph_issue->control_ph correct_ife->start cleanup->start control_ph->start SPE_Workflow Fig. 2: Experimental Workflow for Solid-Phase Extraction (SPE) Cleanup cluster_spe SPE Cartridge Steps step1 1. Conditioning (Activate sorbent with organic solvent, e.g., Methanol) step2 2. Equilibration (Rinse with acidified water to match sample pH) step1->step2 step3 3. Sample Loading (Pass sample through cartridge; FA is retained) step2->step3 step4 4. Washing (Rinse with water to remove hydrophilic impurities) step3->step4 step5 5. Elution (Elute purified FA with a base, e.g., NaOH) step4->step5 end Purified this compound for Spectroscopic Analysis step5->end start Raw this compound Sample (Adjusted to pH < 2) start->step1 IFE_Diagram Fig. 3: Conceptual Diagram of the Inner Filter Effect (IFE) cluster_primary Primary IFE cluster_secondary Secondary IFE light_source Excitation Light Source cuvette_p Sample Cuvette light_source->cuvette_p Incident Light (I₀) fluorophore_p Fluorophore cuvette_p->fluorophore_p Attenuated Light (I < I₀) (Absorbed by sample matrix) fluorophore_s Fluorophore cuvette_s Sample Cuvette fluorophore_s->cuvette_s Emitted Light (F₀) detector Detector cuvette_s->detector Attenuated Light (F < F₀) (Re-absorbed by sample matrix) cause Cause: High concentration of chromophores in the sample. effect Effect: Measured fluorescence is lower than the true value.

References

Technical Support Center: Stabilizing Fulvic Acid Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of fulvic acid solutions for long-term experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the preparation, storage, and use of this compound solutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation or cloudiness in the solution 1. Low pH: this compound is more prone to aggregation and precipitation at acidic pH levels.[1][2] 2. High concentration of divalent cations (e.g., Ca²⁺, Mg²⁺): These can form insoluble complexes with this compound. 3. Interaction with other components: Incompatible excipients or other substances in the solution can cause precipitation.[3][4]1. Adjust pH: Increase the pH of the solution to the neutral or alkaline range (pH 7-9). Use a buffer to maintain a stable pH.[5] 2. Use deionized or distilled water: This minimizes the concentration of interfering cations. 3. Chelating agents: Add a chelating agent like EDTA to bind divalent cations. 4. Compatibility check: Test the compatibility of this compound with all other components in a small-scale pilot experiment before preparing a large batch.
Color change of the solution (e.g., darkening or turning greenish-black) 1. Oxidation: Exposure to air (oxygen) and light can lead to oxidative degradation of this compound, causing color changes. 2. Microbial growth: Contamination with fungi or bacteria can alter the solution's appearance and composition.[6] 3. High temperature: Elevated temperatures can accelerate degradation reactions.[7]1. Storage conditions: Store solutions in amber-colored, airtight containers to protect from light and oxygen.[8] Store at cool, stable temperatures (e.g., 4°C).[8] 2. Use of antioxidants: Add antioxidants like ascorbic acid to prevent oxidation. 3. Sterilization: For biological experiments, filter-sterilize the solution using a 0.22 µm filter. 4. Preservatives: If appropriate for the application, consider adding a suitable preservative to inhibit microbial growth.
Decreased biological activity or efficacy over time 1. Degradation of active components: The functional groups of this compound responsible for its bioactivity may degrade over time due to oxidation, hydrolysis, or photodegradation.[9] 2. Aggregation: Formation of larger aggregates can reduce the bioavailability of active this compound molecules.1. Follow stabilization protocols: Implement the stabilization methods outlined in this guide (e.g., pH adjustment, antioxidant addition, proper storage). 2. Prepare fresh solutions: For highly sensitive experiments, prepare fresh this compound solutions as needed. 3. Monitor bioactivity: Regularly test the bioactivity of stored solutions using a relevant assay to ensure efficacy.
Inconsistent experimental results 1. Variability in this compound source: this compound from different sources can have varying compositions and purity.[10] 2. Inconsistent solution preparation: Variations in pH, concentration, or water quality can affect the properties of the solution. 3. Improper storage: Inconsistent storage conditions can lead to variable degradation rates.1. Source characterization: Use well-characterized this compound from a reputable supplier. Request a certificate of analysis. 2. Standardized protocols: Follow a standardized and detailed protocol for solution preparation. 3. Strict storage control: Maintain consistent and optimal storage conditions for all batches of the solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: For long-term stability, it is generally recommended to maintain the pH of this compound solutions in the neutral to alkaline range (pH 7-9).[5] At higher pH values, the carboxylic and phenolic functional groups of this compound become deprotonated, leading to increased negative charge and electrostatic repulsion between the molecules. This repulsion prevents aggregation and precipitation, thus enhancing colloidal stability.[5][11]

Q2: How does temperature affect the stability of this compound solutions?

A2: High temperatures accelerate the degradation of this compound.[7] It is best to store this compound solutions in a cool environment, such as a refrigerator at 4°C, to minimize degradation. Avoid repeated freeze-thaw cycles, as this can also affect the stability of the solution.

Q3: Should I protect my this compound solution from light?

A3: Yes, exposure to light, especially UV light, can cause photodegradation of this compound.[8] It is crucial to store your solutions in amber-colored or opaque containers to protect them from light.

Q4: Can I use tap water to prepare my this compound solution?

A4: It is not recommended to use tap water. Tap water contains various minerals and ions, including divalent cations like calcium and magnesium, which can interact with this compound and cause precipitation. Always use high-purity water, such as deionized or distilled water, for preparing your solutions.

Q5: I've noticed a change in the color of my this compound solution over time. Is it still usable?

A5: A significant color change, such as darkening or a shift to a greenish-black hue, can indicate degradation or microbial contamination.[6] While a slight change in color may not always signify a complete loss of activity, it is a sign of instability. It is advisable to perform a quality control check or a bioactivity assay to determine if the solution is still suitable for your experiment. To prevent this, ensure proper storage conditions (cool, dark, and airtight) and consider adding an antioxidant.

Q6: Are there any substances that are incompatible with this compound in solution?

A6: Yes, this compound can interact with various substances. High concentrations of salts, especially those with divalent cations, can cause precipitation. Some strong oxidizing agents can degrade this compound. When formulating complex solutions, it is essential to conduct compatibility studies.[3][4] this compound has been explored as a pharmaceutical excipient and has shown compatibility with many compounds, but case-by-case evaluation is necessary.[3][4][12][13][14]

Quantitative Data on this compound Stability

While comprehensive time-course degradation data under varying conditions is limited in publicly available literature, the following table summarizes the impact of key factors on the stability of this compound solutions based on existing research. Researchers should consider conducting their own stability studies for their specific formulations and storage conditions.

Parameter Condition Effect on Stability Reference(s)
pH Acidic (pH < 7)Decreased stability, increased aggregation and precipitation.[1][2]
Neutral to Alkaline (pH 7-9)Increased stability due to deprotonation of functional groups and electrostatic repulsion.[5][11]
Temperature Low (e.g., 4°C)Increased stability, slower degradation rates.[8]
High (e.g., > 25°C)Decreased stability, accelerated degradation.[7]
Light Exposure Dark StorageIncreased stability.[8]
Exposure to UV/SunlightDecreased stability due to photodegradation.[8]
Cations High Divalent Cation ConcentrationDecreased stability, can cause precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (1% w/v)

Materials:

  • This compound powder (high purity)

  • Deionized or distilled water

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ascorbic acid (optional, as an antioxidant)

  • Sterile 0.22 µm filter and syringe/filtration unit

  • Sterile amber glass or opaque polypropylene (B1209903) storage bottles

  • Calibrated pH meter

Procedure:

  • Weigh 1 g of high-purity this compound powder.

  • Add the powder to approximately 80 mL of deionized or distilled water in a beaker with a magnetic stirrer.

  • Stir the solution until the this compound is fully dissolved. This may take several hours.

  • Slowly add 1 M NaOH dropwise while continuously monitoring the pH. Adjust the pH to 7.0 - 8.0.

  • (Optional) To add an antioxidant, prepare a fresh stock solution of ascorbic acid. Add ascorbic acid to the this compound solution to a final concentration of 0.05% - 0.1% (w/v) and stir until dissolved.

  • Transfer the solution to a 100 mL volumetric flask and add deionized or distilled water to reach the 100 mL mark.

  • For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Store the stabilized solution in a tightly sealed amber glass or opaque polypropylene bottle at 4°C.

Protocol 2: Microencapsulation of this compound using Spray Drying (Conceptual Protocol)

Introduction: Microencapsulation can protect this compound from environmental factors such as light, oxygen, and moisture, thereby enhancing its stability. Spray drying is a common method for microencapsulation. This protocol provides a general outline; specific parameters will need to be optimized based on the available equipment and desired particle characteristics.

Materials:

  • This compound solution (prepared as in Protocol 1, without optional antioxidant)

  • Wall material (e.g., maltodextrin, gum arabic, or a combination)

  • Deionized or distilled water

  • Spray dryer

Procedure:

  • Prepare the Wall Material Solution: Dissolve the chosen wall material (e.g., 20-30% w/v maltodextrin) in deionized water with stirring.

  • Prepare the Emulsion: Add the this compound solution to the wall material solution at a desired core-to-wall ratio (e.g., 1:4). Homogenize the mixture to form a stable emulsion.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer (e.g., 160-180°C).

    • Set the outlet temperature (e.g., 80-100°C).

    • Adjust the feed flow rate and atomization pressure according to the manufacturer's instructions to achieve fine droplets.

    • Feed the emulsion into the spray dryer.

  • Collection: The dried microcapsules are collected from the cyclone separator.

  • Storage: Store the resulting this compound powder in a cool, dry, and dark place in an airtight container.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_exp Experimental Use prep1 Dissolve this compound in DI Water prep2 Adjust pH to 7.0-8.0 with NaOH prep1->prep2 prep3 Add Stabilizers (e.g., Antioxidants) prep2->prep3 prep4 Filter Sterilize (0.22 µm) prep3->prep4 storage1 Store at 4°C prep4->storage1 exp1 Perform Experiment (e.g., Cell Culture) storage1->exp1 storage2 Protect from Light (Amber Bottle) storage3 Airtight Container exp2 Data Collection exp1->exp2

Caption: Workflow for preparing and storing stable this compound solutions.

fulvic_acid_inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_fulvic This compound Intervention stimulus e.g., TNF-α, IFN-γ mapk MAPK Pathway (p38, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokines (e.g., CCL17, CCL22) mapk->cytokines nfkb->cytokines fulvic This compound fulvic->mapk Inhibits fulvic->nfkb Inhibits

Caption: this compound's inhibitory effect on inflammatory signaling pathways.

References

Technical Support Center: Optimizing Plant Response to Fulvic Acid Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor plant response following the application of fulvic acid.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, presented in a question-and-answer format.

Q1: Why are my plants not showing any significant growth response after this compound application?

A1: Several factors could be contributing to a lack of observable response. Consider the following possibilities:

  • Incorrect Dosage: this compound application is dose-dependent. While beneficial at low concentrations, excessive amounts can disrupt the soil's nutrient balance and chemistry.[1][2][3] High concentrations can also be damaging to seeds.[4] It is crucial to adhere to recommended application rates.

  • Suboptimal pH: The effectiveness of this compound can be influenced by the pH of the soil or hydroponic solution.[5] For instance, the chelation of certain nutrients like calcium is less effective at a pH below 5.5, even with this compound present.[5]

  • Poor Product Quality: The source and extraction method of this compound can significantly impact its quality and efficacy.[1] Products with minimal contaminants and optimal molecular weight distributions are more likely to yield positive results.

  • Insufficient Application Time: The effects of this compound may not be instantaneous. A response, such as thicker stalks and branches, is often observed after about a week.[5]

  • Nutrient Deficiencies: this compound is a biostimulant, not a complete fertilizer.[1] It enhances nutrient uptake but cannot compensate for a lack of essential macronutrients like nitrogen and potassium in the growing medium.

Q2: My plants are showing signs of stress (e.g., yellowing leaves, stunted growth) after applying this compound. What could be the cause?

A2: Plant stress following this compound application is often linked to:

  • Over-application: Applying too much this compound can lead to an imbalance of nutrients in the soil.[3] An excess of this compound can bind to too many nutrients, potentially making them unavailable to the plants in the long term and leading to deficiencies.[3]

  • Alteration of Soil pH: this compound can lower the pH of the soil, making it more acidic.[3] This change in pH might create an unfavorable environment for certain plants that prefer neutral or alkaline conditions.

  • Interaction with Other Chemicals: While this compound is compatible with many substances, it can have compatibility issues with some strong formulations, such as certain types of glyphosate. It is always recommended to perform a compatibility test before tank-mixing.

Q3: I am not observing the expected increase in nutrient uptake in my experimental plants. What should I investigate?

A3: If nutrient uptake is not enhanced, consider these factors:

  • Soil or Medium Composition: The chelating ability of this compound, which is key to its role in nutrient uptake, can be affected by the soil type and its existing organic matter content.[4] Some soils may already have sufficient organic matter, diminishing the additive effect of this compound.

  • pH of the Medium: The pH of your soil or nutrient solution is critical for nutrient availability. Even with this compound, if the pH is outside the optimal range for a specific nutrient, its uptake by the plant can be limited.[5]

  • Application Method: The method of application (foliar spray, soil drench, seed priming) can influence the effectiveness of this compound on nutrient uptake.[6] For example, seed priming with this compound has been shown to be more effective for certain outcomes than foliar applications in some studies.[6]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound in plants?

This compound acts as a biostimulant, primarily by enhancing nutrient uptake and transport within the plant.[1] Its small molecular size allows it to chelate (bind to) minerals, making them more readily available for plant absorption.[7] It also interacts with plant growth-regulating pathways, stimulating growth and stress resistance responses.[1]

Can this compound be used as a standalone fertilizer?

No, this compound is not a substitute for fertilizers. It enhances the effectiveness of fertilizers by improving nutrient availability and uptake but does not provide the essential macronutrients that plants require for growth.[1]

What is the optimal concentration for this compound application?

The optimal concentration is crop-dependent. However, research has shown positive effects at concentrations ranging from 10-100 mg per liter for seed treatment to various concentrations for foliar and soil applications.[4] It is crucial to start with the recommended dose and monitor plant response, as high concentrations can have adverse effects.[1][4]

Is this compound compatible with other agricultural inputs like pesticides and fertilizers?

This compound is generally compatible with many fertilizers and some pesticides. However, it's always advisable to conduct a jar test to check for compatibility before mixing large quantities.[8] Some strong chemical formulations may not be compatible.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound application.

Table 1: Effect of this compound on Plant Growth Parameters

Plant SpeciesApplication Method & ConcentrationObserved EffectReference
Pea (Pisum sativum L.)Seed priming @ 3 g L⁻¹Highest number of seeds per pod, pods per plant, and seed yield.[6]
Pea (Pisum sativum L.)Foliar spray @ 3 g L⁻¹Maximum plant growth parameters (height, fresh/dry weight).[6]
Impatiens walleriana L.Soil application @ 40 mg kg⁻¹Increased plant height (11.3 cm vs. control) and flower number.[9]
Tomato (Hydroponic)160 mg L⁻¹ in nutrient solution40.8% increase in total biomass.[8]
Tomato (Hydroponic)80 mg L⁻¹ in nutrient solution44.4% increase in root length.[8]
M9T337 Apple Seedlings120 mg L⁻¹ in hydroponic solution30.71% increase in leaf dry weight, 45.35% in stem, 56.48% in root.[10]

Table 2: Effect of this compound on Photosynthetic and Physiological Parameters

Plant SpeciesApplication & Stress ConditionObserved EffectReference
Paeonia ostiiFoliar spray under drought stressIncreased Fv/Fm (photochemical efficiency of PSII).[11]
M9T337 Apple Seedlings120 mg L⁻¹ in hydroponic solution52.49% increase in total chlorophyll (B73375) content.[10]
M9T337 Apple Seedlings120 mg L⁻¹ in hydroponic solution33.28% increase in net photosynthetic rate (Pn).[10]
TobaccoFoliar application33% increase in mean potassium (K) content in leaves.[2]
TobaccoFoliar application22% decrease in mean leaf starch content.[2]

Key Experimental Protocols

Protocol 1: Evaluation of this compound on Seed Germination and Seedling Growth

  • Seed Preparation: Select uniform and healthy seeds of the target plant species.

  • Seed Priming: Prepare different concentrations of this compound solution (e.g., 0, 1.5, 3 g L⁻¹).[3] Soak seeds in the respective solutions for a specified duration (e.g., 8-12 hours). A water-soaked control group should be included.

  • Germination Assay: Place primed seeds on moist filter paper in petri dishes or in germination trays with a suitable substrate. Maintain optimal temperature and light conditions for germination.

  • Data Collection: Record germination percentage, germination rate, and seedling vigor index at regular intervals.

  • Seedling Growth Analysis: After a defined period (e.g., 14-21 days), measure seedling root length, shoot length, and fresh and dry biomass.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of different this compound concentrations.

Protocol 2: Assessment of this compound on Plant Physiological and Biochemical Parameters under Abiotic Stress

  • Plant Material and Growth Conditions: Grow plants in a controlled environment (greenhouse or growth chamber) under optimal conditions until they reach a specific growth stage.

  • Treatment Application: Divide plants into experimental groups. Apply different concentrations of this compound as a foliar spray or soil drench. Include a control group receiving no this compound.

  • Stress Induction: Subject the plants to a specific abiotic stress (e.g., drought by withholding water, salinity by adding NaCl to the irrigation water).

  • Physiological Measurements: At different time points during the stress period, measure parameters such as:

    • Chlorophyll fluorescence (Fv/Fm) to assess photosystem II efficiency.[11]

    • Gas exchange parameters (net photosynthetic rate, stomatal conductance) using an infrared gas analyzer.[10]

    • Relative water content to determine plant water status.

  • Biochemical Analysis: Harvest plant tissues (leaves, roots) to analyze:

    • Reactive Oxygen Species (ROS) levels (e.g., H₂O₂, O₂⁻).[11]

    • Antioxidant enzyme activity (e.g., SOD, POD, CAT).[11]

    • Nutrient content (e.g., K, Fe, Zn) using atomic absorption spectroscopy or ICP-MS.[2][8]

  • Data Analysis: Compare the measured parameters between control and this compound-treated plants under both stress and non-stress conditions using statistical analysis.

Visualizations

Fulvic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound Cell Wall Cell Wall This compound->Cell Wall Plasma Membrane Plasma Membrane Cell Wall->Plasma Membrane Auxin Signaling Pathway Auxin Signaling Pathway Plasma Membrane->Auxin Signaling Pathway Activates ROS Scavenging ROS Scavenging Plasma Membrane->ROS Scavenging Stimulates Gene Expression Gene Expression Auxin Signaling Pathway->Gene Expression Stress Resistance Stress Resistance ROS Scavenging->Stress Resistance Nutrient Transporters Nutrient Transporters Improved Nutrient Uptake Improved Nutrient Uptake Nutrient Transporters->Improved Nutrient Uptake Gene Expression->Nutrient Transporters Upregulates Growth & Development Growth & Development Improved Nutrient Uptake->Growth & Development Stress Resistance->Growth & Development

Caption: Simplified signaling pathway of this compound in a plant cell.

Troubleshooting_Workflow Start Start Poor Plant Response Poor Plant Response Start->Poor Plant Response Check Dosage Check Dosage Poor Plant Response->Check Dosage Is Dosage Correct? Is Dosage Correct? Check Dosage->Is Dosage Correct? Adjust Dosage Adjust Dosage Is Dosage Correct?->Adjust Dosage No Check pH Check pH Is Dosage Correct?->Check pH Yes Monitor Plant Response Monitor Plant Response Adjust Dosage->Monitor Plant Response Is pH Optimal? Is pH Optimal? Check pH->Is pH Optimal? Adjust pH Adjust pH Is pH Optimal?->Adjust pH No Evaluate Product Quality Evaluate Product Quality Is pH Optimal?->Evaluate Product Quality Yes Adjust pH->Monitor Plant Response Is Quality High? Is Quality High? Evaluate Product Quality->Is Quality High? Source High-Quality FA Source High-Quality FA Source High-Quality FA->Monitor Plant Response Is Quality High?->Source High-Quality FA No Check for Nutrient Deficiency Check for Nutrient Deficiency Is Quality High?->Check for Nutrient Deficiency Yes Is Medium Nutrient-Rich? Is Medium Nutrient-Rich? Check for Nutrient Deficiency->Is Medium Nutrient-Rich? Supplement with Fertilizer Supplement with Fertilizer Is Medium Nutrient-Rich?->Supplement with Fertilizer No Is Medium Nutrient-Rich?->Monitor Plant Response Yes Supplement with Fertilizer->Monitor Plant Response End End Monitor Plant Response->End

Caption: Troubleshooting workflow for poor plant response to this compound.

References

Technical Support Center: Optimizing Fulvic Acid Dosage for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for using fulvic acid (FA) in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture studies?

A1: this compound (FA) is a naturally occurring organic compound derived from the microbial decomposition of plant and animal matter, known as humic substances.[1][2] It is a component of soil, water, and sediments.[1] In cell culture, FA is investigated for various biomedical applications due to its antioxidant, anti-inflammatory, antimicrobial, and potential anti-cancer properties.[3][4] Researchers study its effects on cell proliferation, apoptosis (programmed cell death), and specific signaling pathways.

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. Based on published studies, a common starting range is between 10 µg/mL and 200 µg/mL.[4] For some applications, concentrations up to 1000 µg/mL have been tested to determine cytotoxicity.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How does this compound affect cancer cells in vitro?

A3: Numerous studies have shown that this compound can exhibit anti-cancer effects. It has been observed to inhibit the proliferation of various cancer cell lines, including ovarian, breast, liver, colon, and prostate cancer cells.[1][2][4] FA can induce apoptosis and cause cell cycle arrest.[1][4] For example, in ovarian cancer cells, FA was found to suppress cell proliferation, invasion, and migration.[1] In some breast cancer cells, it has been shown to reduce cell viability and induce apoptosis.[4]

Q4: What are some known signaling pathways modulated by this compound?

A4: this compound has been shown to influence several key signaling pathways in vitro. In RAW 264.7 macrophage cells, FA stimulates nitric oxide (NO) production by upregulating inducible nitric oxide synthase (iNOS) through the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[5] In ovarian cancer cells, this compound's anti-tumor effects are linked to the upregulation of Cytochrome P450 family 1 subfamily A member 1 (CYP1A1).[1]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on this compound.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µg/mL)Exposure TimeCitation
OVCAR3Ovarian Cancer689.924 h[1]
SK-OV-3Ovarian Cancer752.024 h[1]
Hep3BLiver Cancer1580 - 2430 (1.58 - 2.43 µg/µL)48 h[2]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that reduces a specific biological or biochemical function by 50%.

Table 2: Effective Concentrations of this compound for Specific Biological Effects
Cell LineEffect ObservedConcentrationExposure TimeCitation
OVCAR3, SK-OV-3Reduced cell proliferation, migration, and invasion100 µg/mL24, 48, 72 h[1]
MCF-7Reduced cell viability, induced apoptosis10, 50, 100, 200 µg/mL14, 24, 48 h[4]
RAW 264.7Enhanced cell viability and nitric oxide (NO) secretionDose-dependentNot Specified[5]
SH-SY5YNeuroprotection, increased cell viability50 µM/mL24 h[6]
SpleenocytesOptimum TNF-α production (immune response)50 µg/mL48 h[7]

Troubleshooting Guide

Q: My cells are dying even at low concentrations of this compound. What could be the cause?

A: Unexpected cytotoxicity can arise from several factors:

  • Cell Line Sensitivity: Your specific cell line may be highly sensitive to this compound. It is essential to perform a broad dose-response curve (e.g., 1 µg/mL to 1000 µg/mL) to establish a non-toxic working concentration range.

  • Purity of this compound: this compound preparations can vary in purity. Some commercial sources may contain contaminants or heavy metals that are toxic to cells.[2] Ensure you are using a high-purity, carbohydrate-derived this compound (CHD-FA) or one specifically tested for cell culture.[2]

  • Solvent Toxicity: If you are dissolving this compound in a solvent other than culture medium or water, ensure the final concentration of the solvent in the culture is not toxic to your cells. Always run a vehicle control (medium with the solvent at the same concentration).

  • Incorrect pH: Dissolving this compound may alter the pH of your culture medium. Check the pH after adding the FA solution and adjust if necessary.

Q: I am not observing any effect of this compound on my cells. Why?

A: A lack of response could be due to:

  • Insufficient Concentration: The concentration used may be too low to elicit a response in your specific cell line. Refer to published data for similar cell types and consider increasing the concentration.

  • Short Exposure Time: The biological effects of this compound may require a longer incubation period. Consider extending the exposure time (e.g., from 24h to 48h or 72h).[1]

  • Cell Confluency: The confluency of your cells at the time of treatment can impact their response. Standardize your seeding density and treatment confluency for consistent results.

  • This compound Inactivation: Components in your culture medium, particularly high concentrations of serum, could potentially bind to and inactivate the this compound. Consider reducing the serum percentage during treatment, if compatible with your cell line's health.

Q: I see a precipitate in my culture medium after adding this compound. What should I do?

A: Precipitate formation can interfere with your experiment and harm cells.

  • Solubility Issues: this compound's solubility can be pH-dependent. Ensure it is fully dissolved before adding it to the culture medium. You may need to prepare a concentrated stock solution in a suitable solvent (like sterile water or a weak alkaline solution) and then dilute it into your medium.

  • Interaction with Medium Components: this compound may react with components in the culture medium, such as salts or proteins, causing precipitation. Try preparing the final concentration in a small volume of medium first to check for precipitation before adding it to the cells.

  • Filtration: After dissolving your this compound stock, filter it through a 0.22 µm sterile filter to remove any undissolved particles before adding it to your culture medium.

Experimental Protocols & Visualizations

Experimental Workflow: Determining Optimal this compound Dosage

The following workflow outlines the steps to determine the optimal, non-toxic dosage of this compound for your experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fa Prepare this compound Stock (Dissolve & Sterilize) dose_range Treat Cells with Broad Dose Range of FA (e.g., 0-1000 µg/mL) prep_fa->dose_range seed_cells Seed Cells in Microplate (e.g., 96-well) seed_cells->dose_range incubate Incubate for a Set Time (e.g., 24h, 48h, 72h) dose_range->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubate->viability_assay plot_data Plot Dose-Response Curve (% Viability vs. Conc.) viability_assay->plot_data det_ic50 Determine Cytotoxicity (Calculate IC50) plot_data->det_ic50 select_dose Select Optimal Non-Toxic Doses for Further Experiments det_ic50->select_dose G cluster_cytoplasm Cytoplasm cluster_nucleus FA This compound (FA) Receptor Cell Surface Receptor (Hypothesized) FA->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates iNOS_gene iNOS Gene Nucleus->iNOS_gene Binds to Promoter & Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

References

Technical Support Center: Refinement of Protocols for Removing Impurities from Fulvic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of fulvic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: this compound samples are complex mixtures and can contain a variety of impurities depending on their source and initial extraction method. Common impurities include:

  • Humic Acids and Humin: These are other fractions of humic substances that co-extract with this compound. Humic acids are insoluble in acidic conditions (pH < 2), while humin is insoluble in both alkali and acid.[1]

  • Heavy Metals and Mineral Ions: Due to its strong chelating properties, this compound can bind to various metal ions present in the source material.[2][3] Inorganic impurities like clay minerals can also be present.[3]

  • Salts: Reagents used during extraction, such as sodium hydroxide (B78521) and hydrochloric acid, can result in high salt concentrations in the final sample.[4]

  • Organic Molecules: Other organic compounds like polysaccharides, proteins, amino acids, and carbohydrates may be co-extracted.[5]

Q2: How can I separate this compound from humic acid?

A2: The separation of this compound from humic acid is primarily based on their differential solubility at acidic pH. The standard procedure involves:

  • Extraction of both acids from the source material using an alkaline solution (e.g., 0.1 M NaOH).[1][6]

  • Acidification of the extract to a pH of 1.0 using a strong acid like 6 M HCl.[1][7]

  • Allowing the solution to stand for 12-16 hours to ensure complete precipitation of the humic acid.[1]

  • Separation of the soluble this compound (supernatant) from the precipitated humic acid by centrifugation.[1][7]

Q3: What is the purpose of using XAD-8 resin in this compound purification?

A3: XAD-8 resin is a nonionic, hydrophobic resin used to adsorb the hydrophobic fraction of this compound from the acidic supernatant.[6][8] This step is crucial for:

  • Desalting: It effectively removes salts and other hydrophilic impurities that are not adsorbed by the resin.[1]

  • Concentration: It allows for the concentration of the this compound fraction.

  • Fractionation: It helps to separate the hydrophobic this compound from more hydrophilic components.[8]

Q4: Are there alternative methods to resin chromatography for this compound purification?

A4: Yes, other methods can be used for this compound purification, although they may be less effective for removing all types of impurities. These include:

  • Dialysis: Exhaustive dialysis against distilled water can be used for purification, but it is considered less satisfactory than resin treatment.[7] If polyvalent cations are present, initial dialysis should be against dilute HCl.[7]

  • Filtration Techniques: Ultrafiltration and nanofiltration can be employed to separate this compound molecules from water and smaller impurities.[4]

  • Precipitation: A method involving co-precipitation with aluminum hydroxides at pH 5 has been proposed to recover both hydrophilic and hydrophobic this compound fractions.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified this compound. Incomplete initial extraction.Ensure the extraction with alkaline solution is performed for a sufficient duration with adequate mixing. Consider repeating the extraction step.[8]
Loss of this compound during humic acid precipitation.Ensure the pH is accurately adjusted to 1.0 and allow sufficient time (12-16 hours) for complete humic acid precipitation.[1]
Inefficient adsorption to or elution from the XAD-8 resin.Check the flow rate during sample loading and ensure the resin is properly activated and not overloaded. Use the recommended eluent (e.g., 0.1 M NaOH) and ensure complete back-elution.[1][7]
High ash content in the final this compound product. Contamination with mineral matter.Treat the humic acid precipitate with a 0.1 M HCl/0.3 M HF solution before separating the this compound fraction to remove silicate (B1173343) clays.[1] High-speed centrifugation after redissolving the initial extract can also help remove suspended solids.[7]
Incomplete removal of salts.If using XAD-8 resin, ensure the column is thoroughly rinsed with distilled water to remove salts before eluting the this compound.[1] If using dialysis, ensure it is carried out until a negative test for chloride ions is achieved.[7]
Final product is dark in color, suggesting humic acid contamination. Incomplete precipitation of humic acid.Verify the pH is accurately adjusted to 1.0. Consider redissolving the humic acid precipitate in 0.1 M KOH and reprecipitating it with 6 M HCl to remove trapped this compound, which can then be combined with the main this compound fraction.[1]
Co-precipitation of this compound with humic acid.After initial centrifugation to remove humic acid, wash the precipitate with 0.1 M HCl to recover any remaining soluble this compound.[1]
Presence of heavy metal impurities. Strong chelation by this compound.Use a resin with a high affinity for heavy metals to purify the this compound solution.[2] A method involving adjusting the pH to 4.0-5.0, centrifuging, and then passing the supernatant through a heavy metal affinity resin has been shown to be effective.[2]

Quantitative Data on Impurity Removal

The following table presents data from a patented purification method demonstrating the reduction of specific heavy metal impurities from a this compound sample. The method involves pH adjustment, centrifugation, and passing the supernatant through a FerrIXA33E resin column.[2]

ImpurityInitial Concentration (ppm)Concentration after Centrifugation (ppm)Final Concentration (ppm)
Antimony (Sb)1nilnil
Selenium (Se)22nil
Chromium (Cr)22nil
Barium (Ba)12122
*nil: below detection threshold of 1 ppm.[2]

Experimental Protocols

Protocol 1: this compound Purification using XAD-8 Resin (Adapted from the IHSS Method)

This protocol is a standard method for the isolation and purification of this compound.[1][7]

1. Extraction and Separation of Humic and Fulvic Acids: a. Mix the soil or sediment sample with 0.1 M NaOH at a 1:10 solid-to-liquid ratio under a nitrogen atmosphere. b. Shake for a minimum of 4 hours and then let it settle overnight. c. Decant or centrifuge to collect the supernatant. d. Acidify the supernatant to pH 1.0 with 6 M HCl while stirring constantly. e. Allow the suspension to stand for 12-16 hours to precipitate the humic acid. f. Centrifuge to separate the precipitated humic acid from the this compound-containing supernatant.

2. XAD-8 Resin Chromatography: a. Pass the this compound supernatant through a column packed with XAD-8 resin. b. Discard the effluent containing salts and other hydrophilic impurities. c. Rinse the column with distilled water.[1] d. Back-elute the adsorbed this compound from the resin using 0.1 M NaOH.[1] e. Immediately acidify the eluate to pH 1.0 with 6 M HCl.[1]

3. Final Purification: a. To remove remaining cations and obtain the H+-saturated form, pass the acidified eluate through a cation exchange resin.[1] b. Freeze-dry the purified this compound solution to obtain a solid sample.

Protocol 2: Removal of Heavy Metal Impurities

This protocol is designed to specifically remove ionic impurities.[2]

1. Initial Preparation: a. Dissolve the unpurified this compound sample in water. b. Adjust the pH of the solution to between 4.0 and 5.0.

2. Centrifugation: a. Centrifuge the pH-adjusted solution at high speed (e.g., 12,000 x g) for 30 minutes. b. Collect the supernatant and discard the pellet.

3. Resin Chromatography: a. Prepare a column with a resin that has a high affinity for heavy metals (e.g., FerrIXA33E). b. Wash the resin column with water. c. Load the supernatant from step 2b onto the column. d. Discard the initial basic passthrough solution. e. Collect the subsequent neutral or acidic passthrough solution which contains the purified this compound.

4. (Optional) Drying: a. The collected purified this compound solution can be dried to obtain a solid sample.

Visualizations

Fulvic_Acid_Purification_Workflow cluster_extraction Extraction & Separation cluster_purification Purification start Start: Raw Sample extraction Alkaline Extraction (0.1 M NaOH) start->extraction acidification Acidification (pH 1.0 with 6 M HCl) extraction->acidification precipitation Humic Acid Precipitation (12-16 hours) acidification->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 humic_acid Humic Acid (Precipitate) centrifugation1->humic_acid Discard/Analyze fulvic_supernatant This compound Supernatant centrifugation1->fulvic_supernatant Collect xad8 XAD-8 Resin Chromatography elution Elution (0.1 M NaOH) xad8->elution cation_exchange Cation Exchange Resin elution->cation_exchange freeze_dry Freeze Drying cation_exchange->freeze_dry final_product End: Purified this compound freeze_dry->final_product fulvic_supernatant->xad8

Caption: Workflow for this compound purification using the IHSS method.

Heavy_Metal_Removal_Workflow start Start: Impure this compound Solution ph_adjust Adjust pH to 4.0-5.0 start->ph_adjust centrifuge Centrifuge (e.g., 12,000 x g) ph_adjust->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant discard_pellet Discard Pellet centrifuge->discard_pellet resin_column Pass through Heavy Metal Affinity Resin collect_supernatant->resin_column collect_passthrough Collect Neutral/Acidic Passthrough resin_column->collect_passthrough discard_initial Discard Initial Basic Passthrough resin_column->discard_initial end_product End: Purified this compound Solution collect_passthrough->end_product

Caption: Workflow for the removal of heavy metal impurities from this compound.

References

Technical Support Center: Understanding the Pro-oxidant Potential of Fulvic Acid at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential for oxidative damage when using fulvic acid at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Can this compound, known as an antioxidant, cause oxidative damage?

A1: Yes, while this compound generally exhibits antioxidant properties at lower concentrations, it can act as a pro-oxidant at higher concentrations, leading to oxidative damage.[1][2][3] This paradoxical effect is a critical consideration in experimental design.

Q2: What is the proposed mechanism for this switch to pro-oxidant activity?

A2: The exact mechanism is multifaceted and not fully elucidated. However, two primary hypotheses involve:

  • Fenton-like Reactions: this compound can chelate transition metals like iron. At high concentrations, it may facilitate the reduction of Fe(III) to Fe(II), which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals, a potent source of oxidative stress.

  • Quinone Redox Cycling: this compound contains quinone moieties in its structure. At high concentrations, these quinones can undergo redox cycling, a process that generates superoxide (B77818) radicals and other reactive oxygen species (ROS).[4][5][6][7]

Q3: At what concentration does this compound become a pro-oxidant?

A3: There is no single, universally defined concentration at which this compound transitions from an antioxidant to a pro-oxidant. This threshold can vary significantly depending on:

  • Source and Composition of this compound: The chemical structure and purity of this compound differ based on its origin (e.g., soil, peat, shilajit), which influences its redox properties.[1][3]

  • Experimental System: The cell type, culture medium composition, and presence of other molecules can affect the pro-oxidant potential.

  • Presence of Transition Metals: The availability of metals like iron can significantly impact the generation of ROS through Fenton-like reactions.

Q4: What are the observable signs of this compound-induced oxidative stress in my experiments?

A4: Indicators of oxidative stress include increased intracellular reactive oxygen species (ROS), elevated levels of lipid peroxidation byproducts (like malondialdehyde), and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected cytotoxicity or cell death at high this compound concentrations. The this compound concentration may be exceeding the threshold for pro-oxidant activity in your specific cell line.Perform a dose-response experiment to determine the cytotoxic concentration range. Consider lowering the working concentration of this compound.
Inconsistent results when testing the antioxidant effects of this compound. The dual antioxidant/pro-oxidant nature of this compound may be influencing the outcome.Carefully control the concentration of this compound used. Ensure consistent experimental conditions, including the source and batch of this compound.
Increased markers of oxidative stress (e.g., ROS, MDA) despite expecting an antioxidant effect. The this compound concentration is likely in the pro-oxidant range for your experimental setup.Re-evaluate the concentration range being tested. Measure oxidative stress markers across a gradient of this compound concentrations to identify the transition point.
Variability between different batches of this compound. The chemical composition of this compound can vary significantly depending on its source and extraction method.Characterize each new batch of this compound for its key chemical properties. If possible, source this compound from a consistent and well-characterized supplier.

Quantitative Data Summary

The following table summarizes key quantitative data from the literature regarding the concentration-dependent effects of this compound.

ParameterThis compound ConcentrationObserved EffectReference
Antioxidant Activity (IC50) 1.39 mg/mL50% inhibition of H2O2[9]
1.56 mg/mL50% inhibition of HOCl[9]
2.5 mg/mL50% inhibition of OH•[9]
4.97 mg/mL50% inhibition of O2•−[9]
In Vitro Pro-oxidant Effect ≥ 300 mg C/LIncreased ROS production in zebrafish larvae[10]
In Vivo Antioxidant Effect 300 mg/kg/day (in rats)Decreased lipid peroxidation and increased antioxidant enzyme (GSH, SOD, CAT) levels[3]

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from standard methods for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).

Materials:

  • Cells of interest

  • This compound solution at various concentrations

  • H2DCF-DA (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with a working solution of H2DCF-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Add this compound solutions at the desired concentrations to the cells and incubate for the desired time period. Include a positive control (e.g., H2O2) and a negative control (vehicle).

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

Lipid Peroxidation Assay (Malondialdehyde - MDA)

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • Cell or tissue lysate treated with this compound

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Butylated hydroxytoluene (BHT)

  • MDA standard solution

  • Spectrophotometer

Procedure:

  • Homogenize cells or tissues in a suitable buffer containing BHT to prevent further oxidation.

  • Precipitate proteins by adding TCA and centrifuge to collect the supernatant.

  • Add TBA solution to the supernatant and heat at 95°C for 60 minutes to allow the color reaction to occur.

  • Cool the samples on ice and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

Antioxidant Enzyme Activity Assays

a) Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Materials:

  • Cell or tissue lysate treated with this compound

  • Xanthine solution

  • Xanthine oxidase solution

  • Tetrazolium salt solution (WST-1 or NBT)

  • SOD standard solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the tetrazolium salt and xanthine.

  • Add the cell lysate and SOD standard to separate wells of a microplate.

  • Initiate the reaction by adding xanthine oxidase.

  • Incubate at room temperature and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time.

  • Calculate the SOD activity based on the degree of inhibition of the colorimetric reaction compared to the control without SOD.

b) Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

Materials:

  • Cell or tissue lysate treated with this compound

  • Hydrogen peroxide (H2O2) solution

  • Phosphate (B84403) buffer

  • Spectrophotometer

Procedure:

  • Add the cell lysate to a phosphate buffer.

  • Initiate the reaction by adding a known concentration of H2O2.

  • Monitor the decrease in absorbance at 240 nm over time as H2O2 is decomposed.

  • Calculate the catalase activity based on the rate of H2O2 decomposition.

c) Glutathione Peroxidase (GPx) Activity Assay

This is a coupled enzyme assay that measures the oxidation of NADPH.

Materials:

  • Cell or tissue lysate treated with this compound

  • Glutathione (GSH)

  • Glutathione reductase

  • NADPH

  • Tert-butyl hydroperoxide (or another suitable substrate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing GSH, glutathione reductase, and NADPH.

  • Add the cell lysate to the reaction mixture.

  • Initiate the reaction by adding the peroxide substrate.

  • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • Calculate the GPx activity based on the rate of NADPH oxidation.

Visualizations

OxidativeStressPathway High this compound High this compound Redox Cycling (Quinones) Redox Cycling (Quinones) High this compound->Redox Cycling (Quinones) Fenton-like Reaction (Fe) Fenton-like Reaction (Fe) High this compound->Fenton-like Reaction (Fe) ROS (O2-, OH) ROS (O2-, OH) Redox Cycling (Quinones)->ROS (O2-, OH) Fenton-like Reaction (Fe)->ROS (O2-, OH) ROS (O2-, OH*) ROS (O2-, OH*) Oxidative Damage Oxidative Damage ROS (O2-, OH*)->Oxidative Damage Lipid Peroxidation Lipid Peroxidation Oxidative Damage->Lipid Peroxidation DNA Damage DNA Damage Oxidative Damage->DNA Damage Protein Oxidation Protein Oxidation Oxidative Damage->Protein Oxidation

Caption: Proposed pathways for this compound-induced oxidative damage.

ExperimentalWorkflow cluster_treatment Cell Treatment cluster_assays Oxidative Stress Assessment Cell Culture Cell Culture This compound Treatment (Dose-Response) This compound Treatment (Dose-Response) Cell Culture->this compound Treatment (Dose-Response) Cell Lysis / Supernatant Collection Cell Lysis / Supernatant Collection This compound Treatment (Dose-Response)->Cell Lysis / Supernatant Collection ROS Assay (H2DCF-DA) ROS Assay (H2DCF-DA) Cell Lysis / Supernatant Collection->ROS Assay (H2DCF-DA) Lipid Peroxidation (MDA) Lipid Peroxidation (MDA) Cell Lysis / Supernatant Collection->Lipid Peroxidation (MDA) Antioxidant Enzyme Assays (SOD, CAT, GPx) Antioxidant Enzyme Assays (SOD, CAT, GPx) Cell Lysis / Supernatant Collection->Antioxidant Enzyme Assays (SOD, CAT, GPx)

Caption: Workflow for assessing this compound-induced oxidative stress.

TroubleshootingLogic Unexpected Cytotoxicity? Unexpected Cytotoxicity? Perform Dose-Response Perform Dose-Response Unexpected Cytotoxicity?->Perform Dose-Response Yes Inconsistent Results? Inconsistent Results? Unexpected Cytotoxicity?->Inconsistent Results? No Control FA Source & Concentration Control FA Source & Concentration Inconsistent Results?->Control FA Source & Concentration Yes Increased Oxidative Stress? Increased Oxidative Stress? Inconsistent Results?->Increased Oxidative Stress? No Measure Markers Across Gradient Measure Markers Across Gradient Increased Oxidative Stress?->Measure Markers Across Gradient Yes

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Optimizing Fulvic Acid Yield from Composting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of fulvic acid from composting processes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal C/N ratio for maximizing this compound yield?

A high-quality compost with a good this compound content is typically achieved with an initial Carbon-to-Nitrogen (C/N) ratio of 25:1 to 35:1.[1][2][3] A ratio within this range provides a balanced nutrient source for microorganisms, promoting efficient decomposition and humification. While research suggests an ideal ratio of around 30:1 for general composting, the optimal ratio for this compound specifically can be influenced by the feedstock materials.[2]

Q2: How does moisture content affect the formation of this compound?

Moisture content is a critical factor, with an optimal range of 45% to 60% for efficient composting.[4] If the moisture level drops below 40%, microbial activity is inhibited. Conversely, if it exceeds 65%, anaerobic conditions can develop, leading to undesirable odors and inefficient decomposition.[4]

Q3: What is the ideal pH range to enhance this compound production?

The pH of the compost pile will naturally fluctuate throughout the process. Initially, the pH may decrease due to the production of organic acids. As the process continues, the pH will rise, eventually neutralizing to a range of 6.0 to 8.0 in mature compost.[5] Maintaining a pH within the optimal range of 5.5 to 8.0 is crucial for microbial activity.[5] While direct manipulation of pH with additives like lime is generally not recommended due to potential ammonia (B1221849) loss, ensuring proper aeration and C/N ratio will help maintain the pH in the appropriate range.[5][6]

Q4: Can microbial inoculation boost this compound yield?

Yes, inoculating the compost with specific microbial agents can enhance the degradation of organic matter and promote the formation of humic substances, including this compound. Multi-stage inoculations, where different microbial consortia are introduced at various phases of composting, can be particularly effective.

Q5: How does aeration influence the synthesis of this compound?

Adequate aeration is essential for maintaining aerobic conditions, which are necessary for the microorganisms that drive the composting process. Proper aeration helps to regulate temperature and moisture levels within the compost pile. Insufficient aeration can lead to anaerobic conditions, which hinder the formation of this compound and can produce foul odors. One study suggests an optimal aeration rate of 0.48 L·(kg DM)⁻¹·min⁻¹ for composting pig feces and corn stalks.[7]

Troubleshooting Guide

Problem 1: Low this compound Yield

Possible Cause Suggested Solution
Incorrect C/N Ratio Measure the C/N ratio of your feedstock. If it is too high (above 35:1), add nitrogen-rich materials ("greens") like manure or food scraps. If it is too low (below 25:1), add carbon-rich materials ("browns") like wood chips, sawdust, or straw.[1][2]
Inadequate Moisture Test the moisture content. If it is below 45%, gradually add water and mix the pile thoroughly. If it is above 60%, add dry, bulky materials like sawdust or chopped cardboard to absorb excess moisture and improve aeration.[4]
Poor Aeration Turn the compost pile more frequently to introduce oxygen. If using a static pile with forced aeration, ensure the aeration rate is adequate for the size and composition of your pile.
Suboptimal Temperature Monitor the temperature of the compost pile. If it is not reaching the thermophilic phase (45-65°C), the pile may be too small, too dry, or lacking in nitrogen. If it is too hot, it may indicate excessive nitrogen or insufficient aeration.
Inappropriate Feedstock The composition of your feedstock significantly impacts the final this compound content. Refer to the data tables below for insights into this compound yields from different materials.

Problem 2: Strong Ammonia Odor

Possible Cause Suggested Solution
Excess Nitrogen (Low C/N Ratio) The most common cause of ammonia odor is an excess of nitrogen.[8][9] Add high-carbon materials such as sawdust, straw, or shredded paper to increase the C/N ratio.[9][10]
High pH High pH can increase the volatilization of ammonia.[8] Adding acidic materials is generally not recommended. The best approach is to correct the C/N ratio, which will help to naturally balance the pH over time.
Excessive Moisture and Compaction If the compost is too wet and compacted, it can lead to anaerobic conditions that contribute to ammonia production.[10] Add dry, bulky materials and turn the pile to improve aeration and reduce moisture.

Data Presentation

Table 1: Fulvic and Humic Acid Content in Compost from Various Feedstocks

FeedstockThis compound (g/kg)Humic Acid (g/kg)Source
Chicken Manure1.6 ± 0.51.73 ± 0.03[11][12]
Peat1.2 ± 0.15.1 ± 0.9[11][12]
Rice Straw-108[13]
Vermicompost (Household Waste)Higher than conventional compostHigher than conventional compost[4]
Compost (Olive Pomace & Cattle Manure)5.21%5.21%[14]

Note: Data presented as mean ± standard deviation where available. Some studies report values in different units or do not differentiate between fulvic and humic acids.

Table 2: Effect of C/N Ratio on Final Compost Characteristics

Initial C/N RatioFinal C/N RatioCompost Maturity
25:111.88Optimal
30:117.93Sub-optimal
35:114.71Most Mature
40:118.84Sub-optimal
Source: Adapted from a study on composting horticultural wastes. "Most Mature" was determined by phytotoxicity tests.[15]

Experimental Protocols

1. Determination of C/N Ratio

The C/N ratio is determined by measuring the total organic carbon and total nitrogen content of the compost.

  • Total Organic Carbon (TOC): The Walkley-Black method is a common procedure for determining TOC. This involves the oxidation of organic carbon with a potassium dichromate and sulfuric acid solution.

  • Total Nitrogen (TN): The Kjeldahl method is a standard protocol for determining total nitrogen. This involves digesting the sample in sulfuric acid to convert organic nitrogen to ammonium (B1175870) sulfate, followed by distillation and titration.

  • Calculation: C/N Ratio = % Total Organic Carbon / % Total Nitrogen.[1][2][3][16]

2. Moisture Content Analysis

  • Gravimetric Method:

    • Weigh a clean, dry container (W_container).

    • Add a representative sample of compost to the container and weigh it (W_wet_sample + W_container).

    • Dry the sample in an oven at 105°C until a constant weight is achieved.

    • Weigh the dried sample and container (W_dry_sample + W_container).

    • Calculate the moisture content: Moisture Content (%) = [(W_wet_sample - W_dry_sample) / W_wet_sample] x 100 Where W_wet_sample = (W_wet_sample + W_container) - W_container and W_dry_sample = (W_dry_sample + W_container) - W_container.[17][18]

  • Squeeze Test (Qualitative): A simple field method is to squeeze a handful of compost. If a few drops of water are expelled, the moisture content is likely in the optimal range.[4][17]

3. Fulvic and Humic Acid Extraction and Quantification

The standard method recommended by the International Humic Substances Society (IHSS) involves the following steps:

  • Alkaline Extraction: The compost sample is mixed with a 0.1 M NaOH solution to solubilize the humic and fulvic acids.[15]

  • Acidification and Separation: The alkaline extract is acidified with a strong acid (e.g., HCl) to a pH of 1.0. This causes the humic acid to precipitate, while the this compound remains in the solution.[15]

  • Humic Acid Quantification: The precipitated humic acid is separated by centrifugation, dried, and weighed.

  • This compound Purification and Quantification: The supernatant containing the this compound is passed through a hydrophobic resin (e.g., XAD-8) to adsorb the this compound. The this compound is then eluted from the resin, dried, and weighed.[15]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Separation cluster_quantification Quantification CompostSample Compost Sample AirDry Air Dry & Grind CompostSample->AirDry AlkalineExtraction 0.1 M NaOH Extraction AirDry->AlkalineExtraction Centrifugation1 Centrifugation AlkalineExtraction->Centrifugation1 Acidification Acidify to pH 1.0 Centrifugation1->Acidification Supernatant Centrifugation2 Centrifugation Acidification->Centrifugation2 HumicAcid Humic Acid (Precipitate) Centrifugation2->HumicAcid FulvicAcidFraction This compound (Supernatant) Centrifugation2->FulvicAcidFraction DryWeighHA Dry & Weigh HumicAcid->DryWeighHA ResinPurification XAD-8 Resin Purification FulvicAcidFraction->ResinPurification Elution Elute this compound ResinPurification->Elution DryWeighFA Dry & Weigh Elution->DryWeighFA logical_relationship cluster_inputs Input Parameters cluster_process Composting Process cluster_outputs Outputs Feedstock Feedstock Selection CN_Ratio C/N Ratio (25-35:1) Feedstock->CN_Ratio MicrobialActivity Microbial Activity CN_Ratio->MicrobialActivity Moisture Moisture (45-60%) Moisture->MicrobialActivity Aeration Aeration Aeration->MicrobialActivity Temperature Temperature (Thermophilic & Mesophilic) Aeration->Temperature MicrobialActivity->Temperature pH pH (5.5-8.0) MicrobialActivity->pH Humification Humification MicrobialActivity->Humification Temperature->Humification pH->Humification FulvicAcid This compound Yield Humification->FulvicAcid

References

Technical Support Center: Troubleshooting Inconsistent Results in Fulvic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fulvic acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo studies with this compound. The inherent variability of this compound, a complex mixture of organic molecules derived from the decomposition of organic matter, presents unique challenges in achieving reproducible bioassay results. This guide provides troubleshooting advice, detailed experimental protocols, and data to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing high variability in my results between different batches of this compound?

A: This is a primary challenge in this compound research. The chemical composition and, consequently, the biological activity of this compound can vary significantly based on its source material (e.g., soil, peat, leonardite), extraction method, and purification process.

Troubleshooting Steps:

  • Standardize Your Source: Whenever possible, use this compound from the same source and batch for a series of experiments. If you must switch batches, consider it a new variable and re-validate your key findings.

  • Characterize Your this compound: If resources permit, characterize your this compound using techniques like Fourier-transform infrared spectroscopy (FTIR) or Liquid Chromatography-Mass Spectrometry (LC-MS) to understand its functional groups and molecular weight distribution. This can help in correlating the chemical characteristics with the observed biological activity.

  • Use a Standardized this compound: For comparative studies, consider using a commercially available standardized this compound, such as that from the International Humic Substances Society (IHSS), as a reference.

Q2: My results are inconsistent even within the same batch of this compound. What could be the cause?

A: Beyond batch-to-batch variability, several experimental factors can contribute to inconsistent results.

Troubleshooting Steps:

  • Ensure Complete Solubilization: this compound can sometimes be challenging to dissolve completely. Ensure your stock solution is homogenous before making dilutions. Sonication may be helpful.

  • pH of the Final Solution: The pH of your final treatment solution can impact both the this compound's properties and the biological system you are studying. Measure and record the pH of your final cell culture medium or reaction buffer after adding this compound.

  • Pipetting Accuracy: Due to the often viscous nature of concentrated this compound solutions, ensure accurate and consistent pipetting. Use calibrated pipettes and consider reverse pipetting for more viscous solutions.

  • Cell Seeding Density: Ensure a homogenous cell suspension before and during plating. Inconsistent cell numbers per well will lead to high variability in cell-based assays.

  • Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation, which can concentrate the media and affect cell growth. To minimize this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data points.

Q3: The IC50 value I'm getting is very different from what's reported in the literature. Why?

A: Discrepancies in IC50 values are common and can be attributed to several factors.

Troubleshooting Steps:

  • Different this compound Source: As mentioned, the source of this compound dramatically impacts its bioactivity. The IC50 value you obtain will be specific to the this compound you are using.

  • Assay Conditions: Differences in cell line, cell density, incubation time, and the specific protocol for the bioassay (e.g., MTT vs. WST-8) can all lead to different IC50 values.

  • Data Analysis: The method used to calculate the IC50 value from the dose-response curve can also introduce variability. Ensure you are using a consistent and appropriate non-linear regression model.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize quantitative data from various studies on the bioactivity of this compound. Note the variability in effective concentrations, which underscores the importance of the points mentioned in the troubleshooting section.

Table 1: Antioxidant Activity of this compound

Assay TypeThis compound Concentration% Inhibition / ActivityIC50 ValueReference
DPPH Radical Scavenging100 µg/mL12.37%Not Determined[1]
H2O2 Scavenging10 µg/mL74.61%Not Determined[2]
H2O2 Scavenging100 µg/mL25.78%1.39 ± 0.03 mg/mL[2][3]
Superoxide ScavengingNot SpecifiedNot Specified4.97 ± 0.02 mg/mL[3]
Hydroxyl Radical ScavengingNot SpecifiedNot Specified2.5 ± 0.04 mg/mL[3]

Table 2: Anti-inflammatory and Cytotoxic Effects of this compound

Cell LineAssay TypeThis compound ConcentrationEffectReference
RAW 264.7NO Production2.5 µg/mL12.5 ± 1.9 µM NO produced[4]
RAW 264.7NO Production20.0 µg/mL24.0 ± 1.4 µM NO produced[4]
Hep3BMTT1.58–2.43 µg/µLIC50 for 48h treatment
BJ FibroblastsMTT20 µg/mLDecreased cell viability[1]
HaCaT KeratinocytesMTT5 µg/mLDecreased cell viability after 48h[1]

Experimental Protocols

Here are detailed methodologies for key bioassays used to assess the activity of this compound.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution

  • Cells in culture (e.g., RAW 264.7, HepG2, etc.)

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

Materials:

  • This compound stock solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

  • Methanol or ethanol

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. Prepare serial dilutions of your this compound sample and the positive control in the same solvent.

  • Reaction Setup: In a 96-well plate, add a specific volume of your this compound dilutions or positive control to the wells (e.g., 20 µL). Add the DPPH working solution to each well to a final volume (e.g., 200 µL). Include a blank (solvent only) and a control (solvent with DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound or positive control. Plot a dose-response curve and determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • 24-well or 96-well cell culture plates

  • Complete culture medium (DMEM with 10% FBS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells with medium only), a vehicle control, and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a standard curve using the sodium nitrite standard solution.

    • Transfer a portion of the cell culture supernatant (e.g., 100 µL) to a new 96-well plate.

    • Add an equal volume of Griess Reagent (mix Part A and Part B 1:1 immediately before use) to each well containing the supernatant and standards.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in this compound bioassay troubleshooting and potential mechanisms of action.

Inconsistent_Results Inconsistent Bioassay Results Source_Variability Source Variability (Origin, Extraction) Inconsistent_Results->Source_Variability Potential Cause Experimental_Error Experimental Error Inconsistent_Results->Experimental_Error Potential Cause Characterization Characterize FA (FTIR, LC-MS) Source_Variability->Characterization Solution Standardize_Source Standardize FA Source/Batch Source_Variability->Standardize_Source Solution Protocol_Optimization Optimize Protocol (Pipetting, Seeding, pH) Experimental_Error->Protocol_Optimization Solution Consistent_Results Consistent & Reproducible Results Characterization->Consistent_Results Standardize_Source->Consistent_Results Protocol_Optimization->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound bioassay results.

Fulvic_Acid This compound IKK_Complex IKK Complex Fulvic_Acid->IKK_Complex may inhibit NF_kB NF-κB (p50/p65) Fulvic_Acid->NF_kB may inhibit translocation LPS_Stimulation LPS Stimulation TLR4 TLR4 Receptor LPS_Stimulation->TLR4 TLR4->IKK_Complex activates IkB_alpha IκBα IKK_Complex->IkB_alpha phosphorylates IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α) Nucleus->Gene_Expression induces Inflammation Inflammation & NO Production Gene_Expression->Inflammation

Caption: Potential anti-inflammatory mechanism of this compound via the NF-κB pathway.

Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Fulvic_Acid This compound Fulvic_Acid->PI3K potential modulation Fulvic_Acid->Akt potential modulation

Caption: Overview of the PI3K/Akt signaling pathway and potential modulation points.

Extracellular_Stimuli Extracellular Stimuli (e.g., Mitogens, Stress) MAPKKK MAPKKK (e.g., RAF) Extracellular_Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response regulates Fulvic_Acid This compound Fulvic_Acid->MAPKKK potential modulation

Caption: The core cascade of the MAPK signaling pathway.

References

Technical Support Center: Optimizing Metal Chelation with Fulvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chelation of specific metals with fulvic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of metal chelation by this compound?

This compound chelates metal ions through the formation of stable, water-soluble complexes.[1][2] This process is primarily facilitated by the carboxyl and phenolic functional groups within the this compound structure, which act as binding sites for metal ions.[3][4][5] The resulting chelate structure protects the metal ion from precipitation and interaction with other compounds, enhancing its bioavailability and mobility.[1][2]

Q2: Which factors have the most significant impact on the efficiency of metal chelation with this compound?

The efficiency of metal chelation with this compound is influenced by several key factors:

  • pH: The pH of the solution is a critical factor, with the stability of metal-fulvic acid complexes generally increasing as the pH rises.[6][7]

  • Metal Ion Concentration: The concentration of the target metal ion can affect the formation of complexes. At low concentrations, stronger complexes are preferentially formed.[6][7]

  • This compound Properties: The origin and chemical characteristics of the this compound, such as its molecular weight and the density of functional groups, play a significant role in its chelating capacity.[6]

  • Ionic Strength: The overall ionic strength of the solution can influence the interactions between this compound and metal ions.[3]

  • Presence of Competing Ions: Other metal ions in the solution can compete for binding sites on the this compound, potentially reducing the chelation efficiency of the target metal.[3]

Q3: How does pH specifically affect the chelation process?

The pH of the solution dictates the ionization state of the carboxylic and phenolic functional groups on the this compound molecule. At lower pH values, these groups are protonated, reducing their availability to bind with metal ions. As the pH increases, these groups deprotonate, becoming negatively charged and more readily available to form stable complexes with positively charged metal ions.[6][8] For instance, the stability of Zinc (Zn)-fulvic acid complexes has been shown to increase with a rise in pH from 3 to 7.[6][7][9]

Q4: Can this compound chelate a wide range of metals?

Yes, this compound is capable of chelating a variety of metal ions, including essential micronutrients like iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn), as well as heavy metals such as lead (Pb) and cadmium (Cd).[1][10] The affinity for different metals can vary, leading to a preferential order of chelation. The general order of affinity for some common metals is: Iron(III) > Copper(II) > Zinc(II) > Manganese(II) > Calcium(II) > Magnesium(II).[11][12]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Chelation Efficiency Incorrect pH: The pH of the solution may not be optimal for the specific metal and this compound being used.Adjust the pH of the solution. For many metals, increasing the pH will enhance chelation efficiency.[6][8] Refer to literature for the optimal pH range for your specific metal of interest.
Suboptimal this compound to Metal Ratio: The concentration of this compound may be too low to effectively chelate the amount of metal present.Increase the concentration of this compound in the solution. The weight ratio of this compound to metal can influence whether soluble or insoluble complexes are formed.[13]
Competition from Other Ions: The presence of other cations in the solution can interfere with the binding of the target metal.If possible, remove or reduce the concentration of competing ions. Consider using a purification step for the this compound or the sample matrix.
Precipitation of Metal-Fulvic Acid Complexes Low this compound to Metal Ratio: At lower this compound to metal weight ratios, the formation of water-insoluble complexes is more likely.[13]Increase the this compound concentration to favor the formation of soluble complexes. A this compound to metal ratio greater than 2 generally promotes soluble complex formation.[13]
pH is too high: While higher pH generally favors chelation, excessively high pH can lead to the precipitation of metal hydroxides.Carefully optimize the pH to a range that maximizes chelation without causing precipitation. This range is specific to the metal being studied.
Inconsistent or Non-Reproducible Results Variability in this compound Source: Fulvic acids from different sources can have varying chemical compositions and chelating capacities.[6]Characterize the this compound being used, including its functional group content and molecular weight. Whenever possible, use this compound from the same source for a series of experiments.
Inaccurate Measurement of Free vs. Complexed Metal: The analytical technique used may not be effectively distinguishing between the free metal ions and the chelated metal complexes.Employ appropriate analytical techniques such as ion-selective electrodes, voltammetric techniques, or spectroscopy to accurately quantify the different metal species.

Data Presentation

Table 1: Stability Constants (log K) of Metal-Fulvic Acid Complexes

Metal Ionlog K at pH 7.0Reference
Iron (II)5.84 (HA), 5.93 (FA)[14]
Copper (II)5.97 (HA), 5.96 (FA)[14]
Manganese (II)5.94 (HA), 6.01 (FA)[14]
Zinc (II)5.84 (HA), 5.89 (FA)[14]
HA = Humic Acid, FA = this compound. Data presented from a study conducted at 30°C.

Table 2: Metal Removal Efficiencies using this compound

MetalExtraction Efficiency Range (%)Reference
Copper (Cu)5 - 95[10]
Lead (Pb)1 - 94[10]
Nickel (Ni)32 - 100[10]
Cadmium (Cd)19 - 87[10]
Data from a study on the remediation of metal-amended soils.

Experimental Protocols

Protocol 1: Determination of Metal Chelation Capacity by UV-Vis Spectrophotometry

This protocol is a common method for quantifying the amount of this compound in a solution, which can be correlated to its metal-binding capacity.

  • Preparation of this compound Solution:

    • Dissolve a known weight of this compound powder in deionized water to create a stock solution.[4]

    • Prepare a series of standard solutions of varying concentrations from the stock solution.

  • Spectrophotometric Measurement:

    • Use a UV-Vis spectrophotometer to measure the optical density (absorbance) of the prepared standard solutions at a wavelength of 465 nm.[15]

    • Create a calibration curve by plotting the absorbance values against the corresponding this compound concentrations.[15]

  • Analysis of Experimental Sample:

    • Prepare the experimental sample containing the metal of interest and this compound at the desired pH and concentrations.

    • After an appropriate incubation period to allow for chelation, measure the absorbance of the supernatant at 465 nm.

    • Use the calibration curve to determine the concentration of uncomplexed (free) this compound. The difference between the initial and free this compound concentrations can be used to infer the amount complexed with the metal.

Visualizations

Chelation_Workflow cluster_prep Sample Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis cluster_data Data Interpretation FA_solution Prepare this compound Solution Mix Mix Solutions & Adjust pH FA_solution->Mix Metal_solution Prepare Metal Ion Solution Metal_solution->Mix Buffer Prepare pH Buffer Buffer->Mix Incubate Incubate for Equilibration Mix->Incubate Separate Separate Complexed & Free Species (e.g., Centrifugation, Dialysis) Incubate->Separate Quantify Quantify Metal Concentration (e.g., AAS, ICP-MS) Separate->Quantify Calculate Calculate Chelation Efficiency Quantify->Calculate Optimize Optimize Parameters Calculate->Optimize

Caption: Experimental workflow for determining metal chelation efficiency with this compound.

Signaling_Pathway cluster_factors Influencing Factors cluster_outcomes Potential Outcomes pH pH Chelation This compound - Metal Chelation pH->Chelation modulates Metal_Conc Metal Concentration Metal_Conc->Chelation affects equilibrium FA_Conc This compound Concentration FA_Conc->Chelation drives reaction Comp_Ions Competing Ions Comp_Ions->Chelation inhibits Soluble_Complex Soluble Complex Formation Chelation->Soluble_Complex High FA:Metal Ratio Insoluble_Complex Insoluble Complex Formation Chelation->Insoluble_Complex Low FA:Metal Ratio No_Chelation No Significant Chelation Chelation->No_Chelation Unfavorable Conditions

Caption: Logical relationships influencing the outcome of metal chelation with this compound.

References

Technical Support Center: Minimizing Fulvic Acid Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and degradation of fulvic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: The primary factors leading to the degradation of this compound during storage are exposure to light, elevated temperatures, suboptimal pH, presence of oxidizing agents, and microbial contamination. Prolonged exposure to UV radiation, in particular, can lead to photodegradation, altering the molecular structure and efficacy of this compound.

Q2: What are the ideal storage conditions for this compound solutions and solid samples?

A2: To minimize degradation, this compound, in both solid and liquid forms, should be stored in a cool, dark, and dry place. The ideal storage environment should have a stable ambient temperature and be free from direct sunlight and extreme temperature fluctuations. For long-term storage, refrigeration at temperatures at or below -20°C is recommended for solutions to maintain stability.

Q3: What type of container is best for storing this compound?

A3: It is crucial to use appropriate containers to maintain the integrity of this compound. Recommended materials are non-reactive plastics such as high-density polyethylene (B3416737) (HDPE) or polypropylene. Glass containers are also suitable, especially amber or opaque glass to protect against light exposure. Containers should be airtight to prevent exposure to oxygen and moisture, which can accelerate degradation.

Q4: How does pH affect the stability of this compound in solution?

A4: The pH of a this compound solution can influence its colloidal stability and potential for degradation. While this compound is soluble across a wide pH range, maintaining a stable pH is important. Higher pH values can increase the electrostatic repulsion between this compound molecules, enhancing colloidal stability. However, significant fluctuations in pH should be avoided. For many applications, a pH between 6.0 and 7.0 is considered suitable.

Q5: Can this compound be degraded by microorganisms?

A5: Yes, this compound can be susceptible to microbial degradation, especially in aqueous solutions that are not stored properly. The presence of microorganisms can alter the composition and reduce the effectiveness of the this compound. Therefore, it is important to handle this compound under sterile conditions when possible and to monitor for any signs of microbial growth in solutions.

Troubleshooting Guides

Issue 1: I've noticed a change in the color and precipitation in my this compound solution.

  • Possible Cause: This could be due to several factors, including photodegradation from light exposure, temperature fluctuations leading to changes in solubility, or microbial contamination.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution is stored in a dark, cool environment as recommended. Check if the storage temperature has been stable.

    • Inspect Container: Confirm that the container is airtight and made of an appropriate material (e.g., HDPE, amber glass).

    • Check for Contamination: Visually inspect for signs of microbial growth, such as turbidity or a film on the surface. If contamination is suspected, the solution should be discarded.

    • Filter the Solution: If no microbial growth is apparent, the precipitate might be due to aggregation. The solution can be filtered through a 0.45 µm membrane filter, but it is advisable to re-analyze the concentration and purity of the filtrate.

Issue 2: My experimental results are inconsistent, and I suspect my this compound has degraded.

  • Possible Cause: Degradation of the this compound stock solution can lead to a decrease in its biological or chemical activity, resulting in inconsistent experimental outcomes.

  • Troubleshooting Steps:

    • Purity and Concentration Check: Analyze the this compound stock solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to assess its purity and concentration. Compare the results with a freshly prepared standard or the supplier's certificate of analysis.

    • Prepare a Fresh Stock Solution: If degradation is confirmed or suspected, prepare a fresh stock solution from a solid, properly stored sample of this compound.

    • Evaluate Experimental Conditions: Assess if any experimental conditions (e.g., high temperature, prolonged light exposure, extreme pH) could be contributing to the degradation of this compound during the experiment itself.

Data Presentation

Table 1: General Storage Recommendations for this compound

ParameterSolid this compoundThis compound Solution
Temperature Cool, stable ambient temperatureRefrigerated (2-8°C) for short-term; ≤ -20°C for long-term
Light In the darkIn the dark (use amber or opaque containers)
Atmosphere Dry, inert atmosphere if possibleTightly sealed container to minimize air exposure
Container Tightly sealed, non-reactive (e.g., HDPE)Sterile, airtight, non-reactive (e.g., HDPE, amber glass)

Table 2: Factors Influencing this compound Degradation

FactorEffectMitigation Strategy
UV Light Photodegradation, alteration of molecular structure.Store in amber or opaque containers; avoid direct sunlight.
High Temperature Accelerates chemical degradation and potential for microbial growth.Store in a cool, temperature-controlled environment.
Oxygen Oxidative degradation of functional groups.Use airtight containers; consider purging with an inert gas for long-term storage.
Moisture Can cause clumping in solid form and promote microbial growth in solutions.Store in a dry environment; use desiccants for solid samples if necessary.
Contaminants Can catalyze degradation reactions.Store away from potential contaminants like pesticides, herbicides, and fuels.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).

  • Objective: To quantify the concentration of this compound in a solution at different time points and under various storage conditions to determine its degradation rate.

  • Materials:

    • This compound sample

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column

    • Mobile phase: A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used.

    • Filtration unit with 0.45 µm filters

    • Volumetric flasks and pipettes

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water).

      • Divide the stock solution into several aliquots to be stored under different conditions (e.g., room temperature in light, room temperature in dark, 4°C in dark, -20°C in dark).

    • HPLC Analysis (Time Zero):

      • Immediately after preparation, filter an aliquot of the stock solution through a 0.45 µm filter.

      • Inject the filtered sample into the HPLC system.

      • Run the HPLC analysis using a suitable gradient elution method. UV detection is typically performed at wavelengths between 254-280 nm.

      • Record the peak area or height corresponding to this compound. This will serve as the baseline (T=0) measurement.

    • Stability Study:

      • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

      • Allow the sample to reach room temperature if stored at low temperatures.

      • Prepare the sample for HPLC analysis as described in step 2.

    • Data Analysis:

      • Compare the peak area/height of the stored samples to the T=0 measurement.

      • Calculate the percentage of this compound remaining at each time point for each storage condition.

      • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

Mandatory Visualizations

Fulvic_Acid_Degradation_Factors cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_factors Contributing Factors This compound This compound Photodegradation Photodegradation This compound->Photodegradation Thermal Degradation Thermal Degradation This compound->Thermal Degradation Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation Microbial Degradation Microbial Degradation This compound->Microbial Degradation Light (UV) Light (UV) Light (UV)->Photodegradation High Temperature High Temperature High Temperature->Thermal Degradation Oxygen Oxygen Oxygen->Oxidative Degradation Microorganisms Microorganisms Microorganisms->Microbial Degradation

Caption: Factors influencing the degradation pathways of this compound during storage.

Storage_Troubleshooting_Workflow start Suspected this compound Degradation check_visual Visual Inspection (Color change, precipitation, turbidity) start->check_visual check_storage Review Storage Conditions (Temp, Light, Container) check_visual->check_storage Abnormal perform_hplc Perform HPLC Analysis (Purity & Concentration) check_visual->perform_hplc Normal check_storage->perform_hplc compare_results Compare with Standard/ Initial Measurement perform_hplc->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Significant Deviation no_degradation No Significant Degradation compare_results->no_degradation No Significant Deviation prepare_fresh Prepare Fresh Stock Solution degradation_confirmed->prepare_fresh evaluate_experiment Evaluate Experimental Conditions for Degradation prepare_fresh->evaluate_experiment

Caption: Troubleshooting workflow for suspected this compound degradation.

Addressing the challenges of standardizing fulvic acid research methodologies.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Standardizing Fulvic Acid Research Methodologies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of standardizing this compound research methodologies. Our goal is to promote consistency and reproducibility in the extraction, characterization, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is there so much variability in this compound research results across different labs?

A1: The variability in this compound research stems from a lack of universally adopted, standardized methodologies.[1][2][3] Key factors contributing to this include:

  • Diverse Source Materials: The chemical composition of this compound is highly dependent on its source, such as leonardite, peat, soil, or water.[4][5]

  • Variety of Extraction and Purification Methods: Different extraction methods (e.g., alkaline extraction, oxidation) and purification techniques yield this compound with varying purity and composition.[5][6][7][8]

  • Inconsistent Analytical Techniques: A multitude of analytical methods are used for quantification and characterization (e.g., gravimetric, colorimetric, HPLC), each with its own set of limitations and potential for inaccuracies.[2][7][9]

  • Interference from Other Substances: Co-extracted substances like humic acids, lignosulfonates, carbohydrates, and inorganic salts can interfere with analytical measurements and bioassays.[1][2][10]

Q2: What is the most widely accepted definition of this compound?

A2: The most broadly accepted definition of this compound is operational, based on its solubility. It is the fraction of humic substances that remains soluble in both acidic and alkaline conditions.[1] This is in contrast to humic acid, which precipitates out of solution at an acidic pH (typically below 2).[11]

Q3: Is there an officially recognized standardized method for this compound quantification?

A3: Yes, a significant step towards standardization has been the development of the "New Standardized Method" (often referred to as the Lamar method), which has been adopted by the International Organization for Standardization (ISO) as ISO 19822:2018.[1] This method is also recognized by the Association of American Plant Food Control Officials (AAPFCO) and the International Humic Substances Society (IHSS).[2][3] It is a gravimetric method that determines this compound concentration on an ash-free basis after separation using a specific resin.[6][7][12][13][14]

Q4: How can I be sure that the commercial this compound I purchased is of high quality?

A4: High-quality this compound should be well-characterized and free from significant amounts of contaminants. When sourcing commercial this compound, it is advisable to request a certificate of analysis that specifies the testing method used.[3] Ideally, the quantification should be performed using the ISO 19822:2018 (Lamar) method.[3] The analysis should also ideally include information on elemental composition, ash content, and potentially a characterization using techniques like HPLC or spectroscopy.

Q5: My this compound solution is interfering with my colorimetric/fluorescence-based bioassays. What should I do?

A5: This is a common issue as fulvic acids can absorb light and quench fluorescence, leading to inaccurate results.[10] To mitigate this, you should:

  • Run appropriate controls: Include a control group with your this compound at the same concentration used in the experiment but without the analyte of interest. This will help you to measure and correct for any background signal or quenching effect.[10]

  • Purify your sample: If interference is significant, consider additional purification steps to remove the interfering this compound from your sample before the assay.[10]

  • Use alternative methods: If possible, opt for analytical techniques that are less susceptible to interference from humic substances.

Troubleshooting Guides

Guide 1: Issues with this compound Extraction and Purification
Symptom Possible Cause Troubleshooting Step
Low yield of this compound Incomplete extraction from the source material.Optimize extraction parameters such as the ratio of sample to extractant, extraction time, and temperature.[7][12][14] Ensure the pH of the extraction solution is sufficiently alkaline.
Co-precipitation of this compound with humic acid.Ensure the pH is accurately adjusted to 1.0 with a strong acid (e.g., 6 M HCl) to precipitate the humic acid.[11] Allow sufficient time (12-16 hours) for complete precipitation of humic acid.[11][15]
High ash content in the final this compound product Contamination with mineral matter from the source material.Treat the humic acid precipitate with a 0.1 M HCl/0.3 M HF solution to remove silicate (B1173343) clays (B1170129) before separating the this compound fraction.[11][15] Centrifuge at high speed after redissolving the initial extract to remove suspended solids.[15]
Final product is a dark brown or black color, suggesting humic acid contamination Incomplete separation of humic and fulvic acids.Redissolve the humic acid precipitate in a minimal volume of 0.1 M KOH and reprecipitate with 6 M HCl. This helps to release any trapped this compound.[11]
The E4/E6 ratio of your this compound is lower than expected.A lower E4/E6 ratio (absorbance at 465 nm vs. 665 nm) is characteristic of humic acids.[10][11] This may indicate contamination. Re-run the separation procedure with careful pH control.
Guide 2: Inconsistent Quantitative Analysis
Symptom Possible Cause Troubleshooting Step
Overestimation of this compound content Presence of non-fulvic acid substances that are co-measured.Use a standardized method like ISO 19822:2018 which includes a purification step using a hydrophobic resin to separate this compound from hydrophilic impurities.[1][7] Be aware that older methods like colorimetric or the CDFA method can overestimate this compound content.[2]
Inaccurate quantification due to interference from lignosulfonates.The ISO 19822:2018 method suggests testing for sulfur content. If it exceeds 0.75%, further characterization with FTIR is recommended to confirm the absence of lignosulfonates.[1]
Inconsistent results between different analytical methods Method-dependent variations and interferences.Adopt a single, standardized method like ISO 19822:2018 for all quantification to ensure consistency.[11] If using multiple methods, cross-validate your results and be aware of the limitations of each technique.
Poor reproducibility in HPLC analysis Variations in sample preparation, mobile phase, column, or detection parameters.Follow a standardized HPLC protocol.[9] Key parameters to control include mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±5°C), and pH of buffer solutions (±0.2 units).[9] Use certified reference materials for this compound to verify accuracy.[9]

Data Presentation

Table 1: Comparison of this compound Quantification Methods

MethodPrincipleAdvantagesDisadvantages
ISO 19822:2018 (Lamar) Gravimetric, ash-free basis after separation on a hydrophobic resin.High accuracy and reproducibility; separates this compound from many impurities.[6][7][12][13][14]More time-consuming and complex than other methods. Only quantifies the hydrophobic fraction of this compound.[1]
Colorimetric/ Spectrophotometric Measures the intensity of color of the this compound solution.Quick and inexpensive.Prone to interference from other colored compounds, leading to overestimation.[1][2]
CDFA (California Method) Separates humic and fulvic fractions but discards the fulvic solution and measures the remaining liquid, including ash.Standardized for regulatory purposes in California.Inaccurate for this compound quantification as it discards the fulvic fraction and includes ash in the humic acid measurement.[2]
V&B (Verploegh and Brandvold) Quantifies both humic and fulvic acids.Quick and cost-effective.Does not purify out non-fulvic acid substances, leading to inflated results.[2]
HPLC Chromatographic separation and quantification.Can provide information on molecular weight distribution and can be coupled with various detectors for detailed characterization.[7][9]Lack of standardized columns, mobile phases, and reference materials can lead to variability.[9]

Table 2: Method Detection and Quantitation Limits for the Standardized Method (ISO 19822:2018)

ParameterThis compound (FA)Humic Acid (HA)
Method Detection Limit (MDL) 4.8 mg/L4.62 mg/L
Method Quantitation Limit (MQL) 15.3 mg/L14.7 mg/L
(Source: Lamar et al., 2014)[7][12][14]

Experimental Protocols

Protocol 1: Standardized Extraction and Separation of Humic and Fulvic Acids (Adapted from IHSS Method)

This protocol outlines the fundamental steps for separating humic and fulvic acids based on their differential solubility, which is a core component of the ISO 19822:2018 method.

  • Alkaline Extraction:

    • Mix the sample (e.g., soil, leonardite) with a 0.1 M NaOH solution at a 1:10 sample-to-extractant ratio.[11]

    • Shake or stir the suspension under a nitrogen atmosphere for a minimum of 4 hours to prevent oxidation.[11][13]

    • Separate the supernatant from the solid residue by centrifugation.

  • Acid Precipitation of Humic Acid:

    • Acidify the supernatant to a pH of 1.0 with 6 M HCl while stirring constantly.[11][15]

    • Allow the acidified suspension to stand for 12 to 16 hours for the humic acid to precipitate completely.[11][15]

    • Separate the precipitated humic acid from the this compound-containing supernatant by centrifugation. The supernatant is the fulvic fraction.

  • Purification of this compound (Hydrophobic Fraction):

    • Load the fulvic fraction onto a column containing a nonionic macroporous acrylic ester resin (e.g., XAD-8).[6][7]

    • The hydrophobic this compound will be adsorbed by the resin.

    • Wash the column with deionized water to remove non-adsorbed components (hydrophilic fraction and salts).[13]

    • Elute the this compound from the resin using NaOH.

    • The eluted solution contains the purified hydrophobic this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Alkaline Extraction cluster_separation Acid Precipitation cluster_purification Purification cluster_outputs Outputs start Sample (Soil, Lignite, etc.) extraction Mix with 0.1 M NaOH (1:10 ratio) Shake for 4h under N2 start->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant1 Supernatant (HA + FA) centrifuge1->supernatant1 Extract residue Insoluble Residue centrifuge1->residue acidify Acidify to pH 1.0 with 6 M HCl supernatant1->acidify precipitate Stand for 12-16h acidify->precipitate centrifuge2 Centrifuge precipitate->centrifuge2 fulvic_fraction Supernatant (Fulvic Fraction) centrifuge2->fulvic_fraction Supernatant humic_acid Humic Acid Precipitate centrifuge2->humic_acid Precipitate resin Load onto XAD-8 Resin fulvic_fraction->resin wash Wash with DI Water resin->wash elute Elute with NaOH wash->elute hydrophilic Hydrophilic Fraction (Washed from resin) wash->hydrophilic Waste purified_fa Purified Hydrophobic This compound elute->purified_fa

Caption: Workflow for the extraction, separation, and purification of this compound.

troubleshooting_logic cluster_characterization Sample Characterization cluster_assay Bioassay Troubleshooting cluster_solution Solutions start Inconsistent Bioactivity Results quantification Quantification Method? start->quantification standardized Standardized Method (e.g., ISO 19822) quantification->standardized Yes non_standardized Non-Standardized Method (e.g., Colorimetric) quantification->non_standardized No purity Assess Purity (Ash content, E4/E6 ratio) standardized->purity re_quantify Re-quantify with Standardized Method non_standardized->re_quantify interference Assay Interference? purity->interference re_purify Re-purify this compound purity->re_purify High Impurity interference->start No, re-evaluate experimental design control Run this compound Control (without analyte) interference->control Yes purify_sample Purify Sample Pre-Assay control->purify_sample correct_results Correct for Interference control->correct_results alternative_assay Use Alternative Assay purify_sample->alternative_assay

Caption: Troubleshooting logic for inconsistent this compound bioactivity results.

References

Validation & Comparative

Validating the antioxidant capacity of fulvic acid using different assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common assays used to validate the antioxidant capacity of fulvic acid. By offering a side-by-side look at methodologies and available data, this document aims to assist researchers in selecting the most appropriate assays for their specific research needs and to provide a framework for interpreting the results.

Introduction to this compound and Antioxidant Capacity

This compound, a principal component of humic substances, is a complex mixture of organic acids that arises from the decomposition of organic matter. It is recognized for its potential health benefits, which are often attributed to its antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Validating the antioxidant capacity of this compound is essential for understanding its therapeutic potential and for the development of new drugs and supplements.

Comparison of Antioxidant Capacity Assays for this compound

The antioxidant capacity of a substance can be evaluated through various in vitro assays, each with its own mechanism of action. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The choice of assay can significantly influence the interpretation of a substance's antioxidant potential.

Below is a summary of available quantitative data on the antioxidant capacity of this compound as determined by these assays.

AssayMethod PrincipleThis compound Sample TypeResultUnitReference
DPPH Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET)Purified this compoundLow Activity% Inhibition[1]
H₂O₂ Scavenging Hydrogen Atom Transfer (HAT)Purified this compoundHigh Activity (at 10-20 µg/mL)% Inhibition[1]
ABTS (TEAC) Single Electron Transfer (SET)This compound Concentrate 1141 ± 5µmol/mL[2]
This compound Concentrate 2117 ± 13µmol/mL[2]
FRAP Single Electron Transfer (SET)This compound Concentrate 1309 ± 15µmol/mL[2]
This compound Concentrate 2235 ± 6µmol/mL[2]
ORAC Hydrogen Atom Transfer (HAT)Not AvailableNot Availableµmol TE/g-

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication of these experiments.

DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of antioxidants to scavenge free radicals.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Add an aliquot of the this compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: Antioxidants reduce the pre-formed blue-green ABTS•+ radical, causing a decolorization that is proportional to the antioxidant's concentration and is measured by the decrease in absorbance.

Procedure:

  • Generate the ABTS•+ radical by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or water) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Add the this compound sample to the diluted ABTS•+ solution.

  • Measure the absorbance after a set incubation time.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form by an antioxidant results in the formation of an intense blue color, which is measured spectrophotometrically.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.

  • Add the this compound sample to the FRAP reagent.

  • Incubate the mixture for a specified time at a controlled temperature.

  • Measure the absorbance at a specific wavelength (typically around 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance change to a standard curve, usually of FeSO₄ or Trolox.[2]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A free radical generator (like AAPH) induces the decay of a fluorescent probe (like fluorescein). The presence of an antioxidant delays this decay, and the protection is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Mix the this compound sample with the fluorescent probe in a multi-well plate.

  • Add the free radical generator to initiate the reaction.

  • Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader.

  • Calculate the net area under the curve (AUC) for the sample and a standard (usually Trolox).

  • The ORAC value is expressed as Trolox equivalents (TE).

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context of antioxidant action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_assays Antioxidant Capacity Assays DPPH DPPH Assay Measurement1 Measurement1 DPPH->Measurement1 Absorbance at 517 nm ABTS ABTS Assay Measurement2 Measurement2 ABTS->Measurement2 Absorbance at 734 nm FRAP FRAP Assay Measurement3 Measurement3 FRAP->Measurement3 Absorbance at 593 nm ORAC ORAC Assay Measurement4 Measurement4 ORAC->Measurement4 Fluorescence Decay FulvicAcid This compound Sample FulvicAcid->DPPH FulvicAcid->ABTS FulvicAcid->FRAP FulvicAcid->ORAC Result1 Result1 Measurement1->Result1 Calculate % Inhibition Result2 Result2 Measurement2->Result2 Calculate TEAC Result3 Result3 Measurement3->Result3 Calculate FRAP Value Result4 Result4 Measurement4->Result4 Calculate ORAC Value

Caption: Experimental workflow for assessing the antioxidant capacity of this compound.

Oxidative_Stress_Signaling cluster_pathways Key Signaling Pathways in Oxidative Stress Response cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2/ARE ROS->Keap1_Nrf2 PI3K_Akt PI3K/Akt ROS->PI3K_Akt NF_kB NF-κB ROS->NF_kB Antioxidants Antioxidants (e.g., this compound) Antioxidants->ROS Scavenging Antioxidants->Keap1_Nrf2 Activation AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., SOD, CAT) Keap1_Nrf2->AntioxidantEnzymes CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival Inflammation Inflammation NF_kB->Inflammation

Caption: Major signaling pathways modulated by oxidative stress and antioxidants.

Conclusion

The validation of this compound's antioxidant capacity is multifaceted, with different assays providing distinct insights into its mechanism of action. The available data suggests that this compound exhibits antioxidant properties, as demonstrated by its performance in the ABTS, FRAP, and H₂O₂ scavenging assays. However, its activity in the DPPH assay appears to be limited. The lack of publicly available ORAC data highlights a gap in the current understanding of its full antioxidant profile. For a comprehensive evaluation, it is recommended to employ a battery of assays that cover both single electron transfer and hydrogen atom transfer mechanisms. The detailed protocols and comparative data presented in this guide are intended to support researchers in designing robust studies to further elucidate the antioxidant potential of this compound and its implications for human health.

References

A comparative study of fulvic acid from different geographical origins.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fulvic acid, a key component of humic substances, is a complex mixture of organic acids naturally occurring in soil, peat, compost, and aquatic environments. Its diverse biological activities, including antioxidant and anti-inflammatory properties, have garnered significant interest in the fields of agriculture, nutrition, and medicine. However, the chemical composition and, consequently, the bioactivity of this compound can vary considerably depending on its geographical origin and source material. This guide provides a comparative analysis of this compound from different sources, supported by experimental data and detailed methodologies, to aid researchers in selecting and utilizing this multifaceted natural product.

I. Physicochemical Properties: A Tale of Two Origins

The fundamental characteristics of this compound, including its elemental composition, molecular weight, and the prevalence of specific functional groups, are intrinsically linked to its source. These differences can significantly influence its solubility, reactivity, and biological efficacy.

Elemental Composition

The elemental makeup of this compound provides insights into its degree of humification and overall composition. Generally, fulvic acids have a lower carbon content and a higher oxygen content compared to humic acids.[1] Analysis of fulvic acids from various soil types reveals distinct elemental profiles.

SourceCarbon (%)Hydrogen (%)Nitrogen (%)Oxygen (%)O/C RatioReference
Normal (non-saline) Soil43.963.812.9450.381.15[2]
Saline Soil42.153.622.5151.721.23[2]
Alkaline Soil41.883.552.4352.141.25[2]
Newly Reclaimed Salt Affected Soil40.573.422.2452.681.30[2]
Landfill Effluents55.36----[3]
Surplus Sludge52.07----[3]

Table 1: Elemental Composition of Fulvic Acids from Different Soil Types and Waste Sources. Note: Data for Hydrogen, Nitrogen, and Oxygen were not available for all sources.

Molecular Weight Distribution

The molecular weight of this compound is a critical parameter influencing its bioavailability and biological activity.[4] Size exclusion chromatography (SEC) is a common technique used to determine the molecular weight distribution of humic substances.[5] Studies have shown that the molecular weight of this compound varies depending on its origin, with aquatic fulvic acids generally being smaller than those from terrestrial sources.[6]

SourceNumber-Average Molecular Weight (Mn) (Da)Weight-Average Molecular Weight (Mw) (Da)Polydispersity (Mw/Mn)Reference
Peat-based this compound2,900--[4]
Soil-based this compound9,700--[4]
River Water Humic/Fulvic Mix-< 4,700-[5]
Soil Humic Acid-~15,0003.5 - 4.4[5]
Peat Humic/Fulvic Mix-~20,0003.5 - 4.4[5]

Table 2: Molecular Weight Characteristics of Fulvic and Humic Substances from Different Environments. Note: Direct comparative data for this compound Mw and Polydispersity across multiple geographical origins is limited. The table includes related humic substance data for context.

Functional Group Analysis

The biological activity of this compound is largely attributed to its abundance of oxygen-containing functional groups, such as carboxyl, hydroxyl, and phenolic groups.[7] Fourier-transform infrared (FTIR) spectroscopy and Carbon-13 nuclear magnetic resonance (13C-NMR) are powerful techniques for identifying and comparing the functional group composition of fulvic acids from different sources.[8][9]

A study on this compound extracted from different types of peat (herbaceous, woody, and mossy) using 13C-NMR revealed that while the types of functional groups were similar, their relative contents varied.[8] For instance, mossy peat this compound showed a higher content of methyl and methylene (B1212753) groups, while herbaceous peat this compound was richer in methylene groups.[10] Woody peat this compound exhibited the highest degree of aromatization.[8]

Functional Group (13C-NMR Chemical Shift)Herbaceous Peat FAWoody Peat FAMossy Peat FA
Alkyl C (0-50 ppm)PresentPresentHigher Content
O-Alkyl C (50-90 ppm)PresentPresentPresent
Aromatic C (110-165 ppm)PresentHigher ContentPresent
Carboxyl C (165-190 ppm)Higher ContentPresentPresent

Table 3: Relative Content of Carbon-Containing Functional Groups in Fulvic Acids from Different Peat Types. (Adapted from[8])

II. Comparative Bioactivity

The variations in physicochemical properties of this compound from different origins directly translate to differences in their biological activities. Antioxidant capacity is one of the most studied properties of this compound.

Antioxidant Capacity
Reactive Oxygen SpeciesIC50 (mg/ml)
Superoxide (O2•-)4.97 ± 0.02
Hypochlorous acid (HOCl)1.56 ± 0.06
Hydrogen peroxide (H2O2)1.39 ± 0.03
Hydroxyl radical (OH•)2.5 ± 0.04
Peroxynitrite (ONOO-)5.73 ± 0.05
Singlet oxygen (1O2)3.54 ± 0.03

Table 4: In Vitro Scavenging Capacity of Biosynthesized this compound. (Adapted from[7])

III. Influence on Cellular Signaling Pathways

This compound has been shown to modulate various cellular signaling pathways, which likely underlies its diverse biological effects. Two notable examples are the NF-κB and auxin signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[11] Some studies suggest that this compound can exhibit anti-inflammatory effects by modulating this pathway.[12] For instance, it has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α.[12]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 FA This compound IKK IKK FA->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Figure 1: Proposed modulation of the NF-κB signaling pathway by this compound.
Auxin Signaling Pathway

In the realm of plant biology, this compound has been shown to act as a plant growth promoter, partly through its interaction with the auxin signaling pathway.[13] Auxin is a key plant hormone that regulates root development.[14] Studies have indicated that this compound can upregulate the expression of genes in the Aux/indoleacetic acid (Aux/IAA) family, which are crucial components of the auxin signaling cascade.[13]

Auxin_Signaling_Pathway FA This compound Auxin_synthesis Auxin Synthesis FA->Auxin_synthesis Promotes Auxin Auxin Auxin_synthesis->Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Root_Growth Root Growth Auxin_Response_Genes->Root_Growth Leads to FA_Extraction_Workflow Start Start: Dried Soil Sample Acidification1 1. Equilibrate to pH 1-2 with 1M HCl Start->Acidification1 Centrifugation1 2. Centrifuge Acidification1->Centrifugation1 Supernatant1 Supernatant (FA Extract 1) Centrifugation1->Supernatant1 Collect Residue1 Soil Residue Centrifugation1->Residue1 Process Purification 8. Purify FA Extracts with XAD-8 Resin Supernatant1->Purification Neutralization 3. Neutralize to pH 7 with 1M NaOH Residue1->Neutralization Extraction 4. Extract with 0.1M NaOH under N2 atmosphere Neutralization->Extraction Centrifugation2 5. Centrifuge Extraction->Centrifugation2 Supernatant2 Supernatant (Humic + Fulvic Acids) Centrifugation2->Supernatant2 Collect Acidification2 6. Acidify to pH 1 with 6M HCl Supernatant2->Acidification2 Centrifugation3 7. Centrifuge Acidification2->Centrifugation3 Precipitate Precipitate (Humic Acid) Centrifugation3->Precipitate Separate Supernatant3 Supernatant (FA Extract 2) Centrifugation3->Supernatant3 Collect Supernatant3->Purification End End: Purified this compound Purification->End

References

Fulvic Acid vs. Humic Acid: A Comparative Guide to Efficacy in Plant Growth Promotion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of fulvic acid versus humic acid in promoting plant growth, supported by experimental data. It details the underlying molecular mechanisms and provides comprehensive experimental protocols for the cited studies.

Executive Summary

Fulvic and humic acids, the principal components of humic substances, are recognized as potent plant biostimulants. While both enhance plant growth and nutrient uptake, their efficacy is dictated by their distinct physicochemical properties. This compound, with its lower molecular weight and high solubility across all pH levels, is readily absorbed by plants, making it particularly effective for foliar applications and rapid nutrient delivery.[1][2][3] In contrast, humic acid, characterized by a larger molecular structure, excels in improving soil structure, water retention, and long-term soil fertility.[1][4] The choice between fulvic and humic acid, or their combined use, depends on the specific agricultural objective, soil conditions, and plant species.

Data Presentation: Quantitative Comparison of Fulvic and Humic Acid Effects

The following tables summarize quantitative data from various studies comparing the effects of fulvic and humic acids on key plant growth parameters.

Table 1: Effect of this compound and Humic Acid on Shoot and Root Biomass

Plant SpeciesTreatmentApplication RateShoot Dry Weight (g)Root Dry Weight (g)Source
Yarrow Control-1.5-
This compound15 kg ha⁻¹2.4-
Humic Acid15 kg ha⁻¹2.7-
Impatiens walleriana Control-0.20.1
This compound40 mg kg⁻¹0.90.3
Humic Acid40 mg kg⁻¹0.80.2
Tomato Control---[5]
This compound80 mg L⁻¹-Increased by 44.4% (length)[5]

Table 2: Effect of this compound and Humic Acid on Plant Height and Flowering

Plant SpeciesTreatmentApplication RatePlant Height (cm)Number of FlowersSource
Impatiens walleriana Control---
This compound40 mg kg⁻¹11.312.6
Humic Acid40 mg kg⁻¹9.27.6
Gerbera ControlNutrient Solution--[6]
This compound50 mg L⁻¹-Increased by 72.9%[6]
Humic Acid + this compound80 mg L⁻¹ HA + 20 mg L⁻¹ FA-Increased[6]

Table 3: Effect of this compound and Humic Acid on Nutrient Uptake

Plant SpeciesTreatmentNutrient% Increase over ControlSource
Tobacco This compoundPotassium (K)33%[7]
Tomato (Hydroponic) This compoundIron (Fe)109%[5]

Signaling Pathways and Mechanisms of Action

Fulvic and humic acids influence plant growth through complex signaling pathways, primarily involving auxin-like effects, modulation of reactive oxygen species (ROS), and enhanced nutrient transport.

Auxin-like Activity and Root Development

Both fulvic and humic acids exhibit auxin-like activity, stimulating root growth and development.[2][8] They can induce the expression of genes involved in auxin biosynthesis and signaling, leading to increased lateral root formation and overall root biomass.[9] This enhanced root system allows for greater exploration of the soil volume and more efficient uptake of water and nutrients.

Auxin_Signaling cluster_extracellular Extracellular cluster_cell Plant Cell Humic/Fulvic Acid Humic/Fulvic Acid Cell Wall Cell Wall Plasma Membrane Plasma Membrane Auxin Receptors Auxin Receptors Plasma Membrane->Auxin Receptors Binds to Signal Transduction Signal Transduction Auxin Receptors->Signal Transduction Activates Gene Expression Gene Expression Signal Transduction->Gene Expression Modulates Root Growth Root Growth Gene Expression->Root Growth Promotes ROS_Signaling Humic/Fulvic Acid Humic/Fulvic Acid ROS Production ROS Production Humic/Fulvic Acid->ROS Production Modulates ROS Signaling Cascade ROS Signaling Cascade ROS Production->ROS Signaling Cascade Initiates Stress Response Genes Stress Response Genes ROS Signaling Cascade->Stress Response Genes Activates Enhanced Plant Growth & Tolerance Enhanced Plant Growth & Tolerance Stress Response Genes->Enhanced Plant Growth & Tolerance Leads to Extraction_Workflow Source Material Source Material Alkaline Extraction (NaOH) Alkaline Extraction (NaOH) Source Material->Alkaline Extraction (NaOH) Centrifugation/Filtration Centrifugation/Filtration Alkaline Extraction (NaOH)->Centrifugation/Filtration Acidification (HCl) Acidification (HCl) Centrifugation/Filtration->Acidification (HCl) Precipitation Precipitation Acidification (HCl)->Precipitation Separation Separation Precipitation->Separation Humic Acid (Solid) Humic Acid (Solid) Separation->Humic Acid (Solid) This compound (Solution) This compound (Solution) Separation->this compound (Solution)

References

A Comparative Guide to Fulvic Acid Quantification: A New Standardized Method vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fulvic acid is paramount for ensuring product quality, efficacy, and regulatory compliance. This guide provides an objective comparison of a new standardized analytical method for this compound quantification against established alternatives, supported by experimental data and detailed protocols.

The complex and heterogeneous nature of this compound presents a significant analytical challenge. Historically, a variety of methods have been employed for its quantification, each with its own set of advantages and limitations. This report details the validation of a new standardized gravimetric method, now recognized by the International Organization for Standardization (ISO), and compares its performance with traditional colorimetric, the California Department of Food and Agriculture (CDFA), and High-Performance Liquid Chromatography (HPLC) methods.

Data Presentation: A Comparative Analysis of Performance

The performance of an analytical method is defined by several key parameters, including accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes the available quantitative data for the new standardized method and provides a qualitative comparison with other methods based on existing literature.

Parameter New Standardized Method (Lamar/ISO 19822) Colorimetric/Spectrophotometric Method CDFA Method HPLC Method
Principle GravimetricSpectrophotometric (Absorbance)GravimetricChromatographic Separation
Accuracy (Recovery) High (Data not consistently reported with % recovery)Generally considered to be lower due to interference from other organic and inorganic substances.[1] Tends to overestimate this compound content.[2][3]Overestimates humic acid content, and by extension, can be inaccurate for this compound.[2][3][4]High, with reported recovery rates typically between 98-102%.[5]
Precision (RSD) High (Specific RSD values not consistently reported)Lower, susceptible to inconsistencies due to the complex nature of humic substances.[6]ModerateHigh, with Relative Standard Deviation (RSD) values typically below 2%.[5]
LOD 4.8 mg/L[3][4][7][8]Not consistently reported in literature.Not consistently reported in literature.Dependent on detector, but generally low.
LOQ 15.3 mg/L[3][4][7][8]Not consistently reported in literature.Not consistently reported in literature.Dependent on detector, but generally low.
Specificity High; separates this compound from other fractions.Low; prone to interference from other colored compounds.[1]Moderate; separates humic from this compound but discards the fulvic fraction.[6]High; separates this compound from other components in a mixture.[5]

Experimental Protocols: Detailed Methodologies

Accurate and reproducible results are contingent upon meticulous adherence to experimental protocols. Below are detailed methodologies for the key analytical methods discussed.

New Standardized Method (Lamar/ISO 19822)

This method provides a gravimetric determination of humic and fulvic acids on an ash-free basis.[7][8][9]

  • Alkaline Extraction: A known mass of the sample is extracted with 0.1 M NaOH under a nitrogen atmosphere for 6 hours with stirring.[7]

  • Separation of Insoluble Material: The alkaline extract is centrifuged to separate the insoluble material from the dissolved humic and fulvic acids.[7]

  • Acidification and Humic Acid Precipitation: The supernatant is acidified to pH 1.0 with HCl, causing the precipitation of humic acid.[9] The solution is allowed to stand for 4 hours.

  • This compound Fraction Separation: The mixture is centrifuged to separate the precipitated humic acid from the this compound fraction, which remains in the supernatant.[9]

  • This compound Isolation: The this compound fraction is passed through a nonionic macroporous acrylic ester resin (e.g., DAX-8). The this compound is adsorbed onto the resin.[3][4][7][8]

  • Elution and Purification: The resin is washed with deionized water to remove non-adsorbed components. The this compound is then eluted with 0.1 M NaOH.

  • Gravimetric Determination: The eluted this compound solution is dried at a temperature not exceeding 65°C and the ash content is determined.[6] The ash-free this compound content is then calculated.

Colorimetric/Spectrophotometric Method

This method relies on the principle that this compound absorbs light at specific wavelengths.

  • Sample Preparation: A known weight of the sample is dissolved in a suitable solvent, typically an alkaline solution.

  • Standard Curve Preparation: A series of standard solutions of a known this compound reference material are prepared.

  • Spectrophotometric Measurement: The absorbance of both the sample and standard solutions is measured at a specific wavelength (e.g., 465 nm) using a UV-Vis spectrophotometer.[10][11]

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the standard curve.[11]

California Department of Food and Agriculture (CDFA) Method

This method is a gravimetric procedure primarily designed for humic acid but can be adapted for this compound estimation.

  • Alkaline Extraction: The sample is extracted with 0.5 N NaOH.

  • Acidification: The extract is acidified with HCl to precipitate the humic acid.

  • Separation: The humic acid precipitate is separated by centrifugation.

  • This compound Discarded: In the standard CDFA method for humic acid, the supernatant containing the this compound is discarded.[6] Adaptations to quantify the this compound in the supernatant are not standardized.

High-Performance Liquid Chromatography (HPLC) Method

HPLC methods offer high specificity and sensitivity for this compound quantification.

  • Sample Preparation: The sample is dissolved in an appropriate solvent and filtered through a 0.45 µm membrane filter.

  • Chromatographic System: A liquid chromatograph equipped with a suitable column (e.g., C18 reversed-phase) and a detector (e.g., UV-Vis or fluorescence) is used.[5]

  • Mobile Phase: A suitable mobile phase, often a gradient of acidified water and an organic solvent like methanol (B129727) or acetonitrile, is used to separate the components of the sample.[5]

  • Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area of this compound are compared to those of a known standard for quantification.

Mandatory Visualization: Diagrams of Workflows and Relationships

To visually represent the methodologies and their relationships, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_extraction Extraction cluster_separation1 Initial Separation cluster_precipitation Precipitation & Separation cluster_isolation This compound Isolation cluster_quantification Quantification Sample Sample AlkalineExtraction Alkaline Extraction (0.1 M NaOH, N2 atm) Sample->AlkalineExtraction Centrifugation1 Centrifugation AlkalineExtraction->Centrifugation1 InsolubleMaterial Insoluble Material (Discarded) Centrifugation1->InsolubleMaterial Acidification Acidification (HCl to pH 1.0) Centrifugation1->Acidification Centrifugation2 Centrifugation Acidification->Centrifugation2 HumicAcid Humic Acid (Precipitate) Centrifugation2->HumicAcid ResinAdsorption Resin Adsorption (DAX-8) Centrifugation2->ResinAdsorption Elution Elution (0.1 M NaOH) ResinAdsorption->Elution Drying Drying (≤65°C) Elution->Drying Ashing Ashing Drying->Ashing GravimetricAnalysis Gravimetric Analysis Ashing->GravimetricAnalysis

Caption: Experimental workflow of the new standardized method for this compound quantification.

MethodComparison cluster_principle Analytical Principle cluster_methods Quantification Methods cluster_attributes Key Attributes Gravimetric Gravimetric NewMethod New Standardized (Lamar/ISO 19822) Gravimetric->NewMethod CDFA CDFA Method Gravimetric->CDFA Spectrophotometric Spectrophotometric Colorimetric Colorimetric Method Spectrophotometric->Colorimetric Chromatographic Chromatographic HPLC HPLC Method Chromatographic->HPLC HighSpecificity High Specificity NewMethod->HighSpecificity HighAccuracy High Accuracy NewMethod->HighAccuracy InterferenceProne Prone to Interference CDFA->InterferenceProne Colorimetric->InterferenceProne HPLC->HighSpecificity HPLC->HighAccuracy HighThroughput High Throughput Potential HPLC->HighThroughput

Caption: Logical relationships of different this compound quantification methods.

Conclusion

The new standardized method (Lamar/ISO 19822) offers a robust and specific approach for the quantification of this compound, addressing many of the limitations associated with older methods. Its gravimetric principle, combined with a specific isolation step using a macroporous resin, ensures that only the this compound fraction is quantified, minimizing interferences that can lead to inaccurate results in colorimetric and CDFA methods. While HPLC methods also provide high accuracy and specificity, the new standardized method provides a valuable, non-chromatographic alternative for reliable this compound quantification. For researchers and professionals in drug development, the adoption of this standardized method can lead to more consistent and reliable data, ultimately contributing to higher quality products and more robust scientific outcomes.

References

A Comparative Analysis of the Chelating Properties of Fulvic Acid and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting chelating abilities of a natural organic polymer and a synthetic aminopolycarboxylic acid.

This guide provides an in-depth, objective comparison of the chelating properties of fulvic acid, a naturally occurring humic substance, and ethylenediaminetetraacetic acid (EDTA), a widely used synthetic chelating agent. The following sections detail their structural differences, binding mechanisms, and relative efficiencies in sequestering various metal ions, supported by quantitative data and detailed experimental protocols.

Introduction to Chelation and the Contenders

Chelation is a chemical process in which a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. This process is vital in numerous biological and industrial applications, from nutrient uptake in plants to the removal of toxic heavy metals from the body.

This compound , a principal component of humic substances, is a complex mixture of organic molecules that arise from the decomposition of plant and animal matter.[1] Its structure is not rigidly defined but is characterized by a high density of oxygen-containing functional groups, including carboxylic and phenolic hydroxyl groups, which are responsible for its chelating ability.[2] Fulvic acids are soluble in water at all pH levels.[1]

Ethylenediaminetetraacetic acid (EDTA) is a synthetic aminopolycarboxylic acid that is a powerful and versatile chelating agent.[3] Its well-defined structure contains six donor atoms—two nitrogen atoms and four oxygen atoms from its carboxylate groups—that can coordinate with a metal ion, forming a stable octahedral complex.[4][5]

Comparative Chelating Properties

The efficacy of a chelating agent is determined by several factors, including the stability of the metal-ligand complex, the influence of pH, and the kinetics of the chelation reaction.

Structural and Functional Group Differences

This compound possesses a heterogeneous and complex polymeric structure with a variety of functional groups, including carboxylic, phenolic hydroxyl, carbonyl, and hydroxyl groups, distributed along an aliphatic and aromatic backbone.[6] This structural complexity results in a range of binding sites with varying affinities for metal ions. The primary binding sites are believed to be phthalate- and salicylate-type configurations.

In contrast, EDTA has a well-defined molecular structure with a central ethylenediamine (B42938) backbone and four acetic acid groups. This configuration provides six specific donor atoms (two nitrogen and four oxygen) that participate in chelation, making it a hexadentate ligand.[7]

Stability of Metal Complexes

The stability of a metal-chelate complex is quantified by its formation constant (K_f) or stability constant, often expressed in logarithmic form (log K). A higher log K value indicates a more stable complex.

As a synthetic chelator with a structure optimized for metal binding, EDTA generally forms significantly more stable complexes with a wide range of metal ions compared to this compound.[8] The stability of this compound-metal complexes is more variable and generally lower.

Table 1: Comparative Stability Constants (log K) of this compound and EDTA with Various Metal Ions

Metal IonThis compound (log K)EDTA (log K)
Ca²⁺~3.0 - 4.010.7
Mg²⁺~2.0 - 3.08.7
Fe²⁺5.8414.3
Fe³⁺~5.64 - 7.5525.1
Cu²⁺5.9618.8
Zn²⁺5.8916.5
Mn²⁺6.0113.9
Pb²⁺~4.0 - 6.018.0
Cd²⁺~3.04 - 3.6416.5

Note: this compound log K values can vary significantly depending on the source, pH, and experimental method. The values presented are indicative ranges found in the literature.[9][10][11][12][13][14][15][16]

Influence of pH

The chelating ability of both this compound and EDTA is pH-dependent. For EDTA, the fully deprotonated form (Y⁴⁻) is the most effective for chelation, and its concentration increases with pH.[17] Therefore, EDTA's chelating strength is significantly higher in alkaline conditions.

This compound's chelating capacity also increases with pH as its acidic functional groups deprotonate, making more binding sites available. However, this compound can chelate metals over a broader pH range compared to EDTA.[1]

Experimental Protocols

Accurate determination of chelation capacity and stability constants is crucial for evaluating and comparing chelating agents. The following are detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

This method is widely used to determine the stability constants of metal-ligand complexes by monitoring the change in hydrogen ion concentration (pH) during titration.[18][19][20][21]

Objective: To determine the stability constants of metal-fulvic acid and metal-EDTA complexes.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong base (e.g., 0.1 M NaOH)

  • Standardized solutions of the metal salt of interest (e.g., 0.01 M CuSO₄)

  • This compound solution of known concentration

  • EDTA solution of known concentration

  • Inert electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Ligand Titration (Blank):

    • Pipette a known volume of the this compound or EDTA solution into a beaker.

    • Add the inert electrolyte solution.

    • Titrate with the standardized strong base, recording the pH after each addition of titrant. Continue the titration past the expected equivalence point.

  • Metal-Ligand Titration:

    • Pipette the same volume of the this compound or EDTA solution into a beaker.

    • Add a known volume of the standardized metal salt solution.

    • Add the inert electrolyte solution.

    • Titrate with the same standardized strong base, recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for both the ligand-only and the metal-ligand systems.

    • The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation.

    • From the titration data, calculate the average number of protons bound per ligand molecule and the concentration of the free ligand at each pH value.

    • Use appropriate software or graphical methods (e.g., Bjerrum's method) to calculate the stepwise and overall stability constants (log K) from this data.[16]

Spectrophotometric Determination of Chelation Capacity

This method relies on the change in absorbance of a solution when a metal-ligand complex is formed.

Objective: To determine the chelation capacity of this compound and EDTA.

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Standardized solution of a metal ion that forms a colored complex (e.g., 0.01 M FeCl₃)

  • This compound and EDTA solutions of known concentrations

  • Buffer solutions to control pH

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Calibration Curve:

    • Prepare a series of solutions with a constant concentration of the ligand (this compound or EDTA) and varying concentrations of the metal ion.

    • Measure the absorbance of each solution at the predetermined λ_max.

    • Plot a calibration curve of absorbance versus metal ion concentration.

  • Sample Analysis:

    • Prepare a solution containing a known concentration of the this compound or EDTA sample.

    • Add an excess of the metal ion solution.

    • Allow the reaction to reach equilibrium.

    • Measure the absorbance of the solution at λ_max.

  • Calculation:

    • Using the calibration curve, determine the concentration of the complexed metal ion in the sample.

    • The chelation capacity can then be calculated and expressed as moles of metal chelated per gram of the chelating agent.[22][23][24][25]

Visualizing Chelation Mechanisms and Workflows

Chelation Mechanisms

Chelation_Mechanisms cluster_FA This compound Chelation cluster_EDTA EDTA Chelation FA This compound (Complex Polymer) FG Functional Groups (-COOH, -OH) FA->FG Possesses Metal Metal Ion (Mⁿ⁺) FG->Metal Binds to EDTA EDTA (Defined Structure) DA Donor Atoms (2N, 4O) EDTA->DA Contains DA->Metal Coordinates with ComplexFA This compound-Metal Complex (Variable Stoichiometry) Metal->ComplexFA ComplexEDTA EDTA-Metal Complex (1:1 Stoichiometry) Metal->ComplexEDTA

Experimental Workflow for Stability Constant Determination

Experimental_Workflow start Start prep Prepare Standard Solutions (Ligand, Metal, Base) start->prep cal Calibrate pH Meter prep->cal tit_ligand Potentiometric Titration (Ligand Only) cal->tit_ligand tit_complex Potentiometric Titration (Ligand + Metal) cal->tit_complex plot Plot Titration Curves tit_ligand->plot tit_complex->plot calc Calculate Free Ligand and Protonation Data plot->calc det_logK Determine Stability Constants (log K) calc->det_logK end End det_logK->end

Comparative Logic Flow

Comparative_Logic Chelator Chelating Agent FA {this compound | Natural Origin Complex, variable structure Multiple functional groups Lower stability constants Broad pH range } Chelator->FA Natural EDTA {EDTA | Synthetic Defined structure Hexadentate (6 donor atoms) High stability constants Optimal at alkaline pH } Chelator->EDTA Synthetic

Conclusion

Both this compound and EDTA are effective chelating agents, but their properties and applications differ significantly. EDTA, with its well-defined structure and high affinity for metal ions, excels in applications requiring strong and specific chelation, particularly in industrial and medical fields. This compound, as a natural and complex mixture, plays a crucial role in environmental and agricultural contexts, facilitating nutrient transport and metal detoxification over a wide range of conditions. The choice between these two chelators ultimately depends on the specific application, considering factors such as required chelation strength, pH of the system, and environmental considerations.

References

Validating the in vitro cytotoxicity of different fulvic acid concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxic effects of different concentrations of fulvic acid across various cell lines. The information is compiled from multiple studies to offer a consolidated resource for evaluating the potential of this compound as a therapeutic agent. This document details experimental protocols for key cytotoxicity assays and visualizes the underlying signaling pathways and experimental workflows.

Comparative Cytotoxicity of this compound: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, providing insights into its varying efficacy.

Cell LineThis compound Concentration (IC50)Treatment DurationReference
Human Melanoma (A375)50 µg/mL14 hours
Hepatocellular Carcinoma (Hep3B)1.58–2.43 µg/µL48 hours[1]
Colon Carcinoma (HT29)Not specified, proliferation inhibited48 and 72 hours[1]
Prostate Cancer (PC3)Not specified, proliferation inhibited48 and 72 hours[1]
Breast Cancer (MCF-7)Not specified, reduced cell viabilityNot specified[2]
Fibrosarcoma (MCA-102)Not specified, apoptosis inducedNot specified[3]
Promyelocytic Leukemia (HL-60)Not specified, apoptosis inducedNot specified

Note: The variability in IC50 values can be attributed to differences in the purity of the this compound used, specific experimental conditions, and the inherent biological differences between cell lines.[4]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following sections detail the methodologies for commonly employed in vitro assays to determine the cytotoxic effects of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[5] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[5]

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[1]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at 490 nm using a plate reader.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptotic cells.

Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Protocol:

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Signaling Pathways and Experimental Workflow

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A375, Hep3B) treatment Cell Treatment with This compound cell_culture->treatment fa_prep This compound Preparation (Different Concentrations) fa_prep->treatment incubation Incubation (e.g., 14, 24, 48, 72h) treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin_v Annexin V Assay (Apoptosis) incubation->annexin_v data Data Acquisition (e.g., Absorbance, Fluorescence) mtt->data ldh->data annexin_v->data ic50 IC50 Calculation data->ic50 pathway Pathway Analysis data->pathway

Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound.

Signaling Pathways Implicated in this compound-Induced Cytotoxicity

Studies suggest that this compound can induce cytotoxicity through the modulation of key signaling pathways, primarily leading to apoptosis.

1. Apoptosis Pathway

This compound has been shown to induce apoptosis in various cancer cell lines.[3][5] This process can be mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins. An increased BAX/BCL-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.

apoptosis_pathway cluster_cell Cancer Cell fulvic_acid This compound bax BAX (Pro-apoptotic) Activation fulvic_acid->bax Induces bcl2 BCL-2 (Anti-apoptotic) Inhibition fulvic_acid->bcl2 Inhibits mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Cascade Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound-induced apoptosis via the intrinsic mitochondrial pathway.

2. NF-κB Signaling Pathway

In some contexts, this compound has been observed to activate the Nuclear Factor-kappa B (NF-κB) pathway, particularly in immune cells like macrophages.[8] This can lead to the production of pro-inflammatory mediators, which may indirectly contribute to cancer cell death.

nfkb_pathway cluster_macrophage Macrophage (e.g., RAW 264.7) cluster_cancer Cancer Cell fulvic_acid This compound nfkb_activation NF-κB Activation fulvic_acid->nfkb_activation Stimulates inos_expression iNOS Expression nfkb_activation->inos_expression no_production Nitric Oxide (NO) Production inos_expression->no_production apoptosis Apoptosis no_production->apoptosis Induces

Caption: Indirect cytotoxicity of this compound via NF-κB activation in immune cells.

References

A comparative transcriptomics analysis of cells treated with fulvic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Transcriptomic Effects of Fulvic Acid

For researchers, scientists, and drug development professionals, understanding the molecular impact of bioactive compounds is paramount. This compound (FA), a component of humic substances, has garnered attention for its diverse biological activities, from promoting plant growth to exhibiting antitumor effects.[1][2] This guide provides a comparative analysis of the transcriptomic changes induced by this compound treatment across various cell types, supported by experimental data and detailed protocols.

Data Summary: this compound's Impact on Gene Expression

The application of this compound elicits a range of transcriptomic responses, largely dependent on the biological context. Below, we summarize key quantitative data from several studies.

Table 1: Differentially Expressed Genes (DEGs) in Ovarian Cancer Cells Treated with this compound
Cell LineTreatmentDurationUpregulated mRNAsDownregulated mRNAsKey Upregulated Gene
SK-OV-3100 µg/mL FA48 hours117342CYP1A1[2]
OVCAR3100 µg/mL FANot specified for sequencing--CYP1A1[2]

Data sourced from a study on the antitumor effects of this compound in ovarian cancer cells.[2]

Table 2: Comparative Transcriptomic Response of Zucchini Seedlings to Humic Substances under Low-Temperature Stress
Comparison GroupTotal DEGsUpregulated DEGsDownregulated DEGs
Low Temperature (LT) vs. Control (CK)599344141759
This compound (FA) / LT1133643490
Coal-based Humic Acid (CHA) / LT1147707440
Biochemical Humic Acid (BHA) / LT20721276796

This table compares the transcriptomic changes in zucchini seedlings treated with different humic substances under low-temperature stress.[3][4] A core set of 17 DEGs were commonly induced by all three humic substances, including genes related to calmodulin signaling and ethylene-responsive transcription factors.[3][4]

Table 3: Transcriptomic and Metabolomic Changes in Oat Leaves with this compound under Drought Stress
Analysis TypeDifferentially Regulated ItemsKey Enriched Pathways
Transcriptome652 DEGsPhenylpropanoid biosynthesis, Glutathione metabolism[5]
Metabolome571 DEMsPhenylpropanoid biosynthesis, Glutathione metabolism[5]

This integrated analysis highlights the coordinated changes at both the transcript and metabolite levels in response to this compound under drought conditions.[5]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies from the cited transcriptomic studies.

Protocol 1: Transcriptomics of Ovarian Cancer Cells
  • Cell Culture and Treatment: SK-OV-3 cells were cultured and treated with 100 µg/mL of this compound for 48 hours.[2]

  • RNA Sequencing: Illumina RNA sequencing was performed to identify differentially expressed messenger RNAs (mRNAs).[2]

  • Data Analysis: Differential gene expression was determined with a fold change of ≥ 2 as the criterion for significance.[2]

Protocol 2: Transcriptomics of Zucchini Seedlings
  • Plant Growth and Treatment: Zucchini seedlings were grown in a 1/4 Hoagland solution. At the two-leaf stage, they were subjected to low-temperature stress (5°C) and treated with 0.05% this compound for three days.[3]

  • RNA Extraction and Sequencing: RNA was extracted from the leaves for transcriptomic analysis.[3]

  • Data Analysis: Differentially expressed genes were identified with a log2-fold change (FC) ≥ 1 or ≤ -1 and a False Discovery Rate (FDR) < 0.05.[3]

Protocol 3: Integrated Transcriptome and Metabolome Analysis of Oat Leaves
  • Experimental Design: Oat plants were subjected to drought stress with and without this compound treatment.[5]

  • Sample Collection: Leaf samples were collected for both transcriptomic and metabolomic analyses.[5]

  • Data Analysis: Differentially expressed genes and metabolites were identified using a combination of statistical tests (Student's t-test, p < 0.05) and fold change analysis (FC > 1). For metabolites, an OPLS-DA model VIP value > 1 was also used as a threshold.[5]

Visualizing the Molecular Mechanisms

To better understand the processes influenced by this compound, the following diagrams illustrate key experimental workflows and signaling pathways.

experimental_workflow start Cell/Plant Culture treatment This compound Treatment (vs. Control/Other Humic Acids) start->treatment sampling Sample Collection (e.g., leaves, cells) treatment->sampling rna_extraction RNA Extraction sampling->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatics Analysis (DEG identification) sequencing->data_analysis pathway_analysis Pathway Enrichment Analysis (KEGG, GO) data_analysis->pathway_analysis end Identification of Key Genes and Pathways pathway_analysis->end

Caption: Experimental workflow for comparative transcriptomics analysis.

fulvic_acid_stress_response cluster_input This compound Treatment cluster_pathways Modulated Signaling Pathways cluster_output Outcome FA This compound ROS ROS Scavenging Pathways FA->ROS Hormone Phytohormone Signaling (e.g., Ethylene) FA->Hormone Metabolism Secondary Metabolism (e.g., Phenylpropanoids) FA->Metabolism StressTolerance Enhanced Abiotic Stress Tolerance ROS->StressTolerance Hormone->StressTolerance Metabolism->StressTolerance

Caption: Signaling pathways modulated by this compound in plants under stress.

logical_relationship FA_Treatment This compound Treatment Gene_Expression Altered Gene Expression FA_Treatment->Gene_Expression induces Protein_Function Changes in Protein Function Gene_Expression->Protein_Function leads to Cellular_Response Observed Cellular Response Protein_Function->Cellular_Response results in

Caption: Logical relationship from this compound treatment to cellular response.

References

A Comparative Analysis of Soil-Derived and Water-Derived Fulvic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, characteristics, and experimental evaluation of fulvic acids from terrestrial and aquatic origins.

Fulvic acid, a key fraction of humic substances, is a complex mixture of organic acids found in soil, peat, coal, and aquatic environments.[1] Its diverse biological activities, including anti-inflammatory, antioxidant, and immune-modulatory effects, have garnered significant interest in the fields of agriculture, environmental science, and medicine.[2][3] For researchers, scientists, and drug development professionals, understanding the nuanced differences between this compound derived from terrestrial (soil-derived) and aquatic (water-derived) sources is critical for targeted applications and reproducible experimental outcomes. This guide provides a comprehensive comparison of their physicochemical properties, biological effects, and the experimental protocols used for their characterization.

Physicochemical and Compositional Differences

The origin of this compound significantly influences its molecular composition and, consequently, its biological activity. Soil-derived fulvic acids, often sourced from peat or leonardite, and water-derived fulvic acids, typically isolated from rivers and lakes, exhibit distinct characteristics in terms of molecular weight, elemental composition, and functional group density.

A key comparative study on standard isolates from the International Humic Substance Society (IHSS)—Pahokee Peat this compound (PPFA) as a soil-derived example and Suwannee River this compound (SRFA) as an aquatic-derived example—reveals notable differences.[4][5] Generally, soil-derived fulvic acids have a higher molecular weight and a greater degree of aromaticity compared to their aquatic counterparts.[4] In contrast, aquatic fulvic acids tend to have a higher density of carboxylic and phenolic functional groups, which can contribute to their reactivity and metal-binding capacities.[5]

PropertySoil-Derived this compound (e.g., Peat)Water-Derived this compound (e.g., Riverine)Reference
Molecular Weight (Mw) Higher (e.g., 3,094 Da for a specific humic acid vs 1,741 Da for a this compound)Lower[Previous search result]
Elemental Composition Higher Carbon (C) and Nitrogen (N) contentHigher Oxygen (O) content[Previous search result]
H/C and O/C Ratios LowerHigher (indicating more hydrogen- and oxygen-containing functional groups)[Previous search result]
Functional Groups Higher density of carboxylic and phenolic moieties[5]
Aromaticity HigherLower[Previous search result]
Conformational Changes with pH Less prominentMore prominent[4]

Comparative Biological Effects

The structural variations between soil- and water-derived fulvic acids translate to differences in their biological effects. While both types exhibit a range of activities, the potency and specific mechanisms can differ.

Antioxidant Capacity: Both soil- and water-derived fulvic acids demonstrate antioxidant properties by scavenging free radicals.[1][6] However, the antioxidant capacity can be influenced by the content of phenolic and other functional groups, which tends to be higher in aquatic fulvic acids.[7] One study highlighted that peat this compound and its derivatives possessed a much higher antioxidant capacity compared to leonardite (a type of soil-derived) humic acid. [Previous search result]

Bioactivity AssaySoil-Derived this compoundWater-Derived this compoundReference
Antioxidant Capacity (e.g., IC50 for radical scavenging) EffectivePotentially higher due to greater functional group density[1][6][7]
Anti-inflammatory Effects (e.g., inhibition of NO production) DemonstratedDemonstrated[2]
Plant Growth Promotion (e.g., root elongation) StimulatoryStimulatory[8][9][10]
Biological Denitrification Less effective (e.g., PPFA)More effective (e.g., a commercial FA with lower molecular weight and aromaticity)[Previous search result]

Anti-inflammatory and Immune-Modulatory Effects: this compound from various sources has been shown to modulate the immune system and exhibit anti-inflammatory properties, such as inhibiting the production of nitric oxide (NO) in activated macrophages.[2][3] The higher concentration of bioactive functional groups in aquatic fulvic acids may lead to more pronounced effects, though direct comparative studies are limited.

Plant Growth and Nutrient Uptake: In agricultural applications, both types of this compound can enhance plant growth by improving nutrient uptake and stress resilience.[8][9][10][11][12] The chelating ability of this compound, which is dependent on its functional groups, plays a crucial role in making micronutrients more available to plants. The higher density of these groups in aquatic this compound might offer an advantage in this regard.

Signaling Pathway Modulation

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. While research is ongoing, evidence suggests that this compound can influence key pathways involved in metabolism, stress response, and inflammation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: The PPAR signaling pathway is a crucial regulator of lipid and glucose metabolism. A multi-omics analysis in an aquaculture setting demonstrated that dietary this compound supplementation induced significant enhancements in the PPAR signaling pathway, which is pivotal for managing metabolic stress. [Previous search result] The higher bioavailability and distinct molecular structure of water-derived this compound may lead to differential activation of PPAR isoforms compared to the larger, more complex soil-derived fulvic acids.

PPAR_Signaling_Pathway FA This compound PPAR PPAR FA->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., related to fatty acid degradation and glucose metabolism) PPRE->TargetGenes Regulates Transcription MetabolicResponse Modulated Metabolic Response TargetGenes->MetabolicResponse

PPAR Signaling Pathway Activation by this compound.

Abscisic Acid (ABA) Signaling Pathway: In plants, the abscisic acid (ABA) signaling pathway is central to the response to abiotic stresses like drought. This compound has been shown to modulate this pathway, enhancing drought resistance. [Previous search result] The smaller molecular size of aquatic fulvic acids may facilitate their uptake by plant roots and translocation within the plant, potentially leading to a more direct and rapid influence on ABA signaling components.

ABA_Signaling_Pathway Drought Drought Stress ABA Abscisic Acid (ABA) Drought->ABA Induces PYR_PYL PYR/PYL Receptors ABA->PYR_PYL Binds to FA This compound FA->ABA Modulates PP2C PP2Cs PYR_PYL->PP2C Inhibits SnRK2 SnRK2s PP2C->SnRK2 Inhibits AREB_ABF AREB/ABF Transcription Factors SnRK2->AREB_ABF Activates StressResponse Stress-Responsive Gene Expression AREB_ABF->StressResponse Induces

Modulation of the ABA Signaling Pathway by this compound.

Experimental Protocols

Accurate and reproducible research on this compound necessitates standardized methodologies for extraction and analysis. The International Humic Substances Society (IHSS) provides well-established protocols.

Extraction of Soil-Derived this compound (Adapted from IHSS)

This method involves an alkaline extraction followed by acidic precipitation to separate humic and fulvic acids.

Soil_FA_Extraction Soil Soil Sample NaOH Alkaline Extraction (0.1 M NaOH) Soil->NaOH Centrifuge1 Centrifugation NaOH->Centrifuge1 Supernatant1 Supernatant (Humic + Fulvic Acids) Centrifuge1->Supernatant1 Residue1 Residue (Humin) Centrifuge1->Residue1 HCl Acidification to pH 1 (6 M HCl) Supernatant1->HCl Centrifuge2 Centrifugation HCl->Centrifuge2 HA_ppt Precipitate (Humic Acid) Centrifuge2->HA_ppt FA_sol Supernatant (this compound) Centrifuge2->FA_sol Purification Purification (e.g., XAD-8 resin) FA_sol->Purification Final_FA Purified Soil-Derived This compound Purification->Final_FA

Experimental Workflow for Soil-Derived this compound Extraction.

Methodology:

  • Alkaline Extraction: A soil sample is extracted with a 0.1 M NaOH solution under an inert atmosphere (e.g., N2) to solubilize humic and fulvic acids.

  • Separation of Humin: The mixture is centrifuged to separate the insoluble humin fraction.

  • Acidification: The supernatant, containing both humic and fulvic acids, is acidified to pH 1.0 with 6 M HCl.

  • Separation of Humic Acid: The acidified solution is allowed to stand, causing the precipitation of humic acid, which is then separated by centrifugation.

  • Purification of this compound: The supernatant, which contains the this compound fraction, is then passed through a column of XAD-8 resin to adsorb the this compound. After washing the resin, the this compound is eluted with a basic solution and subsequently purified.

Extraction of Water-Derived this compound

The extraction of this compound from aquatic sources often involves concentrating the dissolved organic matter followed by purification.

Methodology:

  • Water Filtration: Large volumes of water are filtered to remove particulate matter.

  • Concentration: The dissolved organic matter, including this compound, is concentrated, often using reverse osmosis or by adsorption onto a resin like XAD-8 directly from the filtered water.

  • Elution and Purification: If a resin is used, the adsorbed this compound is eluted with a basic solution. The eluate is then acidified, and the this compound is further purified, often using techniques similar to those for soil-derived this compound to remove salts and other impurities.

Key Bioactivity Assays
  • Antioxidant Capacity Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the this compound to donate a hydrogen atom and scavenge the stable DPPH radical. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of the this compound to scavenge the pre-formed ABTS radical cation. The reduction in the blue-green color is measured spectrophotometrically.[4]

  • Anti-inflammatory Activity Assay:

    • Nitric Oxide (NO) Production in Macrophages: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence and absence of this compound. The amount of NO produced is measured in the cell culture supernatant using the Griess reagent. A reduction in NO production indicates anti-inflammatory activity.[2]

  • Plant Growth Promotion Assay:

    • Root Elongation Assay: Seeds of a model plant (e.g., lettuce or cress) are germinated and grown in petri dishes on filter paper moistened with different concentrations of this compound. After a set period, the length of the primary root is measured. An increase in root length compared to a control indicates plant growth-promoting activity.[9]

Conclusion

The distinction between soil-derived and water-derived this compound is not merely academic; it has significant implications for their application in research and development. Water-derived fulvic acids, with their lower molecular weight and higher density of functional groups, may offer advantages in bioavailability and certain biological activities. Conversely, the more complex, higher molecular weight soil-derived fulvic acids may have different or longer-lasting effects. For scientists and professionals in drug development, a thorough characterization of the this compound source material is paramount for ensuring the validity and reproducibility of experimental results and for the targeted development of new therapeutic or agricultural products. The use of standardized extraction and analytical protocols is essential for advancing our understanding and application of these versatile natural compounds.

References

Fulvic Acid and the Blood-Brain Barrier: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of fulvic acid's potential to cross the blood-brain barrier (BBB), benchmarked against established delivery alternatives, supported by experimental methodologies.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant in the development of therapeutics for central nervous system (CNS) disorders. This compound, a naturally occurring organic compound derived from the humification of organic matter, has garnered interest for its potential neuroprotective effects. A key aspect of its therapeutic potential hinges on its ability to traverse the BBB and exert its effects within the CNS. This guide provides a comprehensive comparison of this compound's purported BBB permeability with other established methods, presents detailed experimental protocols for assessing BBB penetration, and visualizes key experimental and physiological pathways.

While direct quantitative data on the blood-brain barrier permeability of this compound is not extensively documented in peer-reviewed literature, its low molecular weight is suggestive of its potential to cross the BBB through passive diffusion. Furthermore, some studies indicate that this compound may enhance the brain accessibility of other drugs. For instance, research on carbamazepine, an anticonvulsant drug with limited brain accessibility, has shown that complexation with this compound can lead to a significant enhancement in its bioavailability and a reduction in epileptic seizure duration, suggesting an improved permeation across the BBB.[1][2]

Comparative Analysis of Blood-Brain Barrier Permeability

To provide a context for evaluating the potential BBB permeability of small molecules like this compound, the following table summarizes the typical permeability coefficients for various compounds and delivery systems. The apparent permeability coefficient (Papp) or permeability coefficient (Pe) is a common metric used to quantify the rate at which a substance crosses a membrane.

Compound/Delivery SystemTypeTypical Permeability Coefficient (Pe/Papp) (x 10⁻⁶ cm/s)Notes
High Permeability Compounds
CaffeineSmall Molecule> 5.19Readily crosses the BBB via passive diffusion.
DiazepamSmall Molecule> 5.19A highly lipophilic molecule with high BBB permeability.
Low Permeability Compounds
AtenololSmall Molecule< 2.07A hydrophilic molecule with poor BBB penetration.
SucroseSmall Molecule< 2.07Often used as a marker for low paracellular permeability.
This compound (Indirect Evidence) Small MoleculeNot directly measuredIts low molecular weight suggests potential for passive diffusion. Studies show it can enhance the BBB permeability of other drugs like carbamazepine.[1][2]
Alternative Delivery Systems
Liposomes NanoparticleVariablePermeability is highly dependent on formulation, size, and surface modifications (e.g., with targeting ligands).
Polymeric Nanoparticles NanoparticleVariableSimilar to liposomes, permeability is engineered through surface functionalization to facilitate transport.
Antibody-Drug Conjugates BiologicVariableUtilizes receptor-mediated transcytosis to cross the BBB, with permeability dependent on the target receptor and antibody design.

Experimental Protocols for Assessing BBB Permeability

A variety of in vitro and in vivo models are employed to evaluate the BBB permeability of compounds. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, non-cell-based assay that is widely used in the early stages of drug discovery to predict passive BBB permeability.[3][4][5]

Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

Objective: To determine the in vitro passive permeability of a test compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • 96-well filter plates (donor plates) with a hydrophobic PVDF membrane (e.g., 0.45 µm pore size)

  • 96-well acceptor plates

  • Porcine brain lipid (PBL) extract or a synthetic lipid mixture

  • Dodecane (B42187) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Preparation of the Artificial Membrane: Dissolve the porcine brain lipid extract in dodecane to a final concentration of 20 mg/mL.

  • Coating the Donor Plate: Carefully coat the membrane of each well of the donor plate with 5 µL of the lipid solution. Allow the solvent to evaporate, leaving a lipid layer on the filter.

  • Preparation of Solutions:

    • Donor Solution: Dissolve the test compound and control compounds in PBS (pH 7.4) to a final concentration (e.g., 100 µM).

    • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Assay Assembly: Add 150 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the acceptor solution.

  • Incubation: Incubate the assembled plate system on a plate shaker at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

    Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Ceq = equilibrium concentration

Visualizing Experimental Workflows and BBB Transport Mechanisms

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow_PAMPA_BBB cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., 20 mg/mL PBL in Dodecane) coat_plate Coat Donor Plate with Lipid Solution prep_lipid->coat_plate prep_donor Prepare Donor Solution (Test Compound in PBS) add_solutions Add Donor and Acceptor Solutions prep_donor->add_solutions prep_acceptor Prepare Acceptor Solution (PBS) prep_acceptor->add_solutions coat_plate->add_solutions incubate Incubate Plate Assembly (e.g., 4-18h at RT) add_solutions->incubate quantify Quantify Compound Concentration (LC-MS/MS or UV-Vis) incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

PAMPA-BBB Experimental Workflow

BBB_Transport_Mechanisms cluster_BBB Blood-Brain Barrier blood Blood fulvic_acid This compound (Small Molecule) nutrients Nutrients (e.g., Glucose) nanoparticle Nanoparticle-Drug (e.g., Liposome) brain Brain endothelial_cell Endothelial Cell endothelial_cell->brain fulvic_acid->endothelial_cell Passive Diffusion nutrients->endothelial_cell Carrier-Mediated Transport nanoparticle->endothelial_cell Receptor-Mediated Transcytosis

Mechanisms of BBB Transport

References

A comparative study on the microbial degradation of fulvic and humic acids.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the microbial breakdown of two key components of humic substances, with detailed experimental protocols and comparative data.

The microbial degradation of fulvic and humic acids, the principal components of humic substances, is a critical process in carbon cycling and soil health. Understanding the mechanisms and efficiencies of this breakdown is paramount for researchers in environmental science, agriculture, and drug development. This guide provides a comparative overview of the microbial degradation of fulvic and humic acids, supported by experimental data and detailed methodologies.

Structural and Compositional Differences

Fulvic and humic acids are complex, heterogeneous organic polymers formed from the decomposition of plant, animal, and microbial residues.[1] Their susceptibility to microbial degradation is intrinsically linked to their distinct molecular structures and chemical compositions. Fulvic acid is characterized by a lower molecular weight, a higher oxygen content, and a greater number of carboxyl groups, rendering it soluble across all pH levels.[2] In contrast, humic acid possesses a higher molecular weight and a more complex aromatic structure, with solubility limited to alkaline conditions.[2] These differences in size and complexity are key determinants of their biodegradability.

Comparative Microbial Degradability

While both fulvic and humic acids can be degraded by a variety of microorganisms, particularly fungi, their rates and efficiencies of degradation differ significantly. The smaller, less complex structure of this compound generally makes it more susceptible to microbial attack compared to the larger, more recalcitrant humic acid.[1] White-rot fungi, such as Phanerochaete chrysosporium and Trametes versicolor, are particularly effective degraders of both substances due to their production of potent extracellular ligninolytic enzymes.[3][4]

FeatureThis compoundHumic AcidReferences
Molecular Weight Lower (Smaller Molecules)Higher (Larger Molecules)[2]
Structural Complexity Less Complex, More Aliphatic ChainsMore Complex, Higher Aromaticity[5]
Solubility Soluble at all pH levelsSoluble only in alkaline conditions[2]
Oxygen Content HigherLower[2]
Carboxyl Group Content HigherLower[2]
General Biodegradability More readily biodegradableMore resistant to biodegradation[1]
Primary Microbial Degraders Fungi (e.g., Phanerochaete chrysosporium, Trametes versicolor), Bacteria (e.g., Pseudomonas sp.)Fungi (especially white-rot fungi), some Bacteria[3][4][6]

Experimental Protocols

To study the microbial degradation of fulvic and humic acids, a variety of experimental methods can be employed. Below are detailed protocols for common assays.

Protocol 1: Microbial Culture and Degradation Assay

This protocol outlines the general procedure for assessing the degradation of fulvic and humic acids by a specific microbial culture.

  • Preparation of Media: Prepare a suitable liquid culture medium for the chosen microorganism (e.g., a minimal salts medium for bacteria or a malt (B15192052) extract broth for fungi).

  • Inoculation: Inoculate the sterile medium with a pure culture of the desired microorganism.

  • Addition of Humic Substances: Add a known concentration of sterile-filtered this compound or humic acid to the cultures. It is crucial to run parallel controls without the humic substance and un-inoculated controls with the humic substance.

  • Incubation: Incubate the cultures under optimal growth conditions (temperature, pH, aeration) for a defined period.

  • Sampling: At regular intervals, aseptically remove aliquots from the cultures for analysis.

  • Analysis: Analyze the samples to determine the extent of degradation. Common analytical techniques are described in the protocols below.

Protocol 2: Quantification of Degradation using UV-Vis Spectrophotometry

This method utilizes the change in color of the culture medium as an indicator of humic substance degradation.

  • Sample Preparation: Centrifuge the collected culture samples to pellet the microbial cells.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at a specific wavelength, typically in the visible range (e.g., 465 nm), using a UV-Vis spectrophotometer.[7] A decrease in absorbance over time indicates decolorization and, by extension, degradation of the humic substance.[7]

  • Calculation of Degradation: The percentage of degradation can be calculated using the following formula: Degradation (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 3: Mineralization Assay using 14C-Labeled Substrates

This highly sensitive method tracks the complete breakdown of the humic substance to CO2.

  • Use of Labeled Substrates: Incorporate commercially available or synthesized ¹⁴C-labeled fulvic or humic acid into the microbial cultures.

  • CO2 Trapping: During incubation, pass a stream of sterile, CO2-free air through the culture vessel and then through a series of traps containing a CO2-trapping solution (e.g., potassium hydroxide (B78521) or a scintillation cocktail).

  • Scintillation Counting: At each time point, remove the trapping solution and measure the amount of captured ¹⁴CO₂ using a liquid scintillation counter.

  • Calculation of Mineralization: The percentage of mineralization is calculated as the cumulative ¹⁴CO₂ evolved divided by the initial amount of ¹⁴C-labeled substrate added.

Visualization of Degradation Pathways and Workflows

The microbial degradation of fulvic and humic acids is primarily an extracellular process mediated by enzymes. The following diagrams illustrate the key enzymatic pathway and a typical experimental workflow.

Microbial_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Culture Microbial Culture (e.g., Fungus, Bacterium) Incubate Incubate under Optimal Conditions Culture->Incubate Substrate Fulvic or Humic Acid Solution Substrate->Incubate Sampling Periodic Sampling Incubate->Sampling UV_Vis UV-Vis Spectrophotometry (Decolorization) Sampling->UV_Vis C14 14CO2 Trapping & Scintillation Counting (Mineralization) Sampling->C14 Data Degradation Rate & Efficiency Data UV_Vis->Data C14->Data

Caption: Experimental workflow for assessing the microbial degradation of fulvic and humic acids.

Enzymatic_Degradation_Pathway cluster_microbe Microorganism (e.g., White-Rot Fungus) cluster_extracellular Extracellular Environment Microbe Fungal Hyphae / Bacterial Cell Enzymes Secreted Ligninolytic Enzymes (Laccases, Peroxidases) Microbe->Enzymes Secretion HumicSubstances Fulvic and Humic Acids (Complex Aromatic Polymers) Enzymes->HumicSubstances Catalytic Action AromaticRings Aromatic Ring Structures Enzymes->AromaticRings Oxidation HumicSubstances->AromaticRings Contain Radicals Phenoxy Radicals AromaticRings->Radicals Forms Cleavage Ring Cleavage Products (Smaller Organic Acids) Radicals->Cleavage Leads to Cleavage->Microbe Uptake & Metabolism Mineralization Mineralization (CO2 + H2O) Cleavage->Mineralization Further Degradation

References

Unveiling the Safety Profile of Fulvic Acid: A Comparative Toxicological Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of animal studies validates the safety of fulvic acid, a naturally occurring humic substance, for potential applications in research and drug development. This guide provides a comparative overview of its toxicological profile against other common alternatives, supported by experimental data and detailed methodologies.

This compound, a component of humic substances derived from the natural decomposition of organic matter, has garnered significant interest for its diverse biological activities.[1] As its potential applications expand, a thorough understanding of its safety and toxicity is paramount for researchers, scientists, and drug development professionals. This guide synthesizes findings from a range of animal studies to provide a clear and objective assessment of this compound's safety profile.

Executive Summary: Low Toxicity Profile

Animal studies consistently demonstrate that this compound exhibits a low toxicity profile across acute, sub-chronic, and genotoxic evaluations. The consensus from the reviewed literature indicates a high margin of safety, positioning it as a promising candidate for further investigation in various applications.

Comparative Toxicity Analysis

To provide a broader context for evaluating the safety of this compound, this guide compares its toxicological data with other substances sometimes used in similar applications in animal nutrition and health, such as humic acid, lignosulfonates, zeolites, and bentonite (B74815) clay.

Table 1: Acute Oral Toxicity Data

SubstanceAnimal ModelLD50 (Lethal Dose, 50%)Reference
This compound Rat, Mouse> 5,000 mg/kg body weight[2][3]
Humic Acid Not specifiedLD50 of 0.536 g/kg (536 mg/kg) cited in one source, but generally considered to have low toxicity.[4]
Lignosulfonates Not specifiedGenerally Recognized as Safe (GRAS) by the FDA. Safe for various livestock at concentrations up to 10,000 mg/kg of complete feed.[2][5]
Bentonite Not specifiedConsidered safe for all animal species at a maximum level of 20,000 mg/kg of feed.[6]
Zeolites (Clinoptilolite) Not specifiedProven non-toxic for animal feed at doses of 10,000 mg/kg.[7]

Table 2: Sub-Chronic Oral Toxicity Data

SubstanceAnimal ModelDurationNOAEL (No-Observed-Adverse-Effect-Level)Key FindingsReference
This compound Rat60 days5,000 mg/kg body weight/dayNo significant changes in body weight, feed consumption, clinical signs, hematology, clinical chemistry, organ weights, or histopathology.[3][8]
Fulvic & Humic Acids Wistar Rat90 days2,000 mg/kg body weight/dayNo general or organ toxicity observed.[9][10]
Humic Acid Not specifiedNot specifiedTotal safety indicated at levels up to 50 mg/kg of body weight.No adverse effects noted.[4]
Lignosulfonates Multiple (Piglets, Chickens, Cattle)Not specifiedSafe at a maximum concentration of 10,000 mg/kg complete feed.No adverse effects observed at tested levels.[5]
Bentonite Not specifiedNot specifiedSafe at a maximum level of 20,000 mg/kg in complete feed.No safety concerns for all animal species.[6]
Zeolites (Clinoptilolite) Not specifiedNot specifiedNon-toxic at doses of 10,000 mg/kg of feed.No adverse effects reported.[7]

Table 3: Genotoxicity Assessment

SubstanceAssay TypeResultsReference
This compound Ames Test (Bacterial Reverse Mutation)Non-mutagenic[1][8]
In vitro Mammalian Chromosome Aberration TestNo significant changes[1][8]
In vivo Mouse Bone Marrow Micronucleus AssayNo significant changes[1][8]
In vivo Sperm Shape Abnormality AssayNo significant changes[1][8]
Fulvic & Humic Acids Bacterial Reverse Mutation TestLacked genotoxic potential[9][10]
In vitro Mammalian Chromosomal Aberration TestLacked genotoxic potential[9][10]
In vivo Mammalian Micronucleus TestLacked genotoxic potential[9][10]
Bentonite Not specifiedNon-genotoxic or mutagenic at the highest concentration tested (250 μg/mL).[11]

Experimental Protocols

The safety and toxicity of this compound have been assessed using standardized and internationally recognized experimental protocols, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.[12][13]

  • Animal Model: Typically rats or mice.[14]

  • Methodology: A single high dose of the test substance (e.g., 5,000 mg/kg body weight) is administered orally to a group of animals. A control group receives a vehicle (e.g., water). The animals are then observed for a period of 14 days for signs of toxicity and mortality.[3][15] Body weight and clinical observations are recorded periodically. At the end of the observation period, a gross necropsy is performed on all surviving animals.[15]

Sub-Chronic Oral Toxicity Study (Following OECD Guideline 408)
  • Objective: To evaluate the potential adverse effects of a substance following repeated oral administration over a 90-day period.[16][17][18]

  • Animal Model: Commonly conducted in rodents, such as Sprague-Dawley or Wistar rats.[16]

  • Methodology: The test substance is administered daily via oral gavage or in the diet to several groups of animals at different dose levels (e.g., low, mid, high) for 90 days.[16][18] A control group receives the vehicle only. Throughout the study, animals are monitored for clinical signs of toxicity, and measurements of body weight, food, and water consumption are taken.[19][20] At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. A comprehensive necropsy and histopathological examination of organs are performed.[16][18]

Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471):

    • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[21][22][23][24]

    • Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[21][24] The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted and compared to the control group.[25]

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474):

    • Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.[26][27]

    • Methodology: The test substance is administered to mice or rats.[26][27] Bone marrow or peripheral blood is collected at specific time points after treatment.[26][27] The immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[28] An increase in the frequency of micronucleated cells indicates genotoxicity.[26][28]

Visualizing Experimental Workflows

To further clarify the experimental processes involved in assessing the safety of this compound, the following diagrams illustrate the typical workflows for key toxicological studies.

Acute_Oral_Toxicity_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Observation (14 Days) cluster_3 Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Rats/Mice) Single_Dose Single Oral Gavage (e.g., 5000 mg/kg) Animal_Acclimatization->Single_Dose Dose_Preparation Dose Preparation (this compound & Vehicle) Dose_Preparation->Single_Dose Clinical_Signs Monitor Clinical Signs Single_Dose->Clinical_Signs Body_Weight Record Body Weight Single_Dose->Body_Weight Mortality Check for Mortality Single_Dose->Mortality Necropsy Gross Necropsy Clinical_Signs->Necropsy Body_Weight->Necropsy Mortality->Necropsy

Caption: Workflow for an acute oral toxicity study.

Subchronic_Toxicity_Workflow cluster_0 Pre-Study cluster_1 Dosing Period (90 Days) cluster_2 Terminal Phase cluster_3 Data Analysis Animal_Selection Animal Selection & Acclimatization (Rats) Group_Allocation Group Allocation (Control, Low, Mid, High Dose) Animal_Selection->Group_Allocation Daily_Dosing Daily Oral Administration Group_Allocation->Daily_Dosing In_life_Observations In-life Observations (Clinical Signs, Body Weight, Food/Water Intake) Blood_Urine_Collection Blood & Urine Collection Daily_Dosing->Blood_Urine_Collection Necropsy_Organ_Weight Necropsy & Organ Weight Blood_Urine_Collection->Necropsy_Organ_Weight Histopathology Histopathology Necropsy_Organ_Weight->Histopathology Analysis Statistical Analysis & NOAEL Determination Histopathology->Analysis Genotoxicity_Workflow cluster_Ames Ames Test (In Vitro) cluster_Micronucleus Micronucleus Test (In Vivo) Ames1 Bacterial Strains (S. typhimurium) Ames2 Exposure to this compound (+/- S9 Activation) Ames1->Ames2 Ames3 Incubation Ames2->Ames3 Ames4 Count Revertant Colonies Ames3->Ames4 MN1 Dose Administration (Mice/Rats) MN2 Sample Collection (Bone Marrow/Blood) MN1->MN2 MN2->MN2 MN3 Slide Preparation & Staining MN2->MN3 MN4 Microscopic Analysis (Count Micronucleated Cells) MN3->MN4

References

Comparing the nutrient uptake efficiency of plants treated with fulvic acid versus synthetic chelators.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of mineral nutrients to plants is a cornerstone of agricultural productivity and crop quality. In the soil or hydroponic solutions, many essential micronutrients, particularly metal ions like iron, zinc, and manganese, can become insoluble and unavailable to plants, especially under certain pH conditions. To counteract this, chelating agents are employed. These organic molecules bind to mineral ions, forming a stable, water-soluble complex that plants can more readily absorb. This guide provides an objective comparison of the nutrient uptake efficiency of plants treated with a natural chelating agent, fulvic acid, versus common synthetic chelators like EDTA, DTPA, and EDDHA, supported by experimental data and detailed methodologies.

Mechanism of Action: How Chelators Enhance Nutrient Availability

Both this compound and synthetic chelators improve nutrient availability through the process of chelation. However, their molecular characteristics and interaction with the plant are distinct.

  • This compound: A component of humic substances derived from decomposed organic matter, this compound is a natural chelator with a relatively small molecular size.[1][2] This small size allows it to not only bind to nutrients in the soil but also to potentially penetrate plant cell membranes, delivering nutrients directly into the plant's metabolic systems.[1][3] this compound also offers secondary benefits, such as improving soil structure, stimulating microbial activity, and increasing the permeability of root membranes.[3][4][5] Some studies suggest it may act in a manner similar to plant hormones, further stimulating growth and nutrient uptake.[6]

  • Synthetic Chelators (EDTA, DTPA, EDDHA): These are synthetic organic compounds designed to form strong, stable bonds with metal ions.[7] Their primary function is to keep the nutrient soluble and mobile in the soil or nutrient solution, preventing it from precipitating.[8][9] The plant can then acquire the nutrient from the chelate at the root surface. The stability and effectiveness of synthetic chelators are highly dependent on the pH of the growing medium.[9][10]

    • EDTA (ethylenediaminetetraacetic acid) is effective in acidic to slightly acidic conditions (pH 4.0-6.5).[9][10]

    • DTPA (diethylenetriaminepentaacetic acid) is stable in a wider range, up to a pH of about 7.5.[9][10]

    • EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid) is the most stable, remaining effective in highly alkaline conditions up to pH 9.0.[9][10]

G cluster_0 This compound Pathway cluster_1 Synthetic Chelator Pathway FA_Soil This compound (FA) + Nutrient in Soil FA_Chelate FA-Nutrient Chelate FA_Soil->FA_Chelate Chelation PlantRoot_FA Plant Root FA_Chelate->PlantRoot_FA Uptake CellMembrane Cell Membrane Penetration PlantRoot_FA->CellMembrane Increased Permeability Metabolism Direct Delivery to Metabolic Sites CellMembrane->Metabolism SC_Soil Synthetic Chelator (SC) + Nutrient in Soil SC_Chelate SC-Nutrient Chelate (pH Dependent) SC_Soil->SC_Chelate Chelation PlantRoot_SC Plant Root SC_Chelate->PlantRoot_SC Transport to Root NutrientSplit Nutrient/Chelate Separation at Root PlantRoot_SC->NutrientSplit Uptake Nutrient Ion Uptake NutrientSplit->Uptake

Caption: Comparative nutrient uptake pathways.

Comparative Performance: Quantitative Data

The efficiency of this compound and synthetic chelators can be quantified by measuring changes in nutrient concentration in plant tissues, biomass accumulation, and overall yield.

Table 1: Effect of this compound on Nutrient Content in Cucumber Shoots

NutrientControlThis compound (100-300 ppm)% Increase
Nitrogen (N)-->100%
Phosphorus (P)-->100%
Potassium (K)-->100%
Calcium (Ca)-->100%
Magnesium (Mg)-->100%
Copper (Cu)-->100%
Iron (Fe)--<100%
Zinc (Zn)-->100%
Data synthesized from a study on hydroponically grown cucumber plants over a six-week period. The study noted that concentrations of all listed elements in the shoots, with the exception of Fe, more than doubled.[3]

Table 2: Effect of this compound on Potassium and Starch Content in Tobacco Leaves

TreatmentLeaf Potassium (K) Content% Increase in KLeaf Starch Content% Decrease in Starch
Control----
This compound (Foliar)-33%-22%
Data from a study on flue-cured Virginia tobacco. The increase in potassium uptake was significant.[6]

Table 3: Comparison of Synthetic Iron Chelates on Calibrachoa at Different Media pH

Media pH RangeIron ChelateChlorosis Rating (1-5)Relative Dry Mass (%)
6.0 - 6.5 Fe-EDTA1.0100%
Fe-DTPA1.0103%
Fe-EDDHA1.0115%
7.0 - 7.2 Fe-EDTA2.578%
Fe-DTPA1.588%
Fe-EDDHA1.0102%
7.6 - 7.8 Fe-EDTA4.055%
Fe-DTPA3.565%
Fe-EDDHA1.590%
Data adapted from a study on Calibrachoa. A chlorosis rating of 1 indicates no chlorosis, while 5 indicates severe chlorosis. Dry mass is relative to the Fe-EDTA treatment at pH 6.0-6.5. This data clearly shows the superior performance of Fe-EDDHA in high pH media.[10]

Experimental Protocols: A Guide to Comparative Analysis

To conduct a robust comparison between this compound and synthetic chelators, a standardized experimental protocol is essential. The following outlines a general methodology for a hydroponic-based study.

Objective: To quantify and compare the efficiency of this compound and a selected synthetic chelator (e.g., Fe-EDTA) in delivering a specific nutrient (e.g., Iron) to a model plant species (e.g., soybean).

Materials:

  • Model plant seedlings (e.g., Soybean, Glycine max).

  • Hydroponic system (e.g., deep water culture or nutrient film technique).

  • Complete nutrient solution (e.g., Hoagland solution) lacking the nutrient being tested.

  • Nutrient source (e.g., FeCl₃).

  • Chelating agents: this compound and Fe-EDTA.

  • Analytical equipment: pH meter, EC meter, Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS), drying oven, precision scale.

Methodology:

  • Plant Acclimatization:

    • Germinate seeds and grow seedlings in a standard, complete nutrient solution for 10-14 days until they are healthy and uniform.

  • Experimental Setup:

    • Prepare the hydroponic systems. For each treatment group, use a base nutrient solution that lacks the target nutrient (iron).

    • Establish the following treatment groups (with at least 3-5 replicates per group):

      • Control (-Fe): Base solution with no added iron.

      • Control (+Fe): Base solution with unchelated iron (e.g., 1 mg/L Fe from FeCl₃).

      • This compound (FA): Base solution with iron chelated by this compound.

      • Synthetic Chelator (SC): Base solution with iron chelated by EDTA.

    • Maintain consistent environmental conditions (light, temperature, humidity) for all groups. Monitor and adjust the pH of the solutions daily to a target range (e.g., 6.0-6.5).

  • Data Collection & Analysis:

    • Harvest: After a set experimental period (e.g., 21 days), harvest the plants.

    • Biomass Measurement: Separate the plants into shoots and roots. Record the fresh weight. Dry the tissues in an oven at 70°C to a constant weight and record the dry weight.[11]

    • Nutrient Analysis: Grind the dried plant tissues into a fine powder.[11] Digest a known mass of the tissue using an appropriate acid digestion method. Analyze the concentration of the target nutrient (Iron) and other key nutrients using ICP-OES or AAS.[12]

    • Uptake Calculation: Calculate the total nutrient uptake by multiplying the nutrient concentration by the total plant dry weight.[13]

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if the observed differences between treatment groups are statistically significant.

G start Start: Plant Germination & Acclimatization setup Experimental Setup: Prepare Hydroponic Systems & Treatment Solutions start->setup treatments Introduce Plants to Treatment Groups: - Control (-Fe) - Control (+Fe) - this compound - Synthetic Chelator setup->treatments monitoring Monitor & Maintain: - pH, EC - Environmental Conditions treatments->monitoring harvest Harvest Plants (e.g., after 21 days) monitoring->harvest End of Experiment separate Separate Shoots & Roots harvest->separate weigh Measure Fresh & Dry Weight (Biomass) separate->weigh analyze Tissue Analysis: - Grind Dried Tissue - Acid Digestion - ICP-OES / AAS separate->analyze calculate Calculate Total Nutrient Uptake weigh->calculate analyze->calculate stats Statistical Analysis (e.g., ANOVA) calculate->stats report Report Findings: Compare Efficiency stats->report

Caption: Experimental workflow for comparative nutrient uptake analysis.

Conclusion and Outlook

The choice between this compound and synthetic chelators is not always straightforward and depends heavily on the specific agricultural context, including crop type, growing system (soil vs. hydroponic), and particularly the pH of the medium.

  • This compound offers a multifaceted approach. It acts as an effective natural chelator that is not constrained by pH and provides additional benefits to soil health and plant physiology.[4][14][15] Its ability to be absorbed by the plant makes it a unique delivery system.[1] This makes it an excellent choice for organic farming and for improving overall plant vigor in a variety of conditions.[16]

  • Synthetic Chelators are highly efficient and predictable in their action, especially in hydroponic systems where pH can be precisely controlled.[17] For correcting severe micronutrient deficiencies, particularly iron chlorosis in high-pH calcareous soils, a stable synthetic chelate like Fe-EDDHA is demonstrably superior.[10] However, concerns exist regarding the environmental persistence of some synthetic chelators like EDTA.[18]

Future research should focus on synergistic applications, as some studies suggest that using this compound in conjunction with synthetic chelates could provide complimentary advantages, potentially reducing the required amount of synthetic inputs while maximizing nutrient availability.[19] A deeper understanding of the signaling pathways activated by this compound will further elucidate its role in enhancing nutrient uptake and overall plant health.[6]

References

A Comparative Guide to the Long-Term Stability of Fulvic Acid in Agricultural Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the long-term stability of fulvic acid in various agricultural formulations. As a potent biostimulant, the stability of this compound is critical for ensuring product efficacy, shelf-life, and consistent performance in enhancing nutrient uptake and mitigating plant stress.[1][2] This document outlines the key factors influencing stability, presents detailed experimental protocols for validation studies, and offers a template for data comparison.

Introduction to this compound Stability

This compound (FA) is a fraction of humic substances characterized by its solubility in both acidic and alkaline conditions, lower molecular weight, and high biological activity.[3][4] Its stability in a formulation is not static; it is influenced by a range of physicochemical factors including pH, the presence of various cations, temperature, and light exposure.[5][6] Higher pH values, for instance, have been shown to stabilize FA colloids by increasing electrostatic repulsion.[5] Conversely, certain divalent cations can lead to precipitation and loss of efficacy.[4] Therefore, robust stability testing is essential for developing reliable and effective agricultural products.

Comparative Performance Data

While direct, publicly available, long-term comparative stability studies between different commercial formulations are scarce, the following table illustrates how data from such a study should be presented. This example compares three hypothetical this compound formulations under accelerated storage conditions. The degradation is measured by the percentage decrease in the concentration of bioactive, water-soluble this compound over time.

Table 1: Accelerated Stability of this compound Formulations (40°C ± 2°C)

Time PointFormulation A (Liquid, pH 5.5, with Stabilizer)Formulation B (Liquid, pH 7.0, no Stabilizer)Formulation C (Powder, Solubilized for analysis)
% this compound Concentration % this compound Concentration % this compound Concentration
Initial (T0) 100%100%100%
1 Month (T1) 99.5%97.2%99.8%
3 Months (T3) 98.8%92.5%99.5%
6 Months (T6) 97.6%85.1%99.1%

Note: Data is illustrative and intended to serve as a template for reporting results from a validation study.

Experimental Protocols for Stability Assessment

A comprehensive long-term stability study involves subjecting formulations to controlled conditions and periodically analyzing the this compound content and other relevant parameters.

3.1. Study Design and Storage Conditions

  • Formulations: At least two different formulations of this compound should be compared (e.g., liquid vs. powder, different pH, varying sources, or with/without adjuvants).

  • Storage: Samples should be stored under both accelerated (e.g., 40°C/75% RH) and real-time (e.g., 25°C/60% RH) conditions in their final packaging.[6] Protect samples from direct sunlight.[6]

  • Time Points: Samples should be pulled for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, 24 months).

3.2. Quantification of this compound Accurate quantification is crucial. Modern, standardized methods are preferred over older techniques that can be less precise.[7]

Method 1: The LAMAR Method This standardized gravimetric method is designed for the accurate quantification of humic and fulvic acids.[8] It is considered more reliable than older methods as it measures the ash-free mass of the bioactive this compound.[7]

  • Principle: The method involves alkaline extraction followed by acidification to separate humic acid from the fulvic fraction. The this compound is then isolated from the solution by adsorption onto a nonionic macroporous acrylic ester resin (e.g., DAX-8).

  • Protocol Outline:

    • Dilute liquid samples or dissolve solid samples in 0.1 M NaOH.

    • Acidify the solution with HCl to pH 1.0 to precipitate the humic acid fraction.[9]

    • Separate the precipitated humic acid via centrifugation. The supernatant is the fulvic fraction.[9]

    • Load the fulvic fraction onto a prepared DAX-8 resin column, which adsorbs the this compound.[9]

    • Wash the column with deionized water to remove non-adsorbed components.[10]

    • Elute the this compound from the resin using 0.1 N NaOH.

    • Determine the ash-free mass of the eluted this compound gravimetrically.[10]

Method 2: High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the qualitative and quantitative analysis of this compound, allowing for precise measurement and characterization of its molecular weight distribution.[11]

  • Principle: The method separates this compound from other components in the formulation based on its interaction with a stationary phase (column) and a mobile phase.

  • Protocol Outline:

    • Sample Preparation: Dilute the formulation in an appropriate solvent (e.g., the mobile phase) and filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: Use a column suitable for humic substance analysis (e.g., a size-exclusion or reverse-phase column).

      • Mobile Phase: An optimized mobile phase, often a buffered aqueous solution.

      • Detection: UV-Vis detection is common, typically at a wavelength where fulvic acids absorb (e.g., 254 nm or 280 nm).[11][12] Fluorescence or mass spectrometry detectors can also be used for enhanced specificity.[11]

    • Quantification: Calculate the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from a certified this compound standard.

3.3. Additional Stability-Indicating Parameters

  • pH Measurement: Monitor for any significant shifts in the formulation's pH over time.

  • Visual Inspection: Observe for precipitation, color change, or phase separation.

  • Zeta Potential: For colloidal formulations, measuring the zeta potential can provide insight into the stability of the suspension.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a long-term stability validation study of this compound formulations.

Stability_Workflow cluster_prep 1. Study Initiation cluster_testing 2. Sample Testing at Each Time Point cluster_analysis 3. Data Analysis & Reporting start Define Formulations (e.g., A, B, C) sampling_plan Establish Sampling Plan (T0, T1, T3, T6...) start->sampling_plan storage_setup Set Up Storage Conditions (Real-Time & Accelerated) sampling_plan->storage_setup pull_samples Pull Samples storage_setup->pull_samples Store & Age Samples phys_chem Physicochemical Tests (pH, Visual Inspection) pull_samples->phys_chem quant This compound Quantification (LAMAR or HPLC) pull_samples->quant data_comp Compile & Compare Data (% Degradation, pH shift) phys_chem->data_comp quant->data_comp report Generate Stability Report & Shelf-Life Estimate data_comp->report

References

Safety Operating Guide

Proper Disposal Procedures for Fulvic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of fulvic acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals to manage this compound waste, from immediate spill response to routine disposal.

Immediate Safety and Hazard Profile

This compound, while a naturally occurring substance, requires careful handling in a laboratory setting. According to safety data sheets, it is classified with specific hazards that dictate its handling and disposal protocols. It can be harmful if swallowed or in contact with skin and may cause respiratory irritation[1]. Users should also be aware of its potential to cause skin and serious eye irritation[2]. Furthermore, as a combustible solid, fine dust may pose a dust explosion hazard[1][2].

Hazard Classification & DataReference
Acute Toxicity (Oral, Dermal) Category 4 (Harmful if swallowed or in contact with skin)[1]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)[1]
Skin Irritation Causes skin irritation[2]
Eye Irritation Causes serious eye irritation[2]
Combustibility Combustible; fine dust enrichment may lead to dust explosion[1][2]
pH Value 4.6 (for a 1% w/w aqueous solution)[2]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂)[1][2]

Standard Operating Protocol for this compound Disposal

The guiding principle for this compound disposal is to prevent its release into the environment. Disposal should always be in accordance with applicable local, regional, and national regulations[2][3][4][5]. Do not empty this compound or its solutions into drains [1].

Step 1: Waste Identification and Segregation
  • Identify Waste Stream: Designate a specific waste container for this compound and materials contaminated with it.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any items grossly contaminated with this compound, such as personal protective equipment (PPE), weigh boats, or absorbent materials, should be treated as this compound waste and disposed of in the same manner as the substance itself[1].

Step 2: Containerization and Labeling
  • Select Appropriate Container: Use a chemically compatible, sealable container for waste collection. Ensure the container is in good condition and free from leaks.

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Irritant," "Combustible Dust")[6].

Step 3: Storage and Collection
  • Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory[6]. The storage area should be a well-ventilated, cool, dry place, away from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal. The recommended disposal method is often an industrial combustion plant or a designated chemical landfill, as per regulatory requirements[1][5].

Experimental Protocol: Accidental Spill Management

In the event of a spill, immediate and proper cleanup is essential to mitigate exposure and environmental contamination.

Methodology for Spill Cleanup
  • Ensure Personnel Safety:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation[1][2].

    • Don the appropriate PPE, including safety goggles or face shield, protective gloves, a lab coat, and, if dust is airborne, respiratory protection[1].

  • Contain the Spill:

    • For liquid spills, prevent further spread by diking the area with an inert absorbent material like sand, earth, or vermiculite[7][8][9].

    • For solid spills, prevent dust from becoming airborne.

  • Clean the Spill:

    • Solid Spills: Carefully take up the material mechanically (e.g., with a scoop or dustpan)[1][2][3]. Avoid dry sweeping that could generate dust. Use a vacuum cleaner only if it is rated for combustible dusts[2].

    • Liquid Spills: Once the spill is fully absorbed by the inert material, carefully collect the mixture[7][8].

  • Package and Dispose of Spill Debris:

    • Place all contaminated materials (spilled substance, absorbent, used PPE) into a suitable, labeled container for disposal[1][2][3][7].

    • Seal the container and manage it as hazardous waste according to the standard disposal protocol outlined above.

  • Decontaminate the Area:

    • Thoroughly clean the affected surface area.

    • Wash hands thoroughly with soap and water after the cleanup is complete.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

FulvicAcidDisposal start This compound Waste Generated spill Accidental Spill (Solid or Liquid) start->spill routine Routine Laboratory Waste (Unused chemical, contaminated labware) start->routine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) spill->ppe Immediate Action containerize Place in a Designated, Labeled Waste Container routine->containerize Routine Collection contain Contain Spill (Use inert absorbent for liquids) ppe->contain collect Collect Waste Mechanically (Avoid generating dust) contain->collect collect->containerize Post-Cleanup store Store in Satellite Accumulation Area containerize->store disposal Dispose via Licensed Waste Contractor / EHS Office (e.g., Industrial Combustion Plant) store->disposal

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling Fulvic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling fulvic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

This compound, while utilized in various applications, presents hazards that necessitate careful handling. It can cause skin and serious eye irritation.[1][2][3] Additionally, it may be harmful if swallowed, in contact with skin, or inhaled.[2][3] Some forms of this compound may also pose a combustible dust hazard.[1]

Personal Protective Equipment (PPE) Requirements

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Small Quantities (Solid or Liquid) Safety glasses with side shields or chemical splash goggles.[4]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]Standard lab coat.[4]Not generally required if handled in a well-ventilated area.
Handling Large Quantities or Transferring Solutions Chemical splash goggles and a face shield.[4][5]Heavy-duty chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5]Chemical-resistant apron over a lab coat.[4]Required if dust or aerosols may be generated. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[5][6]
Cleaning Spills Chemical splash goggles and a face shield.[4][5]Heavy-duty chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5]Chemical-resistant suit or coveralls.[7][8]A full-face, air-purifying respirator with appropriate cartridges is recommended.[8]

Safe Handling and Operational Protocols

Adherence to standard laboratory safety practices is crucial when working with this compound.

General Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[1][6]

  • Avoid all personal contact, including inhalation of dust or aerosols.[9][10]

  • Wash hands thoroughly with soap and water after handling, before eating, drinking, or smoking.[1][9]

  • Keep containers securely sealed when not in use.[9][10]

  • Use appropriate tools and equipment to avoid direct contact.

Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][9][11]

  • Store in original, tightly closed containers.[10]

  • Keep away from incompatible materials such as strong oxidizing agents.[12]

  • Store away from foodstuffs and animal feed.[1][6]

Emergency and Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the recommended PPE as outlined in the table above for cleaning spills. This should include, at a minimum, chemical splash goggles, a face shield, heavy-duty gloves, and a chemical-resistant apron or suit. Respiratory protection may be necessary depending on the scale of the spill and the potential for airborne contaminants.[10]

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[9][10] For solid spills, carefully sweep or scoop the material to avoid creating dust.[4]

  • Collect the Spilled Material: Carefully collect the absorbed or solid material and place it into a clearly labeled, sealable container for hazardous waste.[9][13]

  • Clean the Area: Once the bulk of the spill has been removed, decontaminate the area with soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent materials and PPE, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1][9]

Below is a workflow diagram for handling a this compound spill.

FulvicAcidSpillResponse cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Final Steps Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Ventilate Ensure Proper Ventilation Evacuate->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Clean Clean & Decontaminate Area Collect->Clean Dispose Dispose of Waste per Regulations Clean->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for this compound Spill Response.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Characterization: All waste containing this compound should be treated as chemical waste.

  • Containerization: Use clearly labeled, sealed containers for all waste materials.[10]

  • Regulatory Compliance: Do not discharge into sewers or waterways.[9] All disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[1][13] Consult with your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.